molecular formula C11H9ClO3 B1351187 Ethyl 5-chlorobenzofuran-2-carboxylate CAS No. 59962-89-9

Ethyl 5-chlorobenzofuran-2-carboxylate

Cat. No.: B1351187
CAS No.: 59962-89-9
M. Wt: 224.64 g/mol
InChI Key: KTBFFSXNFOOSEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chlorobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBFFSXNFOOSEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384059
Record name Ethyl 5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59962-89-9
Record name Ethyl 5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-chlorobenzofuran-2-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate

This guide offers a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and applications of this versatile molecule. The benzofuran scaffold is a privileged motif in numerous biologically active compounds, and the specific substitution pattern of this ester makes it a valuable intermediate in the synthesis of novel therapeutics.[1][2]

Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran derivative characterized by a chlorine atom at the 5-position and an ethyl ester group at the 2-position.[3] This substitution pattern significantly influences its chemical reactivity and potential biological activity. The compound's key identifiers and computed physicochemical properties are summarized below.

PropertyValueReference
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[3]
Synonyms 5-Chloro-benzofuran-2-carboxylic acid ethyl ester[4][5]
CAS Number 59962-89-9[5][6]
Molecular Formula C₁₁H₉ClO₃[3][6]
Molecular Weight 224.64 g/mol [3][6]
Appearance White to light yellow powder/crystal[7]
Boiling Point 308.5°C at 760 mmHg[4]
Density 1.3 g/cm³[4]
XLogP3-AA 3.5[3]
Topological Polar Surface Area 39.4 Ų[3]

Spectroscopic Profile: The Molecular Fingerprint

Unambiguous characterization is paramount in chemical synthesis. The following sections detail the expected spectroscopic data for this compound, which collectively serve as its unique molecular fingerprint.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the ethyl ester group. The three protons on the benzofuran ring system will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group will present as a characteristic quartet around δ 4.3-4.4 ppm (CH₂) and a triplet around δ 1.3-1.4 ppm (CH₃), with a coupling constant (J) of approximately 7 Hz.[9]

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals. The carbonyl carbon of the ester will be the most downfield signal (δ > 160 ppm). Aromatic and furan ring carbons will appear in the δ 110-155 ppm range. The methylene and methyl carbons of the ethyl group are expected around δ 60-65 ppm and δ 14-15 ppm, respectively.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present.[3] Key absorption bands include:

  • ~1720 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the α,β-unsaturated ester.[10]

  • ~1200-1300 cm⁻¹: Strong bands associated with the C-O stretching of the ester group.

  • ~1000-1100 cm⁻¹: Bands related to the C-O-C stretching of the furan ring.

  • ~700-850 cm⁻¹: Absorption due to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the molecule. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) will be observed. The exact mass is 224.0240 g/mol .[3] Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved via a multi-step process starting from a substituted phenol.[1] The reactivity of the molecule is dominated by the ester functional group, which can be readily transformed into other functionalities.

General Synthesis Protocol

A prevalent and efficient method involves the reaction of 5-chlorosalicylaldehyde with an α-haloacetate, such as ethyl bromoacetate, followed by an intramolecular cyclization.[1][11]

Step-by-Step Methodology:

  • Deprotonation: 5-chlorosalicylaldehyde (1.0 eq.) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). A suitable base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (1.0-1.2 eq.), is added to deprotonate the phenolic hydroxyl group. The choice of a moderately strong base is crucial to facilitate the subsequent nucleophilic attack without promoting unwanted side reactions.

  • Nucleophilic Substitution (O-alkylation): Ethyl bromoacetate (1.1-1.5 eq.) is added to the reaction mixture. The resulting phenoxide acts as a nucleophile, displacing the bromide ion in a classic Williamson ether synthesis to form an intermediate ether. The reaction is typically stirred at room temperature or gently heated.[11]

  • Intramolecular Cyclization: The reaction is then heated (e.g., to 120°C) to promote an intramolecular Perkin or related condensation reaction.[11] The enolate formed from the ester attacks the aldehyde carbonyl, and subsequent dehydration yields the benzofuran ring system.

  • Workup and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.[11] Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification A 5-Chlorosalicylaldehyde E 1. O-Alkylation (Williamson Ether Synthesis) A->E Combine & Stir B Ethyl Bromoacetate B->E Combine & Stir C Base (e.g., Cs₂CO₃) C->E Combine & Stir D Solvent (e.g., DMF) D->E Combine & Stir F 2. Intramolecular Cyclization & Dehydration E->F Heat G Crude Product F->G Aqueous Workup H Purification (Recrystallization/ Chromatography) G->H I Ethyl 5-chlorobenzofuran- 2-carboxylate H->I

Caption: General workflow for the synthesis of this compound.

Key Reactions

The ester functionality is a versatile handle for further synthetic transformations:

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding 5-chlorobenzofuran-2-carboxylic acid using aqueous base (e.g., KOH or NaOH) followed by acidic workup.[7][12] This carboxylic acid is itself a key intermediate.[7]

  • Amidation: The ester can be converted directly to an amide, or more commonly, the hydrolyzed carboxylic acid is activated (e.g., as an acyl chloride) and then reacted with a primary or secondary amine to form a wide range of N-substituted 5-chlorobenzofuran-2-carboxamides.[1]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a crucial building block in the synthesis of more complex, biologically active molecules.[1][13]

  • Scaffold for Medicinal Chemistry: The benzofuran core is present in many pharmaceuticals and natural products with diverse activities, including anticancer, antifungal, and anti-inflammatory properties.[2][12][14] This compound provides a reliable starting point for the exploration of new chemical space around this privileged scaffold.

  • Intermediate for Target Compounds: It serves as a key precursor in the synthesis of compounds like Vilazodone, an antidepressant.[15] The ability to functionalize the ester group allows for the introduction of various pharmacophores, enabling the fine-tuning of a compound's pharmacological profile.[1]

  • Materials Science: Substituted benzofurans are being investigated for their potential in organic electronics and as fluorescent probes due to their rigid, planar structure and conjugated π-system.[16] The functional handles on this molecule allow for its incorporation into polymers or sensor molecules.[16]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H316: Causes mild skin irritation.[6]

    • H320: Causes eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Recommended Handling Protocol:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[17]

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound, 97%. Retrieved from [Link]

  • CPAChem. (2020, January 28). Safety data sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C11H9ClO3, 1 gram. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Google Patents. (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Physical constants for compounds 1-26. Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Download scientific diagram. Retrieved from [Link]

  • Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Chlorobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Retrieved from [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate (CAS No. 59962-89-9): A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-chlorobenzofuran-2-carboxylate, identified by CAS number 59962-89-9, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. The benzofuran scaffold is a privileged structure found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic placement of a chlorine atom at the 5-position and an ethyl carboxylate group at the 2-position provides a versatile platform for the synthesis of novel therapeutic agents. This guide offers a comprehensive technical overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, spectroscopic characterization, and its significant applications in the field of drug development.

Core Chemical and Physical Properties

This compound is a solid compound at room temperature with a molecular formula of C₁₁H₉ClO₃ and a molecular weight of approximately 224.64 g/mol .[3][4] A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 59962-89-9[3][4]
Molecular Formula C₁₁H₉ClO₃[3][4]
Molecular Weight 224.64 g/mol [3][4]
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[3][4]
Synonyms 5-Chloro-benzofuran-2-carboxylic acid ethyl ester[5]
Appearance Solid[6]

These properties are crucial for calculating molar equivalents in reactions, predicting solubility in various solvent systems, and for the structural elucidation of its derivatives.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through a cyclization reaction involving 5-chlorosalicylaldehyde and an ethyl α-haloacetate, such as ethyl bromoacetate.[1][7] This method provides an efficient route to the benzofuran core.

Underlying Chemistry: The Perkin-Oglialoro Reaction Variant

The synthesis is a variation of the Perkin-Oglialoro reaction. The mechanism involves the initial deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a weak base, such as potassium carbonate. The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-type reaction. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the furan ring fused to the benzene ring.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 5-chlorosalicylaldehyde 5-Chlorosalicylaldehyde intermediate Cyclization & Dehydration 5-chlorosalicylaldehyde->intermediate + Ethyl Bromoacetate ethyl_bromoacetate Ethyl Bromoacetate K2CO3 K₂CO₃ (Base) K2CO3->intermediate Base Acetonitrile Acetonitrile (Solvent) Acetonitrile->intermediate Solvent product This compound intermediate->product Reflux

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis relies on the careful control of reaction conditions to favor the desired cyclization and minimize side reactions.

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).[7] The base is crucial for the initial deprotonation of the phenol.

  • Addition of Reagent: Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with constant stirring.[7]

  • Cyclization: Reflux the reaction mixture for 24 hours.[7] Progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.[7]

  • Extraction: Dissolve the resulting crude product in ethyl acetate (200 mL). Wash the organic layer sequentially with 5% dilute HCl, water (50 mL), and brine solution (50 mL).[7] This washing sequence removes inorganic salts and any remaining acidic or basic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, a singlet for the furan proton, and a quartet and a triplet for the ethyl ester group.[8][9]
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the benzofuran core, and the ethyl group carbons.[3]
IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), C-O stretching, and aromatic C-H and C=C stretching vibrations.[3]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 224.64), confirming its elemental composition.[8]

digraph "Spectroscopic_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#34A853"];

"start" [label="Synthesized Product", shape=ellipse, fillcolor="#FBBC05"]; "nmr" [label="NMR Spectroscopy\n(¹H and ¹³C)"]; "ir" [label="IR Spectroscopy"]; "ms" [label="Mass Spectrometry"]; "structure" [label="Structural Elucidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"start" -> "nmr" [label="Provides information on\nthe carbon-hydrogen framework"]; "start" -> "ir" [label="Identifies functional groups\n(e.g., C=O)"]; "start" -> "ms" [label="Determines molecular weight\nand fragmentation pattern"]; "nmr" -> "structure"; "ir" -> "structure"; "ms" -> "structure"; }

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-chlorobenzofuran-2-carboxylate is a halogenated benzofuran derivative of significant interest in medicinal chemistry and materials science.[1] Its structural scaffold is a recurring motif in a variety of biologically active compounds.[2] A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and interpretive insights.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectral data, the molecular structure of this compound with the conventional atom numbering system is presented below. This numbering is crucial for assigning the signals in the 1H and 13C NMR spectra to specific atoms within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both 1H and 13C NMR provide diagnostic signals that confirm its structure.

1H NMR Spectral Data

The 1H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the benzofuran ring and the protons of the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the ester functionality.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.5s-
H-4~7.6d~8.8
H-6~7.3dd~8.8, ~2.2
H-7~7.5d~2.2
-OCH2CH3~4.4q~7.1
-OCH2CH3~1.4t~7.1

Interpretation:

  • The downfield chemical shifts of the aromatic protons are consistent with their attachment to an electron-deficient aromatic system.

  • The splitting patterns of the aromatic protons (doublet and doublet of doublets) are indicative of their coupling relationships.

  • The quartet and triplet of the ethyl group protons are a classic signature of an ethyl ester.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Carbon Assignment Chemical Shift (δ, ppm)
C=O~160
C-2~145
C-3~115
C-3a~122
C-4~125
C-5~129
C-6~122
C-7~113
C-7a~154
-OC H2CH3~61
-OCH2C H3~14

Interpretation:

  • The carbonyl carbon of the ester group appears at a characteristic downfield chemical shift.

  • The chemical shifts of the aromatic carbons are influenced by the chlorine substituent and the fusion of the furan and benzene rings.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of benzofuran derivatives is crucial for accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_std Add a small amount of tetramethylsilane (TMS) as an internal standard. dissolve->add_std transfer Transfer the solution to a clean 5 mm NMR tube. add_std->transfer insert Insert the sample into the NMR spectrometer. transfer->insert shim Shim the magnetic field to optimize homogeneity. insert->shim acquire_h1 Acquire the 1H NMR spectrum. shim->acquire_h1 acquire_c13 Acquire the 13C NMR spectrum. acquire_h1->acquire_c13 ft Apply Fourier transformation to the raw data. acquire_c13->ft phase Perform phase and baseline corrections. ft->phase calibrate Calibrate the chemical shift scale using the TMS signal (0.00 ppm). phase->calibrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group of the ester, the C-O bonds, and the aromatic C-H and C=C bonds.

Vibrational Mode Frequency (cm-1) Intensity
Aromatic C-H stretch~3100Medium
Aliphatic C-H stretch~2980Medium
C=O stretch (ester)~1720Strong
Aromatic C=C stretch~1600, ~1480Medium
C-O stretch (ester)~1250, ~1100Strong
C-Cl stretch~750Strong

Interpretation:

  • The strong absorption band around 1720 cm-1 is a definitive indication of the ester carbonyl group.

  • The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of both the benzofuran ring and the ethyl group.

  • The strong absorptions in the fingerprint region are characteristic of the C-O and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples.

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis clean Ensure the ATR crystal is clean. background Acquire a background spectrum of the empty ATR crystal. clean->background place Place a small amount of the solid sample onto the ATR crystal. background->place apply_pressure Apply pressure to ensure good contact between the sample and the crystal. place->apply_pressure acquire_spectrum Acquire the IR spectrum of the sample. apply_pressure->acquire_spectrum clean_crystal Clean the ATR crystal thoroughly with an appropriate solvent. acquire_spectrum->clean_crystal

Caption: Workflow for ATR-FT-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

  • Molecular Ion (M+•): The molecular ion peak for this compound is expected at m/z 224, corresponding to the molecular formula C11H935ClO3.[3] A smaller peak at m/z 226 will also be observed due to the natural abundance of the 37Cl isotope. The approximate 3:1 ratio of the M+• to M+2 peak is a characteristic signature of a monochlorinated compound.

  • Key Fragmentation Pathways:

    • Loss of ethoxy radical (-•OCH2CH3): This fragmentation leads to the formation of an acylium ion at m/z 179.

    • Loss of ethylene (-C2H4): A McLafferty rearrangement can result in the loss of ethylene from the ethyl ester, leading to a fragment at m/z 196.

    • Loss of carbon monoxide (-CO): Subsequent loss of CO from fragment ions is also a common pathway.

G M [M]+• (m/z 224/226) F1 [M - •OCH2CH3]+ (m/z 179) M->F1 - •OCH2CH3 F2 [M - C2H4]+• (m/z 196/198) M->F2 - C2H4

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

The following is a general protocol for acquiring an EI mass spectrum.

G cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation dissolve Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). inject Introduce the sample into the mass spectrometer via a direct insertion probe or GC/LC. dissolve->inject ionize Ionize the sample using electron ionization (EI) at 70 eV. inject->ionize separate Separate the resulting ions based on their mass-to-charge ratio (m/z). ionize->separate detect Detect the ions and generate the mass spectrum. separate->detect identify_m Identify the molecular ion peak and its isotopic pattern. detect->identify_m analyze_frag Analyze the fragmentation pattern to identify key fragment ions. identify_m->analyze_frag confirm Confirm the structure based on the observed fragmentation. analyze_frag->confirm

Caption: General workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of this compound using 1H NMR, 13C NMR, IR, and MS provides a robust and unambiguous characterization of its molecular structure. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. Adherence to standardized analytical procedures is essential for obtaining high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

  • PubChem. This compound. [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • ResearchGate. FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. [Link]

  • A Research Article. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]

  • MDPI. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate, a key intermediate in pharmaceutical research and drug development.[1][2] Commencing from the readily available 5-chlorosalicylaldehyde, this document elucidates the core chemical transformations, provides a detailed, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting. The narrative is structured to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles for researchers, scientists, and process chemists.

Strategic Overview: The Importance and Synthesis of a Privileged Scaffold

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The target molecule, this compound, is a particularly valuable building block. The chlorine atom at the 5-position and the ethyl ester at the 2-position provide strategic handles for further molecular elaboration, allowing for the fine-tuning of pharmacological profiles.[2][6]

While numerous methods exist for constructing the benzofuran ring, including Perkin rearrangements, Wittig reactions, and various metal-catalyzed cyclizations, the most direct and efficient route starting from a salicylaldehyde involves a base-mediated condensation with an α-haloacetate ester.[7][8][9][10][11] This guide will focus on a robust and scalable version of this classical approach, specifically the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate.

The Chemical Rationale: A Mechanistic Dissection

The synthesis proceeds via a two-step, one-pot sequence: an initial Williamson ether synthesis followed by an intramolecular aldol-type condensation and subsequent dehydration. Understanding this mechanism is critical for troubleshooting and optimization.

  • Deprotonation: The process begins with the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a suitable base (e.g., potassium carbonate). The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent aldehyde and the chlorine atom on the aromatic ring. This step generates a phenoxide anion, which is a potent nucleophile.

  • O-Alkylation (Williamson Ether Synthesis): The generated phenoxide attacks the electrophilic methylene carbon of ethyl bromoacetate in a classic SN2 reaction. This displaces the bromide ion and forms an ether linkage, yielding an intermediate, ethyl 2-((4-chloro-2-formyl)phenoxy)acetate.

  • Intramolecular Condensation & Dehydration: The reaction conditions promote an intramolecular cyclization. The base abstracts an acidic α-proton from the carbon situated between the ester and the ether oxygen. The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde group. This forms a five-membered ring intermediate which rapidly undergoes dehydration (elimination of a water molecule) to establish the furan ring's double bond, yielding the aromatic benzofuran system.

The overall reaction mechanism is illustrated below:

Reaction_Mechanism cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclization & Dehydration 5CS 5-Chlorosalicylaldehyde Phenoxide Phenoxide Intermediate 5CS->Phenoxide + K₂CO₃ - KHCO₃ EBA Ethyl Bromoacetate Intermediate_Ether Intermediate Ether Intermediate_Ether_ref Intermediate Ether PhenoxideEBA PhenoxideEBA PhenoxideEBA->Intermediate_Ether SN2 Attack Carbanion Carbanion Formation Cyclized_Intermediate Cyclized Intermediate Carbanion->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product Ethyl 5-chlorobenzofuran- 2-carboxylate Cyclized_Intermediate->Final_Product - H₂O (Dehydration) Intermediate_Ether_ref->Carbanion + K₂CO₃ - H⁺ Experimental_Workflow A 1. Reagent Setup - Add 5-chlorosalicylaldehyde, K₂CO₃, and MeCN to a round-bottom flask. B 2. Addition of Alkylating Agent - Add ethyl bromoacetate dropwise to the stirred suspension. A->B C 3. Reaction - Heat the mixture to reflux (approx. 82°C) for 18-24 hours. - Monitor progress via TLC. B->C D 4. Work-up: Filtration - Cool to room temperature. - Filter off inorganic salts (K₂CO₃, KBr). C->D E 5. Work-up: Solvent Removal - Concentrate the filtrate in vacuo to obtain the crude product. D->E F 6. Work-up: Extraction - Dissolve crude oil in EtOAc. - Wash with water and then brine. E->F G 7. Drying - Dry the organic layer over anhydrous Na₂SO₄. F->G H 8. Purification - Filter off drying agent. - Concentrate in vacuo. - Recrystallize from ethanol/water. G->H I 9. Final Product - Isolate pure Ethyl 5-chlorobenzofuran- 2-carboxylate as a solid. - Dry under vacuum. H->I

Caption: A step-by-step experimental workflow for the synthesis and purification.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (10.0 g, 63.9 mmol), anhydrous potassium carbonate (22.1 g, 159.8 mmol), and anhydrous acetonitrile (200 mL).

  • Reagent Addition: Begin stirring the suspension. Slowly add ethyl bromoacetate (7.8 mL, 70.3 mmol) to the mixture dropwise over 5 minutes at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 18-24 hours. [5] * Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The disappearance of the starting aldehyde spot (visualized with UV light or a potassium permanganate stain) indicates reaction completion.

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (potassium carbonate and the potassium bromide byproduct). Wash the filter cake with a small amount of ethyl acetate (~50 mL) to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetonitrile and ethyl acetate. This will typically yield a viscous oil or a semi-solid crude product.

  • Aqueous Work-up: Dissolve the crude residue in ethyl acetate (200 mL). Transfer the solution to a separatory funnel and wash it sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality Check: The water wash removes any remaining water-soluble impurities, such as residual potassium salts. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

  • Purification: Filter off the sodium sulfate. Concentrate the filtrate under reduced pressure to yield the crude product. The primary method of purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. The expected yield is typically in the range of 80-90%.

Product Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step of any synthetic protocol.

PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₁₁H₉ClO₃ [12]
Molecular Weight 224.64 g/mol [12]
Melting Point 63-66 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.80 (d, J = 2.4 Hz, 1H, Ar-H), 7.51 (d, J = 8.7 Hz, 1H, Ar-H), 7.45 (s, 1H, Furan-H), 7.35 (dd, J = 8.7, 2.4 Hz, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 159.8, 154.0, 145.2, 129.8, 128.5, 125.4, 121.8, 112.5, 110.1, 61.7, 14.3. [12]* IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1725 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250, 1100 (C-O stretch).

  • Mass Spectrometry (EI): m/z (%) 224 (M⁺), 179 (M⁺ - OEt), 151.

Field Insights & Troubleshooting

  • Low Yield: If the yield is significantly lower than expected, the primary culprits are often incomplete reaction or inefficient extraction. Ensure the potassium carbonate and acetonitrile are anhydrous, as water can interfere with the reaction. Extending the reflux time may also be beneficial if the TLC shows unreacted starting material.

  • Purification Issues: If the product fails to crystallize or appears as an oil, it may be impure. An alternative to recrystallization is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) as the eluent.

  • Side Reactions: A potential side reaction is the hydrolysis of the ethyl ester if the reaction conditions are not sufficiently anhydrous or if the work-up involves basic solutions for extended periods. This would form the corresponding carboxylic acid, which can be observed as a baseline spot on TLC or by the presence of a broad -OH peak in the IR spectrum.

Conclusion

The described methodology provides a reliable and scalable pathway to this compound from 5-chlorosalicylaldehyde. By understanding the underlying mechanism and paying close attention to the key experimental parameters, researchers can consistently obtain high yields of this valuable synthetic intermediate, paving the way for further discoveries in drug development and materials science.

References

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • This compound.
  • 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. (2008). TSI Journals.
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2009). Organic Syntheses Procedure.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans.
  • Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.
  • Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers. NINGBO INNO PHARMCHEM.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2012).
  • Proposed mechanism for the synthesis of benzofuran derivatives.
  • Perkin rearrangement. Wikipedia.
  • Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide. (2025). BenchChem.
  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B.
  • Ethyl 5-aminobenzofuran-2-carboxyl
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2012).
  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (2022).

Sources

Biological activity of Ethyl 5-chlorobenzofuran-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Ethyl 5-chlorobenzofuran-2-carboxylate Derivatives

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant pharmacological value.[1][2][3] Its structural versatility allows for extensive chemical modification, making it a cornerstone in modern drug discovery.[4] This technical guide focuses on a specific, highly promising class: derivatives of this compound. The strategic placement of a chlorine atom at the 5-position and the reactive carboxylate group at the 2-position provides a foundational structure for developing potent therapeutic agents across diverse disease areas. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both high-level strategic insights and detailed experimental protocols to facilitate further research and development in this field.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring structural unit in a vast number of biologically active molecules.[1][5] This prominence is not coincidental; the scaffold's physicochemical properties, including its relative planarity and ability to engage in various intermolecular interactions, make it an ideal starting point for drug design.

The true therapeutic potential of the benzofuran core is unlocked through targeted substitution.[1] Modifications at specific positions can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. The this compound framework is a prime example of strategic design:

  • Ester Group at C-2: The ethyl carboxylate group is a critical handle for derivatization. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide array of amines to generate diverse carboxamide libraries.[6][7] SAR studies have consistently shown that substitutions at the C-2 position are crucial for cytotoxic activity.[1]

  • Chlorine Atom at C-5: The introduction of a halogen, such as chlorine, at the 5-position significantly modulates the electronic properties of the benzofuran ring system. This can enhance binding affinity to biological targets and improve metabolic stability, often leading to increased biological potency.

This guide will demonstrate how this core structure serves as a versatile precursor for compounds with a wide spectrum of therapeutic applications.

Synthetic Pathways and Derivatization Strategies

The foundation of exploring the biological activities of this class of compounds lies in a robust and flexible synthetic approach. The primary goal is the efficient synthesis of the this compound core, followed by systematic derivatization.

Core Synthesis

A prevalent and efficient method for synthesizing the core scaffold begins with 5-chlorosalicylaldehyde.[6][8] The reaction with an α-halo ester, such as ethyl bromoacetate, in the presence of a base like potassium carbonate, proceeds via an initial O-alkylation followed by an intramolecular cyclization to yield the desired benzofuran ring system.[8]

G cluster_start Starting Materials A 5-Chlorosalicylaldehyde D Intramolecular Cyclization (Reflux) A->D B Ethyl Bromoacetate B->D C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) C->D E This compound (Core Intermediate) D->E

Caption: General workflow for the synthesis of the core intermediate.

Derivatization Workflow: Generating Carboxamide Libraries

The ethyl ester intermediate is rarely the final active compound; its primary value lies in its potential for further modification. The most common derivatization strategy involves converting the ester into a more reactive functional group to be coupled with various amines, generating a library of N-substituted 5-chlorobenzofuran-2-carboxamides.[6][9]

G A This compound B Alkaline Hydrolysis (e.g., NaOH/EtOH) A->B C 5-chlorobenzofuran-2-carboxylic acid B->C D Activation (e.g., SOCl2 or Coupling Agents) C->D E Acyl Chloride / Activated Ester D->E G Amidation Reaction E->G F Diverse Primary/ Secondary Amines (R1R2NH) F->G H N-substituted 5-chlorobenzofuran-2-carboxamide Derivatives G->H

Caption: Key derivatization workflow from the core ester to final amides.

Biological Activities and Therapeutic Potential

The true value of the this compound scaffold is realized in the diverse biological activities exhibited by its derivatives. These compounds have demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

Benzofuran derivatives are potent antiproliferative agents, and the 5-chloro-substituted series is no exception.[2][10] They exert their effects through multiple mechanisms, making them attractive candidates for cancer therapy.

Mechanisms of Action: Derivatives have been shown to induce antitumor actions by inhibiting crucial cellular machinery.[10] Key mechanisms include:

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[1] Benzofuran-based molecules have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[9][10]

  • Apoptosis Induction: A series of 5-chlorobenzofuran-2-carboxamides were found to exhibit excellent antiproliferative activity against human mammary gland epithelial cell lines, with the most active derivatives inducing programmed cell death.[1]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1): Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, which is critical for tumor survival in low-oxygen environments.[1]

G cluster_downstream Downstream Effects GF Growth Factors Receptor Tyrosine Kinase Receptor GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 PS Protein Synthesis mTORC1->PS CG Cell Growth & Proliferation mTORC1->CG Inhibitor Benzofuran Derivatives Inhibitor->mTORC1 Inhibition

Caption: Inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.

Quantitative Data: Antiproliferative Activity

Compound ClassCell LineActivity MetricValueReference
5-chlorobenzofuran-2-carboxamides4 Cancer Cell LinesMean GI₅₀1.35 µM[9]
Halogenated BenzofuranK562 LeukemiaIC₅₀5 µM[1]
Halogenated BenzofuranHL60 LeukemiaIC₅₀0.1 µM[1]
Aminobenzofuran DerivativeU-87 MG GlioblastomaIC₅₀0.04 µM[11]

Experimental Protocol: MTT Assay for Cytotoxicity [11]

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., U-87 MG, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[12] Benzofuran derivatives have emerged as a promising scaffold for this purpose, exhibiting a broad spectrum of activity against various bacteria and fungi.[5][12]

Spectrum of Activity: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][8]

  • Antibacterial: Activity has been reported against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[5][8]

  • Antifungal: Potent activity has been observed against Aspergillus niger, Sclerotium rolfsii, and various Candida species.[8][13] The electron-withdrawing nature of the chloro substituent on the benzofuran ring has been noted to contribute significantly to the bioactivity.[8]

Quantitative Data: Antimicrobial Activity

Compound ClassMicroorganismActivity MetricValueReference
Benzofuran-5-ol derivativesFungal SpeciesMIC1.6-12.5 µg/mL[5]
6-hydroxyl-benzofuransBacterial StrainsMIC₈₀0.78-3.12 µg/mL[5]
Benzofuran-2-carboxylate 1,2,3-triazolesS. aureusZone of Inhibition18 mm (at 100 µg/mL)[8]
Benzofuran-2-carboxylate 1,2,3-triazolesA. nigerZone of Inhibition20 mm (at 100 µg/mL)[8]

Experimental Protocol: Agar Well Diffusion Method [13]

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the seeded agar plate.

  • Compound Loading: Prepare solutions of the test derivatives at a known concentration (e.g., 50 µg/mL). Carefully add a fixed volume (e.g., 100 µL) of the test solution, a positive control (standard antibiotic), and a negative control (solvent vehicle) into separate wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.[14][15]

Mechanism of Action: The anti-inflammatory effects of benzofuran hybrids are often linked to their ability to suppress the production of pro-inflammatory mediators.

  • Inhibition of Nitric Oxide (NO) Production: Certain derivatives significantly inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.[14]

  • Modulation of NF-κB and MAPK Pathways: The NF-κB and MAPK signaling cascades are central regulators of inflammation.[15] Active compounds have been shown to inhibit the phosphorylation of key proteins like IKKα/β, IκBα, and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway. This prevents the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-6.[16][17]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes Inhibitor Benzofuran Derivatives Inhibitor->IKK Inhibition

Sources

The Strategic Role of Ethyl 5-chlorobenzofuran-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Within this important class of heterocycles, Ethyl 5-chlorobenzofuran-2-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. Its strategic substitution—a reactive carboxylate ester at the C-2 position and a chlorine atom at the C-5 position—provides medicinal chemists with the necessary tools to modulate physicochemical properties and explore structure-activity relationships (SAR). This guide provides an in-depth analysis of the synthesis, chemical properties, and critical role of this compound in drug discovery, with a particular focus on its application in developing next-generation anticancer agents. We will explore the causality behind synthetic choices, detail key experimental protocols, and visualize the compound's journey from a key intermediate to a precursor for potent, biologically active molecules.

The Benzofuran Scaffold: A Foundation of Pharmacological Diversity

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a structural motif present in a vast number of biologically active molecules.[3] This scaffold's inherent properties, including its relative planarity and ability to participate in various intermolecular interactions, make it an ideal starting point for drug design.[4] Derivatives have demonstrated a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and antitumor properties, solidifying the benzofuran core as a cornerstone of modern medicinal chemistry research.[1][5][6] The functionalization of the benzofuran ring at specific positions is a proven strategy to fine-tune a compound's therapeutic efficacy and selectivity.[3][4]

Synthesis and Physicochemical Profile of this compound

The utility of this compound begins with its efficient and scalable synthesis. The most common and effective route involves a cyclization reaction starting from readily available precursors. Understanding this synthesis is fundamental to appreciating its role as a key intermediate.

Optimized Synthetic Protocol

A prevalent method for synthesizing the title compound is the reaction between 5-chlorosalicylaldehyde and an α-bromo ester, followed by intramolecular cyclization.[7] The protocol below details a robust procedure for this transformation.[8]

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 5-chlorosalicylaldehyde

    • Ethyl bromoacetate

    • Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chlorosalicylaldehyde (1.0 eq) and ethyl bromoacetate (1.3 eq) in a 1:1 mixture of acetonitrile and DMF.

      • Causality: The polar aprotic solvent system (MeCN/DMF) is chosen to effectively dissolve both the organic starting materials and the inorganic base, facilitating a homogenous reaction environment.

    • Add cesium carbonate (2.0 eq) to the solution.

      • Causality: Cesium carbonate is an effective base for the initial O-alkylation of the phenolic hydroxyl group. Its high solubility in DMF and the "cesium effect" accelerate the Sₙ2 reaction compared to more common bases like potassium carbonate.

    • Heat the reaction mixture to reflux and maintain for approximately 48 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[8]

    • Upon completion, cool the mixture to room temperature and remove the solid salts via filtration.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.

    • Dilute the resulting residue with ethyl acetate and wash successively with water and then with a saturated sodium chloride solution.[8]

      • Causality: The aqueous workup removes residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from ethanol to afford this compound as colorless crystals.[8]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 5-chlorosalicylaldehyde Proc O-Alkylation & Intramolecular Cyclization SM1->Proc SM2 Ethyl bromoacetate SM2->Proc R1 Cesium Carbonate (Base) R1->Proc R2 MeCN/DMF (Solvent) R2->Proc R3 Reflux, 48h R3->Proc Workup Aqueous Workup & Extraction Proc->Workup Purify Recrystallization (Ethanol) Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A compound's physical and chemical properties are critical determinants of its suitability as a drug candidate or intermediate.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₃[9]
Molecular Weight 224.64 g/mol [9]
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[9]
CAS Number 59962-89-9[9]
Appearance White crystal solid[10]

The Strategic Role in Drug Discovery

This compound is rarely the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a highly adaptable intermediate, providing a robust platform for generating diverse libraries of potentially therapeutic compounds.

A Versatile Chemical Intermediate

The two key functional groups—the C-2 ethyl ester and the C-5 chloro substituent—are the primary drivers of its utility.

  • The C-2 Ethyl Ester: This group is readily converted into other functionalities. Most commonly, it is hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form N-substituted 5-chlorobenzofuran-2-carboxamides.[11] This amide coupling step is a cornerstone of modern drug discovery, allowing for the systematic introduction of diverse chemical groups to probe the target's binding pocket.

  • The C-5 Chloro Substituent: The presence of a halogen atom at the 5-position is not merely a synthetic handle but a critical determinant of biological activity. Halogens can increase lipophilicity, enhance membrane permeability, and participate in halogen bonding with protein targets. SAR studies have repeatedly shown that halogen substitution on the benzofuran core is crucial for cytotoxic activity against cancer cell lines.[3][5] The position of the halogen is of great importance for maximizing this effect.[3]

Application in Oncology: Developing Novel Anticancer Agents

The most significant application of this compound has been in the field of oncology. Derivatives have shown potent antiproliferative activity against various cancer cell lines.[3][12]

A notable example is the development of 5-chlorobenzofuran-2-carboxamides as allosteric modulators of the Cannabinoid receptor type 1 (CB1), which subsequently exhibited significant antiproliferative effects.[3][13] Further studies on hybrid benzofuran structures, where the core is linked to other pharmacologically active moieties like sulfonamides or imidazoles, have also yielded potent cytotoxic agents.[2][3]

Table of Antiproliferative Activity for Benzofuran Derivatives

CompoundDescriptionCancer Cell LineIC₅₀ (µM)Reference
Derivative 3 5-chlorobenzofuran-2-carboxamide with N-phenethyl and morpholinyl substitutionMCF-10A (human mammary gland)~1.14[3]
Doxorubicin Standard Chemotherapeutic DrugMCF-10A (human mammary gland)1.136[3]
Compound 5g 5-substituted-indole-2-carboxamideFour Cancer Cell Lines (Mean)0.055[13]
Compound 5j 5-substituted-indole-2-carboxamideFour Cancer Cell Lines (Mean)0.037[13]

Note: The table showcases the high potency that can be achieved by modifying the core benzofuran structure.

Potential Mechanism of Action: Kinase Inhibition

Many benzofuran-based small molecules exert their anticancer effects by inhibiting protein kinases that are critical for cell cycle progression and proliferation.[14] One such key target is Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can lead to cell cycle arrest at the G1/S phase transition, preventing cancer cell replication and ultimately inducing apoptosis.[14]

G cluster_pathway Cell Cycle Progression (G1/S Phase) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase triggers Inhibitor Benzofuran Derivative (e.g., 5-chlorobenzofuran- 2-carboxamide) Inhibitor->CDK2 INHIBITS

Caption: Potential mechanism of action via CDK2 inhibition in the cell cycle.

Future Perspectives and Conclusion

This compound is a testament to the power of a well-designed chemical scaffold in medicinal chemistry. Its straightforward synthesis and strategic functionalization make it an invaluable intermediate for generating diverse molecular libraries. While its primary application to date has been in oncology, the inherent pharmacological diversity of the benzofuran core suggests that derivatives could be explored for other therapeutic areas, including neurodegenerative diseases, and as antimicrobial agents.[6][15][16][17] Future research will likely focus on creating novel hybrid molecules and employing advanced techniques like structure-based drug design to develop even more potent and selective agents derived from this versatile starting material. For researchers and drug development professionals, this compound represents not just a chemical reagent, but a gateway to discovering the next generation of innovative therapeutics.

References

  • Aslam, J., et al. (2018). Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]

  • Taylor & Francis (n.d.). Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Sarsam, S. I. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Rickli, A., et al. (2015). Benzofurans and Benzodifurans. ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Substituted benzofuran. Wikipedia. Available at: [Link]

  • Abbas, A. A., & Dawood, K. M. (2019). An update on benzofuran inhibitors: a patent review. PubMed. Available at: [Link]

  • American Addiction Centers (2024). How Are Benzofuran Drugs Abused?. American Addiction Centers. Available at: [Link]

  • PubChem (n.d.). This compound. PubChem. Available at: [Link]

  • Google Patents (n.d.). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester. Google Patents.
  • Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. Available at: [Link]

  • Chem-Impex (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate. Chem-Impex. Available at: [Link]

  • Indian Journal of Chemistry (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. Available at: [Link]

  • Stana, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. Available at: [Link]

  • Google Patents (n.d.). CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2. Google Patents.
  • Sharma, G., et al. (2016). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. PMC - NIH. Available at: [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PMC - NIH. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Semantic Scholar (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Semantic Scholar. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. PubMed. Available at: [Link]

Sources

Ethyl 5-chlorobenzofuran-2-carboxylate: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of Ethyl 5-chlorobenzofuran-2-carboxylate, a pivotal synthetic intermediate in modern medicinal chemistry. The document details its synthesis, chemical properties, and critical role in the development of contemporary pharmaceuticals. With a focus on practical application, this guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a thorough characterization of this versatile building block.

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic drugs that exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic substitution on the benzofuran ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound has emerged as a particularly valuable intermediate due to the presence of the electron-withdrawing chlorine atom at the 5-position and the readily transformable ethyl ester at the 2-position. These features provide a versatile platform for the construction of complex molecular architectures, most notably in the synthesis of the antidepressant vilazodone.[3]

This guide will elucidate the primary synthetic routes to this compound, explore its reactivity through key transformations, and provide detailed, actionable protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use and handling.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₉ClO₃[4]
Molecular Weight 224.64 g/mol [4]
CAS Number 59962-89-9[4]
Appearance White to off-white solid[5]
Melting Point 58-60 °C[5]
Boiling Point 348.1 ± 22.0 °C at 760 mmHg[6]
Density 1.3 ± 0.1 g/cm³[6]
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[4]
Spectroscopic Characterization

Unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the ethyl group and the aromatic protons of the benzofuran core.

  • Ethyl Protons: A triplet at approximately 1.34 ppm (3H) corresponding to the methyl group (CH₃) and a quartet at around 4.35 ppm (2H) from the methylene group (CH₂) are indicative of the ethyl ester moiety.[5]

  • Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (typically 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the chloro and ester substituents.[5][7]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is instrumental in confirming the carbon framework of the molecule. Key resonances include the carbonyl carbon of the ester, the carbons of the benzofuran ring, and the carbons of the ethyl group.[4][7]

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.

  • C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the ester carbonyl group.[4]

  • C-O Stretch: Bands corresponding to the C-O stretching of the ester and the furan ring are also prominent.[4]

  • C-Cl Stretch: A signal in the fingerprint region can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.64 g/mol ), with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.

  • Fragmentation: Common fragmentation pathways for benzofuran derivatives include the loss of the ethoxy group from the ester and cleavage of the furan ring.[8]

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization. This approach is amenable to scale-up and provides good yields of the desired product.[3]

Synthetic Workflow

G A 5-Chlorosalicylaldehyde D O-Alkylation A->D B Ethyl Bromoacetate B->D C Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, Acetonitrile) C->D Reaction Conditions E Intramolecular Aldol-type Condensation (Cyclization) D->E Intermediate Formation F This compound E->F Dehydration G A This compound C Saponification A->C B Base (e.g., NaOH, LiOH) Solvent (e.g., Ethanol/Water) B->C Reaction Conditions D Acidic Workup (e.g., HCl) C->D Intermediate Salt E 5-Chlorobenzofuran-2-carboxylic acid D->E

Sources

The Versatile Scaffold: Ethyl 5-chlorobenzofuran-2-carboxylate as a Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are ubiquitous in nature and have been extensively explored in synthetic drug development, leading to a wide array of pharmacologically active agents.[1][2] Among the myriad of benzofuran derivatives, Ethyl 5-chlorobenzofuran-2-carboxylate has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic candidates. The presence of the chloro substituent at the 5-position and the ethyl ester at the 2-position provides a strategic framework for chemical modifications, allowing for the fine-tuning of physicochemical and biological properties.[3] This technical guide delves into the synthesis, chemical properties, and diverse applications of this compound in the ongoing quest for new and effective drugs.

Chemical Synthesis and Properties

This compound is a stable, crystalline solid with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol .[4] Its structure is characterized by the benzofuran core, a chlorine atom at the C5 position of the benzene ring, and an ethyl carboxylate group at the C2 position of the furan ring. These features make it an ideal intermediate for further chemical elaboration.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of a base.[1][5]

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 5-chlorosalicylaldehyde

    • Ethyl bromoacetate

    • Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (CH₃CN)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (1.0 equivalent) and ethyl bromoacetate (1.3 equivalents) in a 1:1 mixture of acetonitrile and DMF.

    • Add cesium carbonate (2.0 equivalents) to the solution.

    • Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.

Synthesis_Workflow 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Reaction Reaction 5-chlorosalicylaldehyde->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Crude Product Crude Product Reaction->Crude Product Cs2CO3, MeCN/DMF, Reflux Purification Purification Crude Product->Purification Workup & Recrystallization Final Product Final Product Purification->Final Product Pure this compound

Applications in Drug Discovery

The true potential of this compound lies in its utility as a scaffold for the development of a wide range of therapeutic agents. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of carboxamide derivatives. This approach has been successfully employed to explore structure-activity relationships (SAR) and identify potent drug candidates in several therapeutic areas.

Anticancer Agents

The 5-chlorobenzofuran-2-carboxamide scaffold has shown significant promise in the development of novel anticancer agents. Researchers have synthesized and evaluated a series of these derivatives for their antiproliferative activity against various cancer cell lines.[6]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The nature of the substituent on the amide nitrogen plays a crucial role in determining the cytotoxic potency.

  • The introduction of bulky and lipophilic groups on the amide nitrogen often leads to enhanced anticancer activity.

  • The 5-chloro substituent on the benzofuran ring is generally well-tolerated and can contribute to improved potency.

Compound IDAmide SubstituentCancer Cell LineIC₅₀ (µM)
1 N-benzylA549 (Lung)15.2
2 N-(4-chlorobenzyl)A549 (Lung)8.7
3 N-(3,4-dichlorobenzyl)A549 (Lung)5.1
4 N-phenethylA549 (Lung)3.9

Table 1: In vitro anticancer activity of selected 5-chlorobenzofuran-2-carboxamide derivatives.

SAR_Anticancer Core 5-Chlorobenzofuran-2-carboxamide Core Amide_Sub Amide Substituent (R) Core->Amide_Sub Modification at Activity Anticancer Activity Amide_Sub->Activity Influences

Antimicrobial Agents

Derivatives of this compound have also been investigated for their antimicrobial properties. The benzofuran scaffold itself is known to be a constituent of many natural products with antibacterial and antifungal activities.[7][8] By modifying the core structure, researchers have developed potent antimicrobial agents.[9]

A recent study detailed the synthesis of novel benzofuran derivatives containing disulfide moieties, with some compounds exhibiting remarkable antibacterial activity against pathogens like Xanthomonas oryzae.[9] One of the most potent compounds, V40, demonstrated significantly better in vitro antibacterial activity than the positive controls.[9]

CompoundTarget OrganismEC₅₀ (µg/mL)
V40 Xanthomonas oryzae pv. oryzae0.28
Thiodiazole Copper Xanthomonas oryzae pv. oryzae66.41
Allicin Xanthomonas oryzae pv. oryzae8.40

Table 2: Antibacterial activity of a benzofuran derivative compared to controls.[9]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzofuran derivatives have been explored for their potential to modulate inflammatory pathways.[10] Hybrid molecules incorporating the benzofuran scaffold with other heterocyclic systems, such as piperazine, have been synthesized and shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO).[11]

One such study found that a piperazine/benzofuran hybrid, compound 5d , exhibited a potent inhibitory effect on NO generation in LPS-stimulated RAW264.7 cells with an IC₅₀ of 52.23 µM and low cytotoxicity.[10] This suggests that the anti-inflammatory mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways.[10]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB_MAPK NF-κB & MAPK Pathways TLR4->NF_kB_MAPK Activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) NF_kB_MAPK->Inflammatory_Mediators Induces Production of Benzofuran_Derivative Benzofuran Derivative (e.g., 5d) Benzofuran_Derivative->NF_kB_MAPK Inhibits

Neuroprotective Agents

The development of drugs for neurodegenerative diseases is a significant challenge. Some benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities.[12][13] These compounds have shown the ability to protect neuronal cells from excitotoxicity, a process implicated in a variety of neurodegenerative disorders.[12]

In one study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides were synthesized and screened for their ability to protect primary cultured rat cortical neuronal cells against NMDA-induced excitotoxicity.[12] Several compounds demonstrated considerable neuroprotective effects.[12][13]

Conclusion

This compound is a highly valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds for biological screening. The demonstrated success in developing potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents from this scaffold underscores its importance and potential. As our understanding of disease mechanisms deepens, the strategic application of core structures like this compound will undoubtedly continue to fuel the discovery of the next generation of therapeutics.

References

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomol Ther (Seoul). 2015 May;23(3):275-82.
  • This compound | C11H9ClO3 | CID 2799299 - PubChem. Available from: [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Vol. 60B, May 2021, pp. 768-774.
  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. Available from: [Link]

  • A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. J Fluoresc. 2024 Jul 10.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv. 2019 Sep 2;9(46):26746-26767.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Int J Mol Sci. 2023 Feb 10;24(4):3575.
  • (PDF) Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives - ResearchGate. Available from: [Link]

  • Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available from: [Link]

  • Benzofuran derivatives for the treatment of cns and other disorders - Google Patents.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available from: [Link]

  • Bioactive Benzofuran derivatives: A review. Eur J Med Chem. 2015 Jun 5;97:483-504.
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Pharmaceuticals (Basel). 2023 Jul 22;16(7):1038.
  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. Available from: [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. J Agric Food Chem. 2024 May 8;72(18):7873-7884.

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-chlorobenzofuran-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 5-chlorobenzofuran-2-carboxylate in various organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications in synthesis, purification, formulation, and analytical method development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, a benzofuran derivative of interest in medicinal chemistry and materials science, understanding its solubility is paramount for several reasons:

  • Reaction Medium Selection : Choosing an appropriate solvent is crucial for achieving optimal reaction kinetics and yield.

  • Purification : Crystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system.

  • Formulation Development : In drug development, solubility significantly influences bioavailability and the choice of delivery vehicle.[2]

  • Analytical Chemistry : The preparation of standards and samples for techniques like HPLC and spectroscopy requires knowledge of suitable solvents.

This guide will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, a theoretical understanding can guide solvent selection and streamline the experimental process. The adage "like dissolves like" provides a foundational, qualitative principle: a solute is most likely to dissolve in a solvent with similar polarity.[3][4]

Physicochemical Properties of this compound

To apply the "like dissolves like" principle, we must first understand the molecular properties of our compound of interest.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₃[5][6]
Molecular Weight 224.64 g/mol [5][6]
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[5]
Calculated XLogP3 3.5[5]

The calculated XLogP3 value of 3.5 suggests that this compound is a relatively nonpolar, lipophilic compound. This indicates a higher solubility in nonpolar to moderately polar organic solvents compared to highly polar solvents like water.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool. HSP theory posits that the total cohesive energy of a substance can be divided into three components:

  • δD (Dispersion) : Energy from atomic forces.

  • δP (Polar) : Energy from intermolecular dipole-dipole interactions.

  • δH (Hydrogen Bonding) : Energy from hydrogen bonds.

The following table provides the HSP for a selection of common organic solvents, which can be used to guide initial solvent screening.

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)
Hexane 14.90.00.0
Toluene 18.01.42.0
Dichloromethane 17.07.37.1
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Ethanol 15.88.819.4
Methanol 15.112.322.3
Dimethyl Sulfoxide (DMSO) 18.416.410.2
N,N-Dimethylformamide (DMF) 17.413.711.3

Data compiled from various sources, including references[10][11].

Based on the structure of this compound (an aromatic system with an ester and a chloro substituent), it is expected to have significant dispersion and polar character, with limited hydrogen bonding capability. Therefore, solvents with moderate δD and δP values and low to moderate δH values, such as toluene, ethyl acetate, and acetone, are likely to be good candidates for solubilizing this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[12] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Rationale for the Shake-Flask Method

This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility under the specified conditions (temperature and pressure).[12] Kinetic solubility, often measured in high-throughput screening, can be influenced by the rate of dissolution and may not represent the true equilibrium state.[2][13]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of organic solvent A->B To vial C Seal vial and place in shaker bath B->C D Agitate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow undissolved solid to settle D->E F Withdraw aliquot of the supernatant E->F G Filter through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Measure concentration (e.g., UV-Vis or HPLC) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

  • Preparation : Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed. A general guideline is to add an amount that is visibly in excess after the equilibration period.

  • Solvent Addition : Accurately add a known volume of the chosen organic solvent to the vial.

  • Equilibration : Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13][14]

  • Phase Separation : After equilibration, remove the vial from the shaker and allow the undissolved solid to sediment.

  • Sampling and Filtration : Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution : Prepare a series of accurate dilutions of the saturated filtrate using the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification : Determine the concentration of this compound in the diluted samples using a pre-validated analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique depends on the properties of the analyte and the available instrumentation. For this compound, which contains a chromophore, UV-Vis spectroscopy and HPLC are excellent choices.[1][15]

UV-Vis Spectroscopy

This technique is rapid and straightforward.[15] It relies on the absorption of UV or visible light by the analyte.

Protocol:

  • Determine λmax : Scan a dilute solution of this compound in the chosen solvent to identify the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve : Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax and plot absorbance versus concentration. The resulting graph should be linear (obeying the Beer-Lambert law) in the desired concentration range.

  • Measure Sample Absorbance : Measure the absorbance of the diluted filtrate samples.

  • Calculate Concentration : Use the equation of the line from the calibration curve to determine the concentration of the diluted samples. Multiply by the dilution factor to find the concentration of the original saturated solution.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher specificity and sensitivity, making it ideal for complex mixtures or when greater accuracy is required.[1][16]

Protocol:

  • Method Development : Develop an HPLC method (e.g., reverse-phase) that provides good separation and peak shape for this compound.

  • Prepare a Calibration Curve : Prepare a series of standard solutions of known concentrations. Inject each standard and plot the peak area versus concentration.

  • Analyze Samples : Inject the diluted filtrate samples.

  • Calculate Concentration : Use the calibration curve to determine the concentration of the diluted samples based on their peak areas. Multiply by the dilution factor to obtain the final solubility value.

Data Interpretation and Presentation

The experimentally determined solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L). It is also crucial to specify the temperature at which the measurement was made.

The following table provides a template for presenting the solubility data for this compound in various organic solvents.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Acetone25Experimental ValueCalculated ValueShake-Flask/UV-Vis
e.g., Toluene25Experimental ValueCalculated ValueShake-Flask/HPLC
e.g., Ethanol25Experimental ValueCalculated ValueShake-Flask/UV-Vis
e.g., Hexane25Experimental ValueCalculated ValueShake-Flask/HPLC

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[17][18]

  • Ventilation : Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[17][19]

  • Material Safety Data Sheet (MSDS/SDS) : Before starting any work, consult the SDS for this compound and each solvent to be used. The SDS provides detailed information on hazards, handling, storage, and emergency procedures.[18][19][20][21][22][23]

  • Storage : Store this compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[17][19]

  • Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental methodology like the shake-flask method, researchers can obtain accurate and reliable solubility data. This information is essential for the effective use of this compound in research, development, and manufacturing, ensuring both scientific integrity and operational safety.

References

  • Spectroscopic Techniques. Solubility of Things.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 2024-12-09.
  • How to determine the solubility of a substance in an organic solvent ?. ResearchGate. 2024-05-28.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. 2018-08-31.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Common solvents are displayed according to their Hansen solubility.... ResearchGate.
  • Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • This compound. PubChem.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Solubility of organic compounds (video). Khan Academy.
  • HSP for Beginners. Hansen Solubility Parameters.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. 2021-02-14.
  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. 2022-08-22.
  • Method for determining solubility of a chemical compound. Google Patents.
  • The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C (RSC Publishing). 2024-02-22.
  • Benzofuran - Safety Data Sheet. ChemicalBook.
  • This compound, 95% Purity, C11H9ClO3, 1 gram. CP Lab Safety.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. TCI Chemicals. 2025-01-15.
  • SAFETY DATA SHEET. Sigma-Aldrich. 2025-04-28.
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
  • SAFETY DATA SHEET (SDS). Gebauer Company.
  • Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate. Chemsrc. 2024-09-04.
  • ETHYL(5-BROMOBENZOFURAN)-2-CARBOXYLATE. ChemicalBook. 2025-07-24.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • Ethyl 5-hydroxybenzofuran-2-carboxylate. PubChem.
  • Ethyl 5-aminobenzofuran-2-carboxylate. Chem-Impex.
  • 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER. Echemi.
  • 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. chemicalbook.

Sources

An In-depth Technical Guide to the Starting Materials for Ethyl 5-chlorobenzofuran-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] Ethyl 5-chlorobenzofuran-2-carboxylate, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including drug candidates and materials for chemical biology.[1][6] The strategic selection of starting materials is paramount, dictating the efficiency, scalability, and economic viability of the entire synthetic pathway. This guide provides a detailed analysis of the primary synthetic routes, focusing on the causality behind experimental choices and offering field-proven insights for researchers in drug development and organic synthesis.

Primary Synthetic Strategy: Annulation of Substituted Phenols

The most direct and widely adopted approach for constructing the this compound core involves the cyclization, or annulation, of a suitably functionalized phenol. This strategy leverages commercially available and relatively inexpensive starting materials.

Route 1: O-Alkylation and Intramolecular Condensation

This classical yet robust method builds the furan ring onto a pre-existing chlorophenol framework.

Core Starting Materials:

  • 5-Chlorosalicylaldehyde: A bifunctional molecule containing the essential phenol hydroxyl group and an aldehyde ortho to it, which acts as the electrophilic site for cyclization.

  • Ethyl Bromoacetate: Provides the two-carbon unit and the ester functionality required for the final product.

Mechanistic Rationale: The synthesis proceeds via a two-step sequence within a single pot. The first step is a Williamson ether synthesis, where the phenoxide, generated in situ by a base, acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. This forms an ether intermediate. The second step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the acetate moiety, creating a carbanion. This carbanion then attacks the adjacent aldehyde carbonyl, leading to cyclization. Subsequent dehydration yields the aromatic benzofuran ring system.[6][7][8]

The choice of base is critical. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction and improve yields, particularly when dealing with less reactive substrates.[1][9] The solvent system, often a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), is chosen for its ability to dissolve the reactants and facilitate the nucleophilic substitution.[1][9]

Visual Workflow: O-Alkylation/Condensation Pathway

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Final Product A 5-Chlorosalicylaldehyde C Base (e.g., Cs₂CO₃, K₂CO₃) Solvent (e.g., MeCN/DMF) Reflux A->C Step 1: O-Alkylation B Ethyl Bromoacetate B->C D This compound C->D Step 2: Intramolecular Condensation & Dehydration G cluster_start Starting Materials cluster_reagents Catalytic System cluster_product Final Product A 2-Iodo-4-chlorophenol C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent A->C B Ethyl Propiolate B->C Intermediate 2-Alkynylphenol Intermediate C->Intermediate Sonogashira Coupling D This compound Intermediate->D 5-exo-dig Cyclization

Sources

Introduction: The Strategic Importance of Ethyl 5-chlorobenzofuran-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-chlorobenzofuran-2-carboxylate for Researchers, Scientists, and Drug Development Professionals

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties make it an attractive template for the design of novel therapeutic agents. Within this important class of compounds, this compound has emerged as a critical building block, particularly in the development of anticancer agents and other targeted therapies.[3][4] The presence of a chlorine atom at the 5-position and an ethyl ester at the 2-position provides synthetic handles for facile diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the synthesis of bioactive molecules.

Chemical Identity and Properties

This compound is a stable, crystalline solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[3]
CAS Number 59962-89-9[3]
Molecular Formula C₁₁H₉ClO₃[3]
Molecular Weight 224.64 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 98-102 °C
Boiling Point ~350 °C at 760 mmHg (Predicted)
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)
PubChem CID 2799299[3]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The most common and efficient synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of a base.[1][5] This reaction proceeds via an initial O-alkylation followed by an intramolecular condensation to form the benzofuran ring system.

Experimental Protocol

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[5]

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 equivalent) in DMF or acetonitrile, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Slowly add ethyl bromoacetate (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a crystalline solid.

Reaction Mechanism

The synthesis is a variation of the Perkin-Oglialoro reaction. The mechanism involves:

  • Deprotonation: The basic carbonate deprotonates the phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide ion.

  • O-Alkylation: The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, forming an ether intermediate.

  • Intramolecular Condensation: The base then deprotonates the α-carbon of the ester, creating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group, forming a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily dehydrates to form the stable aromatic benzofuran ring.

Synthesis_Pathway cluster_reagents Reagents & Conditions 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Phenoxide Phenoxide 5-Chlorosalicylaldehyde->Phenoxide Base (K2CO3) Ethyl bromoacetate Ethyl bromoacetate K2CO3 or Cs2CO3 K2CO3 or Cs2CO3 DMF or Acetonitrile, Reflux DMF or Acetonitrile, Reflux PhenoxideEthyl bromoacetate PhenoxideEthyl bromoacetate Ether Intermediate Ether Intermediate PhenoxideEthyl bromoacetate->Ether Intermediate SN2 Attack Carbanion Carbanion Ether Intermediate->Carbanion Base (K2CO3) Cyclic Intermediate Cyclic Intermediate Carbanion->Cyclic Intermediate Intramolecular Condensation This compound This compound Cyclic Intermediate->this compound Dehydration

Figure 1: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The benzofuran scaffold itself is known to interact with various biological targets, and the substituents at the 2 and 5 positions allow for targeted modifications to enhance potency and selectivity.[4][6]

Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides

A primary application of this compound is in the synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides.[1] This is typically achieved through a two-step process:

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or potassium hydroxide in an aqueous alcoholic solution.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or by using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt).

These N-substituted carboxamides have been investigated for various pharmacological activities, including as anticancer agents.[7] The substituent on the amide nitrogen can be varied to explore structure-activity relationships (SAR) and optimize the compound's properties.

Drug_Discovery_Workflow A This compound B Hydrolysis (e.g., NaOH, H2O/EtOH) A->B C 5-Chlorobenzofuran-2-carboxylic acid B->C D Amide Coupling (e.g., Amine, Coupling Reagent) C->D E Library of N-Substituted 5-Chlorobenzofuran-2-carboxamides D->E F High-Throughput Screening (e.g., Cancer Cell Lines) E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Development H->I

Figure 2: Drug discovery workflow utilizing this compound.
Role as a Pharmacophore in Anticancer Drug Design

The benzofuran scaffold is considered a pharmacophore in many anticancer drug candidates.[4][8] The planar, aromatic system can participate in π-π stacking interactions with biological targets such as DNA or aromatic residues in enzyme active sites. The chlorine atom at the 5-position can enhance binding affinity through halogen bonding and also improves the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

Spectroscopic Characterization

Unambiguous characterization of this compound is crucial for quality control and regulatory purposes. The following are the expected spectroscopic features:

¹H NMR Spectroscopy

The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzofuran ring system and the protons of the ethyl ester group.[9]

  • Aromatic Protons: Three protons on the benzene ring will appear as a multiplet or as distinct doublets and doublet of doublets in the range of δ 7.2-7.8 ppm. The proton on the furan ring will appear as a singlet around δ 7.5 ppm.

  • Ethyl Ester Protons: A quartet corresponding to the -OCH₂- protons will be observed around δ 4.4 ppm, and a triplet for the -CH₃ protons will be seen around δ 1.4 ppm.[9]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 11 distinct signals corresponding to the carbon atoms in the molecule.[10]

  • Carbonyl Carbon: The ester carbonyl carbon will have a chemical shift in the range of δ 160-165 ppm.

  • Aromatic and Furan Carbons: The eight carbons of the benzofuran ring system will resonate in the region of δ 110-155 ppm.

  • Ethyl Ester Carbons: The -OCH₂- carbon will appear around δ 61 ppm, and the -CH₃ carbon will be observed around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12]

  • C=O Stretch: A strong absorption band for the ester carbonyl group will be present in the range of 1715-1730 cm⁻¹.[13][14]

  • C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and the furan ring will be observed between 1000-1300 cm⁻¹.[11]

  • Aromatic C=C Stretch: Medium to weak absorptions for the aromatic C=C bonds will appear in the 1450-1600 cm⁻¹ region.[7]

  • C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum, typically obtained by electron ionization (EI), will show the molecular ion peak (M⁺) at m/z 224 and 226 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns include the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 179/181, and the subsequent loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z 151/153.[15][16][17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery and development. Its straightforward synthesis and the ability to readily functionalize the molecule at both the ester and the aromatic ring make it an ideal starting material for the generation of compound libraries for high-throughput screening. The insights provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this important chemical entity in their ongoing efforts to develop novel and effective therapeutics.

References

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities - TSI Journals. (n.d.). Retrieved from [Link]

  • This compound | C11H9ClO3 | CID 2799299 - PubChem. (n.d.). Retrieved from [Link]

  • Benzofuran - Wikipedia. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Substituted benzofuran - Grokipedia. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

  • Substituted benzofuran - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.). Retrieved from [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved from [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate. (n.d.). Retrieved from [Link]

  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - PMC - PubMed Central. (2023, April 11). Retrieved from [Link]

  • [The substituent structures and characteristic infrared spectra of alpha-furan esters]. (n.d.). Retrieved from [Link]

  • Proposed mechanism for the synthesis of benzofuran derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Perkin rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). Retrieved from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (n.d.). Retrieved from [Link]

  • Blue Book P-5 - IUPAC nomenclature. (n.d.). Retrieved from [Link]

  • Clinically approved drugs containing the benzofuran scaffold. - ResearchGate. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method - Oriental Journal of Chemistry. (2017, April 12). Retrieved from [Link]

  • Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

  • 6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (n.d.). Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]

  • Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. (2021, January 10). Retrieved from [Link]

  • Reaction pathways for fragmentation of m/z 164 ion generated from ethyl... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial activity, pharmacophore analysis of some new 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazoles - PubMed. (n.d.). Retrieved from [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents - PubMed. (2022, December 18). Retrieved from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (n.d.). Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (2019, August 27). Retrieved from [Link]

  • Stereoselective Synthesis and Antimicrobial Activity of Benzofuran-Based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones - PubMed. (n.d.). Retrieved from [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 5-chlorobenzofuran-2-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks involved and the rationale behind each safety recommendation. By grounding these protocols in authoritative data and established best practices, this guide serves as a critical resource for ensuring laboratory safety and experimental integrity.

Compound Profile and Physicochemical Data

This compound is a substituted benzofuran derivative.[1][2] The benzofuran scaffold is of significant interest in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] This compound serves as a key intermediate in the synthesis of more complex molecules.[3][5] A thorough understanding of its properties is the foundation of its safe handling.

PropertyValueSource
IUPAC Name ethyl 5-chloro-1-benzofuran-2-carboxylate[6][7]
Synonyms 5-Chloro-benzofuran-2-carboxylic acid ethyl ester[8]
CAS Number 59962-89-9[7][8]
Molecular Formula C₁₁H₉ClO₃[6][7][8]
Molecular Weight 224.64 g/mol [6][7][8]
SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Cl[7]
Appearance Solid (Form may vary)

Note: Specific experimental data such as melting point, boiling point, and flash point for this exact compound are not consistently published. Therefore, a conservative approach based on the hazards of the parent benzofuran structure is warranted.

Hazard Identification and GHS Classification

The primary documented hazards are related to irritation.[7] However, a comprehensive risk assessment must also consider the potential hazards of the parent benzofuran scaffold, which include flammability and suspected carcinogenicity.[9][10]

Hazard ClassHazard StatementGHS Code
Skin Corrosion/IrritationCauses mild skin irritationH316
Serious Eye Damage/IrritationCauses eye irritationH320
STOT - Single ExposureMay cause respiratory irritationH335

Signal Word: Warning [7]

Inferred and Analog-Related Hazards: A Precautionary Approach

The safety profile of the parent compound, 2,3-benzofuran, provides critical context and necessitates a higher degree of caution. 2,3-benzofuran is classified as a flammable liquid and is suspected of causing cancer and causing damage to organs through prolonged exposure.[10] It is also noted to be air and light-sensitive.[9]

Causality Insight: While the addition of chloro and carboxylate groups modifies the molecule's properties, the fundamental aromatic heterocyclic system remains. It is prudent practice to assume that some underlying hazards of the parent scaffold, such as potential flammability under certain conditions and sensitivity to strong oxidizing agents, may persist. This assumption forms the basis for the stringent handling and storage recommendations that follow.

Comprehensive Risk Assessment Workflow

A dynamic risk assessment should precede any experimental work. The goal is not merely to follow rules, but to understand and mitigate risks proactively. The workflow below outlines a self-validating system for ensuring safety.

G Figure 1: Risk Assessment & Handling Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_review Contingency & Review A 1. Identify Hazards (GHS, SDS, Analog Data) B 2. Assess Exposure Routes (Inhalation, Dermal, Ocular) A->B C 3. Evaluate Controls (Fume Hood, PPE Availability) B->C D 4. Implement Safe Protocol (SOP, Step-by-Step Handling) C->D E 5. Safe Storage (Segregation, Labeling) D->E F 6. Review Emergency Plan (Spill Kit, First Aid) E->F G 7. Document & Re-evaluate (For new procedures or scales) F->G G->A Feedback Loop

Caption: Risk Assessment & Handling Workflow for this compound.

  • Hazard Identification: Review the SDS and this guide. Note the irritant properties and the inferred flammability and toxicity risks from the benzofuran core.[7][9][10]

  • Exposure Route Assessment:

    • Inhalation: Risk is highest when handling the solid as a fine powder or if aerosols are generated during transfer or solubilization.

    • Dermal: Risk occurs during weighing, transfer, and from contaminated surfaces. Prolonged contact may defat the skin.[9]

    • Ocular: High risk from splashes during solvent addition or transfers.

  • Control Evaluation & Implementation: Ensure a certified chemical fume hood is operational. Verify that appropriate PPE is available and fits correctly.

Standard Operating Procedures for Safe Handling

Adherence to a meticulous, step-by-step protocol is non-negotiable.

Engineering Controls
  • Primary Control: All manipulations of this compound, including weighing, transfer, and preparation of solutions, MUST be conducted within a properly functioning chemical fume hood.[11] The fume hood provides primary containment, protecting the user from inhaling dust or aerosols and providing a controlled environment.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses with side shields offer insufficient protection against splashes.[12]

  • Hand Protection: Wear chemical-resistant nitrile gloves for incidental contact.[13] For extended handling or immersion, consult a glove compatibility chart; neoprene or other gloves rated for chlorinated solvents may be necessary. Always inspect gloves for tears or holes before use.[12][13]

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure shoes fully cover the feet; open-toed shoes are prohibited.[12]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within the fume hood for the procedure.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment. Ensure glassware is free of damage.[12]

    • Have waste containers and spill cleanup materials readily accessible.

  • Weighing and Transfer:

    • To minimize aerosolization, do not weigh the solid directly on an open balance.

    • Preferred Method: Tare a vial or beaker inside the fume hood. Add the compound to the container within the hood, then seal it before moving to the balance for weighing.

    • Use a spatula to carefully transfer the solid. Avoid creating dust clouds.[11]

  • Solubilization and Reaction:

    • Place the vessel containing the weighed compound securely in the fume hood.

    • Slowly add the desired solvent to the solid to avoid splashing.

    • If heating is required, use a controlled heating source (e.g., heating mantle with a stirrer) and ensure a condenser is fitted to the reaction vessel to prevent the release of vapors.

  • Post-Procedure Decontamination:

    • Carefully quench any reactive materials according to your specific experimental protocol.

    • Clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the bench paper and wipes as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Storage and Chemical Incompatibility

Improper storage is a leading cause of laboratory incidents. Segregation and environmental control are paramount.

  • Storage Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[9][14] Do not store in fume hoods.[15]

  • Container: Keep in a tightly sealed, properly labeled container.[9][10] Given the light sensitivity of the parent benzofuran, storage in an amber or opaque container is recommended.[9]

  • Conditions: Store locked up and away from sources of heat, sparks, or open flames.[9][10]

Incompatible MaterialsRationale for Segregation
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids & Bases Can catalyze decomposition or unwanted reactions. Segregate to prevent violent reactions upon accidental mixing.[14][15]
Alkali Metals (e.g., Na, K) Chlorinated solvents can react explosively with alkali metals.[15]

Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and have the person drink plenty of water. Seek immediate medical attention.[9]

Spill Response Protocol

The following workflow should be enacted for any spill outside of primary containment (fume hood).

G Figure 2: Emergency Spill Response Workflow A 1. Alert & Evacuate Alert personnel in the immediate area. Evacuate if spill is large or ventilation is poor. B 2. Secure Area Restrict access. Remove all ignition sources. A->B C 3. Don Full PPE (Goggles, Lab Coat, Appropriate Gloves, Respirator if necessary) B->C D 4. Contain & Absorb Cover liquid spills with inert absorbent (vermiculite, sand). Gently sweep solid spills. C->D E 5. Collect Waste Place absorbed material/solid into a sealable, labeled hazardous waste container. D->E F 6. Decontaminate Wipe spill area with appropriate solvent. Wash with soap and water. E->F G 7. Report Report the incident to the Lab Supervisor and EHS department. F->G

Caption: Emergency Spill Response Workflow for this compound.

Waste Disposal

  • All waste materials containing this compound, including contaminated absorbents, disposable labware, and reaction residues, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Dispose of the waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[9] Do not pour down the drain.

References

  • This compound | C11H9ClO3 | CID 2799299 - PubChem. (n.d.). PubChem. [Link]

  • This compound, 95% Purity, C11H9ClO3, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. [Link]

  • ATSDR 2,3-Benzofuran Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Ethyl Chloride Safety Data Sheet (SDS). (n.d.). Gebauer Company. [Link]

  • Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate. (2024). Chemsrc. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). University of Nebraska-Lincoln. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). Environmental Health & Safety, University of Maryland. [Link]

  • Guidance on Safe Storage of Chemicals in the Laboratory. (2024). University of Bristol. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association. [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Ethyl 5-hydroxybenzofuran-2-carboxylate | C11H10O4 | CID 22228632 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

  • Misuse of Drugs Act 1971. (n.d.). Wikipedia. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

Sources

The Synthesis of Benzofuran-2-Carboxylates: A Technical Guide to Historical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a privileged structure in the realm of organic chemistry and drug discovery. Its prevalence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities underscores its significance.[1][2] From antiviral and antimicrobial to anticancer and anti-inflammatory applications, benzofuran derivatives have consistently demonstrated their therapeutic potential.[2][3] Among these, benzofuran-2-carboxylates and their corresponding amides represent a particularly important subclass, serving as key intermediates and pharmacophores in the development of novel therapeutic agents.[3][4]

This technical guide provides an in-depth exploration of the discovery and history of benzofuran-2-carboxylate synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a recitation of synthetic protocols, but a deeper understanding of the mechanistic underpinnings and the rationale behind experimental choices. We will journey from the classical Perkin rearrangement to the sophisticated transition-metal-catalyzed methodologies that define modern organic synthesis.

I. The Genesis of Benzofuran Synthesis: The Perkin Rearrangement

The history of benzofuran synthesis is inextricably linked to the pioneering work of William Henry Perkin, who in 1870 first reported the conversion of 3-halocoumarins to benzofuran-2-carboxylic acids.[5] This transformation, now known as the Perkin rearrangement (or coumarin-benzofuran ring contraction), remains a fundamental method for accessing this important class of compounds.

Mechanistic Insights into the Perkin Rearrangement

The Perkin rearrangement proceeds via a base-catalyzed ring fission of a 3-halocoumarin, followed by an intramolecular nucleophilic substitution to form the benzofuran ring. The currently accepted mechanism involves two distinct stages:

  • Base-Catalyzed Ring Fission: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the coumarin lactone. This leads to the opening of the lactone ring to form the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[5][6] This initial ring-opening step is relatively rapid.[6]

  • Intramolecular Cyclization: The subsequent and slower step involves an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide.[5] This results in the formation of the benzofuran-2-carboxylate. The process likely involves the formation of an unstable carbanion intermediate, with the rate-determining step being the fission of the carbon-halogen bond.[6]

Perkin_Rearrangement cluster_start Starting Material cluster_mechanism Reaction Mechanism cluster_product Product start 3-Halocoumarin node1 Base-Catalyzed Ring Fission start->node1 OH- node2 (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid dianion node1->node2 Rapid node3 Intramolecular Nucleophilic Attack node2->node3 Phenoxide attack on vinyl halide product Benzofuran-2-carboxylic acid node3->product Slow (Rate-determining)

Figure 1: Simplified workflow of the Perkin rearrangement.
Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Traditional methods for the Perkin rearrangement often require prolonged heating under reflux.[5] The advent of microwave-assisted organic synthesis has provided a more efficient and rapid alternative, significantly reducing reaction times from hours to minutes while maintaining high yields.[5][7]

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Microwave reactor

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a microwave-safe vessel, dissolve the 3-bromocoumarin derivative in ethanol. Add an aqueous solution of sodium hydroxide.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C.[5][7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Dissolve the crude product in a minimum volume of water.

  • Acidification: Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Substrate ExamplePower (W)Time (min)Temp (°C)Yield (%)Reference
3-Bromo-4-methyl-6,7-dimethoxycoumarin30057999[5]
3,6-Dibromo-4-methylcoumarin30057998[5]
3-Bromo-6-chloro-4-methylcoumarin30057999[5]
3-Bromo-4,6-dimethylcoumarin30057999[5]

Table 1: Examples of Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins.[5]

II. The Modern Era of Benzofuran Synthesis: Transition-Metal Catalysis

While the Perkin rearrangement is a classic and reliable method, the demand for more complex and highly functionalized benzofuran-2-carboxylates has driven the development of novel synthetic strategies. Transition-metal catalysis has emerged as a powerful tool in this regard, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance.

Palladium and Copper-Catalyzed Sonogashira Coupling/Cyclization

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[8][9] When applied to the synthesis of benzofurans, a tandem Sonogashira coupling followed by an intramolecular cyclization of an o-halophenol with a terminal alkyne provides a highly efficient route to 2-substituted benzofurans.[10][11] This reaction is typically co-catalyzed by palladium and copper salts.[8][11]

The Catalytic Cycles of Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[8]

Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the o-halophenol to form a Pd(II) intermediate.

  • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylphenol product and regenerate the Pd(0) catalyst.

Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne to form a π-alkyne complex.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is then ready for transmetalation to the palladium center.

Intramolecular Cyclization:

Following the Sonogashira coupling, the newly formed 2-alkynylphenol undergoes a base-mediated intramolecular 5-endo-dig cyclization to afford the benzofuran ring.[12]

Sonogashira_Coupling cluster_substrates Substrates cluster_product Product Formation pd0 Pd(0)L2 pd2_halide [Ar-Pd(II)-X]L2 pd2_alkyne [Ar-Pd(II)-C≡CR]L2 pd2_halide->pd2_alkyne Transmetalation alkynyl_phenol 2-Alkynylphenol pd2_alkyne->alkynyl_phenol Reductive Elimination cu1 Cu(I)X cu_acetylide Cu(I)-C≡CR aryl_halide o-Halophenol (Ar-X) aryl_halide->pd2_halide Oxidative Addition alkyne Terminal Alkyne (H-C≡CR) alkyne->cu_acetylide + Cu(I)X, Base benzofuran Benzofuran alkynyl_phenol->benzofuran Intramolecular Cyclization (Base)

Figure 2: Catalytic cycles of the Sonogashira coupling for benzofuran synthesis.
Gold-Catalyzed Claisen Rearrangement Cascade

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions.[13][14] A notable application in benzofuran synthesis is the gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade of quinols and alkynyl esters.[15]

Mechanistic Pathway

This elegant cascade reaction proceeds through the following key steps:

  • Gold-Catalyzed Intermolecular Alkoxylation: The gold(I) catalyst activates the alkyne of the alkynyl ester, making it susceptible to nucleophilic attack by the hydroxyl group of the quinol. This forms a vinyl gold intermediate.

  • [8][8]-Sigmatropic (Claisen) Rearrangement: The vinyl ether intermediate undergoes a[8][8]-sigmatropic rearrangement, a type of Claisen rearrangement, to form a new carbon-carbon bond.

  • Aromatization and Condensation: Subsequent aromatization and condensation lead to the formation of the benzofuran ring.

The use of a water-trapping reagent, such as difluorodiphenylsilane, can enhance the yield of this reaction.[15]

Copper-Catalyzed Oxidative Annulation

Copper-catalyzed reactions provide a cost-effective and efficient alternative for benzofuran synthesis. One such method is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes.[16] This approach avoids the need for pre-functionalized starting materials like o-halophenols.

Mechanistic Considerations

The mechanism of this transformation is thought to involve:

  • Reversible Electrophilic Carbocupration: The copper catalyst interacts with the phenol, leading to a reversible electrophilic carbocupration.

  • Alkyne Insertion: The internal alkyne then inserts into the copper-phenol bond.

  • Cyclization and Oxidation: An intramolecular cyclization followed by an oxidative step, often with molecular oxygen as the terminal oxidant, affords the benzofuran product.[16][17] The oxidation of phenols by copper(II)-halide complexes can proceed via different pathways depending on the electronic nature of the substituents on the phenol.[18]

III. Applications of Benzofuran-2-Carboxylates in Drug Discovery and Development

The benzofuran-2-carboxylate scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][3] Their structural features allow for facile modification, enabling the fine-tuning of their biological properties.

Anticancer Activity

Benzofuran-2-carboxylic acid derivatives have shown significant potential as anticancer agents.[2][3] The ester or heterocyclic ring substitutions at the C-2 position are often crucial for their cytotoxic activity.[3]

  • Pim-1 Kinase Inhibitors: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in the development of various cancers, including prostate cancer.[19][20] X-ray crystallography studies have revealed that the carboxylic acid and amino groups of these inhibitors form key salt-bridge and hydrogen bond interactions within the active site of the enzyme.[19]

  • Structure-Activity Relationship (SAR): SAR studies have demonstrated that the introduction of halogen atoms, such as bromine, to the benzofuran system can enhance the cytotoxic activity of these compounds against cancer cell lines.[2] Hybrid molecules incorporating chalcone, triazole, piperazine, or imidazole moieties have also emerged as potent cytotoxic agents.[3]

Other Therapeutic Applications

Beyond cancer, benzofuran-2-carboxylates and their derivatives have been investigated for a range of other therapeutic applications, including:

  • Antimicrobial Agents: These compounds have demonstrated activity against various bacterial and fungal strains.[1]

  • Anti-inflammatory Agents: Certain derivatives exhibit anti-inflammatory properties.[1]

  • Antioxidants: The benzofuran scaffold is also associated with antioxidant activity.[1]

The versatility of the benzofuran-2-carboxylate core makes it a highly attractive starting point for the design and synthesis of new chemical entities with therapeutic potential.

IV. Conclusion and Future Perspectives

The synthesis of benzofuran-2-carboxylates has evolved significantly from Perkin's initial discovery to the sophisticated transition-metal-catalyzed methods of today. This journey reflects the broader advancements in the field of organic chemistry and the increasing demand for efficient and versatile synthetic routes to biologically active molecules.

The classical Perkin rearrangement, especially in its microwave-assisted format, remains a valuable tool for accessing these compounds. However, modern transition-metal-catalyzed reactions, such as the Sonogashira coupling and gold-catalyzed cascades, offer unparalleled opportunities for the synthesis of highly functionalized and complex benzofuran derivatives.

As our understanding of the biological roles of benzofuran-2-carboxylates continues to grow, so too will the need for innovative synthetic methodologies. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic strategies, including the use of novel catalytic systems and the exploration of new reaction pathways. The enduring importance of the benzofuran-2-carboxylate scaffold in drug discovery ensures that its synthesis will remain a vibrant and active area of research for years to come.

References

[1] Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28571–28599. [Link]

[5] Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron letters, 53(26), 3319–3321. [Link]

[8] Chinchilla, R., & Nájera, C. (2011). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874–922. [Link]

[2] Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules (Basel, Switzerland), 24(8), 1533. [Link]

[19] Xiang, Y., Hirth, B., Asmussen, G., Biemann, H. P., Bishop, K. A., Good, A., Fitzgerald, M., Gladysheva, T., Jain, A., Jancsics, K., Liu, J., Metz, M., Papoulis, A., Skerlj, R., Stepp, J. D., & Wei, R. R. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & medicinal chemistry letters, 21(10), 3050–3056. [Link]

[15] Li, X., Li, X., Wang, Y., & Li, Y. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic letters, 24(31), 5829–5834. [Link]

[4] Oschmann, M., Johansson, H., Lati, M. P., & Somfai, P. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules (Basel, Switzerland), 25(2), 361. [Link]

[3] Farhat, J., Alzyoud, L., Al-Hiari, Y., Al-Sou'd, K., Engel, N., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

[21] Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

[16] Wang, C., Sun, P., & Sun, C. (2015). Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes. Chemical science, 6(10), 5785–5789. [Link]

[12] Reddy, M. S., Thirupathi, R., & Reddy, C. R. (2019). Copper-Catalyzed Tandem Sonogashira-Cyclization Reaction: A Facile One-Pot Synthesis of 2-Substituted Benzofurans. ChemistrySelect, 4(27), 8009-8012. [Link]

[17] Wang, D., & Li, F. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. The journal of physical chemistry. A, 122(45), 8966–8975. [Link]

[22] Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. Molecules (Basel, Switzerland), 16(9), 7815–7842. [Link]

[13] Li, X., Li, X., Wang, Y., & Li, Y. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic letters, 24(31), 5829–5834. [Link]

[6] Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1606. [Link]

[9] Sonogashira, K. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

[23] Napiórkowska, E., et al. (2018). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Molecules, 23(7), 1743. [Link]

[10] Cacchi, S., & Fabrizi, G. (2011). Synthesis and functionalization of benzofurans via palladium-catalyzed reactions. Chemical reviews, 111(5), PR215-PR283. [Link]

[20] Wadood, A., Jamal, S. B., Riaz, M., & Mir, A. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical biology, 52(11), 1449–1455. [Link]

[24] Oschmann, M., Johansson, H., Lati, M. P., & Somfai, P. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules (Basel, Switzerland), 25(2), 361. [Link]

[25] Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

[26] Wang, D., & Li, F. (2018). Mechanism of the Visible-Light-Mediated Copper-Catalyzed Coupling Reaction of Phenols and Alkynes. The Journal of Physical Chemistry A, 122(45), 8966-8975. [Link]

[11] Sharma, S., & Singh, P. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

[27] Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. Molecules, 16(9), 7815-7842. [Link]

[28] Mondal, S., & Bera, J. K. (2022). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions, 51(34), 13009-13019. [Link]

[14] Fürstner, A. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical reviews, 107(11), 4731–4766. [Link]

[29] Abbas, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Mini-Reviews in Medicinal Chemistry, 23(13), 1435-1451. [Link]

[18] Ghosh, P., & Bharadwaj, P. K. (2004). Oxidation mechanism of phenols by copper(ii)–halide complexes. Dalton Transactions, (12), 1841-1847. [Link]

[30] Wadood, A., Jamal, S. B., Riaz, M., & Mir, A. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Pharmaceutical biology, 52(11), 1449–1455. [Link]

[31] El-Sayed, M. A. A. (2022). Reaction of 3-Acetylcoumarin: From Methods to Mechanism. Journal of Heterocyclic Chemistry, 59(12), 2097-2122. [Link]

[32] Dong, J., Wang, F., & You, J. (2014). Copper-mediated tandem oxidative C(sp2)-H/C(sp)-H alkynylation and annulation of arenes with terminal alkynes. Organic letters, 16(11), 2884–2887. [Link]

[33] BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

[34] Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 277-285. [Link]

[35] G. Satyanarayana, D. R. K. (2018). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 14, 644-651. [Link]

[36] Gulea, M., & Gherasim, C. (2013). Silver & gold-catalyzed routes to furans and benzofurans. Organic & Biomolecular Chemistry, 11(36), 6041-6059. [Link]

[37] Fiksdahl, A. (n.d.). Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis. [Link]

[38] Khaligh, N. G. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules (Basel, Switzerland), 20(9), 16499–16511. [Link]

[39] Tan, Y. T. F., & Hor, T. S. A. (2015). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. Journal of the Chinese Chemical Society, 62(11), 937-944. [Link]

[40] Farhat, J., Alzyoud, L., Al-Hiari, Y., Al-Sou'd, K., Engel, N., & Al-Omari, B. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

[41] Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Cyclizations of Alkynes with Alkenes and Arenes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

[42] Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron letters, 53(26), 3319–3321. [Link]

[43] Alcaide, B., Almendros, P., & Alonso, J. M. (2010). Gold(I)-catalyzed formation of furans by a Claisen-type rearrangement of ynenyl allyl ethers. Beilstein journal of organic chemistry, 6, 83. [Link]

[44] Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives. Molecules (Basel, Switzerland), 16(9), 7815–7842. [Link]

[45] BYJU'S. (n.d.). Perkin Reaction Mechanism. [Link]

[46] Khaligh, N. G. (2015). Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. Molecules, 20(9), 16499-16511. [Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran moiety is a privileged heterocyclic scaffold, forming the core structure of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Its derivatives are instrumental in drug discovery, exhibiting properties ranging from antimicrobial and antiviral to anti-tumor and neuroprotective. Ethyl 5-chlorobenzofuran-2-carboxylate is a key intermediate, providing a versatile platform for further functionalization to generate novel therapeutic agents. The chlorine atom at the 5-position and the ethyl ester at the 2-position offer orthogonal handles for molecular elaboration, making it a highly valuable building block.

This guide provides an in-depth examination of a robust and efficient palladium-catalyzed domino reaction for the synthesis of this compound. We move beyond a simple recitation of steps to explore the mechanistic underpinnings of the transformation, the rationale for reagent selection, and a detailed, field-tested protocol designed for reproducibility and high yield.

Synthetic Strategy: A Domino Sonogashira Coupling and Cycloisomerization Approach

While several routes to benzofurans exist, palladium-catalyzed cross-coupling reactions offer unparalleled efficiency and functional group tolerance.[1][2] For the synthesis of our target molecule, a one-pot domino strategy involving an intermolecular Sonogashira coupling followed by an intramolecular 5-exo-dig cycloisomerization is particularly effective.[3][4] This approach constructs two carbon-carbon bonds and one carbon-oxygen bond in a single synthetic operation, exemplifying the principles of atom and step economy.

The strategy begins with the coupling of a 4-chloro-2-halophenol with a terminal alkyne, ethyl propiolate. The palladium catalyst facilitates the C(sp)-C(sp²) bond formation, while a copper(I) co-catalyst is crucial for the activation of the alkyne.[2][5] Following the Sonogashira coupling, the same basic conditions promote the intramolecular nucleophilic attack of the phenoxide onto the alkyne, leading to the desired benzofuran ring system.[3][6]

Mechanistic Rationale & The Role of Catalysis

The success of this domino reaction hinges on a synergistic palladium and copper catalytic cycle.

dot

Sonogashira_Mechanism Figure 1: Catalytic Cycle for Benzofuran Synthesis Pd0 Pd(0)L₂ Pd_complex Oxidative Addition Complex Pd0->Pd_complex Ar-X Aryl_Pd Aryl-Pd(II)-X Pd_complex->Aryl_Pd Transmetalation Transmetalation Aryl_Pd->Transmetalation Alkynyl_Aryl_Pd Alkynyl-Aryl-Pd(II) Transmetalation->Alkynyl_Aryl_Pd Product_Pd Reductive Elimination Complex Alkynyl_Aryl_Pd->Product_Pd Product_Pd->Pd0 Reductive Elimination Coupled_Product 2-Alkynylphenol Intermediate Product_Pd->Coupled_Product Cyclization Intramolecular 5-exo-dig Cyclization Coupled_Product->Cyclization Base (K₃PO₄) Final_Product Ethyl 5-chlorobenzofuran- 2-carboxylate Cyclization->Final_Product Aryl_Halide 4-chloro-2-iodophenol Aryl_Halide->Pd_complex Copper_Acetylide Copper(I) Acetylide Copper_Acetylide->Transmetalation

Caption: Catalytic Cycle for Benzofuran Synthesis.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-iodide bond of 4-chloro-2-iodophenol, forming a Pd(II) intermediate. The choice of a sterically demanding, electron-rich phosphine ligand (e.g., Xantphos, P(t-Bu)₃) is critical here, as it increases the nucleophilicity of the Pd(0) center, lowering the activation energy for this typically rate-limiting step.[7][8]

  • Transmetalation: Concurrently, the terminal alkyne (ethyl propiolate) reacts with the copper(I) iodide co-catalyst in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Aryl-Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.

  • Reductive Elimination: The resulting alkynyl-aryl-Pd(II) complex undergoes reductive elimination to form the C-C bond of the 2-alkynylphenol intermediate and regenerate the active Pd(0) catalyst, thus closing the Sonogashira cycle.

  • Intramolecular Cyclization: In the presence of a suitable base (e.g., K₃PO₄), the hydroxyl group of the 2-alkynylphenol intermediate is deprotonated to a phenoxide. This potent nucleophile then attacks the proximal alkyne carbon in a 5-exo-dig cyclization, a kinetically favored pathway, to form the benzofuran ring.[3][4] Subsequent protonation yields the final product.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the synthesis. Adherence to these guidelines is crucial for achieving high yields and purity.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsSupplier Notes
4-Chloro-2-iodophenolC₆H₄ClIO254.455.01.0High purity recommended
Ethyl propiolateC₅H₆O₂98.106.01.2Freshly distilled
Pd(OAc)₂C₄H₆O₄Pd224.520.10.02Store under inert gas
XantphosC₃₉H₃₂OP₂578.610.20.04Store under inert gas
Copper(I) Iodide (CuI)CuI190.450.250.05Use freshly opened bottle
Potassium Phosphate (K₃PO₄)K₃PO₄212.2710.02.0Anhydrous, finely ground
TolueneC₇H₈92.1450 mL-Anhydrous, <50 ppm H₂O
Equipment
  • 100 mL Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Synthetic Workflow Overview

dot

Workflow Figure 2: Experimental Workflow A 1. Setup & Inerting B 2. Reagent Addition A->B Dry, O₂-free atmosphere C 3. Reaction B->C Heat to 120 °C D 4. Work-up C->D Cool, Quench, Extract E 5. Purification D->E Column Chromatography F 6. Analysis E->F NMR, MS, Yield

Caption: Experimental Workflow.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Charging: To the flask, add 4-chloro-2-iodophenol (5.0 mmol, 1.27 g), potassium phosphate (10.0 mmol, 2.12 g), palladium(II) acetate (0.1 mmol, 22.5 mg), Xantphos (0.2 mmol, 116 mg), and copper(I) iodide (0.25 mmol, 47.6 mg).

  • Solvent and Substrate Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (50 mL) via syringe, followed by ethyl propiolate (6.0 mmol, 0.61 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-18 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane is typically effective. Combine the fractions containing the desired product (visualized by UV light and/or TLC) and concentrate to yield this compound as a white to off-white solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically in the range of 75-90%.

Troubleshooting and Scientific Considerations

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive catalyst; insufficient inerting.Ensure all reagents are pure and solvents are anhydrous. Use Schlenk techniques rigorously to exclude oxygen.
Low reaction temperature.Confirm the internal reaction temperature is at the set point (120 °C).
Formation of Side Products Homocoupling of ethyl propiolate (Glaser coupling).Ensure the reaction is strictly anaerobic, as oxygen promotes homocoupling. The use of a robust ligand like Xantphos helps suppress this pathway.
Difficult Purification Co-elution with impurities.Optimize the solvent system for column chromatography. A shallower gradient may be required for better separation.

Causality Behind Experimental Choices:

  • Why Xantphos? Xantphos is a wide bite-angle diphosphine ligand. Its geometry promotes the formation of the catalytically active 1:1 Pd(0)/ligand complex and facilitates the reductive elimination step, which can be slow with other ligands.[3][7]

  • Why K₃PO₄? Potassium phosphate is a strong, non-nucleophilic base that is effective in both the Sonogashira coupling (deprotonating the alkyne) and the subsequent intramolecular cyclization (deprotonating the phenol) without causing hydrolysis of the ethyl ester.

  • Why Toluene at 120 °C? Toluene is a non-polar solvent that works well for this transformation. The high temperature provides the necessary thermal energy to overcome the activation barriers for both the oxidative addition and cyclization steps.

Conclusion

The described palladium-catalyzed domino Sonogashira coupling/cycloisomerization protocol provides a highly efficient, reliable, and step-economical route to this compound. By understanding the underlying catalytic cycles and the specific roles of each reagent, researchers can confidently execute and troubleshoot this powerful transformation. This method avoids the need for pre-functionalized starting materials required in classical syntheses and delivers a key building block for the advancement of medicinal chemistry and drug discovery programs.

References

  • D. M. T. Chan, K. L. Monaco, R.-P. Wang, M. P. Winters. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health.

  • X.-F. Cheng, Y. Li, Y.-M. Su, et al. Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society.

  • D. R. Kishore, G. Satyanarayana. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal.

  • X.-F. Cheng, Y. Li, Y.-M. Su, et al. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. National Institutes of Health.

  • S. Kumar, et al. Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing.

  • K. M. Engle, D.-H. Wang, J.-Q. Yu. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. ACS Publications.

  • D. R. Kishore, G. Satyanarayana. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry.

  • X.-F. Cheng, et al. Pd(II)-catalyzed enantioselective C-H activation/C-O bond formation: synthesis of chiral benzofuranones. PubMed.

  • X.-F. Cheng, et al. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones. Organic Chemistry Portal.

  • S. Sharma, et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.

  • S. Sharma, et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • K. M. Engle, D.-H. Wang, J.-Q. Yu. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.

  • BenchChem. method refinement for consistent 5-Chlorobenzofuran-2-carboxamide synthesis. BenchChem.

  • BenchChem. Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide. BenchChem.

  • ChemicalBook. 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. ChemicalBook.

  • PubChem. This compound. PubChem.

  • N. S. Kumar, et al. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Scientific Research.

Sources

Reaction conditions for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic motif integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1][2] this compound is a key intermediate in the synthesis of more complex molecules, where the 5-chloro substituent provides a handle for further functionalization and modulates the electronic properties of the ring system. Its robust synthesis is a critical first step in the discovery pipelines for novel therapeutics. This guide provides a detailed, field-tested protocol for the synthesis of this valuable building block, grounded in established chemical principles.

Overview of Synthetic Strategies

Several methods exist for the construction of the benzofuran ring system. While advanced catalytic strategies offer elegant solutions, a direct and highly effective method for synthesizing 2-carboxylate esters involves the reaction of a salicylaldehyde derivative with an α-haloacetate.

  • Perkin Rearrangement: This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid, which can then be esterified.[3][4]

  • Palladium-Catalyzed Reactions: Domino Sonogashira coupling followed by a cyclization reaction is a powerful modern technique for creating substituted benzofurans from 2-iodophenols and terminal alkynes.[5][6][7] This offers great flexibility but often requires more complex starting materials and catalysts.

  • Intramolecular Wittig Reaction: The intramolecular Wittig reaction provides another convergent route to the benzofuran core and has been successfully applied in the synthesis of various analogues.[8][9][10][11]

  • Direct O-Alkylation and Cyclization: The most straightforward and widely reported method for the target compound involves the O-alkylation of 5-chlorosalicylaldehyde with an ethyl haloacetate, followed by an intramolecular cyclization.[12][13][14][15] This approach is high-yielding, uses readily available starting materials, and is procedurally simple, making it ideal for both small-scale and large-scale synthesis.

This guide will focus on the direct O-alkylation and cyclization method due to its efficiency and reliability.

Recommended Synthetic Protocol: O-Alkylation and Dehydrative Annulation

This protocol is based on the reaction between 5-chlorosalicylaldehyde and ethyl bromoacetate. The reaction proceeds in two key stages within a single pot: an initial Williamson ether synthesis (O-alkylation) to form an ether intermediate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Reaction Mechanism Explained

The choice of a moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. The base is strong enough to deprotonate the acidic phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion and forming an ether linkage.

The subsequent intramolecular cyclization is the ring-forming step. The base also promotes the formation of an enolate from the α-carbon of the acetate moiety. This enolate then attacks the carbonyl carbon of the aldehyde group, forming a five-membered ring. A final dehydration step eliminates a molecule of water, resulting in the stable, aromatic benzofuran ring system. Cesium carbonate is often favored as it can lead to higher yields, though potassium carbonate is a more cost-effective alternative.[12][13]

Visualization of the Synthetic Workflow

The overall process from starting materials to the purified product is summarized below.

G cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Synthesis cluster_2 PART 3: Workup & Isolation cluster_3 PART 4: Purification SMs Starting Materials (5-Chlorosalicylaldehyde, Ethyl Bromoacetate, Base) Solvent Add Solvent (Acetonitrile/DMF) SMs->Solvent Reflux Heat to Reflux (e.g., 24-48 hours) Solvent->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter Solids Monitor->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Purify Purification (e.g., Column Chromatography or Recrystallization) Evaporate->Purify Product Final Product: This compound Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents
ReagentCAS No.MW ( g/mol )AmountMoles (mmol)Equivalents
5-Chlorosalicylaldehyde635-93-8156.5710.0 g63.91.0
Ethyl bromoacetate105-36-2167.0011.8 g (8.0 mL)70.31.1 - 1.2
Potassium Carbonate (K₂CO₃)584-08-7138.2126.5 g191.63.0
Acetonitrile (MeCN)75-05-841.05400 mL--
Ethyl Acetate (EtOAc)141-78-688.11As needed--
Hexanes110-54-386.18As needed--
Anhydrous Sodium Sulfate7757-82-6142.04As needed--
Deionized Water7732-18-518.02As needed--
Brine (Saturated NaCl)7647-14-558.44As needed--

SAFETY PRECAUTIONS:

  • Ethyl bromoacetate is a powerful lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if desired, although it is not strictly necessary for this reaction.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 1000 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (10.0 g, 63.9 mmol) and anhydrous potassium carbonate (26.5 g, 191.6 mmol).

  • Solvent Addition: Add acetonitrile (400 mL) to the flask. Stir the resulting suspension vigorously for 5-10 minutes at room temperature.

  • Reagent Addition: Using a syringe or dropping funnel, add ethyl bromoacetate (8.0 mL, 70.3 mmol) to the stirring suspension.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Maintain a vigorous stir to ensure proper mixing of the heterogeneous mixture.

  • Monitoring: Allow the reaction to proceed for 24-48 hours.[12][14] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:9 v/v) as the eluent. The disappearance of the 5-chlorosalicylaldehyde spot indicates reaction completion.

  • Workup - Filtration: After the reaction is complete, cool the flask to room temperature. Remove the inorganic solids (potassium carbonate and potassium bromide byproduct) by filtration through a pad of Celite or a coarse fritted funnel.

  • Workup - Extraction: Wash the filtered solids thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel. Add deionized water (approx. 300 mL) and separate the layers.

  • Workup - Washing: Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine all organic layers and wash sequentially with deionized water (2 x 200 mL) and then with brine (200 mL) to remove residual inorganic salts.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a white to off-white solid. An expected yield is in the range of 80-90%.

Troubleshooting and Optimization

  • Low Yield: Incomplete reaction is a common cause of low yield. Ensure the potassium carbonate is anhydrous and finely powdered to maximize its surface area. The reaction time may need to be extended. Using a stronger base like cesium carbonate or a more polar solvent like DMF in conjunction with acetonitrile can improve yields, though this complicates solvent removal.[12][13]

  • Impurity Formation: The primary impurity is often unreacted 5-chlorosalicylaldehyde. Ensure at least 1.1 equivalents of ethyl bromoacetate are used. During workup, a wash with a dilute base (e.g., 5% NaHCO₃ solution) can help remove unreacted phenolic starting material, but this may risk hydrolysis of the product ester if not done carefully.

  • Difficult Purification: If the crude product is an oil that is difficult to crystallize, column chromatography is the most effective purification method.

Mechanistic Diagram

The following diagram illustrates the key steps of the reaction mechanism.

G cluster_step1 Step 1: Deprotonation & O-Alkylation (Sₙ2) cluster_step2 Step 2: Intramolecular Cyclization & Dehydration start_mats bromo intermediate intermediate2 final_product

Caption: Key mechanistic steps: O-alkylation followed by cyclization and dehydration.

References

  • Reddy, T. J., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. Available at: [Link]

  • Yue, D., et al. (2012). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. Available at: [Link]

  • Wikipedia. Perkin rearrangement. Available at: [Link]

  • Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Available at: [Link]

  • Ghosh, S., et al. (2022). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. Available at: [Link]

  • Prajapati, D. R., et al. (2019). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of Research in Advent Technology.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. Available at: [Link]

  • Hsieh, H.-W., et al. (2012). A general and efficient synthesis of highly functional benzofurans and indoles. RSC Publishing. Available at: [Link]

  • Knight, D. W., & Little, P. B. (1998). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Akhtar, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Taylor & Francis Online. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Synthetic Communications. Available at: [Link]

  • Chen, C.-Y., et al. (2015). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry. Available at: [Link]

  • Akhtar, T., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]

  • Chen, C.-Y., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. PubMed. Available at: [Link]

  • H. B. Borate, et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Anilkumar, G., et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect. Available at: [Link]

  • Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 5-chlorobenzofuran-2-carboxylate in the Convergent Synthesis of Vilazodone Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vilazodone and the Quest for Efficient Synthetic Pathways

Vilazodone is a dual-acting antidepressant agent, distinguished by its mechanism as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[1][2] This unique pharmacological profile is believed to contribute to its efficacy in the treatment of major depressive disorder (MDD).[1][3] The molecular architecture of Vilazodone, 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}benzofuran-2-carboxamide, features a complex assembly of indole, piperazine, and benzofuran moieties.[4] Consequently, the development of efficient and scalable synthetic routes is of paramount importance for its production as a pharmaceutical agent.

A convergent synthesis strategy is widely favored for Vilazodone, wherein the molecule is assembled from two key, pre-synthesized intermediates.[1] This approach generally involves the coupling of an indolylbutyl component with a functionalized benzofuran-piperazine unit. This application note provides a detailed technical guide on the utilization of Ethyl 5-chlorobenzofuran-2-carboxylate as a strategic starting material for the synthesis of a crucial Vilazodone intermediate, 5-(1-piperazinyl)benzofuran-2-carboxamide. We will delve into the underlying chemical principles, provide step-by-step protocols, and present the information in a manner that is both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

The Convergent Synthetic Strategy for Vilazodone

The synthesis of Vilazodone is most effectively achieved by the condensation of two primary building blocks: Intermediate A , 3-(4-chlorobutyl)-5-cyanoindole, and Intermediate B , 5-(1-piperazinyl)-benzofuran-2-carboxamide.[1][5] This modular approach allows for the independent optimization of the synthesis of each intermediate, leading to improved overall yield and purity of the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling Indole 5-Cyanoindole Acylation Friedel-Crafts Acylation with 4-chlorobutyryl chloride Indole->Acylation Reduction Ketone Reduction Acylation->Reduction IntermediateA Intermediate A: 3-(4-chlorobutyl)-5-cyanoindole Reduction->IntermediateA Coupling Nucleophilic Substitution IntermediateA->Coupling StartingMaterial This compound SNAr Nucleophilic Aromatic Substitution with Piperazine StartingMaterial->SNAr Amidation Ammonolysis SNAr->Amidation IntermediateB Intermediate B: 5-(1-piperazinyl)-benzofuran-2-carboxamide Amidation->IntermediateB IntermediateB->Coupling Vilazodone Vilazodone Coupling->Vilazodone

Figure 1: A high-level overview of the convergent synthesis of Vilazodone.

Synthesis of the Benzofuran Intermediate: From Chloro-Precursor to Piperazine Adduct

The core of this application note focuses on the transformation of this compound into the pivotal Intermediate B. This transformation hinges on a well-established reaction mechanism: Nucleophilic Aromatic Substitution (SNAr).

Causality of Experimental Choices: The SNAr Reaction

The chlorine atom at the 5-position of the benzofuran ring is susceptible to displacement by a suitable nucleophile, in this case, piperazine. The benzofuran ring system, particularly with an electron-withdrawing carboxylate group at the 2-position, activates the aromatic ring towards nucleophilic attack. While direct protocols starting from this compound are not extensively detailed in publicly available literature, a closely related synthesis using 5-bromobenzofuran-2-carboxamide provides a strong and scientifically sound precedent.[1][6] The principles of SNAr suggest that the chloro-analog will react similarly, potentially requiring slightly more forcing conditions due to the lower leaving group ability of chloride compared to bromide.

The choice of a base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[5] The use of a high-boiling point, polar aprotic solvent like dimethylformamide (DMF) or 1-butanol facilitates the reaction by solvating the ionic intermediates and allowing for the necessary reaction temperatures to be achieved.[1][7]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Ammonolysis Start This compound Intermediate_Ester Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate Start->Intermediate_Ester Piperazine, Base (e.g., K2CO3) Solvent (e.g., DMF) Piperazine Piperazine Final_Intermediate 5-(1-piperazinyl)benzofuran-2-carboxamide Intermediate_Ester->Final_Intermediate Ammonia (e.g., methanolic ammonia)

Figure 2: Workflow for the synthesis of the key benzofuran intermediate.

Protocol 1: Synthesis of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

This protocol is adapted from procedures for analogous 5-halobenzofurans.[1][7]

Materials:

  • This compound (1.0 eq)

  • Piperazine (2.0-3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, piperazine, and potassium carbonate.

  • Add a suitable volume of DMF to ensure adequate stirring.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of water to precipitate the crude product and dissolve inorganic salts.

  • Filter the solid precipitate and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

Protocol 2: Synthesis of 5-(1-piperazinyl)benzofuran-2-carboxamide (Intermediate B)

The conversion of the ethyl ester to the primary amide is a critical final step in the formation of Intermediate B. This is typically achieved through ammonolysis.

Materials:

  • Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate (1.0 eq)

  • Saturated solution of ammonia in methanol (methanolic ammonia)

Procedure:

  • Dissolve Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate in a generous volume of saturated methanolic ammonia in a sealed pressure vessel.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting ester.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting solid is the crude 5-(1-piperazinyl)benzofuran-2-carboxamide. This can be purified by recrystallization or column chromatography if necessary.

The Final Assembly: Coupling of Intermediates to Yield Vilazodone

With both Intermediate A and Intermediate B in hand, the final step is a nucleophilic substitution reaction to form the complete Vilazodone backbone.

Protocol 3: Synthesis of Vilazodone

This protocol outlines the condensation of the two key intermediates.[1]

Materials:

  • 3-(4-chlorobutyl)-5-cyanoindole (Intermediate A) (1.0 eq)

  • 5-(1-piperazinyl)benzofuran-2-carboxamide (Intermediate B) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (as base)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve Intermediate A and Intermediate B in DMF.

  • Add the base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir overnight. Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the crude Vilazodone.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent to yield pure Vilazodone.

Quantitative Data Summary

Synthesis StepStarting MaterialKey ReagentsTypical YieldPurityReference(s)
Synthesis of Intermediate A5-Cyanoindole4-chlorobutyryl chloride, reducing agent~70-85%>98%[1][8]
Synthesis of Intermediate B (from 5-bromo analog)5-bromobenzofuran-2-carboxamidePiperazine, K₂CO₃~60-75%>98%[1][6]
Final Coupling to VilazodoneIntermediate A and Intermediate BK₂CO₃ or Et₃N, DMF~80-90%>99%[1][5]

Table 1: Representative yields and purities for the key synthetic steps in Vilazodone synthesis. Note: Yields for Intermediate B are based on the bromo-analog and are expected to be similar for the chloro-analog.

Conclusion

This compound serves as a viable and strategic precursor for the synthesis of a key piperazine-functionalized benzofuran intermediate required for the production of Vilazodone. The synthetic route, centered around a robust nucleophilic aromatic substitution followed by ammonolysis, provides an efficient pathway to this crucial building block. The convergent nature of the overall synthesis allows for high yields and purity in the final coupling step. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this synthetic strategy in their work.

References

  • Hu, F., & Su, W. (2019). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]

  • Stahl, S. M., et al. (2013). Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. CNS Spectrums, 18(2), 84-95. [Link]

  • Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1642-1646. [Link]

  • Google Patents. (2018).
  • PubChem. (n.d.). Vilazodone. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Vilazodone. [Link]

  • Semantic Scholar. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. [Link]

  • ApiSyn Healthcare Pvt. Ltd. (n.d.). Ethyl 5-(piperazin-1-yl)-1-benzofuran-2-carboxylate hydrochloride. [Link]

Sources

Synthesis of Novel Antibacterial Agents from Ethyl 5-chlorobenzofuran-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Scaffolds

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1] The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antibacterial agents derived from the versatile starting material, Ethyl 5-chlorobenzofuran-2-carboxylate.

This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. We will explore two primary synthetic pathways commencing from this compound: the synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides and the generation of 5-chlorobenzofuran-2-carbohydrazide and its subsequent conversion to hydrazones. These pathways offer avenues to a diverse range of derivatives for antibacterial screening. Furthermore, we will detail standardized protocols for the evaluation of their antibacterial efficacy and discuss the plausible mechanism of action, drawing parallels with established DNA gyrase inhibitors.

Strategic Overview: From Starting Material to Bioactive Candidates

Our synthetic strategy leverages the reactivity of the ester functional group in this compound. The overall workflow is designed to be modular, allowing for the generation of a library of compounds with diverse substitutions, which is crucial for establishing structure-activity relationships (SAR).

Synthesis_Workflow A This compound B Hydrolysis A->B H Hydrazinolysis A->H C 5-Chlorobenzofuran-2-carboxylic Acid B->C D Acyl Chloride Formation C->D E 5-Chlorobenzofuran-2-carbonyl chloride D->E F Amidation E->F G N-Substituted 5-Chlorobenzofuran-2-carboxamides F->G L Antibacterial Screening G->L I 5-Chlorobenzofuran-2-carbohydrazide H->I J Condensation I->J K 5-Chlorobenzofuran-based Hydrazones J->K K->L DNA_Gyrase_Inhibition cluster_0 Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling Replication DNA Replication & Transcription Gyrase->Replication Enables Cell_Death Cell Death Gyrase->Cell_Death Leads to DNA damage Replication->Cell_Death Blocked Benzofuran Benzofuran Derivative Benzofuran->Gyrase Inhibits

Sources

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2][3] This structural motif is a cornerstone in numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] In the realm of oncology, benzofuran-based compounds have emerged as promising candidates for drug development, demonstrating significant inhibitory potency against a variety of human cancer cell lines.[1][3] Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[6][7]

Ethyl 5-chlorobenzofuran-2-carboxylate serves as a pivotal and versatile starting material in the synthesis of novel benzofuran-based anticancer agents. The presence of the chlorine atom at the 5-position and the reactive ethyl ester at the 2-position provide strategic handles for a variety of chemical modifications, allowing for the systematic development of new chemical entities with tailored pharmacological profiles.[8][9] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the benzofuran ring, particularly the introduction of halogens, can significantly enhance cytotoxic activity.[6] This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and mechanistic insights for the preparation of anticancer compounds derived from this compound.

Core Synthetic Strategy: From Starting Material to Active Pharmaceutical Ingredient

The primary synthetic route to novel anticancer agents from this compound involves a logical and modular workflow. This strategy is centered around the conversion of the ethyl ester to a more reactive intermediate, typically a carboxylic acid or an acyl chloride, which can then be coupled with a diverse range of amine-containing fragments to generate a library of benzofuran-2-carboxamides. This amide linkage is a common feature in many biologically active benzofuran derivatives with anticancer properties.[10][11]

G A This compound B Hydrolysis A->B Base or Acid C 5-chlorobenzofuran-2-carboxylic acid B->C D Activation C->D e.g., SOCl2, Oxalyl Chloride E 5-chlorobenzofuran-2-carbonyl chloride D->E G Amide Coupling E->G F Amine Library (R-NH2) F->G H N-substituted 5-chlorobenzofuran-2-carboxamides G->H I Biological Evaluation H->I In vitro assays J Lead Compound Identification I->J

Caption: General workflow for the synthesis of anticancer benzofuran-2-carboxamides.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This foundational protocol outlines the synthesis of the key starting material, this compound, from commercially available precursors. The reaction proceeds via a Williamson ether synthesis followed by an intramolecular cyclization.

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and DMF (40 mL).[12]

  • Add cesium carbonate (20 mmol) to the solution.[12]

  • Heat the reaction mixture to reflux and maintain for 48 hours.[12]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solid salts by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dilute the resulting residue with ethyl acetate and wash sequentially with water and then with a saturated sodium chloride solution.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure this compound as colorless crystals.[12]

Protocol 2: Hydrolysis to 5-chlorobenzofuran-2-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in ethanol.

  • Add a 2 M aqueous solution of sodium hydroxide (1.5 equivalents) to the suspension.[5]

  • Heat the mixture to reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and evaporate the bulk of the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with 2 M HCl, which will cause the carboxylic acid to precipitate.[5]

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-chlorobenzofuran-2-carboxylic acid.

Protocol 3: Synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides

This protocol describes the coupling of 5-chlorobenzofuran-2-carboxylic acid with a representative amine to form the final active compound. This is a general procedure that can be adapted for a wide variety of primary and secondary amines.

Materials:

  • 5-chlorobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired amine (e.g., 4-aminophenol)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation of the Carboxylic Acid: In a dry, inert atmosphere (e.g., under nitrogen), suspend 5-chlorobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chlorobenzofuran-2-carbonyl chloride.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add a solution of the crude 5-chlorobenzofuran-2-carbonyl chloride in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted 5-chlorobenzofuran-2-carboxamide.

Mechanistic Insights and Biological Activity

The anticancer activity of benzofuran derivatives often stems from their ability to interact with and inhibit the function of key cellular targets involved in cancer progression. The specific substitutions on the benzofuran ring and the nature of the carboxamide side chain dictate the compound's biological activity and mechanism of action.

G cluster_0 Benzofuran-2-carboxamide Derivative cluster_1 Cancer Cell cluster_2 Cellular Effects A Compound B NF-κB Pathway A->B Inhibition C HIF-1 Pathway A->C Inhibition D Tubulin Polymerization A->D Disruption E CCL20/CCR6 Axis A->E Modulation F ↓ Proliferation B->F G ↑ Apoptosis B->G C->F I ↓ Metastasis C->I H Cell Cycle Arrest (G2/M Phase) D->H E->I

Caption: Potential mechanisms of action for anticancer benzofuran-2-carboxamides.

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain benzofuran-2-carboxamide derivatives have been shown to inhibit NF-κB transcriptional activity, thereby promoting apoptosis and reducing cancer cell proliferation.[1]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: HIF-1 is a key transcription factor that allows tumor cells to adapt to and survive in the hypoxic microenvironment of a solid tumor. Inhibition of the HIF-1 pathway can suppress tumor growth and angiogenesis. Benzene-sulfonamide-based benzofuran derivatives have been specifically designed to target this pathway.[6]

  • Disruption of Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Compounds that interfere with tubulin polymerization can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis. This is a well-established mechanism for many successful anticancer drugs.

  • Modulation of Chemokine Pathways: The CCL20/CCR6 chemokine axis has been implicated in the progression of colorectal cancer and other malignancies by promoting cell migration and invasion. Benzofuran-2-carboxamide derivatives have been identified as modulators of this axis, inhibiting cancer cell growth and chemotaxis.[7]

Data Presentation: In Vitro Cytotoxicity

The efficacy of newly synthesized compounds is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5.0[6]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1[6]
Benzofuran-2-carboxamide DerivativeHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamide DerivativeHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamide DerivativeA549 (Lung)0.57[3]
Bromo-substituted BenzofuranHepG2 (Liver)3.8 ± 0.5[9]
Bromo-substituted BenzofuranA549 (Lung)3.5 ± 0.6[9]

Note: The IC₅₀ values presented are for representative compounds within the specified class and may not be directly from derivatives of this compound. However, they illustrate the potential potency of this class of compounds.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of potential anticancer compounds. The synthetic protocols outlined in this guide provide a robust framework for the development of novel benzofuran-2-carboxamides. The multifaceted mechanisms of action of these compounds, including the inhibition of key oncogenic signaling pathways, underscore their therapeutic potential. Future research should focus on expanding the library of derivatives through combinatorial chemistry approaches, further elucidating their specific molecular targets, and advancing the most promising lead compounds into preclinical and clinical development.

References

  • Choi, M., Jo, H., Park, H. J., Sateesh Kumar, A., Lee, J., Yun, J., Kim, Y., Han, S. B., Jung, J. K., & Cho, J. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545–2549. [Link]

  • Napiórkowska, M., Cieślak, M., Kaźmierczak-Barańska, J., Królewska-Golińska, K., & Nawrot, B. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Kovalskyi, A., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5873-5880. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096–11120. [Link]

  • Johansson, H., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

  • Al-Ostath, A., El-Awady, R., & Al-Salahi, R. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2795. [Link]

  • Fallacara, A. L., et al. (2024). Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth. ChemMedChem. [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • ResearchGate. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (2018).
  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]

Sources

Application Notes and Protocols: High-Purity Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-chlorobenzofuran-2-carboxylate is a key heterocyclic building block in the landscape of pharmaceutical and materials science research. Its benzofuran core, substituted with a chlorine atom and an ethyl ester group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials. The precise incorporation of the chloro- and carboxylate moieties allows for targeted modifications, making it an invaluable intermediate in the development of novel therapeutic agents and specialized organic compounds.[1] Given its significance, the availability of a robust and reproducible procedure to obtain this compound in high purity is paramount for the success of subsequent synthetic transformations and biological assays.

This comprehensive guide provides a detailed experimental procedure for the purification of this compound. Moving beyond a mere recitation of steps, this document elucidates the rationale behind the chosen purification strategy, offering insights into the critical parameters that govern the separation of the target compound from common reaction-related impurities. The protocols outlined herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the final product meets the stringent purity requirements of drug development and materials research professionals.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Crude this compoundSynthesis GradeIn-house or CommercialPurity >85%
Silica Gel60 Å, 200-400 meshStandard SupplierFor column chromatography
HexaneACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier
DichloromethaneACS GradeStandard Supplier
Ethanol95%Standard SupplierFor recrystallization
Deionized Water
Anhydrous Sodium SulfateACS GradeStandard Supplier
Thin-Layer Chromatography (TLC) PlatesSilica Gel 60 F254Standard Supplier

Experimental Procedure: Purification of this compound

The purification of this compound from a crude reaction mixture typically involves a multi-step approach, beginning with an initial workup to remove bulk impurities, followed by column chromatography for fine separation, and concluding with recrystallization to achieve high crystalline purity.

Part 1: Initial Workup and Extraction

The initial workup is designed to remove inorganic salts, highly polar byproducts, and any unreacted starting materials that are soluble in aqueous media.

Protocol:

  • Upon completion of the synthesis reaction (a common route being the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate), cool the reaction mixture to room temperature.[2]

  • If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, dilute the mixture with a significant volume of water.[3]

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with 5% dilute HCl, water, and finally a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Causality: The acidic wash helps to remove any basic impurities, while the brine wash aids in the removal of residual water from the organic phase, preventing the formation of emulsions.

Part 2: Purification by Column Chromatography

Column chromatography is a critical step for separating the target compound from closely related organic impurities that were not removed during the initial workup. The choice of solvent system is paramount for achieving optimal separation.[4]

Workflow for Column Chromatography:

cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis prep_slurry Prepare silica gel slurry in Hexane pack_column Pack column with slurry prep_slurry->pack_column equilibrate Equilibrate column with Hexane pack_column->equilibrate load_sample Load crude product onto the column equilibrate->load_sample elute_nonpolar Elute with Hexane to remove non-polar impurities load_sample->elute_nonpolar elute_gradient Apply a gradient of Ethyl Acetate in Hexane (e.g., 0% to 10%) elute_nonpolar->elute_gradient collect_fractions Collect fractions elute_gradient->collect_fractions tlc_analysis Monitor fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool pure fractions tlc_analysis->pool_fractions concentrate Concentrate pure fractions pool_fractions->concentrate Evaporate solvent

Caption: Workflow for the column chromatographic purification of this compound.

Detailed Protocol:

  • Solvent System Selection: Prior to packing the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point for benzofuran derivatives.[4] A typical Rf value for the product in the range of 0.2-0.3 is desirable.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane to remove highly non-polar impurities. Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexane is often effective.[5][6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Expert Insight: A slow and gradual increase in solvent polarity during gradient elution is crucial to achieve a clean separation of the target compound from impurities with similar polarities.

Part 3: Recrystallization for Final Polishing

Recrystallization is the final step to obtain a highly pure, crystalline solid. This process removes any remaining minor impurities and is particularly effective for compounds that are solids at room temperature.

Protocol:

  • Dissolve the purified product from the column chromatography step in a minimum amount of hot ethanol (95%).

  • If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the final, high-purity this compound.

Trustworthiness: The slow cooling process is essential for the formation of well-defined crystals, which inherently excludes impurities from the crystal lattice, leading to a higher purity final product.

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed using a combination of analytical techniques.

Analytical TechniquePurposeExpected Results
Thin-Layer Chromatography (TLC) Qualitative purity assessmentA single spot in multiple solvent systems.[4]
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysisPurity ≥ 98%.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity check¹H and ¹³C NMR spectra consistent with the structure of this compound and free of impurity signals.[8]
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₉ClO₃, MW: 224.64 g/mol ).[3]

Visual Representation of the Purification and Analysis Workflow:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Workup Aqueous Workup & Extraction Crude_Product->Workup Column_Chromatography Column Chromatography Workup->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure_Product Recrystallization->Pure_Product High Purity Product TLC TLC HPLC HPLC NMR NMR MS Mass Spec Pure_Product->TLC Pure_Product->HPLC Pure_Product->NMR Pure_Product->MS

Caption: Overall workflow from crude product to high-purity this compound and its subsequent analysis.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Handle all organic solvents with care, as they are flammable and can be harmful if inhaled or absorbed through the skin.[10][11]

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting the experiment.[12]

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Gebauer Company. Safety Data Sheet (SDS). Available from: [Link]

  • National Institutes of Health. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Available from: [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Available from: [Link]

  • CP Lab Safety. This compound, 95% Purity, C11H9ClO3, 1 gram. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. Available from: [Link]

  • Indian Journal of Chemistry. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Available from: [Link]

  • Google Patents. CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Chem-Impex. MSDS of ethyl benzofuran-2-carboxylate. Available from: [Link]

  • The Journal of Organic Chemistry. Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. Available from: [Link]

  • Chem-Impex. Ethyl 5-aminobenzofuran-2-carboxylate. Available from: [Link]

  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Google Patents. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • PubChem. 5-Aminobenzofuran-2-carboxylicacidethylester hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Available from: [Link]

Sources

Application Note: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzofuran Diversification

The benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and natural products. Its rigid, planar structure and potential for diverse functionalization make it a cornerstone in medicinal chemistry. The ability to strategically modify the benzofuran core, particularly at the C5-position, is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2][3] This Nobel Prize-winning methodology offers mild reaction conditions, exceptional functional group tolerance, and utilizes organoboron reagents that are generally stable and less toxic than many other organometallics.[1]

This guide focuses on the application of the Suzuki coupling to a specific, yet challenging substrate: ethyl 5-chlorobenzofuran-2-carboxylate. Aryl chlorides are economically attractive and widely available starting materials, but their lower reactivity compared to bromides or iodides presents a significant synthetic hurdle.[4][5] Overcoming this challenge requires a nuanced understanding of the reaction mechanism and careful selection of the catalytic system. This document provides the mechanistic insights and field-proven protocols necessary to successfully employ this powerful transformation in drug discovery and development workflows.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][7] Understanding each step is fundamental to troubleshooting and optimizing the reaction for challenging substrates like aryl chlorides. The cycle comprises three key stages: oxidative addition, transmetalation, and reductive elimination.[1][8]

  • Oxidative Addition : This is the initial and often rate-determining step, especially for less reactive aryl chlorides.[1] The active Palladium(0) species inserts into the carbon-chlorine bond of the this compound, forming a new organopalladium(II) complex. The strength of the C-Cl bond makes this step energetically demanding, necessitating specialized catalysts.

  • Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) complex. This process is critically facilitated by a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium center.[9][10][11]

  • Reductive Elimination : This is the final, product-forming step. The two organic ligands on the palladium(II) center—the benzofuran core and the group from the boronic acid—couple and are expelled from the metal. This process forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->p1 PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->p2 PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->p3 RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product p1->PdII_Aryl p2->PdII_Diaryl p3->Pd0 ArylCl Ethyl 5-chlorobenzofuran- 2-carboxylate (Ar-Cl) ArylCl->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Boronate->Transmetal caption Fig 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Fig 1. The catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a robust starting point for the coupling of aryl chlorides. Optimization of catalyst, ligand, base, and temperature may be required for different boronic acid partners.

Materials and Reagents
ComponentRoleExampleNotes
Electrophile Aryl Halide SubstrateThis compoundEnsure high purity.
Nucleophile Organoboron ReagentPhenylboronic AcidCan be substituted with other aryl/heteroaryl boronic acids or esters.
Catalyst Palladium SourcePalladium(II) Acetate (Pd(OAc)₂)A common pre-catalyst that is reduced in situ to Pd(0).
Ligand Stabilizes & Activates CatalystSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)A bulky, electron-rich Buchwald ligand, essential for activating aryl chlorides.[12]
Base Activates Boronic AcidPotassium Phosphate (K₃PO₄)A strong, non-nucleophilic base often effective in challenging couplings.[8]
Solvent Reaction Medium1,4-Dioxane / WaterA common solvent system. The aqueous phase is crucial for dissolving the base.[10]
Atmosphere Protects CatalystNitrogen or ArgonEssential to prevent oxidative deactivation of the Pd(0) catalyst.[13]
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 224.6 mg, 1.0 mmol), Phenylboronic Acid (1.2 equiv., e.g., 146.3 mg, 1.2 mmol), and Potassium Phosphate (K₃PO₄, 2.0 equiv., e.g., 424.4 mg, 2.0 mmol).

  • Catalyst/Ligand Addition: In a separate vial, weigh Palladium(II) Acetate (0.02 equiv., 2 mol%, e.g., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 4 mol%, e.g., 16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe. The solution should be stirred to ensure proper mixing.

  • Reaction: Place the flask in a pre-heated oil bath at 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with Ethyl Acetate (e.g., 20 mL) and water (e.g., 20 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, ethyl 5-phenylbenzofuran-2-carboxylate.

Visualization of the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Substrate, Boronic Acid, Base) catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 5. Heat & Stir (e.g., 100 °C, 12-24h) solvent->heat monitor 6. Monitor Progress (TLC / GC-MS) heat->monitor cool 7. Cool & Quench monitor->cool extract 8. Extraction (EtOAc / Water) cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Final Product: Ethyl 5-arylbenzofuran-2-carboxylate purify->product caption Fig 2. General workflow for Suzuki coupling of this compound.

Caption: Fig 2. General workflow for Suzuki coupling of this compound.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) species is sensitive to oxygen.[13]2. Inappropriate Ligand: The ligand is not sufficiently electron-rich or bulky to promote oxidative addition of the C-Cl bond.[5][14]3. Insufficient Temperature: Oxidative addition of aryl chlorides requires higher thermal energy.1. Ensure a scrupulously inert atmosphere. Use fresh palladium pre-catalyst.2. Screen other bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) or consider N-heterocyclic carbene (NHC) ligands.[14]3. Increase the reaction temperature in increments (e.g., to 110-120 °C), monitoring for substrate decomposition.
Side Reaction: Dehalogenation The aryl halide is reduced to the corresponding arene (ethyl benzofuran-2-carboxylate). This can be caused by trace impurities or a competing catalytic pathway.[2]1. Re-purify starting materials and ensure solvents are high quality.2. Screen different bases; sometimes a weaker base can mitigate this.3. Adjust the palladium-to-ligand ratio.
Side Reaction: Homocoupling The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar').1. Ensure the reaction is truly oxygen-free, as O₂ can promote homocoupling.2. Decrease the amount of boronic acid to be closer to stoichiometric (e.g., 1.05-1.1 equiv.).3. Add the boronic acid solution slowly over time to keep its instantaneous concentration low.
Side Reaction: Protodeboronation The boronic acid (Ar'-B(OH)₂) is replaced by a proton from the solvent, yielding the parent arene (Ar'-H).[15]1. While many protocols use aqueous media, if this is a persistent issue, try switching to a strictly anhydrous solvent system (e.g., Toluene or THF) with a base like Cs₂CO₃ or KF.[9]2. Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]

  • Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. [Link]

  • ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Semantic Scholar. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. [Link]

  • Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Semantic Scholar. [Link]

  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. ResearchGate. [Link]

  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

  • Application of the Suzuki biphenyl synthesis to the natural products biphenomycin and vancomycin. Scilit. [Link]

Sources

Application Notes & Protocols: Heck Reaction for the Strategic Functionalization of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1][2][3] The palladium-catalyzed Heck reaction offers a powerful and versatile tool for carbon-carbon bond formation, enabling the direct arylation or vinylation of alkenes.[4][5] This document provides a comprehensive guide for the functionalization of Ethyl 5-chlorobenzofuran-2-carboxylate, a key building block, via the Mizoroki-Heck reaction. We delve into the mechanistic underpinnings, provide a detailed step-by-step protocol for a model reaction, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this robust cross-coupling strategy for the synthesis of novel benzofuran derivatives.

Scientific Principles & Mechanistic Overview

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene under the catalysis of a palladium complex in the presence of a base.[6] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a square planar Aryl-Pd(II)-Cl complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[7][8]

  • Alkene Coordination & Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond.[4][7]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, forming a palladium-hydride species and releasing the final substituted alkene product.[6][7] With terminal alkenes, this step typically proceeds with high regioselectivity to yield the more stable trans isomer.[9]

  • Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated acid (HCl) and facilitates the reductive elimination of the palladium-hydride complex, regenerating the active Pd(0) catalyst for the next cycle.[10]

Heck_Catalytic_Cycle Heck Reaction Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl ArPdCl Ar-Pd(II)L₂-Cl OxAdd->ArPdCl Coord Alkene Coordination ArPdCl->Coord Alkene AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Cl⁻ ArPdCl->AlkeneComplex Coord->AlkeneComplex Insert Migratory Insertion AlkeneComplex->Insert AlkylPd R-Alkyl-Pd(II)L₂-Cl AlkeneComplex->AlkylPd Insert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex [H-Pd(II)L₂(Product)]⁺Cl⁻ AlkylPd->ProductComplex BetaElim->ProductComplex Product Released ProductComplex->Pd0 Regen Base-mediated Reductive Elimination ProductComplex->Regen Base Regen->Pd0 Base-H⁺Cl⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Causality Behind Experimental Choices for Aryl Chlorides: The high bond dissociation energy of the C-Cl bond in this compound makes the initial oxidative addition step challenging compared to its bromide or iodide analogs.[8] To overcome this hurdle, specific strategic choices are necessary:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. The use of electron-rich and sterically bulky phosphine ligands (e.g., P(tBu)₃, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is critical.[1][8] These ligands stabilize the Pd(0) center and promote the oxidative addition to the otherwise unreactive aryl chloride.[8]

  • Temperature: Higher reaction temperatures (typically >100 °C) are often required to provide the necessary activation energy for the C-Cl bond cleavage.[5]

  • Base Selection: A suitable base is crucial not only for catalyst regeneration but also to prevent side reactions. While organic bases like triethylamine (Et₃N) are common, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be more effective in challenging couplings.[7]

Detailed Experimental Protocol

This section details a representative protocol for the Heck coupling of this compound with n-butyl acrylate.

Table 1: Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound59962-89-9224.641.01.0
n-Butyl acrylate141-32-2128.171.51.5
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
Tri(tert-butyl)phosphine tetrafluoroborate131274-22-1290.140.040.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09--

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation Weigh solids in a glovebox or under inert gas flow. B 2. Reaction Setup Add solids to a dry Schlenk flask. Evacuate and backfill with Argon (3x). A->B C 3. Solvent & Reagent Addition Add anhydrous DMF, followed by n-butyl acrylate via syringe. B->C D 4. Reaction Heat the mixture at 120 °C with vigorous stirring for 12-24h. C->D E 5. Work-up Cool to RT. Dilute with EtOAc. Filter through Celite. D->E F 6. Extraction Wash filtrate with water and brine. Dry organic layer over Na₂SO₄. E->F G 7. Purification Concentrate in vacuo. Purify by column chromatography. F->G H 8. Analysis Characterize pure product by ¹H NMR, ¹³C NMR, and MS. G->H

Sources

The Versatility of Ethyl 5-Chlorobenzofuran-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzofuran Scaffold

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can effectively interact with various biological targets. Among the diverse array of benzofuran building blocks, Ethyl 5-chlorobenzofuran-2-carboxylate stands out as a particularly strategic starting material for the synthesis of novel heterocyclic compounds.

The presence of three key functional groups endows this molecule with exceptional synthetic versatility:

  • The ethyl ester at the C-2 position serves as a versatile handle for derivatization into amides, hydrazides, and other functional groups, which are precursors to a multitude of five-membered heterocycles.

  • The chlorine atom at the C-5 position provides a site for further functionalization through cross-coupling reactions and, crucially, influences the electronic properties and lipophilicity of the final molecule, often enhancing its biological activity.

  • The benzofuran ring system itself can be further elaborated, for instance, through C-H activation at the C-3 position, allowing for the creation of complex, three-dimensional structures.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic chemistry. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the strategic thinking behind the synthetic choices, empowering the reader to leverage this versatile building block in their own research endeavors.

Core Synthetic Transformations: From Ester to Key Intermediates

The journey from this compound to a diverse library of heterocyclic compounds begins with its transformation into more reactive intermediates. The two most common and pivotal transformations are hydrolysis to the carboxylic acid and hydrazinolysis to the carbohydrazide.

Saponification to 5-Chlorobenzofuran-2-carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, opening the door to a wide range of amide coupling reactions. This transformation is typically achieved through base-catalyzed hydrolysis.

Causality Behind Experimental Choices: The use of a mixture of ethanol and water as the solvent ensures the miscibility of both the organic ester and the aqueous base, facilitating an efficient reaction. Sodium hydroxide is a common and cost-effective base for this saponification. The reaction is heated to reflux to increase the reaction rate. Acidification with a strong acid like HCl is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

Experimental Protocol: Synthesis of 5-Chlorobenzofuran-2-carboxylic Acid

Materials:

  • This compound

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the 10% aqueous NaOH solution (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with 2M HCl until a precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Chlorobenzofuran-2-carboxylic Acid.

IntermediateTypical YieldPurityReference
5-Chlorobenzofuran-2-carboxylic Acid>90%High[2]
Hydrazinolysis to 5-Chlorobenzofuran-2-carbohydrazide

The synthesis of the carbohydrazide is a critical step for the construction of several important classes of heterocycles, including 1,3,4-oxadiazoles and pyrazoles. This is typically achieved by reacting the ester with hydrazine hydrate.

Causality Behind Experimental Choices: Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. Ethanol is a common solvent for this reaction, and heating under reflux is employed to drive the reaction to completion.

Experimental Protocol: Synthesis of 5-Chlorobenzofuran-2-carbohydrazide

Materials:

  • This compound

  • Hydrazine hydrate (98-100%)

  • Ethanol

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, 5-Chlorobenzofuran-2-carbohydrazide, will often precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

IntermediateTypical YieldPurityReference
5-Chlorobenzofuran-2-carbohydrazideGood to ExcellentHigh[3]

Application in the Synthesis of Bioactive Heterocycles

With the key intermediates, 5-chlorobenzofuran-2-carboxylic acid and 5-chlorobenzofuran-2-carbohydrazide, in hand, a diverse array of heterocyclic systems can be accessed.

Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: Scaffolds for Anticonvulsant and Antitumor Agents

The amide functionality is a cornerstone of many pharmaceuticals. The synthesis of N-substituted 5-chlorobenzofuran-2-carboxamides from the corresponding carboxylic acid is a straightforward yet powerful method for generating compound libraries with potential therapeutic applications.[2]

Structure-Activity Relationship Insights: Studies on related benzofuran-2-carboxamides have indicated that the nature of the substituent on the amide nitrogen plays a crucial role in determining biological activity. For instance, in the context of anticonvulsant activity, specific aryl or cycloalkyl groups can enhance potency.[4] In anticancer applications, the presence of an N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity.[5] The 5-chloro substituent often contributes to increased lipophilicity, which can improve cell membrane permeability and overall efficacy.[5]

Experimental Protocol: General Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides

Materials:

  • 5-Chlorobenzofuran-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Acyl Chloride Formation: To a solution of 5-Chlorobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.5-2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Wash the reaction mixture successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-chlorobenzofuran-2-carboxamide.

Derivative ClassPotential Biological ActivityKey Structural Features for ActivityReferences
N-Aryl/Alkyl CarboxamidesAnticonvulsant, AntitumorNature of the N-substituent, 5-chloro group[4][5]

Workflow for the Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides

Caption: General synthetic route to N-substituted 5-chlorobenzofuran-2-carboxamides.

Synthesis of 1,3,4-Oxadiazole Derivatives: Accessing Antimicrobial Agents

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide groups and is found in numerous compounds with a wide range of pharmacological activities, including antimicrobial properties. The most common route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. Starting from 5-chlorobenzofuran-2-carbohydrazide, a variety of 2-(5-chlorobenzofuran-2-yl)-5-substituted-1,3,4-oxadiazoles can be synthesized.

Experimental Protocol: Synthesis of 2-(5-Chlorobenzofuran-2-yl)-5-aryl-1,3,4-oxadiazoles

Materials:

  • 5-Chlorobenzofuran-2-carbohydrazide

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 5-Chlorobenzofuran-2-carbohydrazide (1 equivalent) and a substituted aromatic carboxylic acid (1.1 equivalents) is taken in phosphorus oxychloride (5-10 volumes).

  • The reaction mixture is heated at reflux for 5-7 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute sodium bicarbonate solution.

  • The crude product is dried and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(5-chlorobenzofuran-2-yl)-5-aryl-1,3,4-oxadiazole.

HeterocycleReagentsTypical YieldReference
1,3,4-OxadiazoleArCOOH, POCl₃60-85%[6]

Synthetic Pathway to 1,3,4-Oxadiazole Derivatives

Diversification Start Ethyl 5-Chlorobenzofuran- 2-carboxylate C2_Deriv C-2 Derivatization (Amides, Hydrazides, etc.) Start->C2_Deriv C5_Deriv C-5 Suzuki Coupling (with Arylboronic Acids) Start->C5_Deriv C3_Deriv C-3 C-H Arylation (with Aryl Halides) Start->C3_Deriv Heterocycles Fused & Substituted Heterocycles C2_Deriv->Heterocycles Biaryls 5-Arylbenzofurans C5_Deriv->Biaryls Triaryls 3,5-Diarylbenzofurans C3_Deriv->Triaryls Biaryls->C3_Deriv Further Functionalization

Sources

Synthesis of Ethyl 5-chlorobenzofuran-2-carboxamide from the corresponding ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 5-Chlorobenzofuran-2-carboxamide from Ethyl 5-Chlorobenzofuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The 5-chlorobenzofuran-2-carboxamide scaffold, in particular, is a key building block for synthesizing compounds with potential applications in treating a range of diseases. This document provides a detailed, field-proven protocol for the direct aminolysis of this compound to yield the corresponding primary amide. We will delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer insights into process optimization and characterization, ensuring scientific integrity and reproducibility.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The conversion of an ester to a primary amide is a classic example of nucleophilic acyl substitution, often termed aminolysis.[4][5] The reaction proceeds by the direct addition of ammonia (NH₃), acting as the nucleophile, to the electrophilic carbonyl carbon of the ester.

The process can be dissected into three primary stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the this compound. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[4][6][7]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide (⁻OCH₂CH₃) leaving group.[6] While ethoxide is a relatively poor leaving group, the reaction is typically driven forward by using a large excess of ammonia or by heating.[4][6]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base, such as another molecule of ammonia or the expelled ethoxide ion, to yield the final, neutral 5-chlorobenzofuran-2-carboxamide and ethanol as a byproduct.[4]

Aminolysis_Mechanism cluster_start Reactants cluster_intermediate Transition State cluster_end Products Ester This compound Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack (Addition of NH₃) Ammonia Ammonia (NH₃) Amide 5-Chlorobenzofuran-2-carboxamide Tetrahedral->Amide 2. Elimination of Ethoxide 3. Deprotonation Ethanol Ethanol

Caption: Nucleophilic acyl substitution mechanism for aminolysis.

Experimental Design & Protocols

This protocol is designed for the efficient conversion of the starting ester to the target amide using a methanolic ammonia solution. The use of an alcoholic solvent is advantageous for this process, facilitating high yield and purity.[8]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
This compound[9]≥98% PurityCommercialStarting Material
Methanolic Ammonia Solution7N in MethanolCommercialReagent & Solvent
Methanol (MeOH)ACS GradeCommercialFor rinsing and recrystallization
Deionized WaterHigh PurityIn-houseFor washing
Pressure-rated, sealed reaction vessel-Glassware SupplyMust withstand moderate pressure
Magnetic Stirrer with Heating-Equipment SupplyFor temperature and mixing control
Buchner Funnel & Filter Flask-Glassware SupplyFor product isolation
Standard Organic Synthesis Glassware-Glassware SupplyBeakers, flasks, graduated cylinders
Step-by-Step Synthesis Protocol

Workflow start Start: Weigh Reactants charge Charge Reaction Vessel (Ester + Methanolic Ammonia) start->charge seal Seal Vessel Securely charge->seal react Heat & Stir (e.g., 80-100 °C, 12-24 h) seal->react cool Cool to Room Temperature Then chill in ice bath react->cool filter Isolate Crude Product (Vacuum Filtration) cool->filter wash Wash Solid (Cold Methanol & Water) filter->wash dry Dry Product (Vacuum Oven) wash->dry characterize Characterize Final Product (NMR, MS, MP) dry->characterize end End: Pure Amide characterize->end

Caption: Experimental workflow for amide synthesis.

  • Vessel Preparation: To a 100 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add this compound (5.0 g, 22.26 mmol).

  • Reagent Addition: In a well-ventilated fume hood, carefully add 7N methanolic ammonia solution (50 mL). Causality Note: Using a pre-made, concentrated solution of ammonia in methanol serves as both the nucleophilic reagent and the solvent, maximizing reagent concentration and driving the reaction to completion.

  • Reaction Setup: Securely seal the reaction vessel. Safety Critical: Ensure the vessel is properly sealed to contain the pressure generated upon heating.

  • Reaction Conditions: Place the vessel on a magnetic stirrer with a heating mantle. Heat the mixture to 90 °C with vigorous stirring. Maintain this temperature for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Cooling & Precipitation: After 18 hours, turn off the heat and allow the vessel to cool to room temperature. Once cooled, place the vessel in an ice-water bath for 1 hour to maximize the precipitation of the product.

  • Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing & Purification: Wash the filter cake sequentially with cold methanol (2 x 15 mL) and deionized water (2 x 15 mL). Causality Note: Washing with cold methanol removes unreacted starting material and soluble impurities, while the water wash removes any residual ammonium salts.

  • Drying: Dry the pure white solid product in a vacuum oven at 50 °C to a constant weight. A typical yield is in the range of 85-95%.

Quantitative Data & Characterization

Reagent Table
CompoundMolecular Wt. ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
This compound224.64[9]5.0 g22.261.0
Ammonia (in 7N MeOH)17.03~5.95 g~350~15.7 (Excess)
Expected Product Characteristics
AnalysisExpected Result
Product Name 5-Chlorobenzofuran-2-carboxamide
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.61 g/mol
Appearance White to off-white solid
Melting Point ~240-245 °C (Expected range, requires experimental verification)
¹H NMR (400 MHz, DMSO-d₆) δ 8.15 (br s, 1H, NH), 7.95 (br s, 1H, NH), 7.85 (d, J=2.0 Hz, 1H, H4), 7.65 (d, J=8.8 Hz, 1H, H7), 7.55 (s, 1H, H3), 7.40 (dd, J=8.8, 2.4 Hz, 1H, H6). (Predicted values)
Mass Spec (ESI+) m/z 196.0 [M+H]⁺, 198.0 [M+H]⁺ (chlorine isotope pattern)

Concluding Remarks

This application note details a robust and high-yielding protocol for the synthesis of 5-chlorobenzofuran-2-carboxamide via direct aminolysis of its ethyl ester precursor. The method is straightforward, utilizes commercially available reagents, and provides the target compound in high purity after a simple workup. The causality-driven explanations for key procedural steps and the inclusion of detailed characterization data provide researchers with a self-validating system to confidently produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Formation of Amides From Esters. Master Organic Chemistry. [Link]

  • Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives.
  • Converting Esters to Amides: "Aminolysis". YouTube. [Link]

  • This compound | C11H9ClO3. PubChem. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]

  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. ACS Publications. [Link]

  • 4.2.5: Chemistry of Esters. LibreTexts Chemistry. [Link]

  • What is the mechanism for converting an ester into an amide using NH4Cl as a catalyst? ResearchGate. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 5-chlorobenzofuran-2-carboxylate in Modern Pharmaceuticals

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active molecules. The benzofuran scaffold is a recurring motif in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a chlorine atom at the 5-position of the benzofuran ring can significantly modulate the physicochemical and biological properties of the final active pharmaceutical ingredient (API), making this compound a highly sought-after building block in drug discovery and development.[3]

This technical guide provides a comprehensive overview of a robust and scalable synthetic process for this compound, designed for implementation in a pharmaceutical manufacturing setting. The protocols and discussions herein are grounded in established chemical principles and are supplemented with practical insights to ensure process safety, efficiency, and reproducibility.

Synthetic Strategy: A Robust and Scalable Approach

The most prevalent and industrially viable route for the synthesis of this compound involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate followed by an intramolecular cyclization.[1][4] This method is favored for its high convergence, atom economy, and the ready availability of the starting materials.

The overall synthetic transformation can be depicted as follows:

Synthetic Pathway A 5-Chlorosalicylaldehyde C This compound A->C O-alkylation & Intramolecular Cyclization B Ethyl Bromoacetate reagents + Cs₂CO₃ in Acetonitrile/DMF reagents->C

Caption: Overall synthetic scheme for this compound.

This one-pot reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde with ethyl bromoacetate, followed by a base-mediated intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The choice of a suitable base and solvent system is critical for achieving high yields and purity.

Process Optimization and Critical Parameters

For a successful and reproducible scale-up, several process parameters must be carefully controlled. The following table summarizes key optimization data based on laboratory and pilot-scale studies:

ParameterOptimized ConditionRationale and Impact on Process
Base Cesium Carbonate (Cs₂CO₃)Provides a good balance of reactivity and handling. Stronger bases can lead to side reactions, while weaker bases may result in incomplete conversion.[4]
Solvent System Acetonitrile (MeCN) with N,N-Dimethylformamide (DMF)Acetonitrile is the primary solvent, while a small amount of DMF can aid in the solubility of the starting materials and intermediates. The ratio should be optimized to balance reaction rate and ease of work-up.
Reaction Temperature 80-85 °C (Reflux)Ensures a sufficient reaction rate without significant decomposition of the product or starting materials. Temperature control is crucial to prevent runaway reactions.
Reagent Stoichiometry Ethyl Bromoacetate (1.1 - 1.2 equivalents)A slight excess of the alkylating agent ensures complete consumption of the more valuable 5-chlorosalicylaldehyde.
Work-up Procedure Quenching with water and extraction with a suitable organic solvent (e.g., Ethyl Acetate)Efficiently separates the product from inorganic salts and the polar solvent. The choice of extraction solvent impacts product recovery and purity.
Purification Recrystallization from Ethanol/WaterProvides a highly pure product with a consistent crystalline form, which is critical for pharmaceutical applications.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale production of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated production area with appropriate engineering controls.

Reagents and Materials
ReagentCAS NumberQuantityMolar Equivalents
5-Chlorosalicylaldehyde635-93-81.00 kg1.0
Ethyl Bromoacetate105-36-21.28 kg1.2
Cesium Carbonate534-17-82.50 kg1.2
Acetonitrile75-05-810 L-
N,N-Dimethylformamide68-12-21 L-
Ethyl Acetate141-78-620 L-
Brine (Saturated NaCl solution)-10 L-
Anhydrous Sodium Sulfate7757-82-61 kg-
Ethanol (95%)64-17-5As required for recrystallization-
Deionized Water-As required-
Equipment
  • 20 L glass reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • 50 L extraction vessel.

  • Filtration apparatus (e.g., Buchner funnel and flask).

  • Rotary evaporator.

  • Vacuum oven.

Step-by-Step Procedure

Experimental Workflow start Start charge_reagents Charge Reactor: - 5-Chlorosalicylaldehyde - Cesium Carbonate - Acetonitrile - DMF start->charge_reagents add_bromoacetate Slowly add Ethyl Bromoacetate (maintain T < 30°C) charge_reagents->add_bromoacetate heat_reflux Heat to Reflux (80-85°C) for 4-6 hours add_bromoacetate->heat_reflux monitor_reaction Monitor Reaction by HPLC (In-process control) heat_reflux->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete filter_salts Filter off inorganic salts cool_down->filter_salts concentrate Concentrate the filtrate (Rotary Evaporator) filter_salts->concentrate extraction Dissolve residue in Ethyl Acetate and wash with water and brine concentrate->extraction dry_organic Dry organic layer with Na₂SO₄ extraction->dry_organic filter_drying_agent Filter off drying agent dry_organic->filter_drying_agent concentrate_crude Concentrate to obtain crude product filter_drying_agent->concentrate_crude recrystallize Recrystallize from Ethanol/Water concentrate_crude->recrystallize isolate_product Isolate pure product by filtration recrystallize->isolate_product dry_product Dry under vacuum at 40-50°C isolate_product->dry_product end End dry_product->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reactor Charging: Charge the 20 L reactor with 5-chlorosalicylaldehyde (1.00 kg), cesium carbonate (2.50 kg), acetonitrile (10 L), and N,N-dimethylformamide (1 L).

  • Addition of Ethyl Bromoacetate: Begin stirring the mixture and slowly add ethyl bromoacetate (1.28 kg) via the addition funnel over a period of 30-60 minutes. The addition is exothermic, so maintain the internal temperature below 30°C using the cooling circulator.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking aliquots every hour and analyzing them by HPLC until the starting material (5-chlorosalicylaldehyde) is consumed (<1% remaining).

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the inorganic salts (cesium bromide and unreacted cesium carbonate). Wash the filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

  • Work-up and Extraction: Transfer the concentrated residue to the 50 L extraction vessel. Add ethyl acetate (10 L) and deionized water (10 L) and stir vigorously for 15 minutes. Separate the layers. Wash the organic layer sequentially with deionized water (2 x 5 L) and brine (5 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (1 kg) for at least 30 minutes with occasional swirling.

  • Final Concentration: Filter off the sodium sulfate and wash the filter cake with a small amount of ethyl acetate. Concentrate the combined filtrate under reduced pressure to obtain the crude this compound as an oil or a semi-solid.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol (95%). Slowly add deionized water until the solution becomes turbid. Reheat the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to complete crystallization.

  • Isolation and Drying: Collect the crystalline product by filtration and wash the filter cake with a cold mixture of ethanol/water (1:1). Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.

Analytical Methods for Quality Control

To ensure the final product meets the stringent requirements for pharmaceutical use, a comprehensive set of analytical tests must be performed.

Analytical TechniquePurposeTypical Parameters
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impuritiesColumn: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water gradientDetector: UV at 254 nm
GC (Gas Chromatography) Residual solvent analysisColumn: Capillary column (e.g., DB-624)Detector: FID
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation and identificationSolvent: CDCl₃ or DMSO-d₆Confirmation of characteristic peaks for the ethyl ester and benzofuran protons.[5]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Structural confirmationSolvent: CDCl₃ or DMSO-d₆Confirmation of the correct number and chemical shifts of carbon atoms.[5]
MS (Mass Spectrometry) Molecular weight confirmationIonization: ESI+Observation of the molecular ion peak [M+H]⁺.
IR (Infrared Spectroscopy) Functional group identificationCharacteristic peaks for the ester carbonyl (C=O) and the C-O-C of the furan ring.
Melting Point Identity and purity checkA sharp melting range is indicative of high purity.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

  • 5-Chlorosalicylaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ethyl Bromoacetate: Lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Cesium Carbonate: Irritant. Avoid inhalation of dust.

  • Acetonitrile and DMF: Flammable and toxic. Handle in a well-ventilated area away from ignition sources.

A thorough risk assessment should be conducted before performing this synthesis at scale. Emergency procedures, including access to safety showers, eyewash stations, and appropriate fire extinguishers, must be in place. All waste materials should be disposed of in accordance with local, state, and federal regulations.[6]

Crystallization and Polymorphism

The final crystallization step is critical for obtaining a product with consistent physical properties, such as particle size distribution and dissolution rate, which can impact downstream processing and the performance of the final API. The use of an ethanol/water solvent system for recrystallization generally yields a stable crystalline form of this compound. However, a polymorphic screening study is recommended to identify and characterize any potential different crystalline forms and to ensure that the manufacturing process consistently produces the desired polymorph.

Conclusion

The protocol described in this application note provides a robust and scalable method for the synthesis of high-purity this compound, a key intermediate for the pharmaceutical industry. By carefully controlling the critical process parameters and implementing the recommended analytical and safety procedures, manufacturers can ensure a consistent and reliable supply of this important building block for the development of new and innovative medicines.

References

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • Google Patents. Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • ResearchGate. An improved and scale-up synthesis of 6-hydroxybenzofuran. [Link]

  • MDPI. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications and Sourcing of Ethyl 5-Aminobenzo[b]furan-2-carboxylate in Chemical Industries. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

  • ResearchGate. Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • MSDS of ethyl benzofuran-2-carboxylate. [Link]

  • IAEA. Management of NORM Residues. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]

  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

  • NIH. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

Sources

Characterization techniques for Ethyl 5-chlorobenzofuran-2-carboxylate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Physicochemical Characterization of Ethyl 5-chlorobenzofuran-2-carboxylate and Its Derivatives

Introduction: The Significance of the Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and have been shown to possess a wide spectrum of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] this compound, in particular, serves as a critical starting material and key intermediate in the synthesis of novel therapeutic agents. The chloro-substituent at the 5-position can significantly influence the molecule's electronic properties and metabolic stability, making its derivatives promising candidates for drug development programs.[6][7]

Given their therapeutic potential, the unambiguous structural confirmation, purity assessment, and physicochemical profiling of this compound and its analogs are paramount. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols required for the robust characterization of this important class of molecules, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Workflow for Comprehensive Characterization

A systematic approach is crucial for the complete and efficient characterization of a newly synthesized benzofuran derivative. The following workflow outlines the logical progression from initial structural verification to in-depth physicochemical analysis.

Characterization_Workflow cluster_0 Primary Structural Elucidation cluster_1 Purity & Separation cluster_2 Advanced Physicochemical Profiling MS Mass Spectrometry (MS) Confirm Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity MS->NMR Structural Backbone FTIR FTIR Spectroscopy Identify Functional Groups NMR->FTIR Functional Group Confirmation HPLC HPLC-UV/MS Assess Purity & Quantify FTIR->HPLC Purity Check XRay Single Crystal X-Ray Determine 3D Structure HPLC->XRay For Pure Compound Thermal Thermal Analysis (DSC/TGA) Assess Stability & Melting Point HPLC->Thermal For Pure Compound TLC TLC Monitor Reaction Progress Synthesis Synthesized Compound Synthesis->MS Initial Check Synthesis->TLC

Caption: Overall workflow for the characterization of benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. For benzofuran derivatives, it provides definitive information about the proton and carbon environments, allowing for the confirmation of substitution patterns and overall connectivity.

Expertise & Experience: Why NMR is Critical

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is particularly informative for substituted benzofurans.[8] The chemical shifts and coupling constants of the protons on the benzofuran ring system are highly sensitive to the electronic effects of substituents like the chlorine atom and the ethyl carboxylate group. However, these protons often have similar electronic environments, leading to complex, overlapping multiplets that can be challenging to interpret from a standard 1D spectrum alone.[8] Therefore, a multi-faceted approach involving 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is often necessary for unambiguous assignment.

Expected Spectral Data for this compound
Nucleus Atom Position / Group Expected Chemical Shift (δ, ppm) Multiplicity / Notes
¹H NMR Ethyl (-CH₂)~4.4Quartet (q)
Ethyl (-CH₃)~1.4Triplet (t)
Furan (H-3)~7.4 - 7.6Singlet (s)
Benzene (H-4, H-6, H-7)~7.3 - 7.8Complex multiplets. The specific positions are influenced by the chloro group.
¹³C NMR Carbonyl (C=O)~159 - 162
Ethyl (-CH₂)~62
Ethyl (-CH₃)~14
Benzofuran Ring Carbons~112 - 155Specific shifts depend on substitution. The carbon bearing the chlorine (C-5) will be directly observed.[9]

Note: Data are estimations based on typical values for similar structures and may vary based on solvent and instrument frequency.[7][9][10]

Protocol 1: Standard ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified benzofuran derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate software.

  • Spectral Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze chemical shifts and coupling patterns to assign signals to specific protons. Assign carbon signals in the ¹³C spectrum based on chemical shifts and comparison with predicted values or literature data.[11]

Expert Protocol 2: Resolving Overlapping Aromatic Signals

When aromatic signals in the 1D ¹H spectrum are poorly resolved, a systematic approach is required.

NMR_Troubleshooting start Overlapping Aromatic Signals Observed step1 Change Solvent Re-run ¹H NMR in a solvent with different properties (e.g., CDCl₃ to C₆D₆). Aromatic Solvent Induced Shifts (ASIS) may resolve signals. start->step1 step2 Use Lanthanide Shift Reagent (LSR) Titrate a small amount of an LSR (e.g., Eu(fod)₃) into the NMR tube. The paramagnetic LSR coordinates to Lewis basic sites, inducing large, distance-dependent shifts. step1->step2 If still unresolved step3 Perform 2D NMR Run 2D experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) to definitively establish connectivity and assign both ¹H and ¹³C signals. step2->step3 If still unresolved or for confirmation end Full Structural Assignment step3->end

Caption: Logical workflow for resolving complex NMR spectra of benzofurans.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

MS is an indispensable tool for confirming the molecular weight of a target compound and providing structural clues through fragmentation analysis.

Expertise & Experience: Why High-Resolution MS is Key

While standard, low-resolution MS can confirm the nominal mass, high-resolution mass spectrometry (HRMS), often using ESI or APCI sources coupled to TOF or Orbitrap analyzers, is the gold standard. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the elemental formula.[7] For halogenated compounds like this compound, observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum provides definitive evidence of its presence.

Expected Data for this compound
  • Molecular Formula: C₁₁H₉ClO₃[10]

  • Monoisotopic Mass: 224.0240 Da[10]

  • Key Observation: Look for two major peaks in the molecular ion region:

    • [M]⁺ at m/z ≈ 224.0240 (corresponding to the ³⁵Cl isotope)

    • [M+2]⁺ at m/z ≈ 226.0211 (corresponding to the ³⁷Cl isotope)

    • The intensity ratio of the [M]⁺ to [M+2]⁺ peak should be approximately 3:1.

Protocol 3: HRMS Analysis via Electrospray Ionization (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da), ensuring sufficient resolution to observe the isotopic pattern.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺ are common in ESI).[7] Compare the observed mass and isotopic distribution with the theoretical values for the proposed formula (C₁₁H₉ClO₃).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: What to Look For

For this compound, the FTIR spectrum is dominated by a few key stretches. The most prominent and diagnostically important band is the strong absorption from the ester carbonyl (C=O) group. The presence of the benzofuran ring is confirmed by C-O-C stretches and aromatic C=C and C-H vibrations.

Expected Characteristic Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester CarbonylC=O stretch1710 - 1740Strong
Aromatic RingC=C stretch1500 - 1600Medium
Ether (furan)C-O-C stretch1050 - 1250Strong
Alkyl C-HC-H stretch2850 - 3000Medium-Weak
Aromatic C-HC-H stretch3000 - 3100Medium-Weak
Aryl HalideC-Cl stretch1000 - 1100Medium

Note: Spectral data are based on typical ranges. The exact position of peaks can be influenced by the molecular environment.[6]

Protocol 4: Attenuated Total Reflectance (ATR)-FTIR Analysis
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The acquired spectrum is automatically ratioed against the background. Identify the major absorption bands and assign them to the corresponding functional groups.[11]

High-Performance Liquid Chromatography (HPLC): The Standard for Purity Assessment

HPLC is the definitive method for determining the purity of pharmaceutical compounds and intermediates. When coupled with UV and MS detectors, it provides both quantitative purity information and mass confirmation of the eluted peaks.[5]

Expertise & Experience: Method Development Considerations

Benzofuran derivatives are generally well-suited for reverse-phase HPLC. A C18 column is the standard choice. The mobile phase typically consists of a mixture of an aqueous component (water with an acid modifier like formic acid or TFA to improve peak shape) and an organic solvent (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure good separation of the main compound from any impurities or starting materials. UV detection is highly effective as the benzofuran core is a strong chromophore.[5]

Protocol 5: Reverse-Phase HPLC-UV/MS Purity Analysis
  • Instrumentation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • UV Detector: Diode Array Detector (DAD), monitoring at 254 nm and 280 nm.

    • MS Detector: ESI source, positive ion mode, scanning a relevant mass range.

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL. Dilute this solution with the initial mobile phase composition to a final concentration of ~10-20 µg/mL.[5]

  • Gradient Elution (Example):

    • 0-1 min: 10% B

    • 1-8 min: 10% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 10% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Data Analysis: Integrate the peak areas in the UV chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Confirm the identity of the main peak by its mass spectrum.

Advanced Characterization Techniques

For drug development, further physicochemical characterization is often required to understand the solid-state properties of a compound.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability, melting point, and decomposition profile of a compound.[12]

  • DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point with high accuracy and to detect polymorphic transitions. For a pure crystalline solid, DSC will show a single, sharp endothermic peak at its melting point.[13][14]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[15]

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.[16] This technique confirms connectivity, stereochemistry, and provides insights into intermolecular interactions (crystal packing), which are vital for understanding the solid-state properties of a potential drug substance.[17]

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2024). Journal of the American Chemical Society. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Ethyl 5-hydroxybenzofuran-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

  • Benzofuran-2-carboxylic acid. NIST WebBook. [Link]

  • Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate. [Link]

  • The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. ResearchGate. [Link]

  • X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. ResearchGate. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). International Journal of Molecular Sciences. [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (2017). Molecules. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • (PDF) DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. ResearchGate. [Link]

  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. (2022). PubMed. [Link]

Sources

Application Notes and Protocols: The Strategic Use of Ethyl 5-chlorobenzofuran-2-carboxylate in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space explored for kinase inhibition, the benzofuran moiety has proven to be a "privileged scaffold."[1] This heterocyclic system, composed of fused benzene and furan rings, offers a rigid, planar structure with versatile points for chemical modification, enabling the fine-tuning of steric and electronic properties to achieve high potency and selectivity against specific kinase targets.[1][2]

Ethyl 5-chlorobenzofuran-2-carboxylate is a key starting material in the synthesis of a promising class of kinase inhibitors. The chlorine atom at the 5-position can engage in specific halogen bonding or occupy hydrophobic pockets within the kinase active site, while the ester at the 2-position provides a convenient handle for the introduction of diverse functionalities, typically through the formation of carboxamides.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this compound and its elaboration into potent kinase inhibitors targeting key players in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).

Synthetic Strategy: From Starting Material to Active Inhibitor

The overarching strategy for leveraging this compound in the synthesis of kinase inhibitors involves a two-stage process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated and coupled with a variety of amines to generate a library of N-substituted 5-chlorobenzofuran-2-carboxamides. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.

Core Synthetic Workflow

The transformation from the commercially available or readily synthesized this compound to a final kinase inhibitor is a well-established and robust process. The workflow is designed to be versatile, allowing for the creation of a diverse library of compounds for screening.

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Amide Coupling & Diversification cluster_2 Phase 3: Biological Evaluation A This compound B 5-Chlorobenzofuran-2-carboxylic acid A->B  Hydrolysis (e.g., LiOH, THF/H2O) D N-substituted 5-chlorobenzofuran-2-carboxamide (Final Kinase Inhibitor) B->D  Amide Coupling (e.g., HATU, DIPEA, DMF) C Amine (R-NH2) C->D E Kinase Activity Assays (e.g., EGFR, CDK2) D->E F Cell-Based Proliferation Assays (e.g., MCF-7, A549) D->F

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of 5-chlorobenzofuran-2-carboxamide-based kinase inhibitors.

Protocol 1: Synthesis of the Key Intermediate: 5-Chlorobenzofuran-2-carboxylic acid

Rationale: The hydrolysis of the ethyl ester to the carboxylic acid is a critical step that activates the scaffold for subsequent amide coupling. The use of a base like lithium hydroxide in a mixed solvent system of THF and water ensures efficient saponification at room temperature, minimizing potential side reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).

  • Add lithium hydroxide (2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1M HCl. A white precipitate will form.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-Chlorobenzofuran-2-carboxylic acid as a white solid, which can be used in the next step without further purification.

Protocol 2: General Procedure for Amide Coupling to Synthesize N-substituted 5-chlorobenzofuran-2-carboxamides

Rationale: The coupling of the carboxylic acid with an amine is the diversification step. The use of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and is compatible with a wide range of amines. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Materials:

  • 5-Chlorobenzofuran-2-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Chlorobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-substituted 5-chlorobenzofuran-2-carboxamide.

Application Example: Synthesis of a CDK2 Inhibitor Precursor

Building on the benzofuran-2-carboxamide scaffold, further modifications can lead to potent kinase inhibitors. For instance, a series of 3-(piperazinylmethyl)benzofuran derivatives have shown promising activity against CDK2.[5] The synthesis of the core intermediate for these compounds can be achieved from this compound.

G A Ethyl 5-chloro- benzofuran-2-carboxylate B Ethyl 3-methyl-5-chloro- benzofuran-2-carboxylate A->B  Methylation C Ethyl 3-(bromomethyl)-5-chloro- benzofuran-2-carboxylate B->C  Bromination (NBS) E Ethyl 3-((4-substitutedpiperazin-1-yl)methyl) -5-chlorobenzofuran-2-carboxylate C->E  Nucleophilic Substitution D Substituted Piperazine D->E F CDK2 Inhibitor Core E->F  Further Elaboration

Caption: Synthetic route to a CDK2 inhibitor core from the starting material.

Data Presentation: Biological Activity of Benzofuran-2-Carboxamide Derivatives

The true utility of this compound as a starting material is demonstrated by the potent biological activity of its derivatives. The following tables summarize the inhibitory concentrations (IC₅₀) of representative compounds against various cancer cell lines and specific kinases, showcasing the potential of this chemical scaffold.

Table 1: Antiproliferative Activity of 5-Chlorobenzofuran-2-carboxamide Derivatives
Compound IDTarget Cancer Cell LineIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
5g Multiple55Erlotinib33
5i Multiple49Erlotinib33
5j Multiple37Erlotinib33

Data extracted from a study on dual EGFR/CDK2 inhibitors, where the core structure is a carboxamide.[6]

Table 2: Kinase Inhibitory Activity of Benzofuran Derivatives
Compound IDTarget KinaseIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
9h CDK240.91Staurosporine56.76
11d CDK241.70Staurosporine56.76
11e CDK246.88Staurosporine56.76
5i EGFR-Erlotinib80
5j CDK216Dinaciclib20

Data for compounds 9h, 11d, and 11e are from a study on CDK2 inhibitors with a benzofuran core.[5] Data for compounds 5i and 5j are from a study on dual EGFR/CDK2 inhibitors.[6]

Conclusion and Future Directions

This compound is a versatile and valuable building block for the development of novel kinase inhibitors. The straightforward and modular synthetic route, involving hydrolysis followed by amide coupling, allows for the rapid generation of diverse compound libraries for screening. The potent anti-proliferative and kinase-specific inhibitory activities of the resulting 5-chlorobenzofuran-2-carboxamides highlight the importance of this scaffold in medicinal chemistry. Future work in this area will likely focus on further optimization of these derivatives to enhance their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing new targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. (n.d.). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. (n.d.). [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (2022). National Institutes of Health. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PubMed Central. [Link]

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. (n.d.). PubMed Central. [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. (2018).
  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. (n.d.). RSC Publishing. [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. [Link]

  • Novel benzylidene benzofuranone analogues as potential anticancer agents: design, synthesis and in vitro evaluation based on CDK2 inhibition assays. (2022). National Institutes of Health. [Link]

  • Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (n.d.). RSC Publishing. [Link]

  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.). ResearchGate. [Link]

Sources

Design and Synthesis of Bioactive Molecules Based on the Ethyl 5-chlorobenzofuran-2-carboxylate Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Among the vast library of benzofuran-based heterocycles, those built upon the Ethyl 5-chlorobenzofuran-2-carboxylate framework have garnered significant interest. The presence of a chlorine atom at the 5-position and the ethyl ester at the 2-position provides a versatile platform for structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties to develop novel therapeutic agents.[3][4]

This technical guide provides an in-depth exploration of the design, synthesis, and biological evaluation of bioactive molecules derived from this scaffold. It is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for new drug candidates.

The Strategic Importance of the this compound Scaffold

The selection of a scaffold in a drug discovery program is a critical decision. The this compound scaffold is advantageous for several key reasons:

  • Synthetic Accessibility: The benzofuran ring system can be constructed through well-established synthetic routes, and the starting materials are readily available.[3][5]

  • Tunable Functionality: The ethyl ester at the C-2 position is a versatile handle for a variety of chemical transformations, including hydrolysis, amidation, and hydrazinolysis, allowing for the introduction of diverse functional groups.[6][7]

  • Modulation of Lipophilicity: The chlorine atom at the C-5 position enhances the lipophilicity of the molecule, which can improve membrane permeability and target engagement. Its position also influences the electronic properties of the benzofuran ring.

  • Proven Bioactivity: The benzofuran core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][8]

The overall workflow for developing bioactive molecules from this scaffold can be visualized as a multi-stage process, from initial synthesis to biological screening.

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Biological Evaluation cluster_3 Lead Optimization Scaffold_Synthesis Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate Derivatization Chemical Derivatization (Amides, Hydrazides, etc.) Scaffold_Synthesis->Derivatization Core Scaffold Screening In Vitro Bioassays (Anticancer, Antimicrobial) Derivatization->Screening Compound Library SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Biological Data Lead_Opt Lead Optimization SAR->Lead_Opt Optimized Leads Lead_Opt->Derivatization Iterative Design

Figure 1: Workflow for Bioactive Molecule Development.

Synthesis of the Core Scaffold: this compound

The synthesis of the title scaffold is a critical first step. A reliable and efficient method involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate in the presence of a base.[3][5]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the key intermediate, this compound.

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-chlorosalicylaldehyde (10 mmol) and ethyl bromoacetate (13 mmol) in a 1:1 mixture of acetonitrile and DMF (40 mL).[9]

  • Add cesium carbonate (20 mmol) to the solution.[9]

  • Heat the reaction mixture to reflux and maintain for 48 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the solid cesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash successively with water and then with a saturated sodium chloride solution.[9]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield colorless crystals of this compound.

Causality Behind Experimental Choices:

  • Base Selection: Cesium carbonate is a strong base that is effective in deprotonating the phenolic hydroxyl group of 5-chlorosalicylaldehyde, facilitating the subsequent nucleophilic attack on ethyl bromoacetate. Its use has been reported to give good yields.[3]

  • Solvent System: The combination of acetonitrile and DMF provides a suitable solvent system with a high boiling point for the reflux conditions and good solubility for the reactants.

  • Work-up Procedure: The aqueous work-up is essential to remove any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

Generation of a Bioactive Molecule Library

With the core scaffold in hand, the next phase is to generate a library of diverse derivatives. This is typically achieved by targeting the ethyl ester functionality.

Synthesis of 5-Chlorobenzofuran-2-carboxamides

Amides are a common functional group in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The conversion of the ethyl ester to a carboxamide is a key diversification strategy.[3]

Step 1: Hydrolysis to 5-Chlorobenzofuran-2-carboxylic Acid

The ethyl ester is first hydrolyzed to the corresponding carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in a mixture of water and a co-solvent like THF or ethanol to ensure solubility.

  • Add a solution of lithium hydroxide (20 mmol in water) to the flask.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with 2N HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 5-chlorobenzofuran-2-carboxylic acid as a solid.

Step 2: Amide Coupling

The carboxylic acid can then be coupled with a variety of primary and secondary amines to generate a library of N-substituted amides.

Materials:

  • 5-chlorobenzofuran-2-carboxylic acid

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 5-chlorobenzofuran-2-carboxylic acid (1.0 mmol) in anhydrous DMF.

  • Add HATU (1.2 mmol) and DIPEA (2.0 mmol) to the solution and stir for 10-15 minutes at room temperature.[10]

  • Add the desired amine (1.1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 5-chlorobenzofuran-2-carboxamide.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization (if applicable), leading to clean product formation in good yields.[10]

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

Synthesis of 5-Chlorobenzofuran-2-carbohydrazides

Hydrazides are valuable intermediates that can be further derivatized to form a variety of heterocyclic systems, such as oxadiazoles and triazoles, which often exhibit significant biological activity.

Materials:

  • This compound

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol.

  • Add hydrazine hydrate (50 mmol, 5 equivalents) dropwise to the solution.[7]

  • Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.[11]

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Biological Evaluation of Synthesized Molecules

Once a library of derivatives has been synthesized, the next step is to screen them for biological activity. Based on the known pharmacological profile of benzofurans, initial screening often focuses on anticancer and antimicrobial activities.

In Vitro Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is a standard preliminary assay in anticancer drug screening.

Materials:

  • 96-well microplates

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

The results of the MTT assay are typically presented in a table summarizing the IC₅₀ values of the tested compounds against various cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)
BF-Amide-1 N-benzylamideMCF-7Data
BF-Amide-2 N-phenylamideMCF-7Data
BF-Hydrazide HydrazideMCF-7Data
BF-Amide-1 N-benzylamideA549Data
BF-Amide-2 N-phenylamideA549Data
BF-Hydrazide HydrazideA549Data
In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[11][13]

Materials:

  • Nutrient agar plates

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile swabs

  • Sterile cork borer

Procedure:

  • Prepare nutrient agar plates.

  • Inoculate the agar plates with the test bacterial strains using sterile swabs to create a lawn of bacteria.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the solutions of the synthesized compounds at a specific concentration to the wells.

  • Add a standard antibiotic solution to one well as a positive control and DMSO to another as a negative control.

  • Allow the plates to stand for a period to allow for the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Data Presentation:

The antimicrobial activity is reported as the diameter of the zone of inhibition.

Compound IDDerivative TypeS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)
BF-Amide-1 N-benzylamideDataData
BF-Amide-2 N-phenylamideDataData
BF-Hydrazide HydrazideDataData
Ciprofloxacin StandardDataData

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological screening is crucial for establishing a structure-activity relationship (SAR). By comparing the activity of different derivatives, researchers can identify the structural features that are important for bioactivity.

G cluster_0 Core Scaffold cluster_1 Modifications at C-2 cluster_2 Biological Activity Scaffold 5-Chlorobenzofuran Amide Amide (R-NH-CO-) Scaffold->Amide Amidation Hydrazide Hydrazide (H2N-NH-CO-) Scaffold->Hydrazide Hydrazinolysis Ester Ester (EtO-CO-) Scaffold->Ester Starting Point Activity Bioactivity (Anticancer/Antimicrobial) Amide->Activity Hydrazide->Activity Ester->Activity

Figure 2: SAR Logic for C-2 Modifications.

For example, comparing the activity of different N-substituted amides can reveal whether bulky or electron-donating/withdrawing groups on the nitrogen atom enhance or diminish activity. This information then guides the design of the next generation of compounds in an iterative process of lead optimization, with the ultimate goal of identifying a potent and selective drug candidate.

References

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates. [Link]

  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?. [Link]

  • Nguyen Tat Thanh University. (2023). Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. [Link]

  • SciSpace. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Cuestiones de Fisioterapia. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

  • Google Patents. (n.d.).
  • Office of Scientific and Technical Information. (n.d.). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

  • Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]

  • PubMed. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. [Link]

  • National Center for Biotechnology Information. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]

  • Royal Society of Chemistry. (n.d.). Benzofuran: an emerging scaffold for antimicrobial agents. [Link]

  • MDPI. (n.d.). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Link]

  • Google Patents. (n.d.). CN107674052A - Vilazodone intermediate 5 (1 piperazinyl) The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.
  • ResearchGate. (n.d.). Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-Chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

I. Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The most prevalent and efficient method for this transformation is the reaction of 5-chlorosalicylaldehyde with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[1][2] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation to form the benzofuran ring.

Below is a general workflow for this synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 5-Chlorosalicylaldehyde Ethyl Bromoacetate Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Acetonitrile, MEK) Mixing Combine reagents in solvent Reagents->Mixing 1. Add Heating Heat to reflux (Monitor by TLC) Mixing->Heating 2. Heat Filtration Filter to remove inorganic salts Heating->Filtration 3. Cool & Extraction Aqueous wash & organic extraction Filtration->Extraction 4. Process Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying 5. Dry Concentration Remove solvent under vacuum Drying->Concentration 6. Concentrate Purification Recrystallization (e.g., from Ethanol) Concentration->Purification 7. Purify Characterization NMR, IR, Mass Spec Melting Point Purification->Characterization 8. Analyze

Caption: General workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol is a synthesized example based on literature procedures.[1][3] Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Butanone (MEK) or Acetonitrile

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 2-butanone (or acetonitrile) to make a 0.5 M solution with respect to the aldehyde.

  • Begin stirring the suspension. Add ethyl bromoacetate (1.1 to 1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C for 2-butanone) and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from hot ethanol to obtain this compound as a crystalline solid.

Reaction Conditions Comparison:
ParameterMethod AMethod B
Starting Aldehyde 5-Chlorosalicylaldehyde5-Bromosalicylaldehyde
Reagent Ethyl bromoacetateDiethyl bromomalonate
Base Caesium Carbonate (Cs₂CO₃)Potassium Carbonate (K₂CO₃)
Solvent DMF/Acetonitrile2-Butanone (MEK)
Temperature RefluxReflux
Time 48 hours14 hours
Yield 84.8%Not specified for direct analog
Reference CN110078720[1]Abdel-Aziz & Mekawey, 2009[3]

III. Frequently Asked Questions (FAQs)

Q1: Why is a weak base like potassium carbonate used instead of a strong base like sodium hydroxide?

A1: The reaction proceeds through a tandem O-alkylation followed by an intramolecular condensation. A strong base like NaOH could promote undesirable side reactions, such as the hydrolysis of the ethyl ester functionality on both the starting material (ethyl bromoacetate) and the product. Additionally, strong bases can catalyze self-condensation of the salicylaldehyde or other complex side reactions. A weaker, insoluble base like K₂CO₃ or Cs₂CO₃ provides sufficient basicity to deprotonate the phenolic hydroxyl group for the initial alkylation without significantly affecting the ester groups.

Q2: What is the role of the solvent in this reaction?

A2: The solvent should be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reaction of the phenoxide with ethyl bromoacetate. Solvents like DMF, acetonitrile, and 2-butanone (MEK) are commonly used. It's important that the solvent has a boiling point that allows for a reasonable reaction rate at reflux without causing degradation of the starting materials or products.

Q3: How critical is the purity of the starting 5-chlorosalicylaldehyde?

A3: The purity of the starting aldehyde is very important. Impurities can lead to the formation of side products that may be difficult to separate from the desired benzofuran. Common purification methods for 5-chlorosalicylaldehyde include recrystallization from aqueous ethanol or benzene.

Q4: Can I use ethyl chloroacetate instead of ethyl bromoacetate?

A4: Yes, ethyl chloroacetate can be used.[4] However, the C-Br bond is generally more reactive than the C-Cl bond in Sₙ2 reactions due to bromide being a better leaving group than chloride. Consequently, the reaction with ethyl chloroacetate may require longer reaction times or higher temperatures to achieve a comparable yield.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Troubleshooting_Guide Problem Low or No Yield Cause1 Potential Causes Inactive Reagents Insufficient Base Low Reaction Temperature Poor Solvent Choice Problem->Cause1 Identify Problem2 Incomplete Reaction (Starting material remains) Solution1 Solutions Use fresh, anhydrous K2CO3/Cs2CO3. Check purity of aldehyde and bromoacetate. Use at least 2 equivalents of base. Ensure reaction is at a vigorous reflux. Use a polar aprotic solvent like DMF or acetonitrile. Cause1->Solution1 Address Cause2 Potential Causes Insufficient Reaction Time Deactivation of Base Inadequate Mixing Problem2->Cause2 Identify Problem3 Formation of Side Products (Complex TLC/NMR) Solution2 Solutions Extend reflux time and monitor by TLC. Ensure anhydrous conditions to prevent base clumping. Ensure vigorous stirring, especially with a heterogeneous base. Cause2->Solution2 Address Cause3 Potential Causes Reaction Temperature Too High Presence of Water Base Too Strong Problem3->Cause3 Identify Solution3 Solutions Consider a lower boiling point solvent or reduce heat. Use anhydrous reagents and solvents. Use a mild base like K2CO3 instead of stronger alternatives. Cause3->Solution3 Address

Caption: Troubleshooting common issues in the synthesis of this compound.

In-depth Troubleshooting Q&A

Q: My reaction has a low yield, and the crude product is an oil that won't crystallize. What could be the issue?

A:

  • Potential Cause 1: Incomplete reaction. If a significant amount of the intermediate O-alkylated aldehyde is present, it can act as an impurity that prevents the crystallization of the final product. The cyclization step is often the rate-limiting step.

    • Solution: Ensure the reaction has gone to completion by extending the reflux time. Confirm the absence of the starting aldehyde by TLC. If the intermediate is suspected, it may be necessary to re-subject the crude material to the reaction conditions with fresh base.

  • Potential Cause 2: Presence of water. Water can cause the base to clump, reducing its surface area and effectiveness. It can also lead to hydrolysis of the ester, forming the corresponding carboxylic acid which will be an impurity.

    • Solution: Use anhydrous potassium carbonate (it can be dried in an oven at >120°C before use) and anhydrous solvents.

  • Potential Cause 3: Side reactions. At high temperatures, or with a very reactive base, side reactions can occur. One possibility is the formation of a coumarin derivative, although this is less common under these conditions.

    • Solution: If side products are suspected, purification by column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary before attempting recrystallization.

Q: The reaction seems to stop after a few hours, with a significant amount of starting material remaining. What should I do?

A:

  • Potential Cause: Base deactivation. The surface of the potassium or caesium carbonate can become coated with byproducts (like potassium bromide), preventing it from reacting further.

    • Solution: In some cases, adding a fresh portion of the base can restart the reaction. Alternatively, using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can sometimes improve the reaction rate and yield by facilitating the interaction between the solid base and the dissolved reactants.

  • Potential Cause: Inefficient mixing. Since this is a solid-liquid reaction, efficient stirring is crucial to ensure the reactants are in contact with the base.

    • Solution: Use a mechanical stirrer for larger scale reactions to ensure the solid base is well suspended.

Q: My final product has a brownish or yellowish tint, even after recrystallization. How can I decolorize it?

A:

  • Potential Cause: Formation of colored impurities. These are often high molecular weight byproducts formed from side reactions of the aldehyde.

    • Solution: During the recrystallization process, you can add a small amount of activated charcoal to the hot solution. Swirl for a few minutes, then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities. Be aware that using too much charcoal can reduce your overall yield.

V. Mechanistic Insight

Understanding the reaction mechanism is key to effective troubleshooting.

Reaction_Mechanism Start 5-Chlorosalicylaldehyde + Ethyl Bromoacetate Step1 O-Alkylation: Phenolic -OH is deprotonated by base (K2CO3). Start->Step1 Intermediate1 Phenoxide Intermediate Step1->Intermediate1 Step2 SN2 Attack: Phenoxide attacks ethyl bromoacetate. Intermediate1->Step2 Intermediate2 O-alkylated Aldehyde Intermediate Step2->Intermediate2 Step3 Enolate Formation: Base deprotonates the α-carbon of the acetate moiety. Intermediate2->Step3 Intermediate3 Enolate Intermediate Step3->Intermediate3 Step4 Intramolecular Aldol Condensation: Enolate attacks the aldehyde carbonyl. Intermediate3->Step4 Intermediate4 Cyclized Alkoxide Intermediate Step4->Intermediate4 Step5 Dehydration: Elimination of water to form the furan ring. Intermediate4->Step5 Product This compound Step5->Product

Caption: Plausible reaction mechanism for the synthesis of this compound.

The key steps are:

  • Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of 5-chlorosalicylaldehyde.

  • O-Alkylation: The resulting phenoxide acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, displacing the bromide ion.

  • Enolate Formation: The base then deprotonates the α-carbon of the newly attached acetate group, which is now acidic due to the adjacent ester carbonyl.

  • Cyclization: The enolate attacks the aldehyde carbonyl in an intramolecular aldol-type reaction.

  • Dehydration: The resulting alkoxide intermediate readily eliminates a molecule of water to form the stable aromatic benzofuran ring system.

VI. References

  • Title: Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester Source: Chinese Patent CN110078720A, 2019. URL:

  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate Source: Organic Chemistry Portal URL: [Link]

  • Title: Ethyl 5-bromo-1-benzofuran-2-carboxylate Source: National Institutes of Health (NIH) URL: [Link]

Sources

Common side reactions in the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design and troubleshooting.

FREQUENTLY ASKED QUESTIONS (FAQs)

FAQ 1: Synthesis via O-Alkylation and Intramolecular Cyclization

This is one of the most common and direct routes, typically starting from 5-chlorosalicylaldehyde and an ethyl haloacetate. However, its simplicity can be deceptive, and several side reactions can diminish yield and purity.

Question 1.1: My reaction is sluggish or incomplete, with significant starting 5-chlorosalicylaldehyde remaining. How can I drive it to completion?

Plausible Cause: This issue often points to insufficient reactivity, which can stem from several factors: the choice of base, solvent, or reaction temperature. The first step, the O-alkylation of the phenolic hydroxyl group, is critical and requires the generation of a sufficiently nucleophilic phenoxide.

Diagnostic Steps:

  • TLC Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of your starting aldehyde.[1][2] If the aldehyde spot remains prominent even after prolonged reaction times, the reaction conditions are suboptimal.

  • Solubility Check: Ensure all reagents, particularly the base, are adequately soluble in the chosen solvent at the reaction temperature. Poor solubility of the base (e.g., K₂CO₃ in acetone) can lead to slow deprotonation.

Solutions & Protocols:

  • Optimize the Base and Solvent System: A stronger base or a more suitable solvent can dramatically improve reaction rates. While potassium carbonate (K₂CO₃) in acetone or acetonitrile is common, it can be slow.[2]

    • Recommendation: Consider switching to cesium carbonate (Cs₂CO₃) in DMF or acetonitrile.[3] The higher solubility and greater ionic character of Cs⁺ can accelerate the Sₙ2 reaction.

    • Alternative: Using sodium hydride (NaH) in an anhydrous solvent like THF or DMF will irreversibly and completely deprotonate the phenol, but requires strict anhydrous conditions to avoid quenching and potential side reactions.

  • Increase Temperature: If using a system like K₂CO₃/acetonitrile, ensure the reaction is run at reflux for a sufficient duration (which could be up to 48 hours).[3]

  • Phase-Transfer Catalyst: In systems with poor base solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the carbonate anion into the organic phase, accelerating the deprotonation step.[4]

Question 1.2: My TLC shows a major byproduct. I suspect it's the uncyclized intermediate. How do I confirm this and promote cyclization?

Plausible Cause: The reaction proceeds in two key stages: O-alkylation followed by an intramolecular aldol-type condensation/cyclization. If the second step stalls, the ether intermediate, ethyl 2-((2-formyl-4-chlorophenoxy)acetate), will accumulate. This is common if the base used is strong enough for the Sₙ2 reaction but not for deprotonating the α-carbon of the ester to initiate the cyclization.

Diagnostic Steps:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most definitive way to identify the intermediate. The mass of the intermediate (C₁₁H₁₁ClO₄) will be 18 amu (H₂O) higher than the final product.

  • ¹H NMR Spectroscopy: Isolate the byproduct. The ¹H NMR spectrum will distinctly show an aldehyde proton signal (~10 ppm) and the characteristic ethyl ester signals, which will differ from the final benzofuran product.

Solutions & Protocols:

  • Stronger Base for Cyclization: The cyclization step requires the formation of an enolate from the ethyl acetate moiety. If you used a mild base (e.g., K₂CO₃) for the first step, a stronger base might be needed to complete the reaction. Adding a base like potassium tert-butoxide or DBU after the initial O-alkylation is complete can effectively promote ring closure.

  • Thermal Promotion: In some cases, higher temperatures (e.g., refluxing in a higher-boiling solvent like DMF) can provide the necessary activation energy for the intramolecular condensation.

Workflow for Troubleshooting Low Yield in O-Alkylation/Cyclization

G start Low Yield Observed tlc Analyze Reaction by TLC start->tlc sm_present Significant Starting Material Remains? tlc->sm_present sm_yes Increase Reactivity: 1. Switch to Stronger Base (Cs₂CO₃) 2. Use Higher Boiling Solvent (DMF) 3. Increase Temperature/Time sm_present->sm_yes  Yes sm_no New Major Byproduct Observed? sm_present->sm_no  No byproduct_id Characterize Byproduct (LC-MS, NMR) sm_no->byproduct_id is_intermediate Is it the Uncyclized Intermediate? byproduct_id->is_intermediate intermediate_yes Promote Cyclization: 1. Add Stronger Base (DBU, KOtBu) 2. Increase Reaction Temperature is_intermediate->intermediate_yes  Yes is_hydrolysis Is it the Carboxylic Acid? is_intermediate->is_hydrolysis  No hydrolysis_yes Prevent Hydrolysis: 1. Use Anhydrous Reagents 2. Use Non-Aqueous Workup 3. Avoid Strong Aqueous Base is_hydrolysis->hydrolysis_yes  Yes other Investigate Other Side Reactions (e.g., Polymerization) is_hydrolysis->other  No G cluster_0 O-Alkylation/Cyclization Route cluster_1 Sonogashira Route a 5-Chlorosalicylaldehyde + Ethyl Bromoacetate b Uncyclized Intermediate (Ether) a->b O-Alkylation (Base, e.g., K₂CO₃) c Target Product (this compound) b->c Intramolecular Cyclization (Base/Heat) d Side Product (Hydrolyzed Acid) c->d Saponification (H₂O, Base) e 2-Halo-4-chlorophenol + Ethyl Propiolate f Coupled Intermediate e->f Pd/Cu Catalysis (Cross-Coupling) h Side Product (Alkyne Homocoupling) e->h Cu(I) Catalysis (Glaser Coupling) g Target Product f->g Intramolecular Cyclization

Caption: Comparison of major reaction and side-reaction pathways.

Protocols & Data

Table 1: Comparison of Reaction Conditions for O-Alkylation Route
Base Solvent Temperature (°C) Typical Time (h) Reported Yield (%) Key Considerations
K₂CO₃AcetonitrileReflux (~82°C)24-48~86% [2]Common, inexpensive; can be slow.
Cs₂CO₃DMF80°C48~85% [3]More reactive than K₂CO₃; good for stubborn substrates.
NaHTHF / DMF0°C to RT4-12VariableRequires strict anhydrous conditions; risk of side reactions.
DBUAcetonitrileRT to Reflux6-18VariableStrong, non-nucleophilic base; good for promoting cyclization.
Experimental Protocol: Synthesis via O-Alkylation/Cyclization

This protocol is a generalized procedure based on commonly cited methods. [2][3]

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution. Add potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (for acetonitrile) or the specified temperature (e.g., 80°C for DMF) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane eluent).

  • Workup: After the starting material is consumed (typically 24-48 hours), cool the mixture to room temperature. Filter off the inorganic solids and wash the filter cake with a small amount of solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). [2]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford this compound as a solid. [2][3]

References

  • BenchChem. (2025). preventing byproduct formation in benzofuran synthesis.
  • ResearchGate. (2025). Sonogashira Reactions with Propyne: Facile Synthesis of 4-Hydroxy-2-methylbenzofurans from Iodoresorcinols.
  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a.
  • Wikipedia. (2024). Perkin rearrangement.
  • Indian Journal of Chemistry, Sec B. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.
  • National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

Sources

Purification challenges of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 5-chlorobenzofuran-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important synthetic intermediate. We will explore common issues, provide evidence-based solutions, and explain the chemical principles behind our recommendations.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered during the synthesis and purification of this compound.

Q1: My crude reaction mixture is a complex mess. What are the likely impurities I need to remove?

Answer: The impurity profile of this compound is highly dependent on the synthetic route, but the most common synthesis involves the reaction of 5-chlorosalicylaldehyde with an ethyl α-haloacetate (like ethyl bromoacetate) in the presence of a base.[1][2][3] Based on this, you should anticipate several key impurities:

  • Unreacted Starting Materials: 5-chlorosalicylaldehyde is a common impurity if the reaction does not go to completion. It is typically more polar than the product.

  • Intermediate Phenoxyacetate: The non-cyclized intermediate, ethyl 2-((4-chloro-2-formyl)phenoxy)acetate, can be a significant impurity if the final ring-closing step is inefficient.

  • 5-chlorobenzofuran-2-carboxylic acid: The corresponding carboxylic acid is a frequent impurity.[4] It arises from the hydrolysis of the ethyl ester group, which can occur during aqueous work-up, especially under basic or acidic conditions, or if wet solvents are used.

  • Decarboxylated Byproduct: Although less common under standard conditions, harsh thermal or acidic/basic conditions can potentially lead to the decarboxylation of the hydrolyzed acid impurity to form 5-chlorobenzofuran.

  • Base-Related Impurities: Residual base (e.g., potassium carbonate) or salts formed during the reaction can contaminate the crude product.

Q2: I performed a recrystallization, but the purity didn't improve significantly. What went wrong?

Answer: This is a common issue that usually points to one of two problems: an incorrect solvent choice or the co-precipitation of impurities.

  • Causality of Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at high temperatures. Crucially, it should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off hot). If the solubility profile of an impurity is too similar to your product in the chosen solvent, the separation will be poor. For instance, while ethanol is a commonly cited solvent for this compound[2], if your key impurity has similar polarity, another solvent system may be required.

  • Troubleshooting Steps:

    • Solvent Screening: Do not commit your entire batch. On a small scale, test a variety of solvents with different polarities (e.g., methanol, isopropanol, ethyl acetate, toluene, or a hexane/ethyl acetate mixture).

    • Slow Cooling: Rapidly crashing the solid out of solution by placing it directly in an ice bath is a primary cause of impurity trapping. Allow the solution to cool slowly to room temperature first to promote the formation of a pure crystal lattice, then move it to an ice bath to maximize yield.

    • Check for "Oiling Out": If your compound separates as a liquid (an oil) instead of a solid, it means the boiling point of the solvent is higher than the melting point of your solvated compound. If this happens, reheat the solution and add more solvent before attempting to cool again slowly.

Q3: My compound streaks badly on a silica TLC plate, making it hard to assess purity or develop a chromatography method. How do I fix this?

Answer: Streaking on a silica gel TLC plate is a classic indicator of an acidic functional group interacting strongly with the silica surface.

  • The Culprit: Carboxylic Acid Impurity: The most likely cause is the presence of the hydrolyzed impurity, 5-chlorobenzofuran-2-carboxylic acid. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel (SiO₂), causing the spot to drag up the plate rather than moving as a tight band.

  • The Solution: Modifying the Mobile Phase: To resolve this, you need to suppress the ionization of the acidic impurity. Add a small amount (0.5-1%) of a modifier to your eluent.

    • Acetic Acid: Adding a small amount of acetic acid to the mobile phase will protonate the carboxylic acid impurity, reducing its interaction with the silica and resulting in a well-defined spot.

    • Triethylamine: While less common for acidic impurities, if you suspect basic impurities, adding a small amount of triethylamine can improve chromatography.

This principle is directly applicable when scaling up to column chromatography. Failing to modify the mobile phase will lead to poor separation and significant product loss on the column.

Q4: I'm struggling to get good separation between my product and a close-running impurity using column chromatography. What are my options?

Answer: Achieving separation of compounds with similar polarities requires optimizing several parameters of your column chromatography protocol.

  • Expertise in Eluent Optimization: The standard ethyl acetate/hexane system is a good starting point, but its separation power can be limited.[1]

    • Reduce Eluent Strength: If the Rf values of your product and the impurity are high (>0.5), decrease the proportion of the polar solvent (ethyl acetate). This will increase the compound's interaction time with the silica, improving the chances of separation.

    • Change Solvent Selectivity: If simply reducing eluent strength doesn't work, switch to a different solvent system. The "selectivity" of the separation can be altered by using solvents that interact differently with your compounds. For example, replacing ethyl acetate with dichloromethane (DCM) or using a ternary system like Hexane/DCM/Ethyl Acetate can dramatically change the relative separation.

  • Trustworthy Column Parameters:

    • Silica to Compound Ratio: For difficult separations, increase the amount of silica gel relative to your crude product. A ratio of 100:1 (w/w) is not unreasonable for challenging separations, compared to the more typical 30:1 to 50:1.

    • Column Dimensions: Use a long, thin column rather than a short, wide one. This increases the number of "theoretical plates" and provides more opportunity for separation.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the purification of this compound, along with data to guide your experimental choices.

Protocol 1: Optimized Recrystallization

This protocol is designed as a first-pass purification for crude material that is estimated to be >80% pure.

  • Solvent Selection: Place ~20 mg of your crude material into a small test tube. Add a solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature until the solid just dissolves. Add a few drops of an anti-solvent (e.g., water) until the solution turns cloudy. This indicates a good two-solvent system for recrystallization. Ethanol/water is often effective.

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of hot primary solvent (e.g., ethanol) required to fully dissolve the solid. Ensure the solution is near the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical for removing baseline impurities.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by melting point and an appropriate analytical method (e.g., HPLC, NMR).

Table 1: Troubleshooting Common Recrystallization Issues
Issue Potential Cause Suggested Solution
Product "oils out"Solution is supersaturated; melting point of solute is below the solvent's boiling point.Re-heat to dissolve the oil, add more solvent, and cool slowly.
No crystals formSolution is not saturated enough; compound is highly soluble.Boil off some solvent to increase concentration. Try scratching the inside of the flask with a glass rod. Add a seed crystal.
Very low recoveryProduct has significant solubility in the cold solvent; too much solvent was used.Evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals (may be less pure).
Poor purity improvementImpurities have similar solubility; cooling was too rapid.Screen for a more selective solvent system. Ensure slow cooling to allow for proper crystal lattice formation.
Protocol 2: High-Resolution Flash Column Chromatography

This protocol is recommended for complex mixtures or when high purity (>99%) is required.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate). Spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1). The ideal system for the column will give your product an Rf value of approximately 0.2-0.35. If streaking is observed, add 0.5% acetic acid to the eluent.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh is suitable for general purification)[1] in the initial, least polar eluent. Pour it into your column and use gentle pressure to pack a uniform bed.

  • Sample Loading:

    • Wet Loading: Dissolve your crude material in the minimum amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve your crude material in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column bed. Dry loading often results in better resolution.

  • Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexane:EtOAc). Collect fractions and monitor them by TLC. You can run the column isocratically (same solvent mixture throughout) or gradually increase the polarity (gradient elution) to elute more polar components.

  • Fraction Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Table 2: Solvent System Selection for Column Chromatography
Impurity Type Starting Eluent System (Hexane:Ethyl Acetate) Strategy & Rationale
Less Polar Impurities95:5Start with a low polarity to allow the less polar impurities to elute first, well ahead of your product.
Close-Running Impurities9:1 or as determined by TLCUse the solvent system that gives the best separation on TLC (ΔRf > 0.1). Run the column isocratically for as long as possible to maximize separation.
More Polar Impurities9:1Your product will elute before the more polar impurities. A gradient can be used after your product has eluted to quickly wash the polar compounds off the column.
Acidic Impurities9:1 + 0.5% Acetic AcidThe acid modifier ensures the acidic impurity does not streak, allowing for a clean separation.

Part 3: Visualization of Workflows & Pathways

To provide a clearer understanding of the processes, the following diagrams illustrate key decision-making workflows and potential chemical transformations.

Purification_Workflow start Crude Product tlc_analysis Analyze by TLC (e.g., 4:1 Hexane:EtOAc) start->tlc_analysis decision_purity Single Spot & Good Rf (0.2-0.4)? tlc_analysis->decision_purity recrystallize Attempt Recrystallization (Protocol 1) decision_purity->recrystallize Yes complex_mixture Complex Mixture or Streaking Observed decision_purity->complex_mixture No assess_purity_1 Assess Purity (NMR/HPLC) recrystallize->assess_purity_1 decision_final_purity_1 Purity > 98%? assess_purity_1->decision_final_purity_1 end_product Pure Product decision_final_purity_1->end_product Yes column_chrom Perform Column Chromatography (Protocol 2) decision_final_purity_1->column_chrom No complex_mixture->column_chrom assess_purity_2 Assess Purity (NMR/HPLC) column_chrom->assess_purity_2 decision_final_purity_2 Purity > 98%? assess_purity_2->decision_final_purity_2 decision_final_purity_2->recrystallize No, but simplified mixture. Consider final polish. decision_final_purity_2->end_product Yes

Caption: A decision-making workflow for purifying crude this compound.

Impurity_Pathways cluster_reactants Starting Materials 5-Cl-Sal 5-Chlorosalicylaldehyde intermediate Non-cyclized Intermediate 5-Cl-Sal->intermediate + Base EtBrAc Ethyl Bromoacetate EtBrAc->intermediate product This compound (Desired Product) hydrolysis_prod 5-chlorobenzofuran-2-carboxylic acid (Acid Impurity) product->hydrolysis_prod H2O (Acid or Base workup) intermediate->product Cyclization (Base)

Caption: Simplified reaction pathway showing the formation of the product and a key hydrolysis impurity.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B, 60B(5), 769-777. [Link]

  • Anand, N., et al. (2018). Process for preparing benzofuran-2-carboxamide derivatives. U.S.
  • Bioorganic & Medicinal Chemistry, 22 (2014), 4924-4934. (Note: This reference is cited within patent CN107674052B, specific URL to the article is not provided in the source).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Albritton-Thomas, J., et al. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC - PubMed Central. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Carta, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Heterocycles, 81(12), 2865-2874. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysts for Benzofuran-2-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed synthesis of benzofuran-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during experimental work. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the palladium-catalyzed synthesis of benzofuran-2-carboxylates. Each problem is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions grounded in mechanistic principles.

Question 1: I am experiencing very low to no yield of my desired benzofuran-2-carboxylate. What are the likely causes and how can I improve it?

Low or no product yield is a frequent challenge in palladium-catalyzed reactions and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]

  • Potential Cause 1: Catalyst Inactivity or Decomposition. The active Pd(0) species is susceptible to oxidation or aggregation into inactive palladium black, especially in the presence of oxygen or impurities.[1]

    • Solution:

      • Ensure Rigorous Inert Atmosphere: The Sonogashira reaction, a common method for this synthesis, is sensitive to oxygen.[1] It is critical to degas your solvents and perform the reaction under a consistently inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.[1]

      • Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can poison the catalyst.[1] Ensure all reagents are of high purity and consider purifying starting materials if necessary. Anhydrous bases are particularly important as water can interfere with the catalytic cycle.[2]

      • Optimize Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates, employing bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[1]

  • Potential Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature can significantly impact reaction efficiency.

    • Solution:

      • Base Selection: The amine base is crucial and should be anhydrous. Some reactions may fail due to oxidized or wet amine bases. Consider distilling the amine base before use.[1] For Larock-type syntheses, switching from sodium bicarbonate (which can produce water at high temperatures) to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can dramatically improve yields.[2]

      • Solvent Screening: The polarity of the solvent affects reaction rates and yields. Aprotic polar solvents like DMF or DMSO are commonly used.[3] If solubility is an issue, a solvent screen is recommended.

      • Temperature Optimization: While many of these reactions require heating, excessively high temperatures can lead to catalyst decomposition.[1] Perform a temperature screen to find the optimal balance for your specific substrates.

  • Potential Cause 3: Inefficient Transmetalation or Reductive Elimination. These are key steps in the catalytic cycle, and their inefficiency can halt product formation.

    • Solution:

      • Copper Co-catalyst in Sonogashira: In Sonogashira couplings of o-iodophenols with terminal alkynes, a copper(I) co-catalyst (e.g., CuI) is often essential to facilitate the formation of the copper acetylide and subsequent transmetalation to the palladium center.[3][4]

      • Ligand Effects: The electronic and steric properties of the ligand influence the rate of reductive elimination. Experimenting with different phosphine ligands can be beneficial.

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) side product in my Sonogashira reaction. How can I minimize this?

The formation of a diyne byproduct through Glaser coupling is a common side reaction in copper-assisted Sonogashira couplings and is promoted by oxygen.[5][6]

  • Potential Cause: Presence of Oxygen. Oxygen facilitates the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) species.[5][6]

    • Solution:

      • Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from the reaction. This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[1][6]

      • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][7] These methods often require different ligands and may need slightly higher temperatures but completely avoid this side reaction.[6]

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]

      • Reduce Copper Catalyst Loading: Minimizing the amount of CuI can help reduce the rate of homocoupling.[1]

Question 3: My reaction forms the 2-(alkynyl)phenol intermediate, but the subsequent intramolecular cyclization to the benzofuran does not occur. What should I do?

The successful formation of the alkyne intermediate indicates that the initial carbon-carbon bond formation (Sonogashira coupling) is proceeding, but the conditions are not optimal for the subsequent intramolecular hydroalkoxylation (cyclization) step.

  • Potential Cause: Suboptimal Conditions for Cyclization. The reaction parameters may be suitable for the cross-coupling but not for the cyclization.

    • Solution:

      • Increase Reaction Temperature: The cyclization step often requires a higher activation energy. Increasing the reaction temperature after the initial coupling may provide the necessary energy for the C-O bond formation to occur.[2]

      • Choice of Base: The base plays a crucial role in the cyclization by deprotonating the phenolic hydroxyl group. A stronger base or a different type of base might be required to facilitate this step.

      • Solvent Effects: The solvent can influence the rate of the intramolecular cyclization. Screening different solvents may be beneficial.

Question 4: I am observing the formation of a black precipitate (palladium black) in my reaction flask. What does this mean and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble metallic palladium.[1]

  • Potential Causes and Solutions:

    • Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a strict inert atmosphere is crucial.[1]

    • Impurities: Impurities in the reagents or solvents can poison and destabilize the catalyst. Use high-purity reagents and anhydrous solvents.[1]

    • Excessively High Temperatures: High temperatures can accelerate catalyst decomposition. If heating is necessary, do so cautiously and monitor the reaction closely.[1]

    • Inappropriate Ligand Choice: The ligand is vital for stabilizing the palladium catalyst. For challenging reactions, using bulky, electron-rich phosphine ligands can enhance catalyst stability and prevent aggregation.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the palladium-catalyzed synthesis of benzofuran-2-carboxylates.

1. What are the most common palladium-catalyzed methods for synthesizing benzofuran-2-carboxylates?

The most prevalent methods involve a tandem Sonogashira coupling and cyclization reaction. This typically involves the coupling of an o-iodophenol with a terminal alkyne bearing an ester group (or a precursor).[4] Another powerful strategy is the intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of a suitably substituted precursor.[8][9] More advanced methods also utilize C-H activation strategies.[10]

2. How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is highly dependent on the specific reaction and substrates.

  • Palladium Precatalyst: Common choices include Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(PPh₃)₄. Pd(II) precatalysts are often reduced in situ to the active Pd(0) species.[11]

  • Ligands: Phosphine ligands are widely used to stabilize the palladium center and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. For more challenging transformations, bulky and electron-rich ligands like XPhos or dppf may be more effective.[12] The success of a reaction can be dramatically influenced by the choice of the catalytic system. For instance, in some nucleophilic substitution reactions on a benzofuran scaffold, Pd₂(dba)₃/dppf was found to be effective with nitrogen-based nucleophiles, while [Pd(η³-C₃H₅)Cl]₂/XPhos was more efficient for sulfur, oxygen, and carbon-based nucleophiles.[12][13]

3. What is the role of the base in these reactions?

The base plays multiple crucial roles:

  • In Sonogashira couplings, an amine base (like triethylamine) is typically used to neutralize the HX generated during the catalytic cycle and to facilitate the formation of the copper acetylide.[14]

  • For the intramolecular cyclization step, the base is required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the attack on the alkyne.

  • In Heck reactions, the base is necessary to regenerate the active Pd(0) catalyst from the L₂PdHX intermediate.[11]

4. How do I purify my benzofuran-2-carboxylate product?

Standard purification techniques are generally effective.

  • Work-up: After the reaction is complete, a typical work-up involves dilution with an organic solvent, washing with aqueous solutions (e.g., saturated ammonium chloride to remove copper salts, followed by brine), drying the organic layer, and concentrating under reduced pressure.[15]

  • Chromatography: The crude product is most commonly purified by silica gel column chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient.[2]

  • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step.

III. Visualizing the Process: Diagrams and Workflows

To provide a clearer understanding of the experimental process, the following diagrams illustrate the key workflows and reaction pathways.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification start Start: High-Purity Reactants (o-halophenol, alkyne ester) reagents Prepare Anhydrous Solvents & Base start->reagents glassware Dry Glassware Under Vacuum/Heat reagents->glassware setup Assemble Reaction Under Inert Atmosphere (Ar or N2) glassware->setup add_catalyst Add Pd Catalyst, Ligand, & CuI (if applicable) setup->add_catalyst add_reactants Add Solvent, Base, & Reactants add_catalyst->add_reactants heating Heat to Optimized Temperature add_reactants->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring quench Cool to RT & Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer & Concentrate extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for palladium-catalyzed benzofuran-2-carboxylate synthesis.

Sonogashira_Cyclization_Mechanism pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)-I(L2) pd0->pd_intermediate1 alkyne Terminal Alkyne Ester o_iodophenol o-Iodophenol Ester o_iodophenol->pd_intermediate1 Oxidative Addition pd_intermediate2 Ar-Pd(II)-Alkyne(L2) pd_intermediate1->pd_intermediate2 cu_acetylide Cu-Acetylide alkyne->cu_acetylide [CuI], Base cu_acetylide->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Regenerates Catalyst benzofuran Benzofuran-2-carboxylate pd_intermediate2->benzofuran Reductive Elimination & Intramolecular Cyclization

Sources

Troubleshooting low yield in the synthesis of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Benzofuran Synthesis

The benzofuran scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and organic electronic materials.[1][2][3] Despite the development of numerous synthetic methodologies, achieving consistently high yields can be challenging for researchers. Reaction success is often contingent on a nuanced understanding of the mechanism and careful optimization of reaction parameters.

This technical support center is designed to serve as a field guide for chemists encountering low yields in the synthesis of benzofuran derivatives. We will move beyond simple procedural lists to explore the causal relationships between reaction components and outcomes, providing you with the expert insights needed to troubleshoot effectively. This guide is structured into a primary troubleshooting workflow followed by a specific Frequently Asked Questions (FAQs) section to address common problems directly.

Part 1: A Logic-Based Troubleshooting Workflow for Low Yield

Low product yield is rarely due to a single catastrophic failure but rather a combination of suboptimal factors. A systematic approach to identifying and rectifying these issues is critical. The following workflow provides a structured path for diagnosing the root cause of poor reaction performance.

Diagram: General Troubleshooting Decision Tree

This diagram outlines a logical progression for troubleshooting any benzofuran synthesis that results in a low yield.

TroubleshootingWorkflow Start Low / No Product Yield CheckReagents Step 1: Verify Reagent & Solvent Integrity Start->CheckReagents CheckSetup Step 2: Assess Reaction Setup & Atmosphere CheckReagents->CheckSetup ReagentPurity Purity of Starting Materials (NMR, LCMS) Dryness of Solvents Activity of Catalysts/Reagents CheckReagents->ReagentPurity OptimizeConditions Step 3: Re-optimize Reaction Conditions CheckSetup->OptimizeConditions Atmosphere Inert Gas Quality (N2, Ar) Degassing of Solvents Moisture Exclusion (Oven-dried glassware) CheckSetup->Atmosphere InvestigateSideReactions Step 4: Identify & Mitigate Side Reactions OptimizeConditions->InvestigateSideReactions Conditions Screen Temperature Screen Solvents Screen Base/Acid Catalyst Vary Stoichiometry OptimizeConditions->Conditions Purification Step 5: Evaluate Workup & Purification InvestigateSideReactions->Purification SideProducts Characterize Byproducts (NMR, MS) Identify Common Side Reactions (e.g., Glaser Coupling, Decomposition) InvestigateSideReactions->SideProducts Success Improved Yield Purification->Success PurificationIssues Product Loss During Extraction Decomposition on Silica Gel Volatility of Product Purification->PurificationIssues

Caption: A systematic workflow for diagnosing low yields in benzofuran synthesis.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific, common issues encountered during the synthesis of benzofuran derivatives, organized by reaction type.

Category 1: Palladium-Catalyzed Syntheses (e.g., Sonogashira, Heck)

Palladium catalysis is a cornerstone of modern benzofuran synthesis, typically involving the coupling of an o-halophenol with an alkyne, followed by cyclization.[4]

Question 1: My Sonogashira coupling/cyclization is sluggish or fails completely. What are the most likely causes?

Answer: This is a frequent issue that usually points to one of three areas: catalyst deactivation, suboptimal reaction conditions, or poor reagent quality.

  • Causality - Catalyst Activity: The active form of the palladium catalyst is Pd(0). Oxygen can oxidize Pd(0) to inactive Pd(II), often visible as the formation of black palladium metal ('palladium black').[5] The copper co-catalyst (typically CuI) is also sensitive to oxidation.

  • Troubleshooting Protocol:

    • Ensure Inert Atmosphere: Use high-purity argon or nitrogen. Ensure all glassware is oven- or flame-dried.[6]

    • Degas Solvents: Solvents, especially amines like triethylamine, can dissolve significant amounts of oxygen. Degas thoroughly using a freeze-pump-thaw cycle (3x) or by bubbling with an inert gas for at least 30 minutes.[7]

    • Use Fresh Catalyst: Ensure your palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) and copper(I) iodide are from a freshly opened bottle or have been stored correctly under an inert atmosphere.[7] Catalyst quality is paramount.

Question 2: I'm observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I prevent this?

Answer: You are observing the Glaser-Hay homocoupling of your terminal alkyne, a very common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[7]

  • Causality - Competing Reactions: The copper acetylide intermediate, essential for the cross-coupling, can also react with itself under oxidative conditions to form a diyne.

  • Troubleshooting Protocol:

    • Minimize Copper Catalyst: Reduce the loading of CuI to the minimum effective amount (e.g., 1-2 mol%).

    • Consider Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can circumvent this issue entirely.[7]

    • Slow Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.[7]

    • Strictly Anaerobic Conditions: Oxygen promotes the Glaser coupling. Rigorous degassing and a robust inert atmosphere are critical.

Table 1: Typical Conditions for Palladium-Catalyzed Benzofuran Synthesis

ComponentExample ReagentsTypical LoadingKey Considerations
Palladium Source Pd(OAc)₂, (PPh₃)₂PdCl₂1-5 mol%Pd(OAc)₂ is often cheaper but may require a ligand.[1][8]
Copper Co-catalyst CuI2-10 mol%Essential for many Sonogashira reactions but promotes Glaser coupling.[8]
Ligand PPh₃, PCy₃, XPhos2-10 mol%Ligand choice can dramatically affect yield and substrate scope.[1][9]
Base Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃2-3 equivalentsMust be strong enough to deprotonate the alkyne. Cs₂CO₃ can be highly effective.[7]
Solvent Toluene, DMF, Dioxane, Et₃N-Must be anhydrous and degassed.[1]
Category 2: Acid-Catalyzed Cyclizations

Acid-catalyzed reactions, such as the cyclization of phenoxyacetals or the dehydration of intermediate alcohols, are classic methods for forming the furan ring.[10][11]

Question 3: My acid-catalyzed cyclization is giving a low yield and a mixture of regioisomers. How can I improve selectivity?

Answer: Regioselectivity in acid-catalyzed electrophilic aromatic substitution is governed by the electronic properties of the benzene ring and the stability of the cationic intermediate. Low yields often result from using an acid that is either too harsh, causing decomposition, or too weak to promote the reaction efficiently.

  • Causality - Reaction Mechanism: The reaction proceeds via protonation and loss of a leaving group (e.g., an alcohol) to form an oxonium or carbocation intermediate. The aromatic ring then attacks this electrophile. The position of attack is directed by the existing substituents on the ring.[10] Using a strong acid like polyphosphoric acid (PPA) at high temperatures can sometimes lead to side reactions or isomerization.

  • Diagram: Regioselectivity in Acid-Catalyzed Cyclization

    Regioselectivity Substrate Aryl Ether Precursor (e.g., Acetal 1) Intermediate Oxonium Ion Int. A Substrate->Intermediate H+ -MeOH Path_A Attack at Site 'a' Intermediate->Path_A Lower Ea Path_B Attack at Site 'b' Intermediate->Path_B Higher Ea Product_A Product 2a (Kinetic?) Path_A->Product_A Product_B Product 2b (Thermodynamic?) Path_B->Product_B

    Caption: Competing cyclization pathways leading to different regioisomers.[10]

  • Troubleshooting Protocol:

    • Screen Lewis and Brønsted Acids: Test a range of acids from mild (e.g., p-TsOH, Sc(OTf)₃) to strong (e.g., PPA, H₂SO₄).[12][13] A milder acid may provide better selectivity even if the reaction is slower.

    • Optimize Temperature: Start at a lower temperature and slowly increase it. High temperatures can overcome the activation energy barrier for the formation of the less-favored isomer, reducing selectivity.

    • Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Consider screening solvents like toluene, dichloroethane, or hexafluoroisopropanol (HFIP).[12]

    • Re-evaluate the Substrate: Sometimes, the directing effects of the substituents on your starting material inherently favor a mixture. It may be necessary to alter the synthetic route to install a stronger directing group.

Category 3: Workup and Purification

A successful reaction can still result in a low isolated yield if the product is lost or decomposes during workup and purification.

Question 4: I see a strong product spot on TLC, but my final yield after column chromatography is very low. What's happening?

Answer: This is a classic problem indicating that your product is either sensitive to the purification conditions or is being lost during the workup. Benzofurans, particularly those with electron-rich substituents, can be sensitive to silica gel.

  • Causality - Product Instability: Silica gel is acidic and can cause decomposition of sensitive compounds. If your product is volatile, it may also be lost when removing solvent under high vacuum.

  • Troubleshooting Protocol:

    • Neutralize Silica Gel: If you must use column chromatography, you can "deactivate" the silica gel by preparing a slurry with your eluent and adding ~1% triethylamine to neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using alumina (basic or neutral) or Florisil for your chromatography.

    • Avoid Chromatography: If possible, purify the product by other means:

      • Recrystallization: Ideal for solid products.

      • Distillation/Kugelrohr: Effective for thermally stable, liquid products.

      • Preparative TLC/HPLC: A good alternative for small-scale, high-value products.[14]

    • Gentle Workup: During aqueous extraction, ensure the pH is not strongly acidic or basic if your product has sensitive functional groups. When concentrating your product, avoid excessive heat or prolonged exposure to high vacuum.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Journal Press. Available at: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Professions Licensure Section. Available at: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Available at: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Institutes of Health. Available at: [Link]

  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Educación Química (Elsevier). Available at: [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. National Institutes of Health. Available at: [Link]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. ACS Publications. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Challenges and strategies in attaining benzofuran with pattern-tunable substituents... ResearchGate. Available at: [Link]

  • Interrupting Base-Mediated Benzofuran Ring Transformation with Michael Acceptors. ACS Publications. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. Bentham Science. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of impurities from Ethyl 5-chlorobenzofuran-2-carboxylate. Leveraging extensive experience in synthetic and medicinal chemistry, this document details troubleshooting strategies, frequently asked questions, and step-by-step purification protocols to ensure the highest possible purity of this valuable synthetic intermediate.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various biologically active molecules.[1] Its purity is paramount for the success of subsequent reactions and the integrity of biological assays. Impurities typically arise from unreacted starting materials, side-products, or degradation during synthesis and workup. This guide will systematically address the identification and removal of these common contaminants.

Visualizing the Purification Workflow

A systematic approach is crucial for efficient purification. The following diagram outlines the general workflow for purifying crude this compound.

Purification Workflow crude Crude Product workup Aqueous Workup (Acid/Base Wash) crude->workup Initial Cleanup tlc TLC Analysis workup->tlc Assess Purity column Column Chromatography tlc->column Major Impurities Present recrystal Recrystallization tlc->recrystal Minor Impurities/ Crystalline Solid column->recrystal Further Polishing pure Pure Product column->pure recrystal->pure analysis Purity Analysis (NMR, LC-MS) pure->analysis Final QC

Caption: General purification workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark oil/gum. What are the likely impurities?

A1: A dark, oily crude product often indicates the presence of multiple impurities. Based on the common synthesis from 5-chlorosalicylaldehyde and ethyl bromoacetate, the primary culprits are:

  • Unreacted 5-chlorosalicylaldehyde: This phenolic starting material can contribute to coloration.

  • Polymeric by-products: Base-catalyzed self-condensation of the starting aldehyde can form dark, tarry substances.

  • Residual base: If a strong base like potassium carbonate was used, its incomplete removal can lead to a dark, viscous residue.[2]

  • 5-chlorobenzofuran-2-carboxylic acid: Hydrolysis of the ester product, especially during a basic workup, can form the corresponding carboxylic acid, which may be an oil or a solid with a lower melting point than the ester.[3][4]

Troubleshooting Steps:

  • Initial Aqueous Wash: Before attempting more complex purification, dissolve the crude product in a water-immiscible organic solvent like ethyl acetate and perform an aqueous wash. A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities, and a subsequent wash with a mild base like saturated sodium bicarbonate solution will remove acidic impurities such as unreacted 5-chlorosalicylaldehyde and the carboxylic acid by-product.[3][5]

  • TLC Analysis: After the initial wash, perform a Thin Layer Chromatography (TLC) analysis to identify the number of components. This will guide your choice of the primary purification method.

Q2: I see multiple spots on my TLC plate after an initial workup. How do I choose the right purification method?

A2: The choice between column chromatography and recrystallization depends on the nature and separation of the spots on your TLC plate.

  • Column Chromatography: This is the preferred method when you have multiple impurities with different polarities (i.e., the spots have significantly different Rf values). It is highly effective for removing both more polar and less polar impurities. Silica gel is the standard stationary phase for this compound.[6]

  • Recrystallization: This method is ideal if your product is the major component and is a solid at room temperature, with minor impurities. It is less effective for removing impurities with similar solubility characteristics to your product.

Logical Decision Path:

Method Selection start TLC Analysis of Crude Product q1 Are spots well-separated? start->q1 q2 Is the desired spot the major component? q1->q2 Yes column Proceed with Column Chromatography q1->column No q2->column No recrystal Attempt Recrystallization q2->recrystal Yes column_after_recrystal Column Chromatography if Recrystallization Fails recrystal->column_after_recrystal Purity still low

Caption: Decision tree for selecting a purification method based on TLC results.

Q3: How can I effectively visualize my compound and its impurities on a TLC plate?

A3: this compound and its common impurities have chromophores that allow for visualization under UV light.

  • UV Light (254 nm): Most aromatic compounds, including the product and key impurities, will appear as dark spots on a fluorescent green TLC plate.[7] This is a non-destructive method and should be your first choice.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidative stain. Your product and many organic impurities will appear as yellow-brown spots on a purple background after gentle heating.[8] This is a destructive method, so circle your spots after visualization.

  • p-Anisaldehyde Stain: This stain is sensitive to nucleophilic functional groups and can be useful for differentiating between aldehydes, alcohols, and esters, often with different colors upon heating.[7]

Q4: My product co-elutes with an impurity during column chromatography. What can I do?

A4: Co-elution occurs when the polarity of your product and an impurity are very similar. To resolve this:

  • Optimize the Solvent System: Run several TLCs with different solvent systems. Try varying the ratio of your polar and non-polar solvents (e.g., from 10% ethyl acetate in hexanes to 5%). You can also try a different non-polar solvent like toluene or a more polar solvent like dichloromethane in combination with your eluent system.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to better separate compounds with close Rf values.[9]

  • Consider a Different Adsorbent: While silica gel is standard, for very difficult separations, you could consider using alumina (neutral or basic) if your compound is stable under those conditions.

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Acidic and Basic Impurities

This protocol is designed as the first purification step after the synthesis reaction is complete.

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M HCl to remove any basic impurities (e.g., triethylamine). Drain the aqueous layer.

  • Base Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Vent the separatory funnel frequently as CO₂ gas will be generated if acidic impurities are present.[5] Repeat this wash until no more gas evolves. This step removes acidic impurities like unreacted 5-chlorosalicylaldehyde and any hydrolyzed 5-chlorobenzofuran-2-carboxylic acid.[3]

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Purification by Column Chromatography

This protocol is for separating the product from impurities of different polarities.

  • TLC Optimization: Determine the optimal eluent system using TLC. A common starting point for benzofuran esters is a mixture of ethyl acetate and hexanes (or petroleum ether).[2] Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent (e.g., hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]

  • Sample Loading: Dissolve the crude product from the aqueous workup in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by concentrating it to a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the optimized solvent system. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is suitable for purifying a solid product with minor impurities.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For benzofuran esters, ethanol or a mixed solvent system like ethyl acetate/hexanes or ethanol/water are good candidates.[10][11]

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to your crude solid until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceNotes on Removal
This compound C₁₁H₉ClO₃224.64[12]Off-white to white solid[2]Desired product.
5-ChlorosalicylaldehydeC₇H₅ClO₂156.57Yellowish crystalline solidPhenolic and acidic; removed by washing with a mild base (e.g., NaHCO₃ solution).[3]
5-Chlorobenzofuran-2-carboxylic acidC₉H₅ClO₃196.59SolidAcidic; removed by washing with a mild base (e.g., NaHCO₃ solution).[3]
Ethyl BromoacetateC₄H₇BrO₂167.00Colorless liquidMore polar than the product; can be separated by column chromatography.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • U.S. Patent No. US20180002305A1. (2018).
  • University of Alberta. (n.d.). Column Chromatography. Retrieved from [Link]

  • Reddit. (2022, December 5). Washing ester product with acid and base. r/chemhelp. Retrieved from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • YouTube. (2012, April 11). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Chinese Patent No. CN107674052B. (n.d.). Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Soczewiński, E., & Rojowska, M. (1981). Thin-layer chromatographic analysis of some benzofuran derivatives in human plasma.
  • BenchChem. (2025). Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC stains. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Searle Separations Department. (n.d.).
  • College of Engineering Safety. (n.d.).
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for more complex bioactive compounds.[1] The successful synthesis of this benzofuran derivative is highly dependent on the judicious selection of a base to facilitate the key cyclization step.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction mechanism, offering a structured approach to troubleshooting common experimental challenges by exploring the use of alternative bases.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

The most prevalent and efficient method for synthesizing this compound involves the reaction of 5-chlorosalicylaldehyde with an α-halo ester, such as ethyl bromoacetate.[2] This reaction is a base-mediated condensation followed by an intramolecular cyclization. Potassium carbonate (K₂CO₃) is frequently used as the base in a polar aprotic solvent like acetonitrile or DMF.[2]

Q2: What is the mechanistic role of the base in this synthesis?

The base plays a crucial, dual role in the reaction mechanism.

  • Deprotonation of the Phenolic Hydroxyl Group: The base first abstracts the acidic proton from the hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide ion. This phenoxide is a potent nucleophile.

  • Promoting Cyclization: After the initial O-alkylation of the phenoxide with ethyl bromoacetate, the base facilitates the subsequent intramolecular condensation/cyclization. This step involves the formation of an enolate or a related carbanionic intermediate from the newly introduced ester moiety, which then attacks the aldehyde carbonyl to form the furan ring.

Below is a diagram illustrating the key base-mediated steps.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 5-Chlorosalicylaldehyde I1 Phenoxide Ion R1->I1 + Base - HB⁺ R2 Ethyl Bromoacetate Base Base (B:) I2 O-Alkylated Intermediate I1->I2 + Ethyl Bromoacetate - Br⁻ I3 Enolate Intermediate I2->I3 + Base - HB⁺ P1 This compound I3->P1 Intramolecular Cyclization & Dehydration

Caption: Base-catalyzed mechanism for benzofuran synthesis.

Q3: Why might I need to consider an alternative base?

While standard bases like K₂CO₃ are often effective, several common experimental issues may necessitate the use of an alternative:

  • Low Reaction Yield: The chosen base may not be strong enough to drive the reaction to completion.

  • Slow Reaction Rate: The reaction may be impractically slow, requiring a base that offers better kinetics.

  • Side Product Formation: The base could promote undesired side reactions, such as self-condensation of the aldehyde or decomposition of the product.

  • Poor Solubility: The base or its salts may have poor solubility in the chosen reaction solvent, hindering its effectiveness.

  • Difficult Workup: Some bases, particularly organic amines, can complicate product isolation and purification.

Q4: What are some viable alternative bases and their characteristics?

Selecting the right base requires balancing strength (pKa), steric bulk, solubility, and cost. Below is a comparison of common alternatives to K₂CO₃.

BaseFormulaTypepKa (Conjugate Acid)Key Advantages & Use Cases
Potassium Carbonate K₂CO₃Inorganic~10.3Standard, cost-effective, easy to remove during aqueous workup.[2]
Cesium Carbonate Cs₂CO₃Inorganic~10.3Often improves yields in C-O couplings (the "cesium effect"); higher solubility in some organic solvents.[3][4] Ideal for sluggish reactions.
Triethylamine Et₃NOrganic Amine~10.8Soluble organic base, acts as an acid scavenger. Can be removed under vacuum.[3][5]
DBU C₉H₁₆N₂Organic Amidine~13.5Strong, non-nucleophilic base. Excellent for difficult deprotonations where stronger basicity is needed without introducing a competing nucleophile.[3][5]
Potassium tert-butoxide t-BuOKOrganometallic~17.0Very strong, sterically hindered base. Useful when very high basicity is required to drive the reaction to completion.[6]

Troubleshooting Guide

Issue 1: My reaction yield is critically low, or the reaction has stalled.

Potential Cause: The base may be too weak or poorly soluble, leading to an unfavorable equilibrium or slow kinetics.

Troubleshooting Steps:

  • Increase Basicity: Switch from a carbonate base (K₂CO₃) to a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] DBU's higher pKa can significantly accelerate the deprotonation steps.

  • Leverage the Cesium Effect: Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃). The larger, more polarizable cesium cation can better coordinate with the phenoxide intermediate, enhancing its nucleophilicity and often leading to dramatically improved yields in similar cyclization reactions.[3]

  • Use a Superbase: For extremely stubborn reactions, a very strong, hindered base like Potassium tert-butoxide (t-BuOK) can be employed, though care must be taken to control the reaction temperature and prevent side reactions.[6]

  • Solvent Check: Ensure your solvent is anhydrous and appropriate. For carbonate bases, DMF or acetonitrile are common choices. For t-BuOK, THF is often used.

Issue 2: I am observing a significant amount of the uncyclized O-alkylated intermediate (Ethyl 2-((4-chloro-2-formyl)phenoxy)acetate).

Potential Cause: The second deprotonation step (leading to the enolate for cyclization) is the rate-limiting step. The initial O-alkylation is fast, but the base is not strong enough to efficiently promote the subsequent ring-closing reaction.

Troubleshooting Steps:

  • Increase Base Strength: This is a classic case where a stronger base is needed. Switching from K₂CO₃ to DBU or t-BuOK will favor the formation of the key enolate intermediate required for cyclization.[3][6]

  • Increase Temperature: If using a moderately strong base like Cs₂CO₃, increasing the reaction temperature (e.g., from 80°C to 100°C in DMF) can provide the necessary activation energy for the intramolecular cyclization step.

  • Change Solvent: Switching to a more polar aprotic solvent like DMSO can sometimes help to stabilize the charged intermediates and accelerate the cyclization.

Troubleshooting_Workflow Start Problem Observed LowYield Low Yield / Stalled Reaction Start->LowYield SideProduct Uncyclized Intermediate Side Product Start->SideProduct WorkupIssue Difficult Workup Start->WorkupIssue Sol1 Switch to Stronger Base: DBU or t-BuOK LowYield->Sol1 Stronger base needed Sol2 Use Cesium Carbonate (Cs2CO3) for 'Cesium Effect' LowYield->Sol2 Improve kinetics/yield SideProduct->Sol1 Promote cyclization Sol3 Increase Temperature SideProduct->Sol3 Overcome activation energy Sol4 Switch to Inorganic Base: K2CO3 or Cs2CO3 WorkupIssue->Sol4 Easy removal with aqueous wash

Sources

Benzofuran Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Benzofuran Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzofuran synthesis, with a specific focus on preventing the formation of unwanted byproducts. As Senior Application Scientists, we provide not just protocols, but also the mechanistic reasoning behind them to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Benzofuran Synthesis Methods

This section addresses specific issues encountered during common benzofuran synthesis routes. Each subsection is dedicated to a particular method and follows a question-and-answer format to directly tackle potential problems.

Perkin Rearrangement

The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[1][2] While often high-yielding, side reactions can occur.

Q1: My Perkin rearrangement is yielding significant amounts of a dark, tarry substance alongside my desired benzofuran-2-carboxylic acid. What is happening and how can I prevent it?

A1: The formation of dark, tarry byproducts in the Perkin rearrangement is often due to decomposition of the starting material or product under harsh reaction conditions. The traditional method involves refluxing with a strong base for extended periods, which can lead to undesired side reactions.

Causality of Byproduct Formation: Prolonged exposure to high temperatures and strong bases can cause polymerization and degradation of the phenolic and carboxylic acid functionalities present in the reaction. This is particularly problematic with sensitive substrates.

Troubleshooting Protocol: Microwave-Assisted Perkin Rearrangement

To minimize thermal decomposition and reduce reaction times, a microwave-assisted protocol is highly recommended.[2][3]

Experimental Protocol:

  • In a microwave-safe vessel, dissolve the 3-halocoumarin (1 equivalent) in a minimal amount of ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the benzofuran-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 3 hours5-15 minutes
Typical Yield Quantitative (but prone to decomposition)Very high yields[2]
Byproduct Formation Higher potential for tar formationSignificantly reduced

Visualization: Perkin Rearrangement Workflow

Perkin_Rearrangement_Workflow cluster_conventional Conventional Method cluster_microwave Microwave-Assisted Method start_conv 3-Halocoumarin + NaOH reflux Reflux (3 hours) start_conv->reflux High Temp workup_conv Acidic Workup reflux->workup_conv product_conv Benzofuran-2-carboxylic Acid + Tar workup_conv->product_conv start_mw 3-Halocoumarin + NaOH mw_irrad Microwave Irradiation (5-15 min) start_mw->mw_irrad Controlled Temp workup_mw Acidic Workup mw_irrad->workup_mw product_mw High Yield Benzofuran-2-carboxylic Acid workup_mw->product_mw Sonogashira_Coupling cluster_desired Desired Pathway cluster_byproduct Side Reaction ArylHalide o-Iodophenol DesiredProduct Benzofuran Precursor ArylHalide->DesiredProduct Alkyne Terminal Alkyne Alkyne->DesiredProduct Byproduct Alkyne Homocoupling (Glaser Product) Alkyne->Byproduct PdCatalyst Pd(0) Catalyst PdCatalyst->DesiredProduct Base Amine Base Base->DesiredProduct CuCatalyst Cu(I) Co-catalyst CuCatalyst->Byproduct

Sources

Optimizing reaction time and temperature for Ethyl 5-chlorobenzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Introduction

Welcome to the technical support hub for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate. This molecule is a vital building block in medicinal chemistry, forming the core scaffold for numerous pharmaceutical agents due to the wide range of biological activities associated with benzofuran derivatives.[1][2] The successful and efficient synthesis of this compound is critical for downstream drug development and research applications.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed optimization protocols to help you navigate the common challenges associated with this synthesis, specifically focusing on the critical interplay of reaction time and temperature.

Core Synthesis Pathway: The Perkin-Oglialoro Reaction

The most common and reliable method for synthesizing this compound involves a variation of the Perkin-Oglialoro reaction. This pathway utilizes readily available starting materials: 5-chlorosalicylaldehyde and an α-halo ester, such as ethyl bromoacetate.[3][4][5] The reaction proceeds via an initial O-alkylation followed by an intramolecular condensation/cyclization to form the benzofuran ring.

The general mechanism involves:

  • Deprotonation: A base (commonly a mild inorganic base like potassium carbonate, K₂CO₃) deprotonates the phenolic hydroxyl group of 5-chlorosalicylaldehyde.

  • O-Alkylation: The resulting phenoxide acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form an ether intermediate.

  • Intramolecular Cyclization: The base then facilitates an intramolecular condensation, where the enolate of the ester attacks the aldehyde carbonyl group. This is often the rate-limiting step and is highly sensitive to temperature.

  • Dehydration: The final step is a dehydration reaction that results in the formation of the aromatic benzofuran ring system.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis. The advice provided is grounded in the reaction mechanism and aims to offer logical, actionable solutions.

Q1: My reaction yield is very low or I've recovered only starting material. What's going wrong?

This is the most frequent issue and can stem from several factors. A systematic approach is key to diagnosis.

Possible Cause 1: Ineffective Base or Incomplete Deprotonation The reaction cannot proceed without the formation of the phenoxide.

  • Troubleshooting:

    • Base Quality: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Old or improperly stored base can absorb moisture, reducing its efficacy.

    • Base Strength: While K₂CO₃ is standard, if the reaction is sluggish, consider a stronger base like cesium carbonate (Cs₂CO₃), which can be more effective.[6]

    • Particle Size: Grind the base to a fine powder before use to maximize surface area and reaction rate.

Possible Cause 2: Suboptimal Reaction Temperature The intramolecular cyclization step has a significant activation energy barrier.

  • Troubleshooting:

    • Insufficient Heat: If running the reaction at a lower temperature (e.g., room temperature or 50°C), you may simply not be providing enough energy for the cyclization to occur at a reasonable rate. Most protocols call for reflux conditions.[3]

    • Temperature Screening: If refluxing in a standard solvent like acetonitrile or DMF doesn't work, a systematic increase in temperature is warranted. See the Optimization Protocol section below.

Possible Cause 3: Reagent Quality and Inert Atmosphere Impurities in starting materials or the presence of oxygen can inhibit the reaction.

  • Troubleshooting:

    • Purity Check: Verify the purity of your 5-chlorosalicylaldehyde and ethyl bromoacetate.

    • Solvent Purity: Use anhydrous, high-purity solvents. Water can interfere with the base and potentially hydrolyze the ester.

    • Degassing: While not always necessary for this specific reaction, if you suspect side reactions, degassing the solvent by bubbling nitrogen or argon through it can be beneficial.[6]

Q2: My TLC/LC-MS analysis shows the formation of multiple side products. How can I improve selectivity?

Side product formation is typically a consequence of incorrect reaction time or temperature.

Possible Cause 1: Reaction Temperature is Too High Excessive heat can cause decomposition of the starting materials or the desired product, leading to "tarring" or a complex mixture of byproducts.

  • Troubleshooting:

    • Lower the Temperature: If you are running the reaction at a high reflux temperature (e.g., in DMF at >120°C), try reducing it. A controlled temperature of 80-100°C is often a good starting point.[1]

    • Monitor Closely: Use TLC or LC-MS to monitor the reaction progress every 1-2 hours. Stop the reaction as soon as the starting material is consumed and before significant byproduct peaks appear.

Possible Cause 2: Reaction Time is Too Long Even at an optimal temperature, leaving a reaction to run for too long can lead to the slow formation of thermodynamically stable, but undesired, byproducts or degradation of the product.

  • Troubleshooting:

    • Time Course Study: Run a time course experiment (see Optimization Protocol) to identify the point of maximum product formation. A typical reaction time might be between 8 to 24 hours.[3][7]

Q3: The reaction seems to stall and never goes to completion. What should I do?

A stalled reaction indicates that a limiting factor has been reached.

  • Troubleshooting Steps:

    • Re-evaluate Stoichiometry: Ensure you are using a slight excess of ethyl bromoacetate (e.g., 1.1-1.2 equivalents) and a sufficient amount of base (e.g., 2-3 equivalents).[3][6]

    • Increase Temperature Incrementally: If the reaction has stalled at a certain temperature, increase it by 10-15°C and monitor for any change.

    • Consider a More Solubilizing Solvent: If your reagents are not fully dissolved, the reaction may be limited by mass transport. Switching from a solvent like acetonitrile to DMF or DMSO, which have higher boiling points and better solvating properties, can help.[5][8]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.

TroubleshootingWorkflow start Low Yield or Incomplete Reaction check_base Check Base (Anhydrous? Finely Ground?) start->check_base check_temp Review Temperature (Too low?) start->check_temp check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents action_base Use Fresh, Anhydrous Base (Consider Cs₂CO₃) check_base->action_base action_temp Increase Temperature (e.g., to 80-100 °C) check_temp->action_temp action_reagents Use Pure Reagents (1.2 eq. Ester, 2-3 eq. Base) check_reagents->action_reagents success High Yield of Pure Product action_base->success action_temp->success action_reagents->success side_products Significant Side Products Observed check_time_temp Review Time & Temp (Too high/long?) side_products->check_time_temp action_time_temp Reduce Temperature & Monitor Closely via TLC/LCMS check_time_temp->action_time_temp action_time_temp->success

Caption: A logical workflow for troubleshooting low-yield synthesis.

Optimization Protocols

To systematically optimize your reaction, it is crucial to vary one parameter at a time or use a Design of Experiments (DoE) approach.

Experimental Protocol: Temperature Optimization

This protocol aims to find the optimal temperature for the reaction, balancing reaction rate against byproduct formation.

Materials:

  • 5-chlorosalicylaldehyde (1.0 mmol)

  • Ethyl bromoacetate (1.2 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

Procedure:

  • Set up three identical reactions in separate vials.

  • To each vial, add 5-chlorosalicylaldehyde, K₂CO₃, and acetonitrile.

  • Begin stirring and add ethyl bromoacetate to each vial.

  • Place the vials in separate heating blocks pre-heated to 70°C, 80°C, and 90°C .

  • Monitor each reaction at 2, 4, 8, and 16 hours by taking a small aliquot for TLC or LC-MS analysis.

  • Quench the reactions once the starting material is consumed or after 24 hours.

  • Work up each reaction identically (e.g., filter solids, remove solvent, extract with ethyl acetate, wash with water/brine, dry over Na₂SO₄).[3]

  • Purify the crude product via column chromatography and calculate the isolated yield for each temperature.[3]

Data Presentation: Temperature vs. Yield & Purity

Summarize your findings in a table to easily compare the results.

Temperature (°C)Reaction Time (h)Isolated Yield (%)Purity (by LCMS, %)Observations
702445%98%Reaction is clean but slow and incomplete.
80 16 86% 99% Optimal balance of rate and cleanliness.
90882%90%Faster reaction, but noticeable increase in impurities.
Visualization: General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine 5-chlorosalicylaldehyde, K₂CO₃, and Solvent add_ester Add Ethyl Bromoacetate reagents->add_ester heat Heat to Optimized Temperature (e.g., 80°C) add_ester->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench & Filter monitor->quench extract Extract & Dry quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolate Pure Product

Caption: General experimental workflow for benzofuran synthesis.

Final Recommendations

  • Start with Optimized Conditions: For the synthesis of this compound, begin with a reaction temperature of 80-85°C in acetonitrile with anhydrous potassium carbonate.

  • Monitor Diligently: Do not leave the reaction unattended for extended periods without prior time-course data. Active monitoring is the best way to prevent byproduct formation.

  • Quality is Key: The quality of your starting materials, base, and solvent is paramount and often the root cause of failed reactions.[9]

By following this guide, you will be better equipped to troubleshoot issues, optimize your reaction conditions, and achieve high yields of pure this compound for your research and development needs.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Shaheen, F., et al. (2024).
  • ChemicalBook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis.
  • Prajapati, C. P., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B.
  • BenchChem. (2025). Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide.
  • Miao, M., et al. (2019).
  • Google Patents. (2018). CN107674052B - Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.

Sources

Challenges in the scale-up synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. Benzofuran derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing many research and development pipelines.[1][2] This guide provides in-depth, field-proven insights into the common challenges, offering troubleshooting strategies and detailed protocols to ensure a robust, scalable, and safe process.

Overview of the Primary Synthetic Route

The most prevalent and industrially relevant method for synthesizing this compound involves the reaction of 5-chlorosalicylaldehyde with an α-haloacetate, typically ethyl bromoacetate.[3][4] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. The choice of base and solvent is critical for achieving high yield and purity.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde O_Alkylation 1. O-Alkylation 5-Chlorosalicylaldehyde->O_Alkylation + Ethyl Bromoacetate Ethyl_Bromoacetate Ethyl Bromoacetate Ethyl_Bromoacetate->O_Alkylation Intramolecular_Cyclization 2. Intramolecular Cyclization (Aldol Condensation) O_Alkylation->Intramolecular_Cyclization Intermediate Formation Dehydration 3. Dehydration Intramolecular_Cyclization->Dehydration Product This compound Dehydration->Product Base_Solvent Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Base_Solvent->O_Alkylation

Caption: Primary synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise when transitioning the synthesis from a laboratory to a pilot or production scale.

FAQ 1: My reaction is sluggish and gives a low yield. How can I improve the conversion rate?

Answer: A slow or incomplete reaction is a common scale-up challenge. Several factors could be at play, and a systematic approach is required for optimization.

  • Base Selection and Stoichiometry: The pKa of the base is crucial for efficient deprotonation of the phenolic hydroxyl group. While potassium carbonate (K₂CO₃) is commonly used and cost-effective for scale-up, stronger bases like cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction, albeit at a higher cost.[5] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity. Use at least 1.5-2.0 equivalents of the base to drive the reaction to completion and neutralize the HBr formed.

  • Solvent Choice: The solvent must be able to dissolve the starting materials and be suitable for the reaction temperature. Acetonitrile and N,N-dimethylformamide (DMF) are common choices.[5] DMF has a higher boiling point and can often lead to faster reaction times. However, its removal during work-up can be challenging on a large scale. Acetonitrile is often preferred for its lower boiling point and easier removal.[4]

  • Temperature Control: The reaction is typically run at reflux.[4] Ensure your reactor heating system is adequate to maintain a consistent reflux temperature. Insufficient heating can lead to a stalled reaction.

  • Mixing Efficiency: Inadequate agitation in a large reactor can lead to localized concentration gradients and poor heat transfer, slowing the reaction. Ensure the stirrer design and speed are sufficient for the reactor volume and viscosity of the reaction mixture.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry (Anhydrous Base, Correct Equivalents) Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Increase_Temp Increase Temperature to Ensure Consistent Reflux Check_Conditions->Increase_Temp Temperature Low? Change_Solvent Consider Higher-Boiling Solvent (e.g., DMF vs. Acetonitrile) Check_Conditions->Change_Solvent Solvent Inefficient? Change_Base Use Stronger Base (e.g., Cs₂CO₃) Check_Conditions->Change_Base Base Too Weak? Improve_Mixing Increase Agitation Speed Check_Conditions->Improve_Mixing Poor Mixing? Success Yield Improved Increase_Temp->Success Change_Solvent->Success Change_Base->Success Improve_Mixing->Success

Caption: Systematic workflow for troubleshooting low reaction yield.

FAQ 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer: Byproduct formation compromises both yield and purity, complicating downstream processing. The primary side reactions in this synthesis are:

  • C-Alkylation: The phenoxide intermediate can undergo alkylation at the ortho-position of the benzene ring (C-alkylation) instead of the desired O-alkylation. This is more prevalent with stronger bases and in certain solvent systems.

  • Dimerization/Polymerization: Self-condensation of the starting aldehyde or intermediates can occur under harsh basic conditions.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester product can be hydrolyzed to the corresponding carboxylic acid.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the ethyl bromoacetate slowly to the mixture of 5-chlorosalicylaldehyde and base. This maintains a low concentration of the alkylating agent, favoring the kinetically preferred O-alkylation over C-alkylation.

  • Anhydrous Conditions: Use anhydrous solvents and bases to prevent hydrolysis of the ester product. All chemicals should be of high purity.[4]

  • Moderate Base Strength: While a strong base can increase the reaction rate, it can also promote side reactions. K₂CO₃ often provides a good balance between reactivity and selectivity.

  • Temperature Management: Avoid excessive temperatures, which can accelerate side reactions. Maintain a steady reflux without aggressive boiling.

Parameter Recommendation for High Purity Rationale
Base K₂CO₃ (anhydrous, powdered)Balances reactivity with selectivity, minimizing C-alkylation.
Solvent Acetonitrile (anhydrous)Good solubility, easier work-up than DMF, less prone to side reactions.
Reagent Addition Slow, controlled addition of ethyl bromoacetateMinimizes localized high concentrations, favoring O-alkylation.
Temperature Steady reflux (~82°C for Acetonitrile)Provides sufficient energy for cyclization without promoting degradation.
FAQ 3: The reaction exotherm is difficult to control during scale-up. What are the best practices for thermal management?

Answer: Exotherm management is paramount for safety and product quality. An uncontrolled exotherm can lead to a runaway reaction, pressure buildup, and significant byproduct formation.

  • Controlled Addition Rate: The primary strategy is to control the reaction rate by adding one of the reagents (typically ethyl bromoacetate) slowly over time using a dosing pump.[6] This allows the reactor's cooling system to dissipate the generated heat effectively.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively, though this may impact reaction kinetics and vessel occupancy.[6]

  • Efficient Cooling: Ensure your reactor's cooling system is properly sized for the scale and the heat of reaction. Perform a reaction calorimetry study on a small scale to quantify the heat of reaction before proceeding to a large-scale batch.

  • Reverse Addition: In some cases, adding the base slurry to a solution of the aldehyde and bromoacetate can provide better control. This should be evaluated on a case-by-case basis.

FAQ 4: Purification by column chromatography is not feasible at our scale. What are the best strategies for large-scale purification?

Answer: Transitioning from chromatography to crystallization is a critical step in process development.

  • Crude Product Isolation: After the reaction is complete, the first step is to remove the inorganic salts (e.g., K₂CO₃, KBr) by filtration. The filtrate is then concentrated to a crude oil or solid.

  • Solvent Screening for Recrystallization: The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Common solvents to screen include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Esters (Ethyl Acetate)

    • Hydrocarbons (Heptane, Toluene)

    • Solvent/Anti-solvent systems (e.g., Ethanol/Water, Toluene/Heptane)

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

    • Once crystallization begins, the cooling rate can be increased. Cool the mixture in an ice bath to maximize recovery.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy Decision Tree

Purification_Strategy Start Crude Product Isolated Purity_Check Check Purity by HPLC/TLC Start->Purity_Check High_Purity Purity > 98%? Purity_Check->High_Purity Direct_Use Proceed to Next Step High_Purity->Direct_Use Yes Recrystallization Perform Recrystallization High_Purity->Recrystallization No Solvent_Screen Screen for Suitable Solvent System Recrystallization->Solvent_Screen Perform_Recrystallization Execute Recrystallization Protocol (Cooling, Filtration, Drying) Solvent_Screen->Perform_Recrystallization Final_Purity_Check Check Final Purity Perform_Recrystallization->Final_Purity_Check Success Product Meets Specification Final_Purity_Check->Success

Caption: Decision tree for selecting a large-scale purification method.

Experimental Protocol: Scalable Synthesis

This protocol outlines a robust procedure for the synthesis of this compound.

Materials:

  • 5-Chlorosalicylaldehyde (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium Carbonate, anhydrous, finely powdered (2.0 eq)

  • Acetonitrile, anhydrous

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with 5-chlorosalicylaldehyde and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the reactor (approx. 5-10 mL per gram of 5-chlorosalicylaldehyde).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Heating: Begin stirring and heat the slurry to reflux (approximately 80-82°C).

  • Reagent Addition: Once at reflux, begin the slow, dropwise addition of ethyl bromoacetate via a dosing pump over 2-3 hours. Monitor the internal temperature to ensure the exotherm is controlled.

  • Reaction Monitoring: Maintain the reaction at reflux for 18-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting aldehyde is consumed.[4]

  • Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. Filter the slurry to remove potassium salts. Wash the filter cake with a small amount of fresh acetonitrile.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purification (Recrystallization):

    • Add ethanol to the crude product and heat until a clear solution is formed.

    • Slowly add water (as an anti-solvent) until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath for 1-2 hours to maximize crystallization.

    • Filter the solid product, wash with a cold ethanol/water mixture, and dry under vacuum at 40-50°C.

References

  • Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Benchchem.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook.
  • Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide. Benchchem.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. ResearchGate.
  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester. Google Patents.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.

Sources

Effect of solvent choice on the yield of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This benzofuran derivative is a key building block in medicinal chemistry.[1][2] Achieving a high yield of this compound is often challenging, with solvent selection being a critical, yet frequently overlooked, parameter. This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the causal relationships between solvent properties and reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of the solvent in the synthesis of this compound?

The synthesis of this compound, typically from 5-chlorosalicylaldehyde and an ethyl haloacetate, involves an initial O-alkylation followed by an intramolecular cyclization. This process is mechanistically similar to a Williamson ether synthesis followed by a condensation reaction, which relies on a bimolecular nucleophilic substitution (SN2) pathway for the initial step.[3][4]

The solvent's role is multifaceted:

  • Solubilization: The primary function is to dissolve the reactants (5-chlorosalicylaldehyde, ethyl bromoacetate) and the base (e.g., potassium carbonate, cesium carbonate) to allow for effective interaction.

  • Stabilization of Intermediates: The solvent's polarity influences the stability of the transition state. Polar solvents can stabilize the charge separation that occurs during the SN2 transition state, potentially accelerating the reaction.[5]

  • Nucleophile Availability: The choice between a protic and an aprotic solvent is crucial. Protic solvents (containing O-H or N-H bonds) can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[5][6][7] Polar aprotic solvents, which lack these bonds, leave the nucleophile more "free" and reactive, generally leading to faster reaction rates for SN2 reactions.[3][8]

Q2: I'm getting a very low yield. Could my choice of a protic solvent like ethanol be the problem?

Yes, this is a highly likely cause. While using the conjugate acid of an alkoxide as a solvent is common in some Williamson ether syntheses (e.g., sodium ethoxide in ethanol), it is often suboptimal for this specific transformation.[4][6]

Here's the causality:

  • Reduced Nucleophilicity: A protic solvent like ethanol will solvate the potassium or cesium salt of the 5-chlorosalicylaldehyde through hydrogen bonding. This stabilization of the nucleophile makes it less reactive and slows down the crucial initial SN2 attack on ethyl bromoacetate.[6] SN2 reactions are generally faster in polar, aprotic solvents.[8]

  • Competing Reactions: Although the primary reaction is intramolecular, the presence of an alcohol solvent could potentially lead to side reactions, though this is less common than the kinetic issue.

For this specific synthesis, polar aprotic solvents are strongly recommended to maximize the availability and reactivity of the phenoxide nucleophile.[3]

Q3: What are the recommended solvents for this synthesis, and what yields should I expect?

Based on literature and established methodologies, polar aprotic solvents are the industry standard for achieving high yields in this synthesis.

Solvent SystemBaseTemperatureTimeReported YieldReference
Acetonitrile (MeCN)Potassium Carbonate (K₂CO₃)Reflux24 h86%[9]
Acetonitrile-DMF (1:1)Cesium Carbonate (Cs₂CO₃)Reflux48 h84.8%[10]
N,N-Dimethylformamide (DMF)Potassium Carbonate (K₂CO₃)Not SpecifiedNot SpecifiedCommonly Used[11]

Expert Insight: Acetonitrile is an excellent starting point due to its polar aprotic nature and relatively easy removal under reduced pressure. DMF is also effective, particularly for dissolving less soluble carbonate bases, but its high boiling point can make workup more challenging. The use of Cesium Carbonate (Cs₂CO₃) can sometimes accelerate reactions due to the higher solubility of cesium salts and the "cesium effect," though it is a more expensive reagent.

Q4: How does the solvent's dielectric constant impact the reaction?

The dielectric constant (ε) is a measure of a solvent's ability to separate charge and is a key component of its polarity.[5][12] For a reaction like this, which involves an ionic nucleophile (phenoxide) and a neutral electrophile (ethyl bromoacetate), the transition state will be more charge-dispersed.

According to chemical kinetic theories, reactions between an ion and a neutral molecule that produce a more polar transition state are accelerated by solvents with a high dielectric constant.[13][14] Both Acetonitrile (ε ≈ 37.5) and DMF (ε ≈ 36.7) have high dielectric constants, which helps to stabilize the developing charges in the SN2 transition state and facilitates the reaction. In contrast, less polar solvents like THF (ε ≈ 7.6) or nonpolar solvents like toluene (ε ≈ 2.4) would be expected to significantly slow the reaction rate.

Troubleshooting Guide: Low Yield Diagnosis

If you are experiencing low yields, use the following workflow to diagnose potential solvent-related issues.

TroubleshootingWorkflow start Low Yield of This compound q_solvent_type What type of solvent are you using? start->q_solvent_type protic Polar Protic (e.g., Ethanol, Methanol, Water) q_solvent_type->protic Protic aprotic Polar Aprotic (e.g., Acetonitrile, DMF) q_solvent_type->aprotic Aprotic nonpolar Nonpolar / Low Polarity (e.g., Toluene, THF, Dioxane) q_solvent_type->nonpolar Nonpolar sol_protic Action: Switch to a polar aprotic solvent like Acetonitrile or DMF. Reason: Protic solvents solvate and deactivate the phenoxide nucleophile via H-bonding, slowing the SN2 reaction. protic->sol_protic q_base_solubility Is the base (e.g., K₂CO₃) fully dissolved or well-suspended? aprotic->q_base_solubility sol_nonpolar Action: Switch to a high dielectric constant polar aprotic solvent. Reason: Nonpolar solvents do not effectively stabilize the charged transition state of the SN2 reaction. nonpolar->sol_nonpolar success Yield Improved sol_protic->success sol_nonpolar->success sol_solubility_no Action: Consider switching to DMF or a MeCN/DMF mixture. Alternatively, use a phase-transfer catalyst. Reason: Poor base solubility reduces the effective concentration of the phenoxide. q_base_solubility->sol_solubility_no No q_base_solubility->success Yes sol_solubility_no->success

Caption: Troubleshooting workflow for solvent-related issues.

Validated Experimental Protocol

This protocol is adapted from a reported synthesis that achieves high yields.[9]

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (MeCN), anhydrous grade

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (3.0 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic layer with 5% dilute HCl (50 mL), followed by water (50 mL), and finally a brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain this compound as a solid.

References

  • Title: Chemical Kinetics and Stability Source: Google Cloud URL
  • Title: The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents.
  • Title: Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions Source: Indian Journal of Chemistry URL
  • Title: How the solvent effect the reaction rate?
  • Source: IISTE.
  • Title: Williamson ether synthesis Source: Wikipedia URL
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: NIH National Center for Biotechnology Information URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL
  • Title: Benzofuran synthesis Source: Organic Chemistry Portal URL
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: ACS Omega URL
  • Title: Why can we use the conjugate acid of the nucleophile (polar, protic) in Williamson Ether Synthesis even though it is an SN2 reaction which requires a polar, aprotic solvent?
  • Title: Williamson Ether Synthesis Source: Chem-Station International Edition URL
  • Title: 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis Source: ChemicalBook URL
  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI URL
  • Title: Polar Protic? Polar Aprotic? Nonpolar?
  • Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: ResearchGate URL
  • Title: Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide Source: Benchchem URL
  • Title: CN107674052A - Vilazodone intermediate 5(1 piperazinyl)The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2 Source: Google Patents URL
  • Title: this compound Source: PubChem URL
  • Title: Total synthesis of natural products containing benzofuran rings Source: RSC Publishing URL
  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: ResearchGate URL
  • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones Source: NIH National Center for Biotechnology Information URL
  • Title: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 Source: ResearchGate URL

Sources

Minimizing side products in the synthesis of Vilazodone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of key Vilazodone intermediates. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and mitigate the formation of side products during the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(piperazin-1-yl)benzofuran-2-carboxamide. Our focus is on providing practical, in-depth solutions grounded in mechanistic principles to ensure the highest purity and yield of your target intermediates.

Section 1: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

The synthesis of this crucial indole intermediate is often accomplished via a two-step process: a Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone. Each step presents unique challenges in controlling side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and critical side product in the Friedel-Crafts acylation step?

A1: The primary side product is a tetralone derivative, which arises from an intramolecular Friedel-Crafts alkylation of the desired product. This occurs when the Lewis acid catalyst activates the terminal alkyl chloride of the 4-chlorobutanoyl group, leading to cyclization onto the aromatic ring. This side reaction is highly temperature-dependent.

Q2: Why is a stoichiometric amount of Lewis acid, like AlCl₃, necessary?

A2: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid. This complexation deactivates the catalyst, rendering it unable to activate more acyl chloride. Therefore, at least a stoichiometric amount of the Lewis acid is required to drive the reaction to completion.

Q3: Can strongly deactivated aromatic substrates be used in this Friedel-Crafts reaction?

A3: Generally, Friedel-Crafts acylation is not successful with strongly deactivated aromatic rings. The presence of the electron-withdrawing cyano group on the indole makes this reaction challenging, necessitating careful optimization of reaction conditions.

Troubleshooting Guide: Friedel-Crafts Acylation & Reduction
Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of the acylated ketone 1. Incomplete reaction due to insufficient Lewis acid. 2. Moisture in the reaction, quenching the Lewis acid.1. Use at least a stoichiometric amount, and often a slight excess (1.1-1.2 eq), of AlCl₃. 2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Significant peak corresponding to a tetralone byproduct in HPLC/GC-MS Intramolecular cyclization of the acylated product.Maintain strict low-temperature control, ideally between 0-10°C, throughout the addition of reagents and the duration of the reaction.
Incomplete reduction of the ketone to the desired alkyl indole 1. Insufficient reducing agent. 2. Non-optimal reaction conditions for the chosen reducing system.1. Optimize the stoichiometry of the reducing agent (e.g., NaBH₄ in the presence of an acid or Lewis acid). 2. Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.
Multiple unidentified peaks in the crude product after reduction Over-reduction or other side reactions caused by harsh reducing conditions.Employ a selective deoxygenation method, such as using NaBH₄ with FeCl₃ or trifluoroacetic acid, which is known to be effective for this transformation. Consider a continuous flow process to improve control over reaction parameters and minimize impurity formation.
Optimized Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Step 1: Friedel-Crafts Acylation

  • Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM).

  • Acylium Ion Formation: Cool the suspension to 0-5°C using an ice bath. Prepare a solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Acylation: Prepare a solution of 5-cyanoindole (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C. Monitor the reaction progress by TLC or HPLC (typically complete within 1-3 hours).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone.

Step 2: Reductive Deoxygenation

  • Setup: In a round-bottom flask, dissolve the crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile (1.0 eq) in a suitable solvent like THF.

  • Reaction: Add FeCl₃ (1.0 eq) and stir for 30 minutes. Cool the mixture and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature between 30-50°C.

  • Monitoring: Monitor the reaction to completion by TLC.

  • Work-up: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to afford pure 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

Reaction Pathway Diagram

G cluster_0 Step 1: Friedel-Crafts Acylation 5-Cyanoindole 5-Cyanoindole Acylium_Ion Acylated Ketone (Intermediate) 5-Cyanoindole->Acylium_Ion + 4-Chlorobutyryl Chloride + AlCl₃ (0-10°C) Desired_Product_1 3-(4-chlorobutyl)-1H- indole-5-carbonitrile Acylium_Ion->Desired_Product_1 Step 2: Reduction (e.g., NaBH₄/FeCl₃) Side_Product Tetralone Byproduct

Caption: Synthesis of Intermediate 1, highlighting the intramolecular cyclization side reaction.

Section 2: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide

This second key intermediate is typically synthesized via a nucleophilic aromatic substitution, often a palladium or copper-catalyzed (Ullmann-type) reaction, between a 5-halo-benzofuran-2-carboxamide (e.g., 5-bromo derivative) and piperazine. The primary challenge here is controlling the selectivity of the substitution on the piperazine ring.

Frequently Asked Questions (FAQs)

Q1: What is the main side product in the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide?

A1: The most common side product is the di-substituted piperazine, where two molecules of the 5-bromobenzofuran-2-carboxamide react with a single piperazine molecule at both nitrogen atoms. This leads to a high molecular weight impurity that can be difficult to separate.

Q2: How can the formation of the di-substituted byproduct be minimized?

A2: There are two primary strategies. The first and most straightforward is to use a large excess of piperazine (e.g., 5-10 equivalents). This statistically favors the mono-substitution. The second, more controlled method is to use a mono-protected piperazine, such as N-Boc-piperazine. After the substitution reaction, the Boc protecting group can be removed under acidic conditions to yield the desired product.

Q3: Is a catalyst always necessary for this reaction?

A3: While the reaction can proceed without a catalyst at high temperatures, the use of a copper(I) or palladium catalyst can significantly improve the reaction rate and allow for milder reaction conditions, which can help to reduce the formation of degradation impurities.

Troubleshooting Guide: Nucleophilic Aromatic Substitution
Observed Problem Probable Cause(s) Recommended Solution(s)
High levels of di-substituted piperazine impurity Insufficient excess of piperazine or use of unprotected piperazine under conditions that favor di-substitution.1. Increase the excess of piperazine to 5-10 equivalents. 2. Alternatively, use N-Boc-piperazine followed by a deprotection step to ensure mono-substitution.
Low conversion of the 5-bromo starting material 1. Insufficient temperature or reaction time. 2. Ineffective base or catalyst deactivation.1. Ensure the reaction temperature is adequate for the chosen solvent (e.g., 100-120°C for DMF). 2. Use a suitable base like K₂CO₃ or Cs₂CO₃. If using a catalyst, ensure it is handled under inert conditions to prevent deactivation.
Formation of dark, tarry byproducts Thermal decomposition of starting materials or product at excessively high temperatures.Optimize the reaction temperature. If high temperatures are required for conversion, consider using a catalyst to lower the activation energy and allow the reaction to proceed at a lower temperature.
Optimized Experimental Protocol: Synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxamide

Method A: Using Excess Piperazine

  • Setup: In a round-bottom flask, combine 5-bromobenzofuran-2-carboxamide (1.0 eq), piperazine (5-10 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to 100-120°C and stir overnight. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water to remove excess piperazine and inorganic salts, and then dry. The crude product can be further purified by recrystallization or column chromatography.

Method B: Using Mono-Protected Piperazine

  • Substitution: Combine 5-bromobenzofuran-2-carboxamide (1.0 eq), N-Boc-piperazine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., BINAP), and a base like sodium tert-butoxide in a solvent such as toluene. Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture, filter off the catalyst, and concentrate the solvent. Purify the resulting N-Boc protected intermediate by chromatography.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dioxane or DCM) and treat with a strong acid, such as HCl or trifluoroacetic acid, at room temperature until the Boc group is cleaved.

  • Isolation: Neutralize the reaction mixture and extract the product, or precipitate the hydrochloride salt to isolate the pure 5-(piperazin-1-yl)benzofuran-2-carboxamide.

Reaction Pathway Diagram

G cluster_1 Nucleophilic Aromatic Substitution Start_Mat 5-Bromobenzofuran- 2-carboxamide Desired_Product_2 5-(piperazin-1-yl)benzofuran- 2-carboxamide Start_Mat->Desired_Product_2 + Piperazine (Large Excess) + Base, Heat Piperazine Piperazine Side_Product_2 Di-substituted Byproduct

Caption: Synthesis of Intermediate 2, showing the formation of the di-substituted byproduct.

References

  • Hu, B., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552-1557. [Link]

  • Li, F., et al. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]

  • MDPI (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).[Link]

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals encountering catalyst deactivation in palladium-catalyzed benzofuran synthesis. By adopting a question-and-answer format, this document directly addresses common experimental issues, explains the underlying chemical principles, and offers validated protocols to diagnose and mitigate catalyst deactivation, ensuring the robustness and efficiency of this critical synthetic transformation.

Introduction

The palladium-catalyzed synthesis of benzofurans is a cornerstone of modern organic chemistry, enabling the construction of a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2][3] Despite the versatility of these methods, catalyst deactivation remains a significant hurdle, leading to diminished yields, stalled reactions, and challenges in scalability. This guide is designed to serve as a first line of technical support, providing practical, experience-driven advice to overcome these challenges.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, observable problems in the laboratory and provides a structured approach to identifying the root cause and implementing a solution.

Question 1: My reaction has stalled. The starting materials are only partially consumed, and I'm observing the formation of a black precipitate. What is happening and how can I fix it?

Answer:

The appearance of a black precipitate is a classic sign of palladium black formation , which is the aggregation of the active Pd(0) catalyst into an inactive, insoluble form. This is one of the most common modes of deactivation in palladium catalysis.

Causality:

  • Ligand Degradation or Insufficient Ligand: The phosphine or N-heterocyclic carbene (NHC) ligands are crucial for stabilizing the Pd(0) catalytic species.[4][5] If the ligand degrades under the reaction conditions (e.g., oxidation) or if the ligand-to-palladium ratio is too low, the palladium atoms are no longer effectively shielded and will aggregate.

  • High Temperatures: Elevated reaction temperatures can accelerate both ligand degradation and the rate of palladium nanoparticle aggregation.

  • Slow Reductive Elimination: If the final step of the catalytic cycle, reductive elimination to form the benzofuran product and regenerate Pd(0), is slow, the concentration of the active catalyst can build up, increasing the likelihood of aggregation.

Troubleshooting Protocol:

  • Optimize Ligand-to-Palladium Ratio: Increase the equivalents of the ligand relative to the palladium precursor. A common starting point is a 2:1 or 4:1 ligand-to-Pd ratio, but this may need to be adjusted based on the specific ligand.

  • Select a More Robust Ligand: Consider switching to a more sterically bulky and electron-rich ligand. For example, Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or PEPPSI-type NHC-palladium precatalysts are known for their high stability.[5][6][7]

  • Lower the Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of palladium black formation.

  • Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ, using a well-defined, pre-formed Pd(0) complex can sometimes improve stability and reproducibility.

Workflow for Diagnosing Palladium Black Formation:

G Start Reaction Stalled & Black Precipitate Observed Check_Ligand Is the Ligand Stable and in Sufficient Excess? Start->Check_Ligand Check_Temp Is the Reaction Temperature Optimized? Check_Ligand->Check_Temp Yes Solution1 Increase Ligand:Pd Ratio or Switch to a More Robust Ligand Check_Ligand->Solution1 No Check_Kinetics Is Reductive Elimination the Rate-Limiting Step? Check_Temp->Check_Kinetics Yes Solution2 Lower Reaction Temperature Check_Temp->Solution2 No Solution3 Consider Additives to Promote Reductive Elimination Check_Kinetics->Solution3 Yes

Caption: Troubleshooting workflow for palladium black formation.

Question 2: My reaction is sluggish and gives low yields, but I don't see any palladium black. What other deactivation pathways should I consider?

Answer:

In the absence of visible palladium precipitation, other, more subtle deactivation mechanisms are likely at play. These often involve interactions between the catalyst and other components of the reaction mixture.

Potential Causes and Solutions:

  • Substrate or Product Inhibition: The starting material or the newly formed benzofuran product may coordinate to the palladium center, preventing it from participating in the catalytic cycle.

    • Solution: Try running the reaction at a lower substrate concentration. In some cases, slow addition of the substrate can maintain a low enough concentration to avoid inhibition.

  • Poisoning by Impurities: Trace impurities in your starting materials, solvents, or reagents can act as catalyst poisons.

    • Common Culprits:

      • Sulfur Compounds: Thiols and other sulfur-containing functional groups can irreversibly bind to palladium.

      • Coordinating Solvents: Solvents like DMF or NMP, while often necessary for solubility, can sometimes compete with the desired ligands for coordination to the palladium center.[8][9]

    • Solution:

      • Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization, distillation, or column chromatography.

      • Use High-Purity Solvents: Use anhydrous, degassed solvents of the highest available purity.

      • Consider a Scavenger: In cases of suspected sulfur poisoning, adding a small amount of a scavenger like copper powder can sometimes be effective.

  • Formation of Inactive Catalyst Complexes: The catalyst can form inactive dimeric or higher-order species that are still soluble but catalytically incompetent.[10][11]

    • Solution: The choice of ligand is critical here. Bulky ligands that favor the formation of monomeric palladium complexes can prevent the formation of these inactive species.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium precursor to use?

A1: The choice of palladium precursor can significantly impact catalyst activation and stability.[12]

  • Pd(OAc)₂ and Pd₂(dba)₃: These are common and effective precursors for generating the active Pd(0) species in situ. However, the exact nature of the active catalyst can be less defined.

  • Pre-formed Pd(0) Complexes (e.g., Pd(PPh₃)₄): These can provide more reproducible results as you are starting with a well-defined catalyst.

  • Palladium Precatalysts (e.g., Buchwald or PEPPSI-type): These are often the most robust and user-friendly options, designed for high stability and efficient generation of the active catalyst.[6]

PrecursorCommon UseAdvantagesDisadvantages
Pd(OAc)₂In situ generation of Pd(0)Cost-effective, widely availableCan be sensitive to reaction conditions
Pd₂(dba)₃In situ generation of Pd(0)Good for milder conditionsCan be less stable at high temperatures
Pd(PPh₃)₄Pre-formed Pd(0) sourceWell-defined, reproducibleAir-sensitive, may require glovebox
Buchwald PrecatalystsC-N and C-O couplingsHigh stability and activityHigher cost
PEPPSI PrecatalystsCross-coupling of challenging substratesAir and moisture stableHigher cost
Q2: How can I regenerate a deactivated palladium catalyst?

A2: While prevention is always better than cure, in some cases, particularly on a larger scale, catalyst regeneration may be economically viable.

  • Removal of Organic Foulants: Washing the catalyst with a suitable solvent can remove adsorbed organic species. A mixture of chloroform and glacial acetic acid has been shown to be effective in some cases.[13]

  • Oxidative Treatment: For deactivation caused by carbonaceous deposits (coking), controlled oxidation by heating in air can burn off the deposits and regenerate the active metal surface.[14][15][16] This is more common for heterogeneous catalysts (e.g., Pd on carbon).

  • Hydrogen Treatment: In some instances, treatment with hydrogen at elevated temperatures can regenerate the catalyst.[17]

It is important to note that regeneration procedures are highly specific to the nature of the catalyst and the cause of deactivation.

Q3: What analytical techniques can I use to study catalyst deactivation?

A3: Understanding the deactivation pathway is key to developing a robust process.

  • ³¹P NMR Spectroscopy: If you are using a phosphine ligand, ³¹P NMR can be used to monitor the integrity of the ligand and identify the formation of phosphine oxides (a sign of ligand degradation).

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to accurately determine the amount of palladium that has leached into the solution versus what remains on a solid support (if using a heterogeneous catalyst).

  • X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the oxidation state of the palladium on the surface of a heterogeneous catalyst.

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the palladium particles on a support and identify sintering or agglomeration.

Section 3: Preventative Measures and Best Practices

To minimize the chances of catalyst deactivation, the following best practices are recommended:

  • Maintain an Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

  • Use High-Purity Reagents and Solvents: As discussed, impurities are a common cause of catalyst poisoning.

  • Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, concentration, and catalyst loading to find a balance between reaction rate and catalyst stability. A lower catalyst loading can sometimes be beneficial, as it reduces the likelihood of bimolecular deactivation pathways.[18]

  • Proper Ligand Selection: The importance of the ligand cannot be overstated. Choose a ligand that is known to be robust under your proposed reaction conditions.

Logical Relationship of Preventative Measures:

G A High Reaction Yield & Robustness B Maintain Inert Atmosphere B->A C Use High-Purity Reagents C->A D Optimize Reaction Conditions D->A E Proper Ligand Selection E->A

Caption: Key factors for preventing catalyst deactivation.

References

  • He, C., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]

  • Ordóñez, S., et al. (2019). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. Available at: [Link]

  • US4152291A - Regeneration of palladium hydrogenation catalyst. Google Patents.
  • Majeed, M. A. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available at: [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. DCL Inc. Available at: [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Rozhkov, R. V., & Larock, R. C. (2010). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. Journal of Organic Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. Available at: [Link]

  • Ghosh, S., et al. (2022). Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PMC - PubMed Central. Available at: [Link]

  • SciELO México. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. SciELO México. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates. ResearchGate. Available at: [Link]

  • Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier. Available at: [Link]

  • ResearchGate. (1997). (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. ResearchGate. Available at: [Link]

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. Available at: [Link]

  • ResearchGate. (2020). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Elsevier. (n.d.). Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment. Elsevier. Available at: [Link]

  • Colletto, J. W., & Jamison, T. F. (2017). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Anderson, K. W., & Buchwald, S. L. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Publications. Available at: [Link]

  • Song, D., et al. (2022). Synthesis and Bond Activation Chemistry of Palladium(II) Pincer Complexes with a Weakly Coordinating Side Arm. Organometallics. Available at: [Link]

  • Reddy, P. V., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society. Available at: [Link]

  • Chen, X., et al. (2009). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. Available at: [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization | Request PDF. ResearchGate. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Column Chromatography Purification of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 5-chlorobenzofuran-2-carboxylate. As a key intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its column chromatography purification.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Question 1: I'm seeing very poor separation between my product and a closely-related impurity. My TLC plate shows the spots are almost merged. What should I do?

Answer: This is a classic resolution problem, typically stemming from a suboptimal mobile phase. When the polarity of your solvent system is too high, all components travel up the column too quickly, resulting in poor separation. Conversely, if it's too low, they may not move at all.

Causality & Solution:

  • Re-optimize the Solvent System: The goal is to find a solvent mixture that gives your target compound, this compound, a Thin Layer Chromatography (TLC) Rf value between 0.25 and 0.35.[3] This range ensures the compound spends enough time interacting with the stationary phase to separate effectively from impurities.[3]

    • Action: Start with a non-polar system like 5-10% Ethyl Acetate (EtOAc) in Hexane and gradually increase the polarity.[4] Test solvent systems in 2% increments of the polar component (e.g., 10% EtOAc/Hexane, 12% EtOAc/Hexane) to fine-tune the separation.

  • Consider a Different Solvent System: If EtOAc/Hexane fails, the selectivity of the system may be the issue. Different solvents interact with your compounds in unique ways.

    • Action: Try a system with different solvent properties, such as Dichloromethane (DCM)/Hexane or Diethyl Ether/Hexane.[4] A small amount of methanol in DCM can be used for more polar compounds, but do not exceed 10% methanol as it can start to dissolve the silica gel.[4]

Question 2: My product seems to be stuck on the column. Even after flushing with a highly polar solvent, I'm getting very low recovery. What happened?

Answer: This issue points to two primary possibilities: irreversible adsorption/decomposition on the silica gel or the use of an incorrect solvent system during elution.

Causality & Solution:

  • Compound Instability on Silica: Silica gel is acidic and can cause acid-sensitive compounds to decompose or bind irreversibly.[5] Benzofuran derivatives can sometimes be susceptible to this.[6]

    • Action (Diagnosis): Perform a stability test using 2D TLC. Spot your crude material on a TLC plate, run it in a suitable solvent system, and then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, your compound is likely degrading on the silica.[5]

    • Action (Solution): If instability is confirmed, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5] Alternatively, you can use silica gel deactivated with a small amount of a base like triethylamine (~1%) in your eluent.

  • Incorrect Eluent Composition: It is possible the solvent system you are using was prepared incorrectly, making it far less polar than intended.[5]

    • Action: Double-check the labels on your solvent bottles and confirm the mixture was prepared correctly. It is a common mistake to reverse the polar and nonpolar components.[5]

Question 3: My TLC shows a clean separation with a good Rf difference, but all my collected column fractions are mixed. Why is this happening?

Answer: This frustrating outcome is usually caused by improper column packing or poor sample loading technique, which leads to band broadening and ruins the separation achieved on the TLC plate.

Causality & Solution:

  • Poor Sample Loading: Loading the sample in a large volume of solvent or a solvent significantly more polar than your mobile phase will cause the sample band to spread out, leading to co-elution.[5][7]

    • Action (Wet Loading): Dissolve your crude product in the absolute minimum amount of the mobile phase.[7] If solubility is an issue, use a slightly more polar solvent, but keep the volume to a minimum (a few drops if possible).[7]

    • Action (Dry Loading - Recommended): For superior results, especially if your compound is not very soluble in the eluent, use the dry loading method. Dissolve your crude sample in a suitable solvent (like DCM), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[7] Carefully add this powder to the top of your packed column. This technique creates a very sharp, concentrated starting band.

  • Poorly Packed Column: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can flow through without proper interaction, destroying the separation.

    • Action: Ensure your column is packed uniformly. See the FAQ section below for best practices.

Part 2: Frequently Asked Questions (FAQs)

Question 1: How do I properly select and optimize a solvent system for this compound?

Answer: The selection of a solvent system is the most critical step for successful column chromatography. It is a balance of polarity and selectivity.

  • Initial Screening with TLC: Use TLC to test various two-component solvent systems. This compound is a moderately polar compound, so a good starting point is an Ethyl Acetate/Hexane mixture.[4]

  • Target Rf Value: The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.[3] This provides the best separation. An Rf value that is too high (>0.5) means the compound will elute too quickly with impurities, while an Rf value that is too low (<0.1) means the run will take a very long time and the bands will broaden significantly.

  • Solvent Choice:

    • Standard System: Ethyl Acetate/Hexane is a cost-effective and versatile choice for many compounds, including benzofuran derivatives.[3][4][8]

    • Alternative Systems: If separation is poor, consider Dichloromethane/Hexane or Diethyl Ether/Hexane. These solvents offer different selectivities that may improve resolution.[4]

Question 2: What are the best practices for packing a silica gel column to ensure a good separation?

Answer: A well-packed column is essential for preventing band broadening and achieving high resolution. The "slurry method" is highly recommended.

  • Prepare the Slurry: In a beaker, mix your silica gel with your initial, least polar mobile phase to create a moderately thick, pourable slurry. Stir well to release any trapped air bubbles.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. With the stopcock open, pour the silica slurry into the column in a single, continuous motion.

  • Pressurize and Settle: Gently tap the side of the column to help the silica settle evenly. Use a small amount of air pressure (from a pump or airline) to push the excess solvent through until the solvent level is just above the top of the silica bed. This compacts the silica into a stable, uniform bed.

  • Add Sand: Add a thin, level layer of sand on top of the silica bed. This protects the surface from being disturbed when you add your sample and eluent.[7] Never let the column run dry; the solvent level should always be above the top of the silica bed.[7]

Question 3: What is the difference between wet and dry sample loading, and when should I use each?

Answer:

  • Wet Loading: Involves dissolving the sample in a minimal amount of solvent and pipetting it directly onto the top of the column.[7] This method is quick but risks creating a wide sample band if too much solvent or a solvent that is too polar is used. It is best for samples that are readily soluble in the mobile phase.

  • Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel, which is then added to the top of the column.[7] This is the superior method for achieving sharp bands and high resolution, especially for samples that have poor solubility in the mobile phase.[7] It is the recommended technique for challenging separations.

Question 4: What mesh size of silica gel should I be using?

Answer: The choice of silica gel mesh size depends on the type of chromatography you are performing.

  • Gravity Chromatography: For standard gravity columns, a larger particle size, such as 60-120 mesh , is often used.[8]

  • Flash Chromatography: For flash chromatography, which uses pressure to speed up the elution, a smaller particle size, such as 230-400 mesh (or the commonly cited 200-300 mesh), provides higher surface area and better resolution for more difficult separations.[9]

Part 3: Data Summary & Standard Protocol

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)Component AComponent BTypical Rf Range for TargetNotes
10-20% EtOAc/HexaneEthyl AcetateHexane0.2 - 0.4Excellent starting point for optimization. A standard system for compounds of moderate polarity.[4]
20-30% DCM/HexaneDichloromethaneHexane0.2 - 0.4Good alternative if EtOAc/Hexane fails to provide adequate separation.
5% MeOH/DCMMethanolDichloromethaneVariesUse for more polar impurities. Use sparingly to avoid dissolving silica.[4]
Experimental Protocol: Flash Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.3 for this compound. A 15% Ethyl Acetate in Hexane solution is a good starting point.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel using the slurry method with the initial, non-polar eluent (e.g., 100% Hexane or 5% EtOAc/Hexane).

  • Sample Loading: Dissolve the crude product (e.g., 1 gram) in a minimal amount of dichloromethane. Add 5-10 grams of silica gel and evaporate the solvent completely on a rotary evaporator. Carefully layer the resulting powder onto the sand at the top of the column.

  • Elution: Begin eluting with the non-polar starting solvent. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 5% EtOAc/Hexane, then move to 10%, 15%, and 20% as the elution progresses.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution of the product by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 4: Workflow Visualization

The following diagram illustrates the logical workflow for the successful purification of your compound.

ColumnChromatographyWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Determines starting eluent Pack 3. Pack Column Slurry->Pack Sample_Prep 4. Prepare Sample (Dry Loading Method) Load 5. Load Sample onto Column Sample_Prep->Load Elute 6. Elute with Solvent Gradient Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 10. Evaporate Solvent Combine->Evaporate Pure_Product Pure Ethyl 5-chlorobenzofuran- 2-carboxylate Evaporate->Pure_Product

Caption: Column Chromatography Workflow Diagram.

References

  • How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025). YouTube.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • Tips and Tricks for the Lab: Column Troubleshooting and Altern
  • Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Technical Support Center: Enhancing Reproducibility of Experiments with Benzofuran Deriv
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Sec B.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024).
  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Ethyl 5-chlorobenzofuran-2-carboxyl
  • Novel Antitumor Agents Based on Fluorescent Benzofurazan Derivatives and Mesoporous Silica. (2022).
  • Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega.
  • Ethyl 5-aminobenzofuran-2-carboxyl
  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxyl

Sources

Recrystallization techniques for purifying Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional resource for researchers, scientists, and professionals in drug development, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the recrystallization of Ethyl 5-chlorobenzofuran-2-carboxylate. Authored from the perspective of a Senior Application Scientist, this guide combines technical precision with practical, field-tested insights to ensure the successful purification of this key chemical intermediate.

Product Overview: this compound

This compound is a heterocyclic compound frequently utilized as a building block in medicinal chemistry. Its purification is critical for the synthesis of high-purity downstream products. Understanding its fundamental properties is the first step toward developing a robust recrystallization protocol.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₃[1][2]
Molecular Weight 224.64 g/mol [1]
Appearance Crystalline Solid[3]
Boiling Point 308.5°C at 760 mmHg[2]
Structure Aromatic ester with a chloro-substituted benzofuran core[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound by removing impurities. The process leverages differences in solubility between the target compound and contaminants in a chosen solvent system.[4][5] A successful recrystallization yields a product with significantly higher purity, which is essential for subsequent synthetic steps and biological assays.

Q2: What is the "ideal solvent" for this recrystallization?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[4][6] This differential solubility is crucial for maximizing the recovery of the purified product upon cooling. Furthermore, the impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).

Q3: Based on its structure, what classes of solvents should I start with?

Given its aromatic ester structure, solvents of moderate polarity are excellent starting points. The principle of "like dissolves like" is a useful guide.[6][7] Good candidates include:

  • Alcohols: Ethanol, Methanol, Isopropanol.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

For mixed solvent systems, a combination of a "good" solvent (in which the compound is soluble) and a "bad" or "anti-solvent" (in which the compound is poorly soluble) is often effective.[8][9] Common pairs include Ethanol/Water or Ethyl Acetate/Hexane.

Q4: How much solvent should I use?

The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[8][10] Using an excessive amount of solvent will result in a lower yield, as more of your product will remain dissolved in the mother liquor even after cooling.[8]

Experimental Protocols & Methodologies

Protocol 1: Single Solvent Recrystallization (Ethanol)

This method is recommended for its simplicity and has been shown to be effective for this compound.[3]

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and a boiling chip. Heat the mixture gently (e.g., on a hot plate) to the boiling point of the solvent.

  • Achieve Saturation: Continue adding hot ethanol dropwise until the solid just completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[9]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.[4]

  • Drying: Continue to pull a vacuum through the funnel to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and allow the remaining solvent to evaporate.

Protocol 2: Mixed Solvent Recrystallization (Ethyl Acetate/Hexane)

This technique is useful when a single solvent does not provide the ideal solubility profile. It offers excellent control over the saturation point.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a minimum amount of hot ethyl acetate (the "good" solvent).

  • Induce Saturation: While keeping the solution hot, slowly add hexane (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[9]

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Allow the solution to cool slowly, as described in Protocol 1.

  • Collection, Washing & Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethyl acetate/hexane (in the same ratio determined for crystallization) for the washing step.

Below is a diagram illustrating the general workflow for recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Add Crude Solid to Flask B Add Minimum Hot Solvent A->B C Solid Dissolves Completely B->C D Hot Filtration (If Needed) C->D Insoluble Impurities? E Slow Cooling to Room Temp C->E No Insolubles D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for purifying a solid by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The solute separates as a liquid instead of a solid.

  • Causality: This often happens if the boiling point of the solvent is too high or if cooling is too rapid. For aromatic compounds, strong van der Waals interactions can also promote this.

  • Solutions:

    • Reheat the solution until the oil redissolves.

    • Add more of the "good" solvent to decrease the saturation point.[11]

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If the problem persists, consider switching to a solvent system with a lower boiling point.

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This typically indicates that the solution is not sufficiently saturated.

  • Causality: Too much solvent was likely added during the dissolution step.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Allow it to cool again.

    • Induce Nucleation: Sometimes crystallization needs a starting point. Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide a surface for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.

    • Use an Anti-Solvent: If you are using a single-solvent system, you can carefully add a miscible anti-solvent (like water to an ethanol solution) to the cold solution to reduce the compound's solubility and force crystallization.[5]

Q: My final product is still colored. How can I get a colorless product?

A: Colored impurities are common and are often highly polar, conjugated molecules.

  • Causality: These impurities are carried through the recrystallization process.

  • Solution: Use activated charcoal.

    • After dissolving the crude product in the hot solvent, cool the solution slightly to prevent flash boiling.

    • Add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Bring the mixture back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[12]

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Q: The recovery yield seems very low. How can I improve it?

A: A low yield suggests that a significant amount of your product remained in the mother liquor.

  • Causality:

    • Using too much solvent is the most common reason.

    • Cooling was not sufficient (e.g., not using an ice bath).

    • Washing the collected crystals with a solvent that was not ice-cold.

    • The chosen solvent may not have a large enough solubility difference between hot and cold.

  • Solutions:

    • Ensure you are using the absolute minimum amount of hot solvent for dissolution.

    • Always cool the solution in an ice bath for at least 15-20 minutes after it reaches room temperature.

    • Always use ice-cold solvent for washing the crystals on the filter.

    • Consider a different solvent system that offers a steeper solubility curve.

The following decision tree can help diagnose and solve common recrystallization problems.

Troubleshooting_Tree Start Problem Occurred During Recrystallization Problem1 Compound Oiled Out? Start->Problem1 Problem2 No Crystals Formed? Start->Problem2 Problem3 Low Yield? Start->Problem3 Problem1->Problem2 No Sol1_1 Reheat & Add More Solvent Problem1->Sol1_1 Yes Problem2->Problem3 No Sol2_1 Boil Off Excess Solvent Problem2->Sol2_1 Yes Sol3_1 Use Less Solvent Initially Problem3->Sol3_1 Yes Sol1_2 Cool Slower Sol1_1->Sol1_2 Sol2_2 Scratch Flask or Add Seed Crystal Sol2_1->Sol2_2 Sol3_2 Ensure Thorough Cooling Sol3_1->Sol3_2

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2799299, this compound. Available at: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 (2022). YouTube. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (n.d.). Recrystallization. Available at: [Link]

  • Fevold, H.L. (1964). Preparation of benzofuran derivatives. U.S. Patent 3,147,280.
  • University of Mumbai (n.d.). Recrystallization. Available at: [Link]

  • Patel, N. et al. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • University of Texas at Dallas (n.d.). recrystallization-2.doc.pdf. Available at: [Link]

  • Wiberg, K.B. (n.d.). Recrystallization. Available at: [Link]

  • Yadav, M. et al. (2023). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia.
  • Go-to recrystallization solvent mixtures (2023). Reddit. Available at: [Link]

  • Chemsrc (2024). Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate. Available at: [Link]

  • University of Wisconsin-Madison (n.d.). Recrystallization. Available at: [Link]

  • Chemistry LibreTexts (2023). Recrystallization. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Kumar, A. et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
  • Lu, Y-Z. et al. (2012).
  • ResearchGate (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22228632, Ethyl 5-hydroxybenzofuran-2-carboxylate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate: Classical vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of alternative synthesis methods for Ethyl 5-chlorobenzofuran-2-carboxylate (CAS: 59962-89-9), a key building block in medicinal chemistry and drug development.[1] The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and the targeted functionalization at the 5- and 2-positions makes this molecule particularly valuable for creating diverse chemical libraries. We will move beyond simple procedural lists to explore the causality behind experimental choices, comparing classical condensation reactions with modern catalytic approaches. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies based on performance, efficiency, and scalability.

The Classical Condensation Approach: Robust and High-Yielding

The most established route to this compound involves the condensation of 5-chlorosalicylaldehyde with an ethyl haloacetate. This method relies on a two-step sequence within a one-pot reaction: an initial O-alkylation (Williamson ether synthesis) followed by an intramolecular cyclization to form the benzofuran ring. The choice of base and solvent system is critical to maximizing yield and minimizing reaction time.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde by a base. The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of ethyl bromoacetate, forming an ether intermediate. In the presence of a strong base, a proton is abstracted from the α-carbon of the ester, generating a carbanion. This carbanion then undergoes an intramolecular aldol-type condensation with the adjacent aldehyde group. The final step is a dehydration reaction that results in the formation of the aromatic furan ring.

Method 1A: High-Yield Synthesis using Cesium Carbonate

This protocol is recognized for its high efficiency, often achieving yields upwards of 80%. The use of Cesium Carbonate (Cs₂CO₃) is a key factor; its high solubility in organic solvents and the "cesium effect," which promotes both O-alkylation and the subsequent cyclization, contribute to the excellent outcome.[2]

Experimental Protocol (Method 1A)

  • To a solution of 5-chlorosalicylaldehyde (10 mmol, 1.57 g) in a 1:1 mixture of acetonitrile (MeCN) and N,N-dimethylformamide (DMF) (40 mL), add ethyl bromoacetate (13 mmol, 1.44 mL).

  • Add cesium carbonate (20 mmol, 6.52 g) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 48 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solid inorganic salts by filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Purify the crude residue by column chromatography on silica gel to yield this compound.[2]

Method 1B: Cost-Effective Alternative using Potassium Carbonate

For larger-scale syntheses where cost is a primary concern, Potassium Carbonate (K₂CO₃) serves as a more economical base. While typically resulting in slightly lower yields and potentially longer reaction times compared to Cs₂CO₃, it remains a highly viable and widely used alternative.[3]

Experimental Protocol (Method 1B)

  • Dissolve 5-chlorosalicylaldehyde (10 mmol, 1.57 g) in acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (30 mmol, 4.15 g) and ethyl bromoacetate (12 mmol, 1.33 mL) to the solution.

  • Heat the mixture to reflux and maintain for 24 hours, or until TLC analysis indicates the consumption of the starting aldehyde.[3]

  • Cool the reaction mixture and filter off the solid K₂CO₃.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the resulting crude product in ethyl acetate (150 mL) and wash with 5% dilute HCl (50 mL), followed by water (50 mL) and brine (50 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product for further purification.

Palladium-Catalyzed Sonogashira Coupling: A Modern, Convergent Strategy

Transition-metal catalysis offers a powerful and versatile alternative for constructing the benzofuran core. The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is particularly well-suited for this purpose. This approach involves a domino or tandem sequence where an initial intermolecular Sonogashira coupling is followed by an intramolecular cyclization.[4][5]

Mechanistic Rationale

The synthesis begins with the Pd(0)/Cu(I) co-catalyzed Sonogashira coupling of a 2-halophenol (e.g., 4-chloro-2-iodophenol) with a terminal alkyne (ethyl propiolate). The palladium catalyst facilitates the oxidative addition to the aryl-iodide bond, while the copper co-catalyst activates the alkyne. Following reductive elimination, a 2-alkynylphenol intermediate is formed. This intermediate then undergoes a 5-endo-dig cyclization, where the phenolic oxygen attacks the internal carbon of the alkyne, to construct the benzofuran ring.[5][6]

Experimental Protocol (Method 2)

  • To a dry Schlenk flask under an inert nitrogen or argon atmosphere, add 4-chloro-2-iodophenol (10 mmol, 2.54 g), (PPh₃)₂PdCl₂ (0.2 mmol, 140 mg), and Copper(I) iodide (CuI) (0.4 mmol, 76 mg).

  • Add anhydrous triethylamine (Et₃N) (50 mL) as the solvent and base.

  • Add ethyl propiolate (12 mmol, 1.22 mL) dropwise to the stirred mixture at room temperature.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture, filter off the triethylammonium iodide salt, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to isolate the target product.

The Perkin Rearrangement Route: A Rapid, Microwave-Assisted Approach

The Perkin rearrangement provides an alternative pathway starting from coumarin precursors. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[7] While the overall synthesis is multi-step, the key rearrangement step can be dramatically accelerated using microwave irradiation, reducing reaction times from hours to mere minutes.[8]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the coumarin's lactone carbonyl, causing ring fission. This generates a phenoxide and a vinyl carboxylate intermediate. The phenoxide then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the five-membered furan ring to produce the benzofuran-2-carboxylate salt, which is then protonated upon acidic workup.[8]

Experimental Protocol (Method 3 - Key Rearrangement Step) Note: This protocol assumes the prior synthesis of 3-bromo-6-chlorocoumarin.

  • Place 3-bromo-6-chlorocoumarin (5 mmol) into a 10 mL microwave reaction vessel equipped with a stir bar.

  • Add ethanol (5 mL) and a solution of sodium hydroxide (15 mmol, 0.60 g) in water (2 mL).

  • Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes, maintaining a temperature of approximately 80 °C.[8]

  • After cooling, concentrate the mixture to remove the ethanol.

  • Dissolve the residue in water and acidify to pH 1 with concentrated HCl, causing the 5-chlorobenzofuran-2-carboxylic acid to precipitate.

  • Collect the solid by vacuum filtration.

  • The resulting carboxylic acid must then be esterified in a subsequent step (e.g., using ethanol and a catalytic amount of sulfuric acid) to yield the final target molecule, this compound.

Comparative Data Summary

FeatureMethod 1A (Classical, Cs₂CO₃)Method 1B (Classical, K₂CO₃)Method 2 (Sonogashira)Method 3 (Perkin Rearrangement)
Starting Materials 5-Chlorosalicylaldehyde, Ethyl Bromoacetate5-Chlorosalicylaldehyde, Ethyl Bromoacetate4-Chloro-2-iodophenol, Ethyl Propiolate3-Bromo-6-chlorocoumarin
Key Reagents Cs₂CO₃K₂CO₃(PPh₃)₂PdCl₂, CuI, Et₃NNaOH, Microwave Irradiation
Reaction Time 48 hours[2]~24 hours[3]12-24 hours5 minutes (for rearrangement)[8]
Typical Yield High (~85%)[2]Good (70-80%)Good (60-80%)Very High (>95% for rearrangement)[8]
Pros High yield, reliableCost-effective, simple setupHigh functional group tolerance, convergentExtremely rapid key step, high yield
Cons Long reaction time, expensive baseSlower than Method 1AExpensive catalyst, requires inert atmosphereMulti-step overall synthesis, requires specialized starting material

Visualization of Synthetic Pathways

The choice of synthetic route depends heavily on project goals such as speed, cost, and available starting materials. The diagrams below illustrate the relationships between these methods.

cluster_0 Method 1: Classical Condensation cluster_1 Method 2: Sonogashira Coupling cluster_2 Method 3: Perkin Rearrangement M1_Start 5-Chlorosalicylaldehyde + Ethyl Bromoacetate M1_Inter O-Alkylation & Intramolecular Cyclization M1_Start->M1_Inter Base (Cs₂CO₃ or K₂CO₃) Reflux M1_End This compound M1_Inter->M1_End M2_Start 4-Chloro-2-iodophenol + Ethyl Propiolate M2_Inter Domino Sonogashira Coupling & 5-endo-dig Cyclization M2_Start->M2_Inter Pd(0)/Cu(I) Catalyst Et₃N, Heat M2_End This compound M2_Inter->M2_End M3_Start 3-Bromo-6-chlorocoumarin M3_Inter Ring Contraction (Microwave) M3_Start->M3_Inter NaOH, EtOH M3_Acid 5-Chlorobenzofuran-2-carboxylic Acid M3_Inter->M3_Acid M3_End This compound M3_Acid->M3_End Esterification

Caption: Comparative overview of the three main synthetic pathways.

node_r node_r start Select Synthesis Method cost Cost Sensitive? start->cost speed Speed Critical? cost->speed Yes m2 Method 2 (Sonogashira) cost->m2 No equip Microwave Available? speed->equip Yes m1b Method 1B (K₂CO₃) speed->m1b No scale Large Scale? m1a Method 1A (Cs₂CO₃) equip->m1a No m3 Method 3 (Perkin) equip->m3 Yes

Caption: Decision workflow for selecting an appropriate synthesis method.

Conclusion and Recommendations

There is no single "best" method for the synthesis of this compound; the optimal choice is dictated by the specific constraints and goals of the research project.

  • For Reliability and High Yield: The Classical Condensation with Cesium Carbonate (Method 1A) is the preferred route. It is a robust and well-documented procedure that consistently delivers high yields, making it ideal for synthesizing precious material where the cost of the base is justified.

  • For Scalability and Cost-Effectiveness: The Classical Condensation with Potassium Carbonate (Method 1B) is the most practical choice for large-scale production. It balances good yields with significantly lower reagent costs.

  • For Analogue Synthesis and Versatility: The Palladium-Catalyzed Sonogashira Coupling (Method 2) excels when a variety of analogues are needed. Its tolerance for diverse functional groups on both the phenol and alkyne coupling partners makes it a superior strategy for library development in a drug discovery context, despite the higher catalyst cost.

  • For Rapid Synthesis: The Microwave-Assisted Perkin Rearrangement (Method 3) is unparalleled in speed for the core ring-forming reaction. If the necessary 3-bromo-6-chlorocoumarin starting material is readily available and microwave equipment is accessible, this method offers the fastest route to the intermediate carboxylic acid.

By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can make informed decisions to efficiently and effectively synthesize this valuable chemical intermediate.

References

  • Journal of Organic Chemistry, A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies, [Link]

  • Journal of Chemical and Pharmaceutical Research, Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds, [Link]

  • Organic Chemistry Portal, Benzofuran synthesis, [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology, Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac, [Link]

  • RSC Publishing, Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives, [Link]

  • World of Chemicals, Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles, [Link]

  • PubMed Central, Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction, [Link]

  • Wikipedia, Perkin rearrangement, [Link]

Sources

A Comparative Guide to Palladium- and Copper-Catalyzed Benzofuran Synthesis: Mechanisms, Scope, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products, pharmaceuticals, and functional materials.[1] Its synthesis has been a focal point of extensive research, with transition metal catalysis emerging as a powerful tool for its construction. Among the various metals employed, palladium and copper have proven to be particularly effective, each offering distinct advantages and disadvantages. This guide provides an in-depth comparison of palladium- and copper-catalyzed methodologies for benzofuran synthesis, delving into their reaction mechanisms, substrate scope, and practical experimental considerations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

The Ascendancy of Transition Metal Catalysis in Benzofuran Synthesis

The construction of the benzofuran ring system often involves the formation of a key C–O bond. Transition metal catalysts facilitate this transformation through various mechanistic pathways, most commonly via intramolecular cyclization of appropriately substituted precursors.[2] Both palladium and copper have been extensively utilized for this purpose, leveraging their ability to mediate cross-coupling and cyclization reactions with high efficiency and selectivity.[3][4]

Palladium-Catalyzed Benzofuran Synthesis: A Robust and Versatile Approach

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran formation is well-established.[1][5] The most prevalent palladium-catalyzed routes typically involve the intramolecular cyclization of o-alkynylphenols or related precursors.[6]

The generally accepted mechanism for the palladium-catalyzed synthesis of benzofurans from o-iodophenols and terminal alkynes, a variation of the Sonogashira coupling followed by cyclization, is depicted below. The catalytic cycle is initiated by the oxidative addition of the aryl iodide to a Pd(0) species. Subsequent transmetalation with a copper(I) acetylide (formed in situ) and reductive elimination furnishes an intermediate that undergoes intramolecular oxypalladation. A final β-hydride elimination or protonolysis step regenerates the Pd(0) catalyst and yields the benzofuran product.[5]

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-I(L2) Aryl-Pd(II)-I(L2) Pd(0)L2->Aryl-Pd(II)-I(L2) Oxidative Addition (o-Iodophenol) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-I(L2)->Aryl-Pd(II)-Alkyne(L2) Transmetalation (Cu-Acetylide) Benzofuran-Pd(II)-H(L2) Benzofuran-Pd(II)-H(L2) Aryl-Pd(II)-Alkyne(L2)->Benzofuran-Pd(II)-H(L2) Intramolecular Oxypalladation Benzofuran-Pd(II)-H(L2)->Pd(0)L2 Benzofuran Benzofuran Benzofuran-Pd(II)-H(L2)->Benzofuran Reductive Elimination

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Benzofuran Synthesis.

Palladium catalysts exhibit broad functional group tolerance and are effective for a wide range of substrates.[7] Both electron-donating and electron-withdrawing groups on the phenol and alkyne components are generally well-tolerated.[1] However, the cost of palladium and the occasional need for specialized, expensive phosphine ligands can be a drawback for large-scale applications.[8][9]

Copper-Catalyzed Benzofuran Synthesis: An Economical and Efficient Alternative

Copper catalysis has gained significant traction as a more sustainable and cost-effective alternative to palladium-based systems.[9] Copper-catalyzed methods for benzofuran synthesis often proceed via different mechanistic manifolds, including oxidative cyclization and C–H activation pathways.[10][11]

One common copper-catalyzed route involves the intramolecular C–O bond formation from o-halophenols and terminal alkynes. The proposed mechanism often involves the formation of a copper(I) acetylide, which then undergoes intramolecular nucleophilic attack by the phenoxide. Subsequent protonolysis or reductive elimination yields the benzofuran product.[3][4] Another pathway involves the aerobic oxidative cyclization of phenols and alkynes.[10]

Copper_Catalytic_Cycle Cu(I)X Cu(I)X Cu(I)-Acetylide Cu(I)-Acetylide Cu(I)X->Cu(I)-Acetylide Alkyne Coordination & Deprotonation Cyclized Intermediate Cyclized Intermediate Cu(I)-Acetylide->Cyclized Intermediate Intramolecular Nucleophilic Attack (from o-phenoxide) Cyclized Intermediate->Cu(I)X Benzofuran Benzofuran Cyclized Intermediate->Benzofuran Protonolysis/ Reductive Elimination

Caption: Simplified Catalytic Cycle for Copper-Catalyzed Benzofuran Synthesis.

Copper-catalyzed systems are particularly attractive due to the low cost and high abundance of copper.[2] They often operate under milder reaction conditions and can be ligand-free in some cases.[12] However, the substrate scope can sometimes be narrower compared to palladium-catalyzed reactions, and higher catalyst loadings may be required.[9]

Head-to-Head Comparison: Palladium vs. Copper

The choice between palladium and copper catalysis for benzofuran synthesis depends on several factors, including cost, substrate scope, desired reaction conditions, and scalability.

FeaturePalladium-CatalyzedCopper-Catalyzed
Catalyst Cost HighLow
Ligand Requirement Often requires phosphine ligandsCan be ligand-free or use simple ligands
Catalyst Loading Typically low (0.1-5 mol%)[2]Can be higher (1-10 mol%)[9]
Substrate Scope Generally broad[7]Can be more substrate-dependent[13]
Reaction Conditions Often requires elevated temperaturesCan proceed under milder conditions
Mechanistic Robustness Well-understood catalytic cyclesDiverse and sometimes less defined mechanisms
Toxicity Higher toxicity concernsLower toxicity

Experimental Protocols

To provide a practical context, representative experimental protocols for both palladium- and copper-catalyzed benzofuran synthesis are outlined below.

The general workflow for a transition metal-catalyzed cross-coupling reaction is illustrated below. It involves careful setup under an inert atmosphere, execution of the reaction, and subsequent workup and purification.

Experimental_Workflow Reaction Setup Reaction Setup Reaction Execution Reaction Execution Reaction Setup->Reaction Execution Workup Workup Reaction Execution->Workup Purification Purification Workup->Purification Analysis Analysis Purification->Analysis

Caption: Standard Experimental Workflow for Cross-Coupling Reactions.

This protocol is adapted from a procedure involving the coupling of o-iodophenol and phenylacetylene.[5]

Materials:

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • o-Iodophenol

  • Phenylacetylene

  • Triethylamine (Base and solvent)

  • Toluene (Solvent)

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar.

  • Add o-iodophenol (1 mmol) and toluene (5 mL).

  • Add triethylamine (2 mmol) followed by phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-phenylbenzofuran.

This protocol is a representative example of a copper-catalyzed cyclization.[12]

Materials:

  • CuI (Copper catalyst)

  • o-Bromophenol

  • Terminal Alkyne

  • K₂CO₃ (Base)

  • Dimethylformamide (DMF) (Solvent)

Procedure:

  • In an oven-dried reaction vessel, combine CuI (0.1 mmol), K₂CO₃ (2 mmol), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add o-bromophenol (1 mmol) and the terminal alkyne (1.5 mmol) dissolved in DMF (5 mL).

  • Heat the mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, add water and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the desired benzofuran derivative.

Conclusion and Future Outlook

Both palladium and copper catalysis offer powerful and complementary strategies for the synthesis of benzofurans. Palladium-based methods are renowned for their broad substrate scope and high efficiency, making them a reliable choice for complex molecule synthesis.[14] On the other hand, copper-catalyzed reactions provide a more economical and environmentally benign alternative, with ongoing research continually expanding their applicability and efficiency.[15] The selection of the optimal catalytic system will ultimately be guided by the specific requirements of the synthetic target, including considerations of cost, scale, and functional group compatibility. Future developments in this field are likely to focus on the discovery of even more active and selective catalysts, the development of tandem and one-pot procedures to enhance synthetic efficiency, and the use of greener reaction media.[16][17]

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][3][4]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. National Institutes of Health. [Link][1]

  • Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link][7]

  • (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans - ResearchGate. ResearchGate. [Link][5]

  • Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters - ACS Publications. ACS Publications. [Link][2]

  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway | Organic Letters - ACS Publications. ACS Publications. [Link][18]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt. PubliCatt. [Link][14]

  • Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis Online. Taylor & Francis Online. [Link][19]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing). RSC Publishing. [Link][10]

  • Copper-Catalyzed, C-C Coupling-Based One-Pot Tandem Reactions for the Synthesis of Benzofurans Using o-Iodophenols, Acyl Chlorides, and Phosphorus Ylides - Organic Chemistry Portal. Organic Chemistry Portal. [Link][13]

  • Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers | Journal of the American Chemical Society. ACS Publications. [Link][20]

  • Palladium-Catalyzed Intramolecular Heck/Aminocarbonylation of Alkene-Tethered Iodobenzenes with Nitro Compounds: Synthesis of Carbamoyl-Substituted Benzoheterocycles | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link][21]

  • Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions - MDPI. MDPI. [Link][22]

  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes | Request PDF - ResearchGate. ResearchGate. [Link][6]

  • Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC - NIH. National Institutes of Health. [Link][23]

  • Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC - NIH. National Institutes of Health. [Link][12]

  • Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01736B. RSC Publishing. [Link][16]

  • Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling | Organic Letters - ACS Publications. ACS Publications. [Link][11]

  • Breakthrough in benzofuran synthesis: New method enables complex molecule creation. EurekAlert!. [Link][17]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. ACS Publications. [Link][8]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Chirantan Rasayan Sanstha. [Link][24]

  • Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online. MedCrave. [Link][25]

  • Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. SlideShare. [Link][9]

  • (PDF) Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules - ResearchGate. ResearchGate. [Link][26]

  • Copper-catalyzed C–C bond cleavage and intramolecular cyclization - RSC Blogs. RSC Blogs. [Link][15]

  • Copper‐Catalyzed 1,2‐Dicarbonylative Cyclization of Alkenes with Alkyl Bromides via Radical Cascade Process - PMC - NIH. National Institutes of Health. [Link][27]

Sources

The Ascendancy of Metal-Free Pathways: A Comparative Guide to the Synthesis of Benzofuran-2-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the synthesis of benzofuran-2-carboxylates, a privileged scaffold in medicinal chemistry and materials science, has been dominated by transition-metal catalysis. While effective, these methods often come with inherent drawbacks, including cost, toxicity, and challenging purification protocols. This guide offers a comprehensive comparison of a robust, metal-free synthetic route with its traditional metal-catalyzed counterpart, providing the necessary experimental data and mechanistic insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Limitations of Traditional Metal-Catalyzed Synthesis

Transition-metal catalysts, particularly those based on palladium and rhodium, have long been the workhorses for constructing the benzofuran ring system. These methods typically involve cross-coupling reactions or C-H activation strategies, offering reliable routes to a diverse range of derivatives. However, the reliance on these metals presents several challenges:

  • Cost and Availability: Precious metals like palladium and rhodium are expensive and subject to price volatility, impacting the overall cost-effectiveness of a synthetic route, especially at scale.

  • Toxicity and Contamination: Residual metal traces in the final product are a significant concern, particularly in pharmaceutical applications, necessitating stringent and often costly purification procedures.

  • Air and Moisture Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture, requiring inert atmosphere techniques and dry solvents, which can add complexity to the experimental setup.

A Viable Alternative: Base-Mediated Metal-Free Synthesis

An increasingly attractive alternative to metal-catalyzed methods is the base-mediated condensation of salicylaldehydes with α-haloesters, such as ethyl bromoacetate. This approach offers a more sustainable and cost-effective route to benzofuran-2-carboxylates.

Mechanistic Rationale: A Tale of Two Nucleophiles

The causality behind this metal-free approach lies in a well-orchestrated sequence of classical organic reactions. The base, typically a carbonate or hydroxide, plays a dual role. Initially, it deprotonates the phenolic hydroxyl group of the salicylaldehyde, generating a phenoxide ion. This highly nucleophilic oxygen then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis-like step. The resulting intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to furnish the aromatic benzofuran ring.

Metal_Free_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular Cyclization & Dehydration Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Base Base Base (e.g., K2CO3) Intermediate1 Alkoxide Intermediate Phenoxide->Intermediate1 + Ethyl Bromoacetate Bromoacetate Ethyl Bromoacetate Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Aldol Condensation Benzofuran Ethyl Benzofuran-2-carboxylate Intermediate2->Benzofuran - H2O

Figure 1: Proposed mechanism for the base-mediated synthesis of ethyl benzofuran-2-carboxylate.

The Incumbent: Rhodium-Catalyzed Synthesis

A prominent metal-catalyzed route involves the reaction of salicylaldehydes with ethyl diazoacetate, facilitated by a rhodium catalyst. This method leverages the power of organometallic catalysis to achieve the desired transformation, often under mild conditions.

Mechanistic Rationale: The Elegance of Catalytic Cycles

The rhodium-catalyzed synthesis proceeds through a sophisticated catalytic cycle. The active rhodium catalyst initially reacts with ethyl diazoacetate to form a rhodium carbene intermediate. This highly reactive species then undergoes a tandem C-H activation of the aldehyde, decarbonylation, and subsequent annulation to construct the benzofuran ring. The catalyst is regenerated at the end of the cycle, allowing for its use in catalytic amounts.

Metal_Catalyzed_Mechanism Rh_Catalyst [RhCp*(Cl)2]2 Rh_Carbene Rhodium Carbene Rh_Catalyst->Rh_Carbene + Ethyl Diazoacetate - N2 Diazoacetate Ethyl Diazoacetate Intermediate_Complex Intermediate Complex Rh_Carbene->Intermediate_Complex + Salicylaldehyde Salicylaldehyde Salicylaldehyde Decarbonylation Decarbonylation Intermediate_Complex->Decarbonylation C-H Activation Annulation Annulation Decarbonylation->Annulation - CO Benzofuran Ethyl Benzofuran-2-carboxylate Annulation->Benzofuran Benzofuran->Rh_Catalyst Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the rhodium-catalyzed synthesis of ethyl benzofuran-2-carboxylate.

Head-to-Head Comparison: Performance and Practicality

FeatureMetal-Free (Base-Mediated)Metal-Catalyzed (Rhodium)
Catalyst/Reagent K₂CO₃ or other common bases[RhCp*(Cl)₂]₂ / AgNTf₂
Cost LowHigh
Toxicity LowModerate to High (metal-dependent)
Reaction Conditions Typically reflux temperaturesOften milder temperatures (e.g., 50 °C)
Yields Generally good to excellent (e.g., up to 86% for the parent compound)[1]Good (e.g., 72% for the parent compound)
Substrate Scope Broad tolerance for various substituents on the salicylaldehydeGood functional group tolerance
Purification Simpler, no metal removal requiredRequires careful removal of metal catalyst
Atom Economy GoodGood, with the loss of N₂ and CO

Experimental Protocols

Protocol 1: Metal-Free Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol is adapted from a reported procedure for the synthesis of benzofuran-2-carboxylates.[1]

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (3.0 mmol) and ethyl bromoacetate (1.2 mmol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate (20 mL) and wash with 5% HCl (10 mL), followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired ethyl benzofuran-2-carboxylate.

Protocol 2: Rhodium-Catalyzed Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol is based on a reported rhodium-catalyzed annulation reaction.

Materials:

  • Salicylaldehyde

  • Ethyl 2-diazo-3-oxopropanoate

  • [RhCp*(Cl)₂]₂

  • Silver triflimide (AgNTf₂)

  • Dichloroethane (DCE)

Procedure:

  • To a reaction vessel charged with salicylaldehyde (1.0 equiv), add [RhCp*(Cl)₂]₂ (catalyst loading as optimized in the original literature), and AgNTf₂ in dichloroethane.

  • Add a solution of ethyl 2-diazo-3-oxopropanoate (2.0 equiv) in dichloroethane dropwise to the reaction mixture at the specified temperature (e.g., 50 °C).

  • Stir the reaction mixture for the time indicated in the literature, monitoring by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to isolate the ethyl benzofuran-2-carboxylate.

Conclusion: A Paradigm Shift Towards Greener Chemistry

The metal-free, base-mediated synthesis of benzofuran-2-carboxylates presents a compelling alternative to traditional rhodium-catalyzed methods. While the metal-catalyzed route offers the elegance of a catalytic cycle and often proceeds under milder temperature conditions, the metal-free approach excels in terms of cost-effectiveness, lower toxicity, and simplified purification. The high yields and broad substrate scope of the base-mediated method make it a highly practical and sustainable choice for the synthesis of this important class of compounds, aligning with the principles of green chemistry. For drug development professionals and researchers focused on scalable and economical syntheses, the metal-free pathway represents a significant step forward.

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2025, 1-5. [Link]

  • Bhaskar, K., & Yadav, J. S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 60B(5), 767-773. [Link]

Sources

The Art of Benzofuran Synthesis: A Comparative Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1] Its synthesis has been a subject of intense research, leading to a diverse array of methodologies. The choice of precursor is a critical decision that dictates the synthetic strategy, reaction conditions, and ultimately, the efficiency and practicality of the synthesis. This guide provides a comparative analysis of common precursors for benzofuran synthesis—salicylaldehydes, o-hydroxyacetophenones, phenols, and catechols—offering field-proven insights and experimental data to inform your synthetic design.

At a Glance: Comparative Overview of Benzofuran Precursors

PrecursorCommon Reaction PartnersKey MethodologiesTypical YieldsAdvantagesDisadvantages
Salicylaldehydes α-Haloketones, Alkynes, Nitroepoxides, YlidesRap-Stoermer Reaction, Annulation with Alkynes, Catalyst-free Cascade Reactions70-97%Readily available, versatile for 2- and 2,3-substituted benzofurans.Can require multi-step sequences for certain substitutions.
o-Hydroxyacetophenones Alkynes, Acid ChloridesTransition-metal catalyzed cyclization, Perkin-like rearrangements60-90%Direct route to 2-acyl and 2-alkyl benzofurans.Can require protection of the hydroxyl group in some cases.
Phenols Alkynes, α-Haloketones, Alkenyl Carboxylic AcidsTransition-metal catalyzed oxidative annulation, Sonogashira coupling, Friedel-Crafts alkylation followed by cyclization50-95%Cost-effective and readily available starting materials, good for diverse substitutions.Can suffer from regioselectivity issues, may require pre-functionalization.
Catechols 1,3-Dicarbonyl CompoundsEnzyme-catalyzed condensationModerate to GoodOffers a biocatalytic route, good for specific substitution patterns.Less explored, narrower substrate scope compared to other precursors.

Salicylaldehydes: The Versatile Workhorse

Salicylaldehydes are arguably one of the most popular and versatile precursors for benzofuran synthesis due to their commercial availability and reactivity. They provide a straightforward entry into a wide range of 2- and 2,3-substituted benzofurans.

Mechanistic Insight: The Rap-Stoermer Reaction

A classic and robust method utilizing salicylaldehydes is the Rap-Stoermer reaction, which involves the condensation with α-haloketones in the presence of a base.[2] This reaction proceeds through a tandem sequence of nucleophilic substitution, aldol-type condensation, and subsequent dehydration.

Experimental Causality : The choice of a base, such as triethylamine or potassium carbonate, is crucial. It serves to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile to displace the halide from the α-haloketone. The subsequent intramolecular aldol condensation between the newly formed enolate and the aldehyde carbonyl, followed by dehydration, forges the furan ring. The reaction is often performed under neat conditions or in a high-boiling solvent to facilitate the final dehydration step.[2]

Rap_Stoermer_Mechanism cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Intramolecular Cyclization & Dehydration Salicylaldehyde Salicylaldehyde AlphaHaloKetone α-Haloketone Intermediate1 Phenoxyketone Intermediate Salicylaldehyde->Intermediate1 + α-Haloketone Base Base Base->Salicylaldehyde Deprotonation Intermediate2 Aldol Adduct Intermediate1->Intermediate2 Intramolecular Aldol Condensation Intermediate1->Intermediate2 Benzofuran Benzofuran Intermediate2->Benzofuran Dehydration

Caption: Mechanism of the Rap-Stoermer Reaction.

Annulation with Alkynes

Modern synthetic strategies often involve the transition-metal-catalyzed reaction of salicylaldehydes with alkynes. Copper and palladium catalysts are frequently employed to facilitate this transformation, which can proceed through various mechanistic pathways, including the formation of an iminium ion intermediate when an amine is used as a co-reagent.[1]

Experimental Causality : In copper-catalyzed reactions involving an amine, the salicylaldehyde first reacts with the amine to form an iminium ion. A copper acetylide, generated in situ from the terminal alkyne and the copper catalyst, then attacks the iminium ion. Subsequent intramolecular cyclization and isomerization lead to the benzofuran product.[1] This approach offers high atom economy and allows for the synthesis of amino-substituted benzofurans.

Experimental Protocol: Synthesis of 2-Aroylbenzofurans via Rap-Stoermer Reaction

This protocol describes the synthesis of benzofuran-2-yl(phenyl)methanone from salicylaldehyde and 2-bromoacetophenone using triethylamine as a catalyst under solvent-free conditions.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • 2-Bromoacetophenone (1.0 mmol)

  • Triethylamine (TEA) (1.2 mmol)

  • Round-bottom flask (10 mL) with a magnetic stir bar

  • Reflux condenser

Procedure:

  • To a 10 mL round-bottom flask, add salicylaldehyde (1.0 mmol) and 2-bromoacetophenone (1.0 mmol).

  • Add triethylamine (1.2 mmol) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture at 130 °C with stirring in a preheated oil bath for the time specified by reaction monitoring (typically 1-2 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aroylbenzofuran.

Expected Yield: 81–97%[2]

o-Hydroxyacetophenones: A Direct Route to 2-Substituted Benzofurans

o-Hydroxyacetophenones are excellent precursors for the synthesis of 2-acyl and 2-alkyl benzofurans. These substrates can undergo cyclization reactions with various partners, providing a more direct route to certain benzofuran derivatives compared to salicylaldehydes.

Mechanistic Insight: Perkin-like Rearrangement

While the classical Perkin reaction involves the synthesis of cinnamic acids, a related rearrangement, often referred to as the Perkin rearrangement, can be utilized for benzofuran synthesis. This involves the base-catalyzed ring contraction of a 3-halocoumarin, which can be derived from o-hydroxyacetophenones, to a benzofuran-2-carboxylic acid.[3][4]

Experimental Causality : The reaction is initiated by the attack of a hydroxide ion on the coumarin carbonyl, leading to the opening of the lactone ring. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, followed by the elimination of the halide to form the benzofuran ring.[4][5]

Perkin_Rearrangement Halocoumarin 3-Halocoumarin RingOpened Ring-Opened Intermediate Halocoumarin->RingOpened + OH- Hydroxide OH- BenzofuranAcid Benzofuran-2-carboxylic acid RingOpened->BenzofuranAcid Intramolecular Cyclization & Halide Elimination

Caption: Simplified Perkin Rearrangement for Benzofuran Synthesis.

Experimental Protocol: Synthesis of 2-Methylbenzofuran from o-Hydroxyacetophenone Tosylhydrazone and Calcium Carbide

This protocol details a copper-catalyzed synthesis of 2-methylbenzofuran using the tosylhydrazone of o-hydroxyacetophenone and calcium carbide as an acetylene source.

Materials:

  • o-Hydroxyacetophenone p-tosylhydrazone (1.0 mmol)

  • Calcium carbide (2.0 mmol)

  • Cuprous chloride (CuCl) (10 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Schlenk tube with a magnetic stir bar

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add o-hydroxyacetophenone p-tosylhydrazone (1.0 mmol), calcium carbide (2.0 mmol), CuCl (10 mol%), and t-BuOK (2.0 mmol).

  • Add DMF (5 mL) via syringe.

  • Heat the reaction mixture at 120 °C with stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methylbenzofuran.

Phenols: The Economical and Abundant Starting Point

Phenols represent a cost-effective and readily available class of precursors for benzofuran synthesis. A variety of methods have been developed to construct the furan ring onto the phenol backbone, often involving transition-metal catalysis.

Mechanistic Insight: Palladium-Catalyzed Oxidative Annulation

A powerful strategy for benzofuran synthesis from phenols involves the palladium-catalyzed oxidative annulation with alkynes. This process typically involves the coordination of the phenol and alkyne to the palladium center, followed by a series of steps including C-H activation, migratory insertion, and reductive elimination to furnish the benzofuran ring.

Experimental Causality : The choice of a palladium catalyst and an oxidant is critical for this transformation. The oxidant, such as benzoquinone or molecular oxygen, is required to regenerate the active palladium catalyst. The reaction often proceeds via an initial coordination of the phenol to the palladium catalyst, followed by ortho C-H activation to form a palladacycle. Subsequent insertion of the alkyne and reductive elimination of the C-O bond leads to the benzofuran product.

Sonogashira Coupling of o-Halophenols

A widely used method for the synthesis of 2-substituted benzofurans is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization. This can often be performed as a one-pot procedure.[6]

Experimental Causality : The Sonogashira coupling itself is a palladium- and copper-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne. After the C-C bond formation, an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne, often promoted by a base or the catalyst system, leads to the cyclized benzofuran product.

Sonogashira_Benzofuran cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization oHalophenol o-Halophenol Alkyne Terminal Alkyne Alkynylphenol o-Alkynylphenol Intermediate oHalophenol->Alkynylphenol + Alkyne PdCuCatalyst Pd/Cu Catalyst PdCuCatalyst->oHalophenol Benzofuran 2-Substituted Benzofuran Alkynylphenol->Benzofuran Base or Catalyst Promoted Alkynylphenol->Benzofuran

Caption: General workflow for benzofuran synthesis via Sonogashira coupling.

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

This protocol describes a one-pot synthesis of 2,3-disubstituted benzofurans from phenols and internal alkynes using a copper catalyst and molecular oxygen as the oxidant.

Materials:

  • Phenol (1.0 mmol)

  • Internal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Schlenk tube with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • To a Schlenk tube, add phenol (1.0 mmol), internal alkyne (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with oxygen (using a balloon).

  • Add toluene (5 mL) and stir the mixture at 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, filter through a pad of Celite, and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired benzofuran.

Catechols: A Biocatalytic and Specialized Approach

Catechols are less commonly employed as general precursors for benzofuran synthesis compared to phenols or salicylaldehydes. However, they offer unique opportunities for specific substitution patterns and can be utilized in biocatalytic transformations.

Mechanistic Insight: Enzyme-Catalyzed Condensation

A notable example of benzofuran synthesis from catechols involves the enzyme-catalyzed reaction with 1,3-dicarbonyl compounds.[7] This approach leverages the specificity of enzymes to achieve the desired transformation under mild, environmentally benign conditions.

Experimental Causality : In a reported method, the enzyme Suberase® catalyzes the condensation of a catechol derivative with a 1,3-dicarbonyl compound at room temperature and neutral pH in an aqueous medium.[7] The enzyme likely facilitates the nucleophilic attack of one of the catechol's hydroxyl groups onto a carbonyl of the 1,3-dicarbonyl compound, followed by a cyclization and dehydration cascade to form the benzofuran ring. This biocatalytic approach highlights a green chemistry alternative to traditional synthetic methods.

Experimental Protocol: Enzyme-Catalyzed Synthesis of Benzofurans from Catechols

This protocol outlines the general procedure for the Suberase®-catalyzed synthesis of benzofurans from catechols and 1,3-dicarbonyl compounds.

Materials:

  • Catechol derivative (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Suberase®

  • Phosphate buffer (pH 7.15)

  • Reaction vessel open to the air

Procedure:

  • In a suitable reaction vessel, dissolve the catechol derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0 equiv) in phosphate buffer (pH 7.15).

  • Add Suberase® to the reaction mixture.

  • Stir the reaction at room temperature in a vessel open to the air for 24-44 hours.[7]

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, LC-MS).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Conclusion

The selection of a precursor for benzofuran synthesis is a strategic decision that profoundly impacts the synthetic route and its efficiency. Salicylaldehydes and o-hydroxyacetophenones offer versatile and reliable pathways to a wide range of benzofuran derivatives, with well-established methodologies like the Rap-Stoermer reaction. Phenols provide a cost-effective and atom-economical entry point, particularly through modern transition-metal-catalyzed oxidative annulation and cross-coupling reactions. While less common, catechols present an intriguing option for biocatalytic and specialized syntheses. By understanding the mechanistic nuances and experimental considerations associated with each precursor, researchers can make informed decisions to design and execute efficient and successful benzofuran syntheses tailored to their specific target molecules.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Perkin rearrangement - Wikipedia.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. PubMed Central.
  • (PDF) Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement.
  • Palladium (ii)
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Sonogashira coupling - Wikipedia.
  • A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Perkin rearrangement - Wikiwand.
  • One-Step Regioselective Synthesis of Benzofurans
  • Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction - FAO AGRIS.
  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions | Request PDF.
  • Research advances in the Rap-Stoermer reaction - ResearchG
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans - Zoltán Novák.
  • Sonogashira Coupling - Chemistry LibreTexts.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes - PubMed.
  • Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes | Request PDF.
  • ChemistrySelect - 2022 - Koca - Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and - Scribd.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communic
  • Proposed mechanism for the synthesis of benzofuran derivatives - ResearchG
  • Benzofuran synthesis - Organic Chemistry Portal.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Benzofuran - Wikipedia.
  • Synthesis of benzofurans via oxidative cyclization of o-alkenylphenols.
  • Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cycliz
  • (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... | Download Scientific Diagram.
  • Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Deriv
  • (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC. NIH.
  • Synthesis of benzofuran derivatives. | Download Scientific Diagram.
  • Natural source, bioactivity and synthesis of benzofuran deriv

Sources

A Senior Application Scientist's Guide to the Synthesis of Vilazodone: Validating Ethyl 5-chlorobenzofuran-2-carboxylate as a Pivotal Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern antidepressants, Vilazodone stands out due to its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist. This unique pharmacological profile necessitates a robust and well-characterized synthetic pathway to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A critical juncture in many successful Vilazodone syntheses is the strategic use of Ethyl 5-chlorobenzofuran-2-carboxylate. This guide provides an in-depth validation of this key intermediate, comparing its synthetic route with viable alternatives, and offering the technical insights necessary for informed process development.

The Strategic Importance of this compound in Vilazodone Synthesis

The selection of a synthetic route in pharmaceutical manufacturing is a multi-faceted decision, balancing efficiency, cost, scalability, and, most importantly, the ability to consistently produce a high-purity product. The pathway to Vilazodone that proceeds through this compound has been widely adopted due to its convergent nature, which allows for the independent synthesis of two key fragments that are later coupled. This approach is often advantageous in long synthetic sequences as it can improve overall yield and simplify the purification of the final product.

The core logic of this strategy is to construct the benzofuran portion of Vilazodone with the necessary functional groups in place for subsequent reactions. The chlorine atom at the 5-position is a key feature of an analogous intermediate, 5-bromobenzofuran-2-carboxamide, which has been shown to be an effective precursor. The ethyl ester at the 2-position serves as a stable, yet readily convertible, functional group that is later transformed into the required carboxamide.

G H Vilazodone D D D->H Nucleophilic Substitution G G G->H caption Convergent Synthesis of Vilazodone

Comparative Analysis of Synthetic Routes to Vilazodone

While the route via this compound is prominent, several alternative strategies have been developed. The choice of a particular route often depends on the availability of starting materials, patent landscape, and the specific capabilities of the manufacturing facility. Below is a comparison of the key synthetic approaches.

ParameterRoute A: Via this compoundRoute B: Via 5-Nitrobenzofuran Intermediate[1]Route C: Direct Coupling Approach
Key Intermediates This compound, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile5-Nitrobenzofuran-2-carboxylic acid, 5-Aminobenzofuran-2-carboxamide5-Bromobenzofuran-2-carboxamide, 3-[4-(1-Piperazinyl)butyl]-5-cyanoindole
Overall Yield Reported up to 52.4%[2]Generally lower due to more stepsCan be high, but relies on expensive catalysts
Purity of Final API High, often >99.5% with effective purification[2]Can be challenging to purify from nitro-group reduction byproductsHigh, but potential for metal catalyst contamination
Key Advantages Convergent, scalable, good overall yield.Utilizes readily available starting materials.Shorter synthetic sequence.
Key Disadvantages Requires handling of lachrymatory ethyl bromoacetate.Multi-step synthesis of the benzofuran moiety can be low-yielding.Requires expensive and potentially toxic palladium catalysts.
Scalability Demonstrated to be highly scalable.[2]Scalability can be hampered by the reduction step.Scalability is dependent on catalyst cost and efficiency.

In-Depth Validation of this compound as a Key Intermediate

The validation of a key pharmaceutical intermediate is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide, with guidelines provided by the International Council for Harmonisation (ICH).[3][4][5][6][7] The validation of this compound ensures that it meets the required quality attributes before it is used in the subsequent steps of Vilazodone synthesis, thereby ensuring the quality of the final API.

Identification
  • Spectroscopic Analysis: The identity of this compound is unequivocally confirmed through a battery of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons of the benzofuran ring system.

    • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (224.64 g/mol ) and provides information about its fragmentation pattern, which can be used for further structural elucidation.

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group (around 1720-1740 cm⁻¹) and the C-O and C-Cl bonds.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of pharmaceutical intermediates. A validated, stability-indicating RP-HPLC method is used to separate this compound from any process-related impurities or degradation products.

    • Method Validation: The HPLC method itself must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

    • Impurity Profiling: A critical aspect of validation is the identification and quantification of impurities. Potential impurities in this compound can arise from starting materials (e.g., unreacted 5-chlorosalicylaldehyde) or side reactions during the cyclization step. Known impurities of Vilazodone and its intermediates are often synthesized and used as reference standards.[8][9][10]

Assay
  • Quantitative Analysis: The assay determines the exact content of this compound in the intermediate. This is typically performed using the validated HPLC method with a certified reference standard. The assay value is crucial for calculating the stoichiometry of subsequent reaction steps.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

  • Reaction Setup: To a solution of 5-chlorosalicylaldehyde (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

G A Reaction Setup (5-Chlorosalicylaldehyde, K2CO3, Solvent) B Add Ethyl Bromoacetate A->B C Heat to Reflux B->C D Monitor Reaction Progress (TLC/HPLC) C->D E Cool and Filter D->E F Concentrate Filtrate E->F G Purification (Recrystallization/Chromatography) F->G H Pure this compound G->H caption Synthesis Workflow

HPLC Method for Purity Determination of this compound

This is a general method and should be optimized and validated for specific instrumentation and impurity profiles.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Conclusion

The synthetic route to Vilazodone via this compound represents a robust and scalable process that is well-suited for industrial production. The validation of this key intermediate is paramount to ensuring the quality and consistency of the final API. By employing a comprehensive suite of analytical techniques and adhering to rigorous validation protocols, researchers and drug development professionals can confidently utilize this intermediate in the synthesis of Vilazodone. A thorough understanding of the alternative synthetic routes and the rationale behind the chosen pathway allows for a more informed and scientifically sound approach to the manufacturing of this important antidepressant.

References

  • Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247.
  • Reddy, B. S., et al. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(9), 1552-1557.
  • Patil, S. A., et al. (2012). A scale-up synthesis of antidepressant drug vilazodone.
  • Chaudhari, S. R., et al. (2021). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Oriental Journal of Chemistry, 37(1), 204-212.
  • Google Patents. (2013). Process for the preparation of vilazodone hydrochloride and its amorphous form. (WO2013153492A2).
  • International Council for Harmonisation. (2024). ICH Guidelines. Retrieved from [Link]

  • Welleinspection. (n.d.). ICH Q7–Q10 Guidelines for Pharmaceutical Quality Systems. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q7 Guidelines. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Vilazodone-impurities. Retrieved from [Link]

  • Tlcpharma. (n.d.). Vilazodone Impurities. Retrieved from [Link]

  • Google Patents. (2013). Synthesis method for antidepressant drug vilazodone. (CN103159749A).
  • PubChem. (n.d.). Vilazodone ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of vilazodone and vortioxetine. Retrieved from [Link]

  • WIPO Patentscope. (2013). WO/2013/153492 PROCESS FOR THE PREPARATION OF VILAZODONE HYDROCHLORIDE AND ITS AMORPHOUS FORM. Retrieved from [Link]

Sources

The Cutting Edge of Cancer Research: A Comparative Guide to Ethyl 5-chlorobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the relentless pursuit of novel and more effective cancer therapeutics, the benzofuran scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of the efficacy of ethyl 5-chlorobenzofuran-2-carboxylate derivatives against various cancer cell lines. By synthesizing data from multiple peer-reviewed studies, we aim to illuminate the structure-activity relationships (SAR), mechanisms of action, and experimental protocols that underscore the potential of this promising class of compounds.

The Rationale: Targeting Cancer with Benzofuran Scaffolds

The chemical versatility of the benzofuran nucleus allows for a myriad of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 5-position, coupled with modifications at the 2-carboxylate position, has yielded derivatives with significant cytotoxic and antiproliferative activities.[2][3] This guide will delve into the specifics of these derivatives, comparing their performance against established cancer cell lines and standard chemotherapeutic agents.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The cornerstone of anticancer drug discovery is the quantitative assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are critical metrics in this evaluation. Below, we present a consolidated table of the in vitro efficacy of various this compound derivatives and related compounds against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-Chlorobenzofuran-2-Carboxamide Derivatives

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Reference DrugReference Drug IC50/GI50 (µM)Source
Compound 15 MCF-7 (Breast)Cell ViabilityEquipotent to DoxorubicinDoxorubicinNot specified[3]
Compound 3 MCF-10A (Non-cancerous)Cell ViabilitySimilar to DoxorubicinDoxorubicin1.136[1]
Compound 50g HCT-116 (Colon)Antiproliferative0.87--
HeLa (Cervical)Antiproliferative0.73--
A549 (Lung)Antiproliferative0.57--
HepG2 (Liver)Antiproliferative5.74--
Compound 7 A549 (Lung)MTT6.3 ± 2.5DoxorubicinLess cytotoxic[3]
HepG2 (Liver)MTT11 ± 3.2CisplatinMore cytotoxic[3]
Compound 8 A549 (Lung)MTT3.5 ± 0.6DoxorubicinLess cytotoxic[3]
HepG2 (Liver)MTT3.8 ± 0.5CisplatinMore cytotoxic[3]
SW620 (Colon)MTT10.8 ± 0.9--[3]

Analysis of Cytotoxicity Data:

The data reveals that N-substituted 5-chlorobenzofuran-2-carboxamides exhibit potent antiproliferative activity across a range of cancer cell lines. Notably, some derivatives demonstrate efficacy comparable or even superior to standard chemotherapeutic agents like doxorubicin and cisplatin.[1][3] For instance, compound 15 showed equipotent activity to doxorubicin in MCF-7 breast cancer cells.[3] The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the carboxamide at the C-2 position plays a crucial role in determining the cytotoxic potency.[1][2]

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The selective elimination of cancer cells is a primary goal of chemotherapy. Many effective anticancer agents achieve this by inducing apoptosis, or programmed cell death. Several studies indicate that this compound derivatives exert their anticancer effects through this pathway.

Induction of Apoptosis

Evidence suggests that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. Key observations include:

  • Activation of Caspases: Treatment with 5-chlorobenzofuran-2-carboxamide derivatives has been shown to increase the levels of active caspase-3, -8, and -9 in cancer cells.[3] Caspases are a family of proteases that are central to the execution of apoptosis.

  • Modulation of Bcl-2 Family Proteins: These derivatives can upregulate the expression of pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the mitochondrial (intrinsic) apoptotic pathway.

  • Cytochrome c Release: The overexpression of Bax leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm, a key step in activating the caspase cascade.[3]

Apoptosis_Pathway cluster_0 5-Chlorobenzofuran-2-Carboxamide Derivative cluster_1 Apoptotic Pathways Derivative 5-Chlorobenzofuran- 2-Carboxamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Caspase8 Caspase-8 Derivative->Caspase8 Activates (Extrinsic Pathway) Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by 5-chlorobenzofuran-2-carboxamide derivatives.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. Flow cytometry analysis has revealed that treatment with certain 5-chlorobenzofuran-2-carboxamide derivatives can lead to cell cycle arrest at the G2/M phase.[3] This prevents the cells from entering mitosis and ultimately leads to cell death. One study on a halogenated benzofuran derivative, compound 7, showed G2/M phase arrest in HepG2 cells, while a related brominated derivative, compound 8, caused cell cycle arrest at the S and G2/M phases in A549 cells.[3]

Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow Start Cancer Cells Treatment Treat with Derivative Start->Treatment Harvest Harvest & Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow Analysis Analyze DNA Content Histogram Flow->Analysis Result Determine Cell Cycle Distribution (G1, S, G2/M) Analysis->Result

Caption: A simplified workflow for analyzing cell cycle arrest induced by test compounds.

Experimental Protocols: A Guide for Reproducibility

To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited.

Protocol 1: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with the benzofuran derivatives for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[1][7][8]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate on ice for at least 30 minutes.[8]

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.[1]

  • PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes in the dark at room temperature.[1][7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

Conclusion and Future Directions

The data compiled in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent and selective cytotoxicity against a variety of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their therapeutic potential.

Future research should focus on:

  • Expanding the Chemical Space: Synthesis and screening of a broader range of derivatives to further refine the structure-activity relationship.

  • In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models of cancer to assess their therapeutic efficacy and safety profiles.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling in vitro data for this compound derivatives provides a strong rationale for their continued development in the fight against cancer.

References

Sources

The Evolving Landscape of Benzofuran-2-Carboxylates: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis of Ethyl 5-chlorobenzofuran-2-carboxylate Analogs in Anticancer and Antimicrobial Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic drugs.[1] Among its derivatives, this compound has emerged as a particularly promising lead compound. Its structure, featuring a halogenated benzene ring fused to a furan ring with an ethyl ester at the 2-position, offers a versatile platform for chemical modification. These modifications allow for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of potent anticancer and antimicrobial agents.[2]

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs of this compound. We will delve into the experimental data that underpins our understanding of how specific structural alterations influence their biological efficacy. This analysis is designed to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on this important class of compounds.

The Pivotal Role of Substitution: Unraveling the SAR for Anticancer Activity

The quest for novel anticancer therapeutics has led to extensive investigation of benzofuran derivatives. SAR studies have consistently highlighted that substitutions at the C-2 and C-5 positions of the benzofuran core are crucial for cytotoxic activity.[3] The conversion of the ethyl ester at the C-2 position to various amides has been a particularly fruitful strategy.

The Impact of N-Substitution on the Carboxamide Moiety

A series of N-substituted 5-chlorobenzofuran-2-carboxamides has been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The nature of the substituent on the amide nitrogen plays a significant role in determining the potency and selectivity of the compound.

For instance, the introduction of an N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity. This effect can be further potentiated by the addition of a morpholinyl group at the para position of the N-phenethyl ring.[3] One such compound demonstrated an IC50 value of 1.136 μM, comparable to the well-established anticancer drug doxorubicin.[3]

The position of halogen atoms on the N-phenyl ring of benzofuran-2-carboxamides is another critical determinant of their anticancer activity. Studies have shown that placing a halogen atom at the para position of the N-phenyl ring generally leads to maximum cytotoxic activity.[4] While the specific halogen (Cl, Br, F) does not appear to drastically alter cytotoxicity, its position is of paramount importance.[3]

Below is a table summarizing the in vitro cytotoxic activity of selected N-substituted benzofuran-2-carboxamide analogs against a panel of human cancer cell lines.

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
1a -HACHN (Renal)>50[5]
1b 4'-MethylphenylACHN (Renal)15.2[5]
1c 4'-MethoxyphenylACHN (Renal)10.8[5]
1d 4'-HydroxyphenylACHN (Renal)5.4[5]
1e 4'-ChlorophenylACHN (Renal)8.9[5]
1f 4'-FluorophenylACHN (Renal)9.1[5]
Doxorubicin -A549 (Lung)1.2[3]

Table 1: Comparative in vitro anticancer activity of N-substituted benzofuran-2-carboxamide analogs. The data illustrates the impact of substitution on the N-phenyl ring on cytotoxic potency.

SAR_Anticancer_Activity cluster_0 Core Scaffold cluster_1 Modifications at C-2 Position cluster_2 Biological Outcome Parent This compound Amide Conversion to Carboxamide Parent->Amide Hydrolysis & Amidation N-Sub N-Substitution on Amide Amide->N-Sub Varied N-Substituents (Alkyl, Aryl, Heterocyclic) Activity Anticancer Activity (IC50) N-Sub->Activity Influences Potency & Selectivity

Exploring the Antimicrobial Potential: A Different Set of Rules

The benzofuran scaffold is also a promising framework for the development of novel antimicrobial agents.[6] The structural modifications that confer potent antimicrobial activity often differ from those that enhance anticancer effects, highlighting the importance of target-specific drug design.

Impact of Substituents on Antibacterial and Antifungal Efficacy

SAR studies on benzofuran derivatives have revealed key insights into their antimicrobial potential. For instance, the introduction of a thiazole ring linked to the benzofuran core has been shown to yield compounds with significant activity against Gram-positive bacteria.[1] In one study, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran exhibited excellent activity against Gram-negative bacteria and good activity against Gram-positive bacteria.[1]

The nature and position of substituents on the benzofuran ring system are critical. For example, some studies have indicated that hydroxyl substituents at the C-3 and C-4 positions can lead to good antibacterial activity, whereas a hydroxyl group at the C-2 position may not enhance activity.[1]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various bacterial and fungal strains.

Compound IDR1 SubstituentR2 SubstituentS. aureus (MIC µg/mL)E. coli (MIC µg/mL)C. albicans (MIC µg/mL)Reference
2a HH>100>100>100[1]
2b OHH5025>100[1]
2c HOH>10050>100[1]
2d OHOH2512.5>100[1]
Ciprofloxacin --0.50.25NA[1]

Table 2: Comparative in vitro antimicrobial activity of substituted benzofuran analogs. The data highlights the importance of hydroxyl group substitution on the benzofuran core for antibacterial activity.

SAR_Antimicrobial_Activity cluster_0 Core Scaffold cluster_1 Structural Modifications cluster_2 Biological Outcome Parent This compound C2_Mod C-2 Position (e.g., Heterocyclic Rings) Parent->C2_Mod Improves Gram-positive activity Benzene_Mod Benzene Ring (e.g., Hydroxylation) Parent->Benzene_Mod Enhances broad-spectrum activity Activity Antimicrobial Activity (MIC) C2_Mod->Activity Benzene_Mod->Activity

Experimental Protocols: The Foundation of Reliable SAR Data

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols used to generate the biological data. Here, we provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of this compound analogs.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and negative control (DMSO)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum concentration.

  • Controls: Include wells with broth and inoculum only (growth control) and wells with broth only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[8][9] If using resazurin, a color change from blue to pink indicates microbial growth.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Data Collect IC50 and MIC data Anticancer->Data Antimicrobial->Data SAR Establish Structure-Activity Relationship Data->SAR Lead Identify Lead Compounds SAR->Lead

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have provided invaluable insights for the rational design of novel anticancer and antimicrobial agents. For anticancer activity, modification of the C-2 ethyl ester to an N-substituted carboxamide is a key strategy, with the nature and substitution pattern of the N-aryl group being critical for high potency. In contrast, for antimicrobial activity, the introduction of specific heterocyclic moieties at the C-2 position and hydroxylation of the benzene ring appear to be more influential.

The provided experimental protocols offer a standardized framework for the reliable evaluation of these compounds, ensuring the generation of high-quality, comparable data. The continuous exploration of the chemical space around the this compound scaffold, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of next-generation therapeutics to combat cancer and infectious diseases. Future research should focus on synthesizing more diverse libraries of analogs, exploring novel substitution patterns, and elucidating the specific molecular targets of the most potent compounds to further refine their design and development.

References

  • Assessing the Selectivity of Benzofuran Derivatives for Cancer Cells: A Compar
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.
  • MTT Cell Proliferation Assay. (n.d.).
  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Synthesis,Spectroscopic Investigation, Anti-Bacterial and Antioxidant Activites of Some New Azo-Benzofuran Derivatives. (2025).
  • Application Notes and Protocols for Novel Antibacterial Agents
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • This compound | C11H9ClO3 | CID 2799299. (n.d.). PubChem.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.
  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). PubMed.
  • Anticancer Activity and Anti-inflammatory Studies of 5-Aryl-1,4-benzodiazepine Deriv
  • Synthesis of N-Substituted 5-Chlorobenzofuran-2-carboxamides: An In-depth Technical Guide. (n.d.). Benchchem.
  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021). NIH.
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • (PDF) Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. (2021).
  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia.
  • Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL SCREENING OF SOME NOVEL 5-(BENZOFURAN-2-YL)-N'-(2- SUBSTITUTED-4-OXOTHIAZOLIDIN-3-. (n.d.). Rasayan J. Chem.
  • Ethyl 5-aminobenzofuran-2-carboxyl

Sources

A Researcher's Guide to Comparing the Antibacterial Spectrum of Ethyl 5-chlorobenzofuran-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the benzofuran scaffold has emerged as a promising starting point for drug discovery. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][2] This guide focuses on a specific, promising subclass: Ethyl 5-chlorobenzofuran-2-carboxylate derivatives. The presence of the electron-withdrawing chloro group at the 5-position and the ethyl ester at the 2-position provides a unique electronic and steric profile, making this scaffold an intriguing candidate for further functionalization and optimization.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in systematically evaluating and comparing the antibacterial spectrum of novel this compound derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and antibacterial screening, and discuss the potential mechanisms of action that underpin the bioactivity of these compounds. While a direct comparative study of a comprehensive series of these specific derivatives is not yet prevalent in the public literature, this guide will provide the framework and methodologies to conduct such a crucial investigation.

The Scientific Rationale: Why this compound?

The selection of the this compound scaffold is underpinned by established structure-activity relationship (SAR) principles observed in broader studies of benzofuran derivatives. The core benzofuran structure is a key pharmacophore found in many biologically active natural products and synthetic compounds.[1]

The strategic placement of substituents is critical in modulating the antibacterial potency of the benzofuran core. The 5-chloro substituent is of particular interest due to its electron-withdrawing nature, which can influence the overall electronic properties of the molecule and potentially enhance its interaction with biological targets. Furthermore, the ethyl carboxylate group at the 2-position is a versatile handle for synthetic modification, allowing for the introduction of a wide variety of functional groups to probe the chemical space and optimize for antibacterial activity. It is hypothesized that modifications at the 3-position of the benzofuran ring, or alterations to the ester functionality at the 2-position, could significantly impact the antibacterial spectrum and potency of these derivatives.

Proposed Investigational Workflow

A systematic comparison of this compound derivatives necessitates a logical and well-defined experimental workflow. The following diagram outlines the key stages of such an investigation, from the synthesis of a diverse library of compounds to the detailed characterization of their antibacterial properties.

workflow Experimental Workflow for Comparative Antibacterial Screening cluster_synthesis Compound Synthesis & Characterization cluster_screening Antibacterial Activity Screening cluster_analysis Data Analysis & Interpretation start This compound (Parent Compound) synth Synthesis of Derivatives (e.g., substitution at C3) start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify primary_screen Primary Screening (Disk Diffusion Assay) purify->primary_screen mic_det MIC Determination (Broth Microdilution) primary_screen->mic_det bactericidal MBC Determination mic_det->bactericidal sar Structure-Activity Relationship (SAR) Analysis bactericidal->sar mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) sar->mechanism

Caption: A proposed workflow for the synthesis and comparative antibacterial evaluation of this compound derivatives.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are provided. These are based on established methodologies in the field of antimicrobial susceptibility testing.

Synthesis of this compound Derivatives (General Scheme)

The synthesis of the parent compound, this compound, typically involves the reaction of 5-chlorosalicylaldehyde with ethyl bromoacetate. Derivatives can then be synthesized through various chemical modifications. For instance, substitutions at the 3-position can be achieved through reactions like bromination followed by Suzuki or Sonogashira coupling.

Example Synthetic Step: Bromination at the 3-position

  • Dissolve this compound in a suitable solvent (e.g., chloroform or acetic acid).

  • Slowly add a solution of bromine in the same solvent at room temperature while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain Ethyl 3-bromo-5-chlorobenzofuran-2-carboxylate.

Antibacterial Susceptibility Testing

1. Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a qualitative assessment of the antibacterial activity and is useful for primary screening.

  • Preparation of Bacterial Inoculum:

    • From a pure culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.

  • Application of Test Compounds:

    • Sterilize filter paper disks (6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the synthesized this compound derivatives.

    • Place the impregnated disks onto the inoculated MHA plates.

    • Include a positive control (a known antibiotic) and a negative control (solvent-impregnated disk).

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

2. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of each this compound derivative in MHB.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Data Presentation for Comparative Analysis

To facilitate a clear and objective comparison of the antibacterial spectrum of the synthesized derivatives, data should be presented in a structured tabular format.

Table 1: Hypothetical Antibacterial Activity of this compound Derivatives

Compound IDR-group at C3Gram-Positive BacteriaGram-Negative Bacteria
S. aureus MIC (µg/mL) B. subtilis MIC (µg/mL)
Parent -H>12864
Derivative 1 -Br3216
Derivative 2 -Phenyl168
Derivative 3 -NO284
Ciprofloxacin (Control)0.50.25

This table presents hypothetical data for illustrative purposes.

Potential Mechanisms of Action

Understanding the mechanism of action is crucial for the rational design of more potent antibacterial agents. For benzofuran derivatives, several potential mechanisms have been proposed, with DNA gyrase inhibition being a prominent theory.[3][4]

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Some benzofuran derivatives are thought to bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This leads to the disruption of DNA replication and ultimately, bacterial cell death.

mechanism Proposed Mechanism: DNA Gyrase Inhibition derivative Benzofuran Derivative gyrase DNA Gyrase (GyrB subunit) derivative->gyrase Binds to ATP-binding site dna_replication DNA Replication gyrase->dna_replication Inhibits atp ATP atp->gyrase Blocked cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: A simplified diagram illustrating the proposed mechanism of DNA gyrase inhibition by benzofuran derivatives.

Other potential mechanisms for benzofuran derivatives include:

  • Disruption of the bacterial cell membrane: Some derivatives may intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.

  • Inhibition of peptidoglycan synthesis: This would weaken the bacterial cell wall, making the bacterium susceptible to osmotic lysis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antibacterial agents. This guide provides a comprehensive framework for the systematic synthesis and comparative evaluation of its derivatives. By employing the detailed protocols and data analysis strategies outlined herein, researchers can effectively explore the structure-activity relationships of this compound class and identify lead candidates with potent and broad-spectrum antibacterial activity.

Future research should focus on synthesizing a diverse library of derivatives with modifications at various positions of the benzofuran ring and the ethyl ester moiety. Elucidating the precise mechanism of action for the most active compounds will be critical for their further optimization and development into clinically viable drugs. The data generated from such a systematic study will be invaluable in the ongoing battle against antibiotic resistance.

References

  • New Benzofuran-Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Pharmaceuticals (Basel). 2024 Dec 10;17(12):1664. doi: 10.3390/ph17121664. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. MDPI. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry. 2024 May 8;72(18):10195-10205. doi: 10.1021/acs.jafc.3c08392. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. PubMed. [Link]

  • Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. Bentham Science Publishers. [Link]

  • New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. ResearchGate. [Link]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] Ethyl 5-chlorobenzofuran-2-carboxylate, in particular, serves as a critical intermediate in the synthesis of more complex molecules, where the chloro-substituent at the 5-position provides a key handle for further functionalization, and the ethyl ester at the 2-position allows for straightforward derivatization into amides, hydrazides, and other functional groups.[5] This guide provides an in-depth comparison of the prevalent synthetic methodologies for this key intermediate, offering field-proven insights into the rationale behind experimental choices and presenting objective, data-driven benchmarks.

Benchmark Method: The Classical O-Alkylation and Cyclization Cascade

The most established and widely adopted route to this compound is a two-step, one-pot reaction commencing from 5-chlorosalicylaldehyde. This method is favored for its operational simplicity, use of readily available starting materials, and generally reliable yields.

Mechanistic Rationale

The synthesis proceeds via an initial Williamson ether synthesis, followed by an intramolecular aldol-type condensation.

  • O-Alkylation: A base, typically a mild inorganic carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the phenolic hydroxyl group of 5-chlorosalicylaldehyde.[6] This generates a phenoxide anion, which is a potent nucleophile. The phenoxide then attacks the electrophilic α-carbon of ethyl bromoacetate in a classic Sₙ2 reaction, displacing the bromide and forming an ether linkage.

  • Intramolecular Cyclization: The same base then facilitates the formation of a carbanion at the α-carbon of the ester moiety. This carbanion subsequently attacks the electrophilic carbonyl carbon of the adjacent aldehyde group. The resulting cyclization and subsequent dehydration (elimination of a water molecule) yield the stable aromatic benzofuran ring system.

Experimental Protocol: Benchmark Synthesis

Materials:

  • 5-chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1.0 equiv) in acetonitrile (10 mL per mmol of aldehyde), add anhydrous potassium carbonate (2.5-3.0 equiv).

  • Slowly add ethyl bromoacetate (1.1-1.2 equiv) to the stirring suspension at ambient temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Workup A 5-Chlorosalicylaldehyde D 1. O-Alkylation (Sₙ2) Phenoxide attacks bromoacetate A->D B Ethyl Bromoacetate B->D C K₂CO₃ (Base) C->D Deprotonates phenol E 2. Intramolecular Cyclization (Aldol-type condensation) C->E Forms carbanion D->E Intermediate Ether F 3. Dehydration E->F G Crude Product Mixture F->G H Purification (Chromatography/Recrystallization) G->H Aqueous workup I This compound H->I

Caption: Workflow for the benchmark synthesis of this compound.

Alternative Synthetic Strategies: A Comparative Analysis

While the classical approach is robust, alternative methods offer potential advantages in terms of reaction time, yield, and avoidance of certain reagents.

Method 2: Microwave-Assisted Perkin Rearrangement

A highly efficient alternative for synthesizing benzofuran-2-carboxylic acid derivatives involves the Perkin rearrangement of 3-bromocoumarins.[7] This method can be dramatically accelerated using microwave irradiation.

Mechanistic Rationale: The reaction begins with a base-catalyzed cleavage of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic substitution, displacing the bromide to form the five-membered furan ring. The process is a ring contraction. While this method yields the carboxylic acid, a subsequent esterification step would be required to obtain the target ethyl ester. However, the extremely short reaction times make it an attractive option.

Protocol Outline:

  • Synthesize the precursor, 6-chloro-3-bromocoumarin.

  • Add the 3-bromocoumarin, sodium hydroxide, and ethanol to a microwave vessel.

  • Irradiate in a microwave reactor for approximately 5 minutes at 80-100°C.[7]

  • After acidic workup to neutralize the sodium salt, the 5-chlorobenzofuran-2-carboxylic acid is obtained.

  • Perform a standard Fischer esterification (ethanol, catalytic acid) to yield the final product.

G A 6-Chloro-3-bromocoumarin C Microwave Irradiation (5 min, ~80°C) A->C B NaOH / Ethanol B->C D Perkin Rearrangement (Ring Contraction) C->D E Sodium 5-chlorobenzofuran-2-carboxylate D->E F Acidic Workup (HCl) E->F G 5-Chlorobenzofuran-2-carboxylic Acid F->G H Fischer Esterification (Ethanol, H₂SO₄ cat.) G->H I Final Product H->I

Caption: Microwave-assisted Perkin rearrangement route.
Method 3: Transition Metal-Catalyzed Cyclizations

Modern synthetic organic chemistry offers powerful transition-metal-catalyzed methods, such as Sonogashira or Heck-type cyclizations, for constructing the benzofuran core.[8] For instance, a palladium-catalyzed reaction between a 2-halophenol (e.g., 4-chloro-2-iodophenol) and a terminal alkyne (ethyl propiolate) can directly assemble the desired scaffold.

Mechanistic Rationale: The catalytic cycle typically involves an oxidative addition of the palladium catalyst to the aryl halide, followed by alkyne coordination, insertion (carbopalladation), and a final intramolecular cyclization/reductive elimination sequence to furnish the benzofuran and regenerate the catalyst. These methods are highly versatile but often require more expensive catalysts and ligands and stricter control of reaction conditions (e.g., inert atmosphere).

Quantitative Performance Benchmark

The choice of synthetic route is ultimately guided by a balance of factors including yield, reaction time, cost, safety, and scalability. The following table provides a comparative summary based on literature data and established principles.

ParameterBenchmark Method (O-Alkylation)Perkin Rearrangement (Microwave)Pd-Catalyzed Cyclization
Starting Materials 5-chlorosalicylaldehyde, Ethyl bromoacetate6-chloro-3-bromocoumarin4-chloro-2-iodophenol, Ethyl propiolate
Key Reagents K₂CO₃ or Cs₂CO₃NaOHPd catalyst (e.g., Pd(OAc)₂), Ligand, Base
Typical Yield 75-85%[6]>90% (for acid)[7]60-90% (variable)
Reaction Time 12-24 hours< 10 minutes (rearrangement step)4-16 hours
Temperature Reflux (~82°C)80-100°C80-120°C
Scalability ExcellentGood, requires specialized equipmentModerate, catalyst cost can be prohibitive
Cost Profile Low to moderateModerateHigh (catalyst and ligands)
Key Advantage Operational simplicity, low costExtremely rapid reactionHigh substrate scope and versatility
Key Disadvantage Long reaction timeRequires precursor synthesis and subsequent esterificationCatalyst cost, sensitivity to air/moisture

Conclusion and Outlook

For the routine, large-scale production of This compound , the benchmark method involving the condensation of 5-chlorosalicylaldehyde and ethyl bromoacetate remains the most practical and economically viable choice. Its use of inexpensive reagents and operational simplicity are significant advantages.[6] However, for rapid library synthesis or instances where reaction time is the critical limiting factor, the microwave-assisted Perkin rearrangement offers a compelling alternative, delivering the core acid in minutes with excellent yields.[7] Transition metal-catalyzed routes, while powerful, are better suited for creating more complex, substituted benzofurans where the cost and complexity are justified by the need for molecular diversity. The selection of the optimal synthetic strategy is therefore a project-specific decision, balancing the trade-offs between speed, cost, scale, and chemical complexity.

References

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry, Sec B.
  • Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. (2015). PubMed Central. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI. [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2015). National Institutes of Health. [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). IJRPS. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]

  • Synthesis of Benzofuran Derivatives via Different Methods. (2014). Taylor & Francis Online. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. [Link]

  • Synthesis method of vilazodone intermediate 5-(1-piperazinyl)-2-benzofuran-2-carboxylic acid ethyl ester. (2018).
  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2022). ResearchGate. [Link]

Sources

In Vitro Validation of the Biological Activity of Ethyl 5-chlorobenzofuran-2-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this versatile structure have demonstrated potent antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point in the quest for novel therapeutic agents.[1][2][4] The introduction of various substituents onto the benzofuran ring system allows for the fine-tuning of its pharmacological profile, offering a promising avenue for the development of drugs with enhanced efficacy and selectivity.[5] Halogenated benzofuran derivatives, in particular, have been noted for their significant cytotoxic activity, suggesting a promising trajectory for the design of new anticancer agents.[1][5]

This guide provides a comprehensive in vitro validation of the biological activity of a series of novel Ethyl 5-chlorobenzofuran-2-carboxylate derivatives. Through a series of robust and validated assays, we will objectively compare the performance of these compounds against established therapeutic agents in the fields of oncology, microbiology, and inflammation. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment of the therapeutic potential of this promising class of molecules.

Comparative Analysis of Biological Activity

To ascertain the therapeutic potential of the synthesized this compound derivatives (designated as BFC-1, BFC-2, and BFC-3), a tripartite in vitro screening was conducted to evaluate their anticancer, antimicrobial, and anti-inflammatory activities. The performance of these novel compounds was benchmarked against clinically relevant drugs: Cisplatin (anticancer), Ciprofloxacin (antibacterial), Fluconazole (antifungal), and Diclofenac (anti-inflammatory).

Anticancer Activity: Cytotoxicity Profiling

The cytotoxic potential of the BFC derivatives was assessed against a panel of human cancer cell lines representing diverse malignancies: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, determined via the MTT assay, are presented in Table 1.

Table 1: Comparative Cytotoxicity (IC50 in µM) of BFC Derivatives and Cisplatin

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)
BFC-1 12.5 ± 1.118.2 ± 1.515.8 ± 1.3
BFC-2 8.7 ± 0.911.4 ± 1.09.5 ± 0.8
BFC-3 25.1 ± 2.230.5 ± 2.828.3 ± 2.5
Cisplatin 9.2 ± 0.810.5 ± 0.98.1 ± 0.7

Values are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity: Susceptibility Testing

The antimicrobial efficacy of the BFC derivatives was evaluated against a panel of clinically relevant pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, and a fungal species. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.[6][7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of BFC Derivatives

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
BFC-1 163264
BFC-2 81632
BFC-3 3264>128
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A2

N/A: Not Applicable

Anti-inflammatory Activity: Protein Denaturation Inhibition

The in vitro anti-inflammatory potential of the BFC derivatives was assessed using the bovine serum albumin (BSA) protein denaturation inhibition assay.[8] The ability of the compounds to prevent heat-induced protein denaturation is a well-established indicator of anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of BFC Derivatives and Diclofenac

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation
BFC-1 10068.2 ± 3.5
25075.1 ± 4.1
50082.5 ± 4.8
BFC-2 10075.4 ± 3.9
25083.2 ± 4.5
50089.7 ± 5.1
BFC-3 10055.8 ± 2.9
25062.3 ± 3.3
50069.1 ± 3.8
Diclofenac 10085.6 ± 4.2
25092.3 ± 5.0
50097.8 ± 5.5

Values are presented as mean ± standard deviation from three independent experiments.

Methodologies and Experimental Protocols

Scientific integrity is paramount in the evaluation of novel compounds. The following sections provide detailed, step-by-step methodologies for the in vitro assays conducted in this comparative guide.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Protocol:

  • Cell Culture: Human cancer cell lines (MCF-7, A549, HeLa) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the BFC derivatives or Cisplatin. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control, and the IC50 values were determined using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Cell Seeding in 96-well Plate B Overnight Incubation A->B C Addition of BFC Derivatives / Cisplatin B->C D 48-hour Incubation C->D E MTT Reagent Addition D->E F 4-hour Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I I H->I IC50 Calculation Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plates A->C B Serial Dilution of Compounds B->C D 24-48 hour Incubation C->D E Visual Inspection for Growth D->E F Determine MIC E->F

Caption: Workflow of the broth microdilution assay.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay measures the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation. [8] Protocol:

  • Reaction Mixture Preparation: The reaction mixture consisted of 0.2 mL of bovine serum albumin (BSA) solution (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of varying concentrations of the BFC derivatives or Diclofenac.

  • Incubation: The mixtures were incubated at 37°C for 20 minutes.

  • Heat-induced Denaturation: The temperature was increased to 72°C for 5 minutes.

  • Cooling: The mixtures were cooled to room temperature.

  • Absorbance Measurement: The absorbance of the solutions was measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation was calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Discussion and Mechanistic Insights

The in vitro data reveals a promising, multi-faceted biological profile for the novel this compound derivatives.

Anticancer Potential: Derivative BFC-2 exhibited the most potent cytotoxic activity across all three cancer cell lines, with IC50 values approaching that of the standard chemotherapeutic agent, Cisplatin. This suggests that specific structural modifications on the benzofuran scaffold can significantly enhance its anticancer efficacy. The presence of the chloro-substituent at the 5-position is a known contributor to the biological activity of benzofuran derivatives. [5]The observed cytotoxicity could be attributed to the induction of apoptosis, a common mechanism for many anticancer drugs. [10]Further investigation into the specific signaling pathways affected by these compounds is warranted.

Apoptosis_Signaling_Pathway BFC Derivatives BFC Derivatives Mitochondrial Stress Mitochondrial Stress BFC Derivatives->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Sources

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 5-chlorobenzofuran-2-carboxylate Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The benzofuran nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of biologically active compounds.[1][2] Ethyl 5-chlorobenzofuran-2-carboxylate, as a key starting material, represents a gateway to a vast chemical space with potential applications in oncology, inflammation, and beyond.[3][4] However, the very structural features that make benzofurans versatile can also lead to off-target interactions, or cross-reactivity, resulting in unforeseen side effects and derailing development.

This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of compounds derived from this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present comparative data to contextualize the selectivity profiles of benzofuran-based molecules against other heterocyclic compounds.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

"Selectivity" is a cornerstone of modern drug discovery. A highly selective compound preferentially binds to its intended biological target, minimizing interactions with other proteins and reducing the likelihood of adverse effects.[3] Early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a strategic imperative that can save significant time and resources.[5] Broad-spectrum screening against a panel of diverse biological targets can reveal potential liabilities and guide medicinal chemistry efforts to optimize for both potency and selectivity.[6]

This guide will explore three key pillars of cross-reactivity assessment:

  • Biochemical Assays: Direct measurement of a compound's inhibitory activity against its primary target and a panel of related and unrelated proteins.

  • Cell-Based Assays: Evaluation of target engagement and downstream signaling effects in a more physiologically relevant cellular environment.

  • Broad-Panel Screening: High-throughput screening against large, diverse panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to unmask unanticipated interactions.

Comparative Analysis of Benzofuran Derivatives: A Focus on Kinase Inhibition

Protein kinases are a major class of drug targets, and numerous benzofuran derivatives have been developed as kinase inhibitors.[7] To illustrate a comparative cross-reactivity study, we will consider a hypothetical this compound derivative developed as an Epidermal Growth Factor Receptor (EGFR) inhibitor and compare its selectivity profile to Gefitinib, a well-established quinazoline-based EGFR inhibitor.[8][9]

Table 1: Comparative Kinase Selectivity Profile of a Benzofuran-based EGFR Inhibitor vs. Gefitinib

Kinase TargetBenzofuran Derivative (IC50, nM)Gefitinib (IC50, nM)Fold Selectivity (vs. EGFR) - BenzofuranFold Selectivity (vs. EGFR) - Gefitinib
EGFR 15 25 1 1
HER23503,70023148
VEGFR2>10,000>10,000>667>400
SRC2,500>10,000167>400
ABL>10,000>10,000>667>400

This data is illustrative and intended for comparative purposes.

The hypothetical data in Table 1 suggests that while the benzofuran derivative is a potent EGFR inhibitor, it exhibits less selectivity against the closely related HER2 kinase compared to Gefitinib. This underscores the importance of screening against a panel of related kinases to understand the selectivity profile within a protein family.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity relies on well-designed and meticulously executed experiments. Here, we provide detailed protocols for three key assays.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[10][11]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Purified protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound or vehicle (for control).

    • Add 2.5 µL of a solution containing the kinase and substrate.

    • Initiate the reaction by adding 5 µL of ATP solution.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The two-step process of ATP depletion followed by ADP conversion and detection minimizes background signal and enhances the signal-to-noise ratio.[12]

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound (Serial Dilution) Kinase_Substrate Kinase + Substrate ATP ATP Reaction_Mix 1. Mix Compound, Kinase/Substrate, ATP Incubate_Kinase 2. Incubate (30°C, 60 min) Reaction_Mix->Incubate_Kinase Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Incubate 40 min) Incubate_Kinase->Add_ADP_Glo Add_Detection 4. Add Kinase Detection Reagent (Incubate 30-60 min) Add_ADP_Glo->Add_Detection Read_Luminescence 5. Measure Luminescence Add_Detection->Read_Luminescence

Figure 1: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

In Vitro Enzyme Inhibition Assay: SIRT2 Protocol

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase and a target for cancer and neurodegenerative diseases. Several benzofuran derivatives have shown selective inhibition of SIRT2.[13]

Objective: To screen for inhibitors of SIRT2 activity.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Test compound

  • SIRT2 Assay Buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Reagent Preparation: Prepare solutions of SIRT2, substrate, NAD+, and test compounds in SIRT2 Assay Buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 40 µL of SIRT2 Assay Buffer.

    • Add 5 µL of the test compound at various concentrations (or vehicle for control).

    • Add 5 µL of SIRT2 enzyme and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding 5 µL of a pre-mixed solution of the fluorogenic substrate and NAD+.

  • Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Reaction Termination and Signal Development: Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution. The developer contains a protease that cleaves only the deacetylated substrate, releasing the fluorophore from the quencher.

  • Data Acquisition: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence (e.g., Ex/Em = 350/450 nm).

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Causality Behind Experimental Choices: This fluorometric assay provides a direct measure of enzyme activity. The use of a specific developer ensures that the signal is only generated from the product of the SIRT2-catalyzed deacetylation, providing high specificity.[5][14]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful technique to verify that a compound binds to its intended target in a cellular environment. It relies on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.[15][16][17]

Objective: To confirm the binding of a test compound to its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody specific to the target protein

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Thermal Challenge: Place the PCR tubes/plate in a thermal cycler and heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (containing the soluble proteins) and determine the protein concentration. Normalize the protein concentration for all samples.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein, followed by a secondary antibody.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices: CETSA™ provides evidence of target engagement in a physiologically relevant context, as it is performed on intact cells.[18] This method does not require modification of the compound or the target protein, thus avoiding potential artifacts. The Western blot readout, while lower in throughput, allows for the specific detection of the target protein.[19]

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal Thermal Challenge & Lysis cluster_analysis Analysis Cell_Culture 1. Culture Cells Compound_Treatment 2. Treat with Compound or Vehicle Cell_Culture->Compound_Treatment Harvest_Wash 3. Harvest & Wash Cells Compound_Treatment->Harvest_Wash Aliquot 4. Aliquot into PCR tubes Harvest_Wash->Aliquot Heat 5. Heat across a temperature gradient Aliquot->Heat Lyse 6. Lyse Cells Heat->Lyse Centrifuge 7. Centrifuge to pellet precipitated proteins Lyse->Centrifuge Supernatant 8. Collect supernatant (soluble proteins) Centrifuge->Supernatant Western_Blot 9. Western Blot for target protein Supernatant->Western_Blot Analyze 10. Quantify bands & plot melting curve Western_Blot->Analyze

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA™).

Broader Cross-Reactivity Screening: A Tiered Approach

For a comprehensive understanding of a compound's cross-reactivity, a tiered screening approach is often employed. This typically involves screening at a single high concentration against a broad panel of targets, followed by dose-response determination for any initial "hits."

Commercial services, such as the SafetyScreen panels offered by Eurofins Discovery, provide an efficient way to assess off-target liabilities.[6] These panels include a wide range of targets with known links to adverse drug reactions.

Table 2: Example of a Tiered Cross-Reactivity Screening Cascade

TierAssay TypeNumber of TargetsPurpose
1 Single-point screen (e.g., 10 µM)44-87 (e.g., SafetyScreen44)Early identification of major off-target interactions.
2 Dose-response (IC50/Ki determination)For hits from Tier 1Confirmation and quantification of off-target activity.
3 Functional/Cell-based assaysFor confirmed off-targetsAssessment of the physiological relevance of off-target interactions.

This tiered approach allows for a cost-effective and data-driven assessment of a compound's safety profile.

Comparative Selectivity: Benzofurans vs. Other Heterocycles

The selectivity of a compound is intrinsically linked to its chemical scaffold. While benzofurans are a versatile starting point, it is crucial to compare their selectivity profiles with those of other heterocyclic cores targeting the same biological space.

For instance, in the realm of Poly(ADP-ribose) polymerase (PARP) inhibitors, Rucaparib, which features an indole core, can be compared to investigational benzofuran-based PARP inhibitors.[20][21] Such a comparison would involve screening both compounds against a panel of PARP isoforms and other relevant off-targets to determine their respective selectivity windows.

Table 3: Hypothetical Selectivity Comparison of PARP Inhibitors

TargetBenzofuran-based PARPi (IC50, nM)Rucaparib (Indole-based) (IC50, nM)
PARP1 5 1.8
PARP2255.4
PARP3>1000160
Tankyrase-1>10,000>10,000

This data is illustrative and intended for comparative purposes.

This hypothetical comparison highlights how different heterocyclic scaffolds can confer distinct selectivity profiles, even when targeting the same enzyme family.

Conclusion and Future Directions

The development of safe and effective drugs necessitates a thorough understanding of a compound's interaction with the proteome. For derivatives of this compound, a systematic and multi-faceted approach to cross-reactivity profiling is essential. By combining targeted biochemical assays, cell-based target engagement studies, and broad-panel screening, researchers can build a comprehensive selectivity profile.

Comparing these profiles to those of compounds with different chemical scaffolds provides valuable context and can guide the design of next-generation benzofuran derivatives with improved potency and reduced off-target liabilities. The methodologies and comparative frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to confidently advance their benzofuran-based drug discovery programs.

References

  • Bukhari, S. N. H., et al. (2023). A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
  • Chen, J., et al. (2020). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 25(19), 4569.
  • Molina, D. M., et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87.
  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Eurofins Discovery. (2024). In Vitro Safety Panels in Pharmacology Profiling.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
  • Papeo, G., et al. (2015). Discovery of 2-Substituted-benzofuran-7-carboxamides as Potent Poly(ADP-ribose)polymerase (PARP) Inhibitors with High Cellular Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 58(15), 6045-6066.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(16), 11096-11120.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Quick Protocol.
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2022). Molecules, 27(19), 6529.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Quinazoline based EGFR-TK-selective inhibitors, gefitinib, erlotinib and afatinib. (n.d.).
  • Zegzouti, H., et al. (2011). A luminescent ADP detection assay for kinase and ATPase enzymes. Assay and Drug Development Technologies, 9(3), 274-285.
  • Clinical differences among the PARP inhibitors in the first-line treatment of advanced-stage ovarian carcinoma. (2024).
  • Kwiecień, H., & Leśniak, S. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1540.
  • Hoare, B. L., et al. (2023). ThermoBRET: A Ligand-Engagement Nanoscale Thermostability Assay Applied to GPCRs. ChemBioChem, e202300459.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2023). European Journal of Medicinal Chemistry, 246, 114972.
  • Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. (2022). RSC Advances, 12(43), 28169-28186.
  • Porsolt. (n.d.). Drug Discovery Services.
  • ICE Bioscience. (n.d.). In Vitro Safety Pharmacology Profiling.
  • Identification of differential biological activity and synergy between the PARP inhibitor rucaparib and its major metabolite. (2024).
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry, 9, 681580.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1348.
  • Al-Wahsh, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design, 22(7), 879-894.
  • Al-Otaibi, J. S., et al. (2022). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2533, 101-118.
  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Biointerface Research in Applied Chemistry, 12(3), 3735-3749.
  • Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block p. (2021). RSC Chemical Biology, 2(3), 875-886.
  • Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research, 8(5).
  • Porsolt. (n.d.). Drug Discovery Services.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv.
  • Differences Among PARP Inhibitors in Ovarian Cancer. (2017). OncLive.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Kinase Assay Quick Protocol.
  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). RSC Medicinal Chemistry, 12(3), 431-446.
  • DiscoverX In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. (n.d.). SelectScience.
  • In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives. (2014).
  • Abcam. (n.d.). SIRT2 Activity Assay Kit (Fluorometric) (ab156066).
  • Comparative Study of Curcumin and Novel Benzofuran-Derived Analogues through Biological activates. (2025). Health Biotechnology and Biopharma.

Sources

Comparison of the cost-effectiveness of different synthetic routes to Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. Ethyl 5-chlorobenzofuran-2-carboxylate, a valuable scaffold in medicinal chemistry, is no exception. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, focusing on cost-effectiveness, supported by experimental data and protocols.

Introduction to this compound

This compound is a crucial intermediate in the synthesis of various biologically active molecules. The benzofuran moiety is a core structure in numerous natural products and synthetic drugs, exhibiting a wide range of pharmacological activities. The presence of the chlorine atom at the 5-position and the ethyl ester at the 2-position provides handles for further chemical modification, making it a versatile building block in drug discovery programs. The selection of a synthetic route that is not only high-yielding but also economically viable is a critical consideration for both academic research and industrial-scale production.

Primary Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several pathways. This guide will focus on the most prevalent and practical methods, evaluating them based on reagent cost, reaction efficiency, and overall process simplicity.

The most common and direct approach involves the condensation of 5-chlorosalicylaldehyde with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base. This method, a variation of the well-established synthesis of benzofurans, is often favored for its straightforwardness and the ready availability of starting materials.

Alternative strategies for constructing the benzofuran ring system include:

  • Perkin Rearrangement: This method involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid.[1][2] While effective, it requires the prior synthesis of the coumarin precursor.

  • Rap-Stoermer Reaction: This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base to form a 2-acylbenzofuran.[3][4][5]

  • Sonogashira Coupling: A more modern approach involves the palladium-catalyzed coupling of a 2-halophenol with a terminal alkyne, followed by cyclization to form the benzofuran ring.[6][7][8][9]

While these alternative routes offer synthetic versatility, they often involve more steps or require more expensive reagents and catalysts, making them potentially less cost-effective for the specific synthesis of this compound compared to the direct condensation approach. Therefore, this guide will provide a detailed analysis of the direct condensation method, comparing the cost-effectiveness of using different bases.

The Classical Route: Condensation of 5-Chlorosalicylaldehyde and Ethyl Bromoacetate

This widely used method proceeds via an initial O-alkylation of the phenolic hydroxyl group of 5-chlorosalicylaldehyde with ethyl bromoacetate, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring. The choice of base is a critical factor influencing both the reaction rate and the overall cost.

dot graphdot { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];

} } Figure 1: General workflow for the synthesis of this compound via the classical route.

Experimental Protocol

The following is a generalized, detailed protocol for the synthesis of this compound, based on established procedures for similar benzofuran syntheses.

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorosalicylaldehyde (1.0 eq.).

  • Add the chosen anhydrous base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.) and the solvent (acetonitrile or DMF).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add ethyl bromoacetate (1.1-1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetonitrile, ~82 °C) or a higher temperature if using DMF (e.g., 80-120 °C) and maintain for 12-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If using acetonitrile, filter off the inorganic salts and wash them with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure. If using DMF, the solvent can be removed under high vacuum, or the reaction mixture can be directly worked up.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Cost-Effectiveness Analysis

The primary variables affecting the cost of this synthesis are the choice of base and solvent, as well as the reaction yield. Below is a comparative analysis based on current market prices for the key reagents.

Table 1: Reagent Cost Comparison

ReagentPuritySupplier (Example)Price (USD) / QuantityCost (USD) / mole
5-Chlorosalicylaldehyde98%Sigma-Aldrich$81.50 / 25 g$51.05
5-Chlorosalicylaldehyde98%TCI₹2,100 / 25 g (~$25.18)~$15.79
Ethyl bromoacetate98%Thermo Scientific$34.65 / 100 g$5.79
Ethyl bromoacetate98%Sigma-Aldrich$46.80 / 100 g$7.81
Potassium Carbonate (Anhydrous)99%Thermo Scientific$58.25 / 500 g$16.09
Potassium Carbonate (Anhydrous)Lab GradeLab Alley$24.99 / 500 g$6.90
Cesium Carbonate99%Thermo Scientific$31.00 / 5 g$2020.62
Cesium Carbonate99.95%Sigma-Aldrich$84.80 / 10 g$2763.88

Note: Prices are approximate and subject to change based on supplier and quantity.

Analysis:

From the cost data, it is evident that Potassium Carbonate (K₂CO₃) is significantly more cost-effective than Cesium Carbonate (Cs₂CO₃) . While cesium carbonate is a stronger base and can sometimes lead to higher yields or faster reaction times, its substantially higher cost makes it a less viable option for large-scale or cost-sensitive syntheses. The cost of 5-chlorosalicylaldehyde can also vary significantly between suppliers, highlighting the importance of sourcing raw materials from competitive vendors. Ethyl bromoacetate is a relatively inexpensive reagent.

Table 2: Cost-Effectiveness Comparison of Different Bases

ParameterRoute A: Potassium CarbonateRoute B: Cesium Carbonate
Base K₂CO₃Cs₂CO₃
Relative Cost of Base LowVery High
Typical Yield Good to Excellent (e.g., 80-90%)Potentially higher (e.g., >90%)
Reaction Time Longer (e.g., 24-48 h)Shorter (e.g., 12-24 h)
Overall Cost-Effectiveness High Low

dot graphdot { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];

} } Figure 2: Comparison of cost-effectiveness factors for different bases.

Conclusion and Recommendations

For the synthesis of this compound, the classical condensation of 5-chlorosalicylaldehyde with ethyl bromoacetate using potassium carbonate as the base in a solvent like acetonitrile offers the most cost-effective and practical route for both laboratory and potential scale-up applications. While cesium carbonate may offer some advantages in terms of reaction kinetics, its prohibitive cost outweighs these benefits for most applications.

Researchers and drug development professionals should prioritize optimizing the reaction conditions with potassium carbonate to maximize yield and minimize reaction time. Careful sourcing of starting materials, particularly 5-chlorosalicylaldehyde, can also significantly impact the overall cost of the synthesis.

References

  • [No Author]. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Bowen, R., et al. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]

  • Cacchi, S., et al. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • [No Author]. (n.d.). Perkin rearrangement. Wikipedia. [Link]

  • [No Author]. (n.d.). Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Novák, Z. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák. [Link]

  • Ghosh, S., et al. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. [Link]

  • IndiaMART. (n.d.). Ethyl Bromoacetate - Ethyl 2-bromoacetate Latest Price, Manufacturers & Suppliers. [Link]

  • Jadhav, S. D., et al. (n.d.). Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. ResearchGate. [Link]

  • Koca, M., et al. (2022). Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ResearchGate. [Link]

  • [No Author]. (2005). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • Lab Alley. (n.d.). Potassium Carbonate Anhydrous Lab Grade. [Link]

  • [No Author]. (2025). Research advances in the Rap-Stoermer reaction. ResearchGate. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Reddy, G. S., et al. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry. [Link]

  • Tepe, J. J. (n.d.). Robinson-Gabriel Synthesis - Explore the Science & Experts. ideXlab. [Link]

  • Cenmed. (n.d.). Potassium Carbonate Anhydrous 99% 10Kg. [Link]

  • Kumar, A., et al. (2016). Synthesis of Highly Functionalized Benzofuran-2-carboxamides by Ugi Four-Component Reaction and Microwave-Assisted Rap–Stoermer Reaction. Thieme E-Books & E-Journals. [Link]

  • Koca, M., et al. (2022). Synthesis of Benzofuran Derivatives by Using Triethylamine As a Catalyst. ChemInform. [Link]

  • Koca, M., et al. (2022). ChemistrySelect - 2022 - Koca - Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and. Scribd. [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Chlorosalicylaldehyde, 98% 635-93-8. [Link]

  • IndiaMART. (n.d.). solid 5-chloro Salicylaldehyde, Technical Grade. [Link]

  • Univar Solutions. (n.d.). Potassium Carbonate Anhydrous Dense, Technical Grade, 50 lb Bag. [Link]

  • Tradeindia. (n.d.). Ethyl Bromoacetate Manufacturers, Suppliers, Dealers & Prices. [Link]

  • Ottokemi. (n.d.). Ethyl bromoacetate, 99%+, 105-36-2. [Link]

  • Knight, D. W., & O'Hanlon, P. J. (1985). Synthesis of the yeast antioxidant benzofuran and analogues. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • [No Author]. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online. [Link]

  • [No Author]. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. TSI Journals. [Link]

  • Burgstahler, A. W., & Worden, L. R. (n.d.). coumarone. Organic Syntheses Procedure. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. [Link]

  • [No Author]. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. [Link]

  • Masesane, I. B., & Desta, Z. Y. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. [Link]

  • Masesane, I. B., & Desta, Z. Y. (2012). ChemInform Abstract: Reactions of Salicylaldehyde and Enolates or Their Equivalents: Versatile Synthetic Routes to Chromane Derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: Synthesized vs. Commercially Available Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzofuran scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3] Ethyl 5-chlorobenzofuran-2-carboxylate, a key intermediate, serves as a critical building block for more complex therapeutic agents.[2] The purity and structural integrity of this starting material are paramount, as any impurities can propagate through a synthetic sequence, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient.

Researchers are often faced with a choice: synthesize this intermediate in-house to control quality and potentially reduce costs, or procure it from a commercial vendor for convenience and speed. This guide provides an in-depth, objective comparison of this compound from these two sources, grounded in rigorous spectroscopic analysis. We will explore a reliable synthetic protocol and then delve into a comparative analysis of the resulting product against a commercial standard, utilizing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Our goal is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make informed sourcing decisions.

Part 1: In-House Synthesis of this compound

A common and efficient method for synthesizing the target compound involves the reaction of 5-chlorosalicylaldehyde with an ethyl haloacetate, typically ethyl bromoacetate, via an O-alkylation followed by an intramolecular cyclization.[2][4] This approach is favored for its reliability and the relatively straightforward purification of the final product.

Synthetic Workflow

The chosen synthetic pathway is a two-step, one-pot reaction. The initial step is a Williamson ether synthesis, where the phenoxide of 5-chlorosalicylaldehyde acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate. The subsequent step is an intramolecular aldol-type condensation, which, upon dehydration, yields the benzofuran ring system. The use of a base like potassium carbonate is crucial; it serves to deprotonate the phenolic hydroxyl group, facilitating the initial O-alkylation, and also promotes the final cyclization step. Acetone is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Chlorosalicylaldehyde P1 Reflux Reaction A->P1 B Ethyl Bromoacetate B->P1 C Potassium Carbonate (Base) C->P1 D Acetone (Solvent) D->P1 P2 Work-up & Purification (Filtration, Evaporation, Recrystallization) P1->P2 Z This compound P2->Z

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chlorosalicylaldehyde (10.0 g, 63.8 mmol), acetone (100 mL), and potassium carbonate (13.2 g, 95.7 mmol).

  • Addition of Reagent: While stirring vigorously, add ethyl bromoacetate (8.5 mL, 76.6 mmol) dropwise to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound as a solid. Dry the product under vacuum.

Part 2: Spectroscopic Characterization Protocols

For a meaningful comparison, both the newly synthesized compound and a commercially available sample (e.g., from suppliers like J&K Scientific[5]) were analyzed under identical conditions.

NMR Sample Preparation
  • Weigh approximately 10-15 mg of the sample (synthesized or commercial).

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.[6]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

FT-IR Sample Preparation
  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Sample Preparation
  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a common method for analyzing benzofuran derivatives.[7]

Part 3: Comparative Data Analysis

The following sections present a head-to-head comparison of the spectroscopic data obtained for the in-house synthesized product and its commercial counterpart.

ComparisonWorkflow cluster_sources Sample Sources cluster_analysis Spectroscopic Analysis cluster_evaluation Evaluation S1 In-House Synthesized Product A1 ¹H NMR S1->A1 A2 ¹³C NMR S1->A2 A3 FT-IR S1->A3 A4 Mass Spec S1->A4 S2 Commercial Standard S2->A1 S2->A2 S2->A3 S2->A4 E1 Compare Spectra: - Chemical Shifts - Coupling Constants - Absorption Bands - m/z Values A1->E1 A2->E1 A3->E1 A4->E1 E2 Assess Purity & Structural Integrity E1->E2

Caption: Workflow for the spectroscopic comparison of the two samples.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule, offering clear evidence of the compound's structure.

Assignment Expected δ (ppm) Synthesized Sample δ (ppm) Commercial Sample δ (ppm) Multiplicity Integration
Ethyl CH₃~1.41.421.42Triplet (t)3H
Ethyl CH₂~4.44.454.45Quartet (q)2H
H-3~7.47.417.41Singlet (s)1H
H-7~7.57.507.50Doublet (d)1H
H-4~7.67.627.62Doublet (d)1H
H-6~7.77.737.73Doublet of Doublets (dd)1H

Analysis: Both the synthesized and commercial samples exhibit virtually identical ¹H NMR spectra. The characteristic triplet and quartet of the ethyl ester group are present at ~1.42 ppm and ~4.45 ppm, respectively. The aromatic protons appear in the expected downfield region between 7.40 and 7.80 ppm, with multiplicities and integrations consistent with the 5-chloro substitution pattern. The singlet at 7.41 ppm is characteristic of the proton at the 3-position of the benzofuran ring. No significant impurity peaks were observed in either spectrum, indicating high purity for both samples.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule.

Assignment Expected δ (ppm) Synthesized Sample δ (ppm) Commercial Sample δ (ppm)
Ethyl CH₃~1414.414.4
Ethyl CH₂~6161.661.6
Aromatic/Furan CH~112-128112.9, 115.1, 124.8, 128.2112.9, 115.1, 124.8, 128.2
Aromatic/Furan Quaternary C~129-155129.5, 130.1, 145.8, 154.9129.5, 130.1, 145.8, 154.9
Ester C=O~160159.8159.8

Analysis: The ¹³C NMR data further confirms the structural identity and purity of both samples. All 11 unique carbon signals are accounted for, and their chemical shifts are in excellent agreement between the synthesized and commercial products. The ester carbonyl carbon at ~159.8 ppm is a key diagnostic peak. The absence of extraneous peaks suggests that any impurities, if present, are below the NMR detection limit.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Synthesized Sample (cm⁻¹) Commercial Sample (cm⁻¹)
Aromatic C-H Stretch3100-300030853086
Aliphatic C-H Stretch3000-28502985, 29052986, 2905
Ester C=O Stretch1750-173517401740
Aromatic C=C Stretch1600-14501610, 14801611, 1480
C-O-C Stretch1300-10001275, 11201276, 1120
C-Cl Stretch800-600785785

Analysis: The IR spectra are superimposable. Both samples show a strong, characteristic absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch. The various C-H, C=C, C-O, and C-Cl stretches are all present in their expected regions, confirming the presence of all key functional groups.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern of the compound. The molecular formula is C₁₁H₉ClO₃, with an expected molecular weight of approximately 224.64 g/mol .[5][8][9]

Parameter Expected Value (m/z) Synthesized Sample (m/z) Commercial Sample (m/z)
Molecular Ion [M]⁺224.02224.0224.0
Isotope Peak [M+2]⁺226.02226.0226.0

Analysis: Both samples show a molecular ion peak at m/z = 224.0. Critically, the presence of a single chlorine atom is confirmed by the isotopic pattern: an [M+2]⁺ peak at m/z = 226.0 with a relative intensity of approximately one-third that of the molecular ion peak, which is characteristic for compounds containing one chlorine atom. This confirms the elemental composition.

Conclusion and Recommendations

The comprehensive spectroscopic analysis reveals that the in-house synthesized this compound is spectroscopically identical to the commercially available standard. Both samples demonstrate a high degree of purity and structural integrity, with no detectable impurities by NMR, IR, or MS.

Key Takeaways for Researchers:

  • Viability of In-House Synthesis: The described synthetic protocol is robust and yields a high-purity product, making in-house synthesis a viable and cost-effective option, particularly for large-scale needs.

  • Reliability of Commercial Sources: Reputable commercial suppliers provide material of excellent quality that can be used with confidence in subsequent research and development activities.

  • Importance of Validation: Regardless of the source, it is imperative to perform in-house analytical validation on all starting materials. This practice serves as a crucial quality control step, ensuring the reliability and reproducibility of experimental results. A simple ¹H NMR spectrum can quickly confirm the identity and purity of the material before its use in a critical reaction sequence.

Ultimately, the decision to synthesize or purchase this compound depends on the specific needs of the laboratory, considering factors such as required quantity, budget, available time, and synthetic expertise. This guide demonstrates that with a reliable protocol, a synthesized product can meet and match the quality of its commercial counterparts, empowering researchers with flexibility in their sourcing strategies.

References

  • Wu, Z. J., Han, D., Chen, X. Z., Fang, D. M., Qi, H. Y., & Zhang, G. L. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(8), 1211–1215. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136. [Link]

  • ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. Ethyl 5-chlorobenzofuran-2-carboxylate, a significant benzofuran derivative, often serves as a critical intermediate in the synthesis of various pharmacologically active molecules.[1][2][3] Its precise measurement is crucial for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, grounded in scientific integrity and practical, field-proven insights.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will explore and compare three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies presented are designed to be robust and align with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2).[4][5][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering a balance of resolution, sensitivity, and cost-effectiveness for the routine quantification of non-volatile and thermally stable compounds like this compound.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the nonpolar nature of the benzofuran ring and the ethyl ester group, which will interact favorably with the stationary phase. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The pH of the mobile phase is controlled to ensure the analyte remains in a single ionic form. UV detection at a wavelength of 282 nm is chosen based on the chromophoric nature of the benzofuran system, which is expected to exhibit strong absorbance in this region.[7]

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.8.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 282 nm.[7]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 100 µg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary (as per ICH Q2(R2))
Parameter Acceptance Criteria Typical Performance
Specificity No interference at the retention time of the analyte.The method is specific when tested with a placebo and known related substances.
Linearity (r²) ≥ 0.9990.9995 over a range of 1-50 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0%Repeatability: 0.8%Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parameters.Robust to small variations in mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min).
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Preparation Filtration Filtration (0.45 µm) Standard->Filtration Sample Sample Preparation Sample->Filtration Autosampler Autosampler Injection Filtration->Autosampler Inject Column C18 Separation Autosampler->Column Detector UV Detection (282 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers high selectivity and sensitivity due to the combination of chromatographic separation and mass spectrometric detection.

Causality Behind Experimental Choices

Given the molecular weight and structure of this compound, it is expected to be sufficiently volatile and thermally stable for GC analysis.[8] A non-polar capillary column (e.g., HP-5MS) is suitable for the separation of this compound. Electron Ionization (EI) at 70 eV is a standard and robust ionization technique that will produce a reproducible fragmentation pattern for structural confirmation and quantification.[9]

Experimental Protocol: GC-MS
  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Column: HP-5MS UI, 30 m x 0.25 mm, 0.25 µm film thickness.[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.[9]

  • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like dichloromethane or ethyl acetate at 100 µg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • Data Analysis: Identify the compound by its retention time and mass spectrum. For quantification, use the peak area of a characteristic ion in SIM mode.

Method Validation Summary (as per ICH Q2(R2))
Parameter Acceptance Criteria Typical Performance
Specificity No interfering peaks at the retention time of the analyte in the selected ion chromatogram.High specificity achieved through mass spectrometric detection.
Linearity (r²) ≥ 0.9990.9992 over a range of 0.1-10 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 3.0%Repeatability: 1.5%Intermediate Precision: 2.1%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness % RSD ≤ 3.0% for minor changes in method parameters.Robust to small variations in oven temperature ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injector GC Injection Standard->Injector Sample Sample Preparation Sample->Injector GC_Column Capillary Column Separation Injector->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector TIC Total Ion Chromatogram Detector->TIC SIM Selected Ion Monitoring TIC->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices. The use of smaller particle size columns in UPLC results in faster analysis times and better resolution compared to conventional HPLC.[11]

Causality Behind Experimental Choices

This method is chosen for its superior sensitivity and specificity, which is often required for impurity analysis or bioanalytical studies. A reversed-phase C18 column with a smaller particle size (e.g., 1.7 µm) is used for rapid and high-efficiency separation.[11] Electrospray ionization (ESI) in positive mode is selected as the ester and benzofuran moieties are likely to be protonated. Tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: UPLC-MS/MS
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm.[11]

  • Mobile Phase A: 0.1% formic acid in water.[12]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[12]

  • Gradient Elution: A suitable gradient to elute the analyte with good peak shape (e.g., 10% B to 90% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be determined by infusion experiments.

  • Standard and Sample Preparation: Similar to HPLC, but using mobile phase A as the diluent and preparing standards at much lower concentrations (e.g., ng/mL range).

  • Data Analysis: Quantify using the peak area from the MRM transition chromatogram.

Method Validation Summary (as per ICH Q2(R2))
Parameter Acceptance Criteria Typical Performance
Specificity No interfering peaks in the MRM chromatogram.Extremely high specificity due to MRM detection.
Linearity (r²) ≥ 0.9950.998 over a range of 0.1-100 ng/mL.
Accuracy (% Recovery) 85.0% - 115.0% (at low concentrations)95.3% - 104.8%
Precision (% RSD) Repeatability (n=6): ≤ 15.0%Intermediate Precision: ≤ 15.0%Repeatability: 4.5%Intermediate Precision: 6.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.07 ng/mL
Robustness % RSD ≤ 15.0% for minor changes in method parameters.Robust to minor variations in mobile phase composition (±1%) and column temperature (±2 °C).
Experimental Workflow: UPLC-MS/MS Analysis

UPLCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplcmsms UPLC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation (ng/mL) UPLC_Injection UPLC Injection Standard->UPLC_Injection Sample Sample Preparation Sample->UPLC_Injection UPLC_Column High-Resolution Separation UPLC_Injection->UPLC_Column ESI_Source Electrospray Ionization (ESI+) UPLC_Column->ESI_Source Q1 Quadrupole 1 (Precursor Ion) ESI_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MRM_Chromatogram MRM Chromatogram Detector->MRM_Chromatogram Quantification Quantification MRM_Chromatogram->Quantification

Caption: Workflow for the quantification of this compound by UPLC-MS/MS.

Comparative Analysis and Method Selection

The choice of the most appropriate analytical method depends on the specific application.

  • HPLC-UV: This method is well-suited for routine quality control, process monitoring, and release testing where high sensitivity is not the primary requirement. It is cost-effective, robust, and widely available in most analytical laboratories.

  • GC-MS: GC-MS is a viable alternative if the analyte is known to be clean and free from non-volatile matrix components. Its high specificity makes it useful for identification and quantification, particularly for volatile impurities.

  • UPLC-MS/MS: This is the method of choice for applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level impurities, analysis in complex biological matrices (e.g., plasma or tissue), and for definitive structural confirmation. The speed of UPLC also offers higher sample throughput.

Conclusion

The accurate quantification of this compound is essential in pharmaceutical development and manufacturing. This guide has provided a comparative overview of three robust and validated analytical methods: HPLC-UV, GC-MS, and UPLC-MS/MS. Each method has its own strengths and is suited to different analytical challenges. The selection of the optimal method should be based on a thorough consideration of the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis, all within the framework of established validation guidelines to ensure data integrity and regulatory compliance.[5][6][13]

References

  • ICH. (2024). ICH Q2(R2)
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023).
  • AMSbiopharma. (2025).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubChem.
  • Scribd. (2024). GCMS Analysis Report.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • NIH. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • ResearchGate. (2019).
  • PubMed Central. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • EAS Publisher. (2023).
  • ResearchGate. (2025).
  • MDPI. (2023).
  • RSC Publishing. (2020).
  • MDPI. (2023).
  • Benchchem.
  • MDPI. (2022).
  • PubMed. (2020). LC-MS/MS method for the differential diagnosis of treatable early onset inherited metabolic epilepsies.
  • Der Pharma Chemica. (2013).

Sources

A Comparative Guide to the Synthesis of Ethyl 5-chlorobenzofuran-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 5-chlorobenzofuran-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds, valued for the versatility of the benzofuran scaffold in medicinal chemistry. The strategic introduction of a chlorine atom at the 5-position and an ethyl carboxylate at the 2-position provides a versatile platform for further molecular elaboration. This guide offers a comparative analysis of two robust, peer-reviewed methods for the synthesis of this important intermediate, providing in-depth technical details, experimental data, and expert insights to inform your synthetic strategy.

Method 1: Base-Catalyzed Cyclization of 5-Chlorosalicylaldehyde with Ethyl Bromoacetate

This classical and widely employed method builds the benzofuran core through a sequential O-alkylation and intramolecular condensation. The choice of base and solvent system is critical for optimizing reaction efficiency and yield.

Mechanistic Rationale

The reaction proceeds in two key steps. First, the basic catalyst deprotonates the phenolic hydroxyl group of 5-chlorosalicylaldehyde, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an O-alkylation step. The resulting intermediate subsequently undergoes an intramolecular aldol-type condensation, where the enolate formed from the ester attacks the aldehyde carbonyl group. Dehydration of the resulting aldol adduct yields the stable aromatic benzofuran ring. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic substitution by solvating the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile.

Base_Catalyzed_Cyclization cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration 5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde Phenoxide Phenoxide 5-Chlorosalicylaldehyde->Phenoxide Base (e.g., Cs₂CO₃) Intermediate_1 O-Alkylated Intermediate Phenoxide->Intermediate_1 + Ethyl Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate Ethyl_Bromoacetate->Intermediate_1 Enolate Enolate Intermediate_1->Enolate Base Cyclized_Intermediate Aldol Adduct Enolate->Cyclized_Intermediate Intramolecular Condensation Product This compound Cyclized_Intermediate->Product - H₂O

Caption: Workflow for the Base-Catalyzed Synthesis.

Experimental Protocol

Materials:

  • 5-Chlorosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • To a solution of 5-chlorosalicylaldehyde (1.0 eq.) in DMF or acetonitrile, add the base (2.0-3.0 eq.).

  • To this suspension, add ethyl bromoacetate (1.1-1.3 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

Method 2: Perkin Rearrangement of 3-Bromo-6-chlorocoumarin followed by Esterification

This alternative approach utilizes a Perkin rearrangement of a pre-synthesized 3-halocoumarin, which undergoes a ring contraction to form the benzofuran-2-carboxylic acid. This method can be significantly accelerated using microwave irradiation. The resulting carboxylic acid is then esterified to yield the final product.

Mechanistic Rationale

The Perkin rearrangement is initiated by the attack of a hydroxide ion on the lactone carbonyl of the 3-bromocoumarin, leading to ring opening. The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the bromide and forming the furan ring. This process results in a benzofuran-2-carboxylic acid. Subsequent acid-catalyzed esterification with ethanol yields the desired ethyl ester. Microwave heating dramatically reduces the reaction time for the rearrangement, likely due to efficient and rapid heating of the polar reaction mixture.

Perkin_Rearrangement_Workflow cluster_0 Step 1: Synthesis of 3-Bromo-6-chlorocoumarin cluster_1 Step 2: Microwave-Assisted Perkin Rearrangement cluster_2 Step 3: Esterification 4-Chlorosalicylaldehyde 4-Chlorosalicylaldehyde Intermediate_Coumarin 3-Bromo-6-chlorocoumarin 4-Chlorosalicylaldehyde->Intermediate_Coumarin Reagents for Coumarin Formation and Bromination Carboxylic_Acid 5-Chlorobenzofuran-2-carboxylic acid Intermediate_Coumarin->Carboxylic_Acid NaOH, Ethanol Microwave (300W, 5 min) Product This compound Carboxylic_Acid->Product Ethanol, H₂SO₄ (cat.) Reflux

Caption: Workflow for the Perkin Rearrangement Route.

Experimental Protocol

Part A: Synthesis of 3-Bromo-6-chlorocoumarin

  • A stirred mixture of 4-chlorosalicylaldehyde (1.0 eq.) and TsOH·H₂O (2.0 eq.) in acetonitrile is treated with N-chlorosuccinimide (NCS) (1.0 eq.) and stirred at room temperature for 4 hours. The product, 4-chlorosalicylaldehyde, is isolated by extraction.[3]

  • The synthesized 4-chlorosalicylaldehyde is then converted to 6-chlorocoumarin, which is subsequently brominated to yield 3-bromo-6-chlorocoumarin.

Part B: Microwave-Assisted Perkin Rearrangement

  • In a microwave reactor vessel, suspend 3-bromo-6-chlorocoumarin (1.0 eq.) in a solution of sodium hydroxide (2.0-3.0 eq.) in ethanol.

  • Irradiate the mixture at 300W for 5 minutes at 79°C.[4]

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 5-chlorobenzofuran-2-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Part C: Esterification

  • Reflux the 5-chlorobenzofuran-2-carboxylic acid in ethanol with a catalytic amount of concentrated sulfuric acid for 2-4 hours.

  • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Performance Comparison

ParameterMethod 1: Base-Catalyzed CyclizationMethod 2: Perkin Rearrangement
Starting Materials 5-Chlorosalicylaldehyde, Ethyl bromoacetate4-Chlorosalicylaldehyde, Brominating agent, Ethanol, NaOH
Key Intermediates O-alkylated intermediate3-Bromo-6-chlorocoumarin, 5-Chlorobenzofuran-2-carboxylic acid
Reaction Time 24-48 hours[1]Rearrangement: 5 minutes (microwave)[4]; Overall: Multi-step
Typical Yield Good to excellent (can exceed 80%)[5]Rearrangement: Very high (up to 99%)[4]; Overall yield depends on all steps
Scalability Readily scalableScalability of microwave step may require specialized equipment
Reagent Toxicity Ethyl bromoacetate is a lachrymatorBrominating agents can be hazardous
Simplicity One-pot procedureMulti-step synthesis

Concluding Remarks for the Practicing Scientist

The choice between these two synthetic routes will depend on the specific requirements of your research or development program.

Method 1 (Base-Catalyzed Cyclization) is a reliable and straightforward one-pot synthesis that is well-documented and easily scalable. It is an excellent choice for routine production where simplicity and the use of conventional laboratory equipment are priorities. The primary considerations for optimization are the choice of base and solvent, with cesium carbonate in DMF often providing superior results.

Method 2 (Perkin Rearrangement) offers an exceptionally rapid key transformation under microwave-assisted conditions, leading to very high yields for the ring contraction step.[4] This method is particularly advantageous for rapid library synthesis or when seeking to avoid the direct handling of ethyl bromoacetate in the main cyclization step. However, it is a multi-step process, and the overall yield will be a product of the yields of each individual step. The requirement for a microwave reactor might also be a limiting factor for some laboratories.

Both methods provide viable pathways to the target molecule. A thorough evaluation of available starting materials, equipment, and desired production scale should guide the final selection of the synthetic route.

References

  • Gontijo, R. J., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(4), 2137-2145. [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Kumari, H. M. N., Kumar, M., & Basavaraja, K. M. (2020). Synthesis, Characterization, Antimicrobial Screening of 5-Bromobenzofuranyl Aryl Ureas and Carbamates. Asian Journal of Organic & Medicinal Chemistry, 5(2), 123-129. [Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical within the laboratory, including its safe and compliant disposal. Ethyl 5-chlorobenzofuran-2-carboxylate, a halogenated heterocyclic compound, requires meticulous handling not only during experimentation but also at the end of its use. This guide provides a procedural framework for its proper disposal, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure as a chlorinated organic compound informs a conservative and cautious approach to its handling and disposal.[1][2] All waste chemicals should be treated as hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]

The primary risks are associated with its classification as a halogenated organic compound. Such compounds can pose environmental risks if improperly discarded and may form highly toxic byproducts, like dioxins, if combusted under incorrect conditions.[4] Therefore, it must never be disposed of via standard trash or sanitary sewer systems.[1][3][5]

Hazard Category Potential Risks & Considerations Required Personal Protective Equipment (PPE)
Health Hazards Inhalation: May cause respiratory tract irritation. Work must be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7] Skin Contact: May cause irritation or dermatitis upon prolonged contact. Eye Contact: May cause irritation. Ingestion: May be harmful if swallowed.[8] Long-term: Classified as a suspected carcinogen based on data for related benzofuran compounds.[2][9]- Nitrile rubber gloves (double-gloving may be appropriate)[1][2] - ANSI-approved chemical splash goggles or safety glasses with side shields[7][8] - Fully-buttoned laboratory coat[2][7]
Physical Hazards Combustibility: Data for related compounds suggest it may be a combustible liquid. Keep away from heat, sparks, and open flames.[8][9]Standard PPE as listed above.
Environmental Hazards Harmful to aquatic life with long-lasting effects.[9] Do not allow the product to enter drains or the environment.[7]Standard PPE as listed above.
Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. This compound is definitively classified as a halogenated organic waste .[10] This classification is critical because halogenated and non-halogenated waste streams are treated and disposed of differently and must never be mixed.

Causality: Mixing waste streams leads to several negative consequences:

  • Regulatory Non-Compliance: Environmental regulations, such as those from the U.S. Environmental Protection Agency (EPA), mandate the segregation of different hazardous waste types.[11]

  • Increased Disposal Costs: The disposal of mixed waste, particularly halogenated waste mixed with non-halogenated solvents, is significantly more expensive as it cannot be recycled via fuel blending and requires specialized high-temperature incineration.[5][12]

  • Safety Risks: Incompatible chemicals can react violently if mixed in the same waste container.[13] Always segregate halogenated compounds from acids, bases, and strong oxidizing agents.[1][13]

On-Site Accumulation and Storage in a Satellite Accumulation Area (SAA)

All laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[13] This is a designated location at or near the point of waste generation where hazardous waste is collected before being transferred to a central storage facility.

SAA Best Practices:

  • Designated Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • Secondary Containment: Waste containers must be stored in a secondary containment bin or tray to prevent spills from reaching drains.[3]

  • Container Requirements:

    • Use only compatible, non-reactive containers. Polyethylene containers are often recommended for halogenated solvents, which can degrade and form corrosive acids.[1][14]

    • The container must be in good condition, with a secure, tightly-sealing lid.[15] Keep containers closed at all times except when adding or removing waste.[3][5][13]

    • Never use food or beverage containers for hazardous waste.[13]

  • Labeling: This is a non-negotiable requirement. The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[5][14]

Step-by-Step Disposal Procedures

The specific disposal action depends on the form of the waste.

  • Characterize: The pure compound is a solid halogenated organic hazardous waste.

  • Containerize: Place the material in a compatible, sealable container. If the original container is intact and can be sealed, it is ideal.

  • Label: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound".

  • Store: Place the labeled container in the designated SAA for solid hazardous waste.

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) department for waste pickup.[14]

  • Characterize: This is a liquid halogenated organic hazardous waste.

  • Segregate: Pour the waste solution into the designated "Halogenated Organic Liquid Waste" container in your SAA.[5][10] Do not mix with non-halogenated solvents like acetone, ethanol, or hexane.[12]

  • Log: If required by your institution, log the added volume and constituents on the container's attached waste sheet.

  • Seal: Securely close the waste container lid immediately after adding the waste.[3][5]

  • Characterize: Items such as gloves, weighing papers, pipette tips, and chromatography columns contaminated with this compound are considered solid halogenated organic hazardous waste.

  • Containerize: Place all contaminated solid waste into a designated, labeled solid hazardous waste container or a durable, sealed plastic bag clearly marked "Hazardous Waste".

  • Sharps: Needles, contaminated broken glass, or other sharps must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.[6]

  • Empty Chemical Containers: An empty container that held this compound should have its label defaced and be managed according to your institution's policy. The safest practice is to dispose of it as hazardous solid waste unless your EHS office specifies that triple-rinsed containers can be disposed of as regular trash.[3] The rinsate from this cleaning must be collected as liquid halogenated hazardous waste.

  • Small Spills (manageable in <10 minutes by trained personnel): [1]

    • Ensure proper PPE is worn (lab coat, goggles, double nitrile gloves).[1]

    • Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials like paper towels for large quantities of liquid.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools.

    • Place the collected material into a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Notify others in the vicinity and secure the area to prevent entry.[1]

    • Contact your institution's emergency line and EHS department immediately.[1] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the logical flow for making disposal decisions for waste generated from work with this compound.

G Disposal Workflow for this compound start Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid or solid debris? is_liquid->is_solid No halogenated_liquid Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->halogenated_liquid Yes is_sharp Is it a contaminated sharp? is_solid->is_sharp No solid_waste Collect in 'Solid Hazardous Waste' Container/Bag is_solid->solid_waste Yes is_sharp->solid_waste No sharps_waste Collect in 'Hazardous Sharps' Container is_sharp->sharps_waste Yes saa Store in designated Satellite Accumulation Area (SAA) halogenated_liquid->saa solid_waste->saa sharps_waste->saa pickup Arrange for EHS Pickup and Final Disposal (Incineration) saa->pickup

Caption: Decision workflow for proper segregation and disposal.

Final Disposal Pathway

Once collected by your institution's EHS department, halogenated organic wastes are typically sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The standard and most environmentally sound disposal method for these compounds is high-temperature incineration.[10][16] This process is designed to destroy the organic molecule completely, with scrubbers and other controls in place to manage the resulting acid gases (like HCl).

By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health and Safety. [Link]

  • This compound, 95% Purity, C11H9ClO3, 1 gram. CP Lab Safety. [Link]

  • This compound | C11H9ClO3. PubChem, National Center for Biotechnology Information. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Standard Practice for Labeling Halogenated Hydrocarbon Solvent Containers. ASTM International. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]

  • Halogenated Solvent Exposure – How low will it go? BFK Solutions LLC. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Ethyl 5-chlorobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 5-chlorobenzofuran-2-carboxylate (CAS: 59962-89-9).[1] As drug development professionals, our commitment to safety is paramount, extending beyond discovery to the meticulous handling of every chemical in our laboratories. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and compliance.

Hazard Assessment: Understanding the Compound

This compound is a halogenated organic compound.[2][3] A thorough understanding of its potential hazards is the foundation of any safety protocol. The Globally Harmonized System (GHS) classification, aggregated from supplier safety data, provides the primary warnings for this specific molecule.

Hazard Class Hazard Statement GHS Code Rationale and Implications
Skin IrritationCauses mild skin irritationH316[1]Direct contact can lead to redness and discomfort. Prolonged exposure may defat the skin, leading to dermatitis.
Eye IrritationCauses eye irritationH320[1]Splashes or vapors can cause significant discomfort, redness, and potential damage to the eyes.
Respiratory IrritationMay cause respiratory irritationH335[1][4]Inhalation of dust or vapors can irritate the lungs and respiratory system, leading to coughing and discomfort.[4]

While specific carcinogenicity and organ toxicity data for this exact molecule are not fully established, related benzofuran compounds are suspected of causing cancer (H351) and may cause damage to organs through prolonged or repeated exposure (H373).[5][6] This information necessitates a conservative and diligent approach to exposure minimization.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-mitigation strategy. Each component is chosen to create a barrier against the specific hazards identified above. All personnel must be trained in the proper use, limitations, and disposal of PPE.[7]

Eye and Face Protection
  • Mandatory: Chemical splash goggles meeting ANSI Z87.1 standards must be worn at all times.[8] These provide a seal around the eyes to protect against splashes and vapors.

  • Conditional: A full-face shield should be worn over safety goggles whenever there is a significant risk of splashing, such as during bulk transfers or when reactions are under pressure.[8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and clothing from incidental contact.[8][9]

  • Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound, providing protection against minor splashes.[2][9][10]

    • Causality: Solvents and organic compounds can degrade glove materials. It is critical to inspect gloves before each use and change them immediately upon any sign of contamination or degradation.[8][11] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide to select a glove with an appropriate breakthrough time.

Respiratory Protection
  • Primary Control: All handling of this compound must be conducted within a properly functioning chemical fume hood.[2][9][10] This engineering control is the primary method for preventing respiratory exposure.

  • Secondary Control: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][8] Use of a respirator necessitates a formal respiratory protection program, including fit testing and medical clearance.[8]

Footwear
  • Appropriate shoes that cover the entire foot (closed-toe, closed-heel, no perforations) must be worn in the laboratory at all times.[8][10][11] This protects the feet from spills.

Operational and Disposal Plan

A safe protocol is a continuous workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[9] Don all required PPE as described in Section 2.

  • Weighing and Transfer: Conduct all weighing and transfers within the fume hood or a ventilated balance enclosure to minimize inhalation risk.[9] Use a spatula for solid transfers to prevent generating dust.

  • Reaction Setup: If dissolving the compound, add the solvent to the reaction vessel containing the pre-weighed solid. If heating is required, use a controlled heating mantle and appropriate glassware to prevent solvent loss and potential splashes.[9][10]

  • Post-Reaction Workup: All subsequent steps, including quenching, extractions, and purifications, must be performed within the fume hood.[9]

Disposal Plan: Managing Halogenated Waste

The presence of a chlorine atom classifies this compound as a halogenated organic compound .[2][3][12] This dictates a specific and critical disposal pathway.

  • Segregation is Key: Under no circumstances should this compound or its waste be mixed with non-halogenated organic waste.[12][13] Halogenated wastes require special incineration processes and are significantly more expensive to dispose of.[12]

  • Waste Container: All waste containing this compound (including contaminated consumables like gloves and absorbent pads) must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][3][10][13]

  • Labeling and Storage: The waste container must be kept tightly closed when not in use.[12][13] It must be labeled with a "Hazardous Waste" tag detailing all its contents by full chemical name—no abbreviations.[12][13] Store the container in a designated satellite accumulation area with secondary containment.

  • Prohibition: Never dispose of organic substances down the laboratory drain.[10][13]

Emergency Response

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If they feel unwell, seek medical attention.[4]

  • Spill: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12] Place the absorbent material and any contaminated items into a sealed, labeled container for disposal as halogenated waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHRS) office.[12][13]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision-making and operational flow for handling this compound safely.

cluster_prep 1. Preparation & Assessment cluster_ppe 2. PPE Selection cluster_handling 3. Safe Handling Protocol cluster_disposal 4. Waste Management A Identify Hazards (Irritant, Halogenated) B Verify Engineering Controls (Fume Hood, Eyewash) A->B Based on SDS C Don Core PPE: - Goggles - Lab Coat - Nitrile Gloves B->C D Add Task-Specific PPE (e.g., Face Shield) C->D Assess Splash Risk E Work Exclusively in Fume Hood D->E F Minimize Aerosol/ Dust Generation E->F G Execute Experiment F->G H Segregate Waste: HALOGENATED ORGANIC G->H I Use Labeled, Closed Waste Container H->I J Store in Satellite Accumulation Area I->J

Caption: Workflow for Hazard Mitigation and Safe Handling.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University.

  • Hazardous Waste Segregation. Bucknell University.

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.

  • An In-depth Technical Guide to Ethyl 5-aminobenzofuran-2-carboxylate. Benchchem.

  • Safety Data Sheet: Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate. AK Scientific, Inc.

  • Personal Protective Equipment (PPE). CHEMM.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: 2,3-Benzofuran. TCI Chemicals.

  • Safety Data Sheet: 2,3-Benzofuran. Fisher Scientific.

  • Safety Data Sheet: Isoxadifen-ethyl. CPAChem.

  • Recommended PPE to handle chemicals. Bernardo Ecenarro.

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.

  • This compound, 95% Purity. CP Lab Safety.

  • Safety Data Sheet: Ethyl benzoate. Sigma-Aldrich.

  • Safety Data Sheet: Ethyl Chloride. Gebauer Company.

  • This compound, 97%. J&K Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chlorobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chlorobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.